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  • Product: Trimorpholinophosphine oxide
  • CAS: 4441-12-7

Core Science & Biosynthesis

Foundational

Trimorpholinophosphine Oxide: A Comprehensive Technical Guide for Advanced Chemical Synthesis

CAS Number: 4441-12-7 Abstract Trimorpholinophosphine oxide (TMPO) is a versatile and highly effective organophosphorus compound with a growing footprint in modern organic synthesis and materials science.[1] Characterize...

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 4441-12-7

Abstract

Trimorpholinophosphine oxide (TMPO) is a versatile and highly effective organophosphorus compound with a growing footprint in modern organic synthesis and materials science.[1] Characterized by a central phosphorus atom double-bonded to an oxygen atom and single-bonded to three morpholine rings, TMPO's unique steric and electronic properties make it a valuable tool for researchers, scientists, and drug development professionals.[1][2] This technical guide provides an in-depth exploration of TMPO, covering its synthesis, physicochemical properties, spectroscopic profile, and key applications, with a focus on its role as a ligand in catalysis and as a reagent in complex molecular syntheses. Experimental protocols and mechanistic insights are provided to facilitate its practical application in the laboratory.

Introduction: The Rise of a Multifunctional Reagent

Phosphine oxides have long been a cornerstone of organic chemistry, valued for their stability and diverse reactivity.[2] Trimorpholinophosphine oxide, also known by synonyms such as Phosphoric acid trimorpholide, distinguishes itself through the presence of three bulky and electron-donating morpholine substituents.[1][3] These groups modulate the reactivity of the phosphoryl center, enhancing its utility in a range of chemical transformations. Initially explored for its coordination chemistry, TMPO has found increasing application as a ligand in transition metal-catalyzed reactions, as a polar aprotic solvent, and as a reagent in peptide coupling and other condensation reactions.[1][2] Its high polarity and thermal stability further contribute to its utility in a variety of synthetic contexts.[1]

Physicochemical Properties and Safety Profile

A thorough understanding of a reagent's physical and chemical properties is paramount for its safe and effective use.

PropertyValueSource(s)
CAS Number 4441-12-7[1][3][4]
Molecular Formula C₁₂H₂₄N₃O₄P[1][3][4]
Molecular Weight 305.31 g/mol [1][4][5]
Appearance White to off-white crystalline powder[1][3]
Melting Point 185 - 195 °C[1][3]
Solubility Soluble in water.[6]
Purity ≥98% (HPLC)
Storage Store at 2 - 8 °C in a dry, well-ventilated place.[1][7]

Safety and Handling:

Trimorpholinophosphine oxide is not classified as a hazardous substance according to GHS classifications.[2] However, as with all chemical reagents, appropriate safety precautions should be taken. It is recommended to handle TMPO in a well-ventilated area, wearing standard personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat.[7] In case of contact with eyes or skin, rinse immediately and thoroughly with water.[7] While not considered hazardous, ingestion should be avoided.[7] For detailed safety information, always consult the latest Safety Data Sheet (SDS) from the supplier.[7]

Synthesis of Trimorpholinophosphine Oxide

The synthesis of phosphine oxides can be achieved through various methods, most commonly involving the oxidation of the corresponding phosphine or the reaction of a phosphorus oxychloride with a suitable nucleophile. A general and illustrative synthesis of a phosphine oxide, adapted from established procedures, is presented below.

Reaction Scheme:

G cluster_reactants Reactants cluster_products Products POCl3 Phosphorus Oxychloride reaction_center + POCl3->reaction_center Morpholine Morpholine (3 equiv.) Morpholine->reaction_center Base Base (e.g., Triethylamine) Base->reaction_center Solvent Anhydrous Solvent (e.g., THF) Solvent->reaction_center TMPO Trimorpholinophosphine Oxide Byproduct Triethylamine Hydrochloride reaction_center->TMPO Nucleophilic Substitution reaction_center->Byproduct

Caption: General reaction scheme for the synthesis of Trimorpholinophosphine oxide.

Experimental Protocol: Synthesis of Trimorpholinophosphine Oxide

This protocol is a representative example and may require optimization based on laboratory conditions and desired scale.

  • Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is dried in an oven and allowed to cool under a stream of dry nitrogen.

  • Reagent Preparation: The flask is charged with phosphorus oxychloride (1 equivalent) dissolved in an anhydrous solvent such as tetrahydrofuran (THF). The solution is cooled to 0 °C in an ice bath.

  • Nucleophilic Addition: A solution of morpholine (3 equivalents) and a non-nucleophilic base such as triethylamine (3 equivalents) in anhydrous THF is prepared and added to the dropping funnel. This solution is then added dropwise to the stirred phosphorus oxychloride solution at 0 °C over a period of 1-2 hours.

  • Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup and Isolation: Upon completion, the reaction mixture is filtered to remove the triethylamine hydrochloride byproduct. The filtrate is then concentrated under reduced pressure. The resulting crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetone) to yield pure Trimorpholinophosphine oxide as a white crystalline solid.

  • Characterization: The identity and purity of the synthesized TMPO should be confirmed using standard analytical techniques such as NMR, IR, and mass spectrometry.

Spectroscopic Profile

The structural elucidation of Trimorpholinophosphine oxide is confirmed through a combination of spectroscopic techniques.

Infrared (IR) Spectroscopy

The IR spectrum of TMPO is characterized by strong absorptions corresponding to the P=O and C-N-C functional groups.

  • P=O Stretch: A strong and characteristic absorption band is typically observed in the region of 1200-1300 cm⁻¹. This band is indicative of the phosphoryl group.

  • C-N and C-O Stretching: Multiple bands in the fingerprint region (approximately 1000-1200 cm⁻¹) can be attributed to the C-N and C-O stretching vibrations within the morpholine rings.

  • C-H Stretching: Absorptions corresponding to the C-H stretching of the methylene groups in the morpholine rings are expected in the 2800-3000 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum of TMPO is expected to show two multiplets corresponding to the two distinct sets of methylene protons in the morpholine rings. These would be the protons adjacent to the nitrogen atom and the protons adjacent to the oxygen atom.

  • ¹³C NMR: The carbon NMR spectrum will similarly display resonances for the methylene carbons of the morpholine rings.

  • ³¹P NMR: The phosphorus-31 NMR spectrum is a powerful tool for characterizing organophosphorus compounds. For phosphine oxides, a single resonance is expected, and its chemical shift provides information about the electronic environment of the phosphorus atom. The chemical shift for TMPO will be influenced by the three nitrogen-containing morpholine rings.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of Trimorpholinophosphine oxide. The electron ionization (EI) mass spectrum will show the molecular ion peak (M⁺) at m/z = 305, corresponding to the molecular formula C₁₂H₂₄N₃O₄P.[5][8] Fragmentation patterns will likely involve the loss of one or more morpholine rings.

Applications in Organic Synthesis

Trimorpholinophosphine oxide's unique properties lend it to a variety of applications in modern organic synthesis.

Ligand in Transition Metal Catalysis

The oxygen atom of the phosphoryl group in TMPO is a good Lewis base and can coordinate to transition metals.[2] This property makes TMPO an effective ligand in various catalytic reactions, including cross-coupling reactions.[1] The bulky morpholine groups can influence the steric environment around the metal center, which can in turn affect the selectivity and efficiency of the catalytic process.[1] For instance, TMPO can be employed as a ligand in palladium-catalyzed Suzuki-Miyaura or Buchwald-Hartwig amination reactions.[9]

G cluster_cycle Catalytic Cycle Catalyst Pd(0) Catalyst Precursor Active_Catalyst Active Pd(0)-TMPO Complex Catalyst->Active_Catalyst Ligand Association TMPO Trimorpholinophosphine Oxide (Ligand) TMPO->Active_Catalyst A1 Oxidative Addition Active_Catalyst->A1 Aryl_Halide Aryl Halide (Ar-X) Aryl_Halide->A1 Boronic_Acid Boronic Acid (Ar'-B(OH)₂) A2 Transmetalation Boronic_Acid->A2 Base Base Base->A2 Product Biaryl Product (Ar-Ar') Byproducts Byproducts Intermediate1 Intermediate1 A1->Intermediate1 Ar-Pd(II)-X(L)₂ Intermediate2 Intermediate2 A2->Intermediate2 Ar-Pd(II)-Ar'(L)₂ A3 Reductive Elimination A3->Active_Catalyst Catalyst Regeneration A3->Product A3->Byproducts Intermediate1->A2 Intermediate2->A3

Caption: A simplified catalytic cycle for a Suzuki-Miyaura cross-coupling reaction illustrating the role of TMPO as a ligand.

Reagent in Peptide Synthesis and Condensation Reactions

Phosphonium-based coupling reagents are widely used in peptide synthesis to facilitate the formation of amide bonds.[10] While TMPO itself is not a classic phosphonium salt, its derivatives can be utilized, or it can be part of reagent systems that promote condensation reactions. The general principle involves the activation of a carboxylic acid by a phosphonium species, making it susceptible to nucleophilic attack by an amine.

Experimental Protocol: Representative Peptide Coupling

This protocol describes a general procedure for amide bond formation using a phosphonium-based coupling reagent, where a TMPO-derived reagent could be employed.

  • Reagent Preparation: In a reaction vessel, dissolve the N-protected amino acid (1 equivalent) and the C-protected amino acid or peptide (1 equivalent) in a suitable aprotic solvent such as dimethylformamide (DMF) or dichloromethane (DCM).

  • Activation: Add the phosphonium-based coupling reagent (1.1 equivalents) and a non-nucleophilic base such as diisopropylethylamine (DIEA) (2 equivalents) to the reaction mixture.

  • Coupling: Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash sequentially with a mild acid solution (e.g., 1 M HCl), a saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude peptide can be purified by flash column chromatography or preparative HPLC.

Conclusion

Trimorpholinophosphine oxide is a valuable and versatile compound for the modern synthetic chemist. Its well-defined physicochemical properties, coupled with its utility as a stable and effective ligand in catalysis and as a reagent in condensation reactions, underscore its importance in the synthesis of complex molecules, including pharmaceuticals and advanced materials.[1] This guide has provided a comprehensive overview of its synthesis, characterization, and applications, offering both foundational knowledge and practical insights for its use in a research and development setting.

References

  • Caming Pharmaceutical Ltd. (n.d.). Trimorpholinophosphine oxide CAS 4441-12-7. Retrieved January 11, 2026, from [Link]

  • Alfa Aesar. (2025, September 22). Tri(4-morpholinyl)phosphine oxide Safety Data Sheet.
  • National Center for Biotechnology Information. (n.d.). Trimorpholinophosphine oxide. PubChem Compound Database. Retrieved January 11, 2026, from [Link]

  • J&K Scientific LLC. (n.d.). Trimorpholinophosphine oxide | 4441-12-7. Retrieved January 11, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Trimorpholinophosphine oxide. PubChem Compound Database. Retrieved January 11, 2026, from [Link]

  • Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447–2467.
  • Li, G. Y. (2007). The First Phosphine Oxide Ligand Precursors for Transition Metal Catalyzed Cross-Coupling Reactions: C-C, C-N, and C-S Bond Formation on Unactivated Aryl Chlorides.

Sources

Exploratory

Introduction: Understanding Trimorpholinophosphine Oxide (TMPO)

An In-Depth Technical Guide to the Physical Properties of Trimorpholinophosphine Oxide Prepared by: Gemini, Senior Application Scientist Trimorpholinophosphine oxide, also known as Phosphoric acid trimorpholide or TMPO,...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physical Properties of Trimorpholinophosphine Oxide

Prepared by: Gemini, Senior Application Scientist

Trimorpholinophosphine oxide, also known as Phosphoric acid trimorpholide or TMPO, is a unique organophosphorus compound with the chemical formula C₁₂H₂₄N₃O₄P.[1][2][3] It is a white, crystalline solid at room temperature, distinguished by a central phosphorus atom double-bonded to an oxygen atom and single-bonded to the nitrogen atoms of three separate morpholine rings.[4][5] This structure imparts a combination of high polarity, excellent coordination capabilities, and significant thermal stability.

For researchers in organic synthesis and drug development, TMPO is not merely a reagent but a versatile molecular tool. It serves as an effective ligand in coordination chemistry, capable of stabilizing metal complexes used in catalysis.[6][7] Its high polarity and thermal stability have also led to its use in polymer chemistry to enhance flame retardancy and durability.[4][6] Furthermore, TMPO often appears as a key intermediate in the synthesis of complex pharmaceutical molecules.[6] A thorough understanding of its physical properties is therefore paramount for its effective handling, purification, and application in these advanced fields. This guide provides a detailed examination of TMPO's core physical and spectroscopic properties, grounded in established chemical principles and supported by data from analogous, well-characterized compounds.

Molecular Structure and Synthesis

The defining feature of TMPO is its tetrahedral geometry around the central phosphorus atom, a characteristic confirmed in numerous analogous phosphine oxides through X-ray crystallography.[8][9] The molecule consists of a highly polar phosphoryl group (P=O) and three morpholino substituents. The P=O bond is short and strong, a result of both sigma and pi bonding interactions, which makes the oxygen atom a strong hydrogen bond acceptor. This feature is the primary determinant of TMPO's solubility and coordination properties.

Caption: Molecular structure of Trimorpholinophosphine oxide (TMPO).

TMPO is typically synthesized via the oxidation of its phosphine precursor, trimorpholinophosphine. This transformation is a common strategy for preparing phosphine oxides.[6] The choice of oxidant is critical; a mild and selective oxidizing agent like hydrogen peroxide is often preferred to avoid over-oxidation or side reactions, ensuring a high yield of the desired product.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product & Analysis Reactant1 Trimorpholinophosphine Mix 1. Combine & Stir (Controlled Temp, e.g., 0°C) Reactant1->Mix Reactant2 Hydrogen Peroxide (30%) Reactant2->Mix Solvent Solvent (e.g., Acetone) Solvent->Mix React 2. Oxidize (Allow to warm to RT) Mix->React Quench 3. Quench Excess H₂O₂ (e.g., Na₂SO₃ solution) React->Quench Extract 4. Workup (Solvent Evaporation) Quench->Extract Purify 5. Recrystallize (e.g., Ethanol/Water) Extract->Purify Product Pure TMPO Crystals Purify->Product Analysis Characterize (MP, NMR, IR) Product->Analysis

Caption: General workflow for the synthesis and purification of TMPO.

Core Physicochemical Properties

The physical properties of TMPO are a direct consequence of its molecular structure. Its high melting point and exceptional water solubility are particularly noteworthy for practical applications.

PropertyValueSource(s)
CAS Number 4441-12-7[1][6]
Molecular Formula C₁₂H₂₄N₃O₄P[1][2][6]
Molecular Weight 305.31 g/mol [1][2][6]
Appearance White to off-white crystalline solid/powder[5][6][10]
Melting Point 188 - 195 °C[3][6][10][11]
Water Solubility 607.2 g/L (at 25 °C)[4]
Organic Solubility Soluble in ethanol; slightly soluble in DMSO, Methanol[3][12]
Causality Behind the Properties:
  • High Melting Point: The melting point of TMPO is significantly high for an organic molecule of its size. This is attributed to strong intermolecular dipole-dipole interactions arising from the highly polar P=O bond. The crystalline lattice is held together by these robust forces, requiring substantial thermal energy to overcome.

  • Exceptional Water Solubility: The most remarkable physical property of TMPO is its high solubility in water.[4] This is a direct result of the phosphoryl oxygen's ability to act as a strong hydrogen bond acceptor, readily interacting with water molecules. Additionally, the ether oxygens and the nitrogen atoms within the three morpholine rings provide further sites for hydrogen bonding, rendering the molecule highly hydrophilic. This property is crucial when TMPO is used in aqueous reaction media or biological systems.

  • Organic Solvent Solubility: Its solubility in polar organic solvents like ethanol is also driven by dipole-dipole interactions.[12] The slight solubility in solvents like DMSO and methanol further underscores its polar nature.[3] It is expected to have poor solubility in nonpolar solvents such as hexanes or diethyl ether, a characteristic often exploited during purification to precipitate the product from less polar impurities.[8]

Spectroscopic and Structural Characterization

Confirming the identity and purity of a TMPO sample relies on a suite of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ³¹P NMR: This is the most direct and informative technique for characterizing TMPO. As a nucleus with spin I=½ and 100% natural abundance, ³¹P provides sharp, clear signals.[3] For tertiary phosphine oxides, the chemical shift (δ) typically falls within the +20 to +60 ppm range (relative to 85% H₃PO₄).[5][11] A single, sharp peak in this region is a strong indicator of a pure TMPO sample. The precise chemical shift is sensitive to the solvent, reflecting the degree of hydrogen bonding to the phosphoryl oxygen.[6][12]

  • ¹H NMR: The proton NMR spectrum is expected to show two distinct sets of signals for the morpholine ring protons. Protons on the carbons adjacent to the ring oxygen (O-CH₂) would appear further downfield (typically δ ≈ 3.6-3.8 ppm) than those adjacent to the nitrogen (N-CH₂) (typically δ ≈ 3.1-3.3 ppm). Due to coupling with the phosphorus atom, these signals would likely appear as complex multiplets.

  • ¹³C NMR: Similar to the ¹H NMR, the carbon spectrum should display two distinct resonances for the morpholine carbons: one for the C-O carbons and one for the C-N carbons, both showing coupling to the phosphorus atom (²JPC and ³JPC).

Infrared (IR) Spectroscopy

The IR spectrum of TMPO is dominated by a very strong and sharp absorption band corresponding to the P=O stretching vibration . Based on data from analogous phosphine oxides, this band is expected in the 1150-1200 cm⁻¹ region.[1][7] The high intensity and characteristic position of this peak make it an excellent diagnostic tool for confirming the presence of the phosphoryl group and, by extension, the successful oxidation of the phosphine precursor.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. For TMPO, techniques like Electrospray Ionization (ESI) would show a prominent peak for the protonated molecule [M+H]⁺ at m/z 306.16, confirming the elemental composition C₁₂H₂₄N₃O₄P.

Characterization_Workflow cluster_primary Primary Confirmation cluster_structural Structural Elucidation Sample Synthesized TMPO Sample MP Melting Point (Purity/Identity) Sample->MP IR IR Spectroscopy (Confirm P=O bond) Sample->IR NMR_P ³¹P NMR (Confirm P environment) Sample->NMR_P MS Mass Spectrometry (Confirm MW) Sample->MS NMR_H ¹H NMR (Confirm morpholine rings) NMR_P->NMR_H

Caption: Workflow for the physicochemical characterization of TMPO.

Experimental Protocols

The following protocols are representative methodologies for the synthesis and characterization of TMPO, designed to be self-validating through the clear correlation of expected outcomes with the principles described above.

Protocol 1: Synthesis of Trimorpholinophosphine Oxide

Objective: To synthesize TMPO via the oxidation of trimorpholinophosphine.

Materials:

  • Trimorpholinophosphine

  • Hydrogen peroxide (30% aqueous solution)

  • Acetone (reagent grade)

  • Sodium sulfite (Na₂SO₃)

  • Ethanol

  • Deionized water

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve trimorpholinophosphine (1.0 eq) in acetone (approx. 5 mL per gram of phosphine).

  • Cooling: Place the flask in an ice-water bath and stir the solution until the temperature equilibrates to 0-5 °C.

  • Oxidation: Add 30% hydrogen peroxide (1.1 eq) dropwise via a dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C. Causality: The slow, cooled addition prevents a runaway exothermic reaction and minimizes potential side reactions.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours.

  • Quenching: Cool the mixture again in an ice bath. Slowly add a saturated aqueous solution of sodium sulfite until a test with starch-iodide paper indicates the absence of peroxides. Trustworthiness: This step safely neutralizes the excess oxidant, preventing potential hazards during solvent removal.

  • Solvent Removal: Remove the acetone under reduced pressure using a rotary evaporator.

  • Purification: Recrystallize the resulting white solid from a mixture of ethanol and water. The high polarity of TMPO makes it soluble in the hot solvent but less soluble upon cooling, while impurities may remain in the mother liquor.

  • Drying: Collect the white crystals by vacuum filtration, wash with a small amount of cold diethyl ether, and dry in a vacuum oven at 50 °C.

Protocol 2: Characterization by ³¹P NMR Spectroscopy

Objective: To confirm the identity and purity of the synthesized TMPO.

Materials:

  • Synthesized TMPO sample

  • Deuterated chloroform (CDCl₃)

  • 5 mm NMR tube

Procedure:

  • Sample Preparation: Accurately weigh approximately 15-20 mg of the dried TMPO sample and dissolve it in ~0.7 mL of CDCl₃ directly in a clean, dry NMR tube. Cap the tube and gently invert to ensure homogeneity. Expertise: CDCl₃ is a standard solvent for NMR; its choice allows for comparison with literature data for analogous compounds.[6]

  • Instrument Setup: Insert the sample into the NMR spectrometer. Load standard acquisition parameters for a ³¹P experiment. Key parameters include a 30° pulse angle and a relaxation delay (d1) of 2-5 seconds. Proton decoupling should be applied during acquisition.

  • Acquisition: Acquire the spectrum. The number of scans can range from 16 to 128, depending on the sample concentration.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

  • Analysis: Reference the spectrum to an external standard of 85% H₃PO₄ (δ = 0.0 ppm). A pure sample of TMPO should exhibit a single, sharp peak between +20 and +60 ppm. The presence of a single peak validates the purity of the sample with respect to other phosphorus-containing species.

Conclusion

Trimorpholinophosphine oxide is a highly polar, crystalline solid whose physical properties are dominated by the influence of its phosphoryl group and morpholino substituents. Its high melting point reflects strong intermolecular forces, while its exceptional water solubility is a direct consequence of its extensive hydrogen bonding capability. These characteristics, combined with its predictable spectroscopic signatures—most notably a single peak between +20 and +60 ppm in the ³¹P NMR spectrum and a strong P=O stretch around 1150-1200 cm⁻¹ in the IR spectrum—make it a well-defined and highly useful molecule. For researchers in catalysis, materials science, and pharmaceutical development, a firm grasp of these fundamental physical properties is essential for leveraging TMPO to its full potential, enabling rational solvent selection, effective purification, and reliable reaction monitoring.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of Tris-(morpholino)-phosphine oxide in Modern Chemical Synthesis. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 78180, Trimorpholinophosphine oxide. [Link]

  • Pharmaffiliates. Trimorpholinophosphine Oxide. [Link]

  • Wikipedia. Triphenylphosphine oxide. [Link]

  • Global Substance Registration System (GSRS). TRIMORPHOLINOPHOSPHINE OXIDE. [Link]

  • PubMed. Intensities of the bands in the IR spectra of dissolved triphenylphosphine oxide. [Link]

  • ResearchGate. FT–IR spectrum of trioctylphosphine oxide (TOPO). [Link]

  • NPTEL IIT Bombay. Week 3 : Lecture 11 : Chemical Shift Range in 31P NMR Spectroscopy. (2024, February 2). [Link]

  • University of Wisconsin-Madison, Department of Chemistry. NMR Spectroscopy :: 31P NMR Chemical Shifts. [Link]

  • Tolstoy, P. M., et al. (2022). ³¹P NMR chemical shift of phosphine oxides measures the total strength of multiple anticooperative H-bonds. Physical Chemistry Chemical Physics, 24(12), 7121-7133. [Link]

  • PrepChem.com. Synthesis of triphenylphosphine oxide. [Link]

  • ResearchGate. X‐ray crystal structure of the triphenylphosphine oxide compound. [Link]

  • Spek, A. L. (1993). Structure of Orthorhombic Triphenylphosphine Oxide: A Redetermination at Room Temperature. Acta Crystallographica Section C, 49(2), 355-357. [Link]

Sources

Foundational

Trimorpholinophosphine Oxide: A Technical Guide to Solubility, Synthesis, and Application

This in-depth technical guide provides a comprehensive overview of Trimorpholinophosphine oxide (TMPO), a versatile organophosphorus compound. Targeting researchers, scientists, and professionals in drug development, thi...

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of Trimorpholinophosphine oxide (TMPO), a versatile organophosphorus compound. Targeting researchers, scientists, and professionals in drug development, this document delves into the core physicochemical properties of TMPO, with a particular focus on its solubility profile. Furthermore, it outlines detailed experimental protocols, explores its burgeoning applications in organic synthesis and medicinal chemistry, and provides a framework for its safe and effective utilization.

Introduction to Trimorpholinophosphine Oxide (TMPO)

Trimorpholinophosphine oxide, with the CAS number 4441-12-7, is a white crystalline solid.[1] Its molecular structure consists of a central phosphorus atom double-bonded to an oxygen atom and single-bonded to three morpholine rings. This unique arrangement imparts a high degree of polarity to the molecule, significantly influencing its physical and chemical properties.

Key Physicochemical Properties:

  • Molecular Formula: C₁₂H₂₄N₃O₄P

  • Molecular Weight: 305.31 g/mol [1]

  • Appearance: White to off-white crystalline powder

  • Melting Point: 188-192 °C

  • pKa: 1.61±0.20 (Predicted)

The high polarity of the P=O bond makes TMPO an excellent hydrogen bond acceptor, a characteristic that underpins many of its applications.

Solubility Profile of Trimorpholinophosphine Oxide

A thorough understanding of a compound's solubility is paramount for its effective application in research and development, particularly in areas like reaction chemistry, formulation, and purification.

Aqueous Solubility

Trimorpholinophosphine oxide exhibits exceptionally high solubility in water. Published data indicates a solubility of 607.20 g/L at 25 °C . This remarkable aqueous solubility is attributed to the molecule's three morpholine rings and the highly polar phosphine oxide group, which readily form hydrogen bonds with water molecules.

Organic Solvent Solubility

While quantitative solubility data for TMPO in a wide range of organic solvents is not extensively documented in publicly available literature, qualitative assessments indicate that it is slightly soluble in dimethyl sulfoxide (DMSO) and methanol .

To provide a comparative perspective, the solubility of a structurally related and widely studied phosphine oxide, Triphenylphosphine oxide (TPPO), is presented in the table below. It is crucial to note that these values are for TPPO and should be considered as an estimation for TMPO's behavior in similar solvents, not as direct substitutes. The presence of the three polar morpholine groups in TMPO is expected to influence its solubility profile compared to the three phenyl groups in TPPO.

Table 1: Solubility of Triphenylphosphine Oxide (TPPO) in Various Organic Solvents

SolventSolubility ( g/100 mL)
Ethanol~2.0
Dimethyl Sulfoxide (DMSO)~0.3
Dimethylformamide (DMF)~0.3

Data for Triphenylphosphine oxide (TPPO) is provided for comparative purposes.

The lower solubility of TPPO in these polar aprotic solvents compared to TMPO's high water solubility highlights the significant contribution of the morpholine moieties to the overall polarity and solubility of TMPO.

Experimental Protocol for Solubility Determination

The following is a detailed, step-by-step methodology for determining the solubility of Trimorpholinophosphine oxide in a given solvent. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

Materials and Equipment
  • Trimorpholinophosphine oxide (TMPO), ≥98% purity

  • Selected solvent (e.g., ethanol, methanol, DMSO, DMF, acetonitrile, dichloromethane)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps (e.g., 4 mL)

  • Magnetic stirrer and stir bars

  • Constant temperature bath or incubator

  • Syringe filters (0.45 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another quantitative analytical technique.

  • Volumetric flasks and pipettes

Experimental Workflow

The experimental workflow for determining the equilibrium solubility of TMPO is depicted in the following diagram:

G cluster_0 Preparation cluster_1 Equilibration cluster_2 Sample Preparation cluster_3 Analysis & Calculation A 1. Add excess TMPO to a vial B 2. Add a known volume of solvent A->B C 3. Equilibrate at a constant temperature (e.g., 25°C) with stirring for 24-48h B->C D 4. Allow solids to settle C->D E 5. Filter an aliquot of the supernatant D->E F 6. Dilute the filtrate with a known volume of solvent E->F G 7. Quantify TMPO concentration using a calibrated analytical method (e.g., HPLC) F->G H 8. Calculate solubility (e.g., in g/L or mg/mL) G->H

Caption: Experimental workflow for determining the equilibrium solubility of Trimorpholinophosphine oxide.

Step-by-Step Methodology
  • Preparation of Saturated Solution:

    • Accurately weigh an excess amount of TMPO into a vial. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

    • Add a precise volume of the chosen solvent to the vial.

  • Equilibration:

    • Seal the vial and place it in a constant temperature bath set to the desired temperature (e.g., 25 °C).

    • Stir the mixture vigorously using a magnetic stirrer for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically recommended. The extended equilibration time is crucial to ensure the solution is truly saturated.

  • Sample Collection and Preparation:

    • After equilibration, stop the stirring and allow the undissolved solid to settle for at least 2 hours. This step is critical to avoid clogging the filter in the next step.

    • Carefully withdraw an aliquot of the clear supernatant using a syringe and immediately pass it through a syringe filter (0.45 µm) into a clean vial. This removes any suspended microparticles.

    • Accurately dilute the filtered sample with a known volume of the solvent to bring the concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted sample using a pre-validated and calibrated analytical method, such as HPLC. A standard calibration curve of TMPO in the same solvent must be prepared.

    • Determine the concentration of TMPO in the diluted sample from the calibration curve.

  • Calculation:

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor.

    • Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

Applications in Research and Drug Development

The unique properties of Trimorpholinophosphine oxide have led to its use in various scientific and industrial fields.

Organic Synthesis

TMPO serves as a valuable reagent and catalyst in organic synthesis. Its primary role is in facilitating the formation of carbon-phosphorus bonds. The electron-donating morpholine groups can influence the reactivity of the phosphorus center, making it a useful ligand in coordination chemistry for the synthesis of transition metal complexes. These complexes, in turn, can act as catalysts in a variety of reactions, including asymmetric hydrogenation and cross-coupling reactions.

The high polarity of TMPO and its ability to act as a potent hydrogen bond acceptor can also be exploited to influence reaction pathways and product selectivity.

Medicinal Chemistry and Drug Development

In recent years, the incorporation of phosphine oxide moieties into drug candidates has gained significant attention. This is due to the ability of the phosphine oxide group to act as a bioisostere for other functional groups, such as amides or sulfonamides, while offering improved physicochemical properties. Specifically, the introduction of a phosphine oxide can lead to:

  • Increased Aqueous Solubility: The high polarity of the P=O bond can dramatically enhance the water solubility of a parent compound, which is a critical factor for drug delivery and bioavailability.

  • Improved Metabolic Stability: Phosphine oxides are generally more resistant to metabolic degradation compared to esters or amides, potentially leading to a longer half-life in vivo.

The following diagram illustrates the logical relationship between the properties of phosphine oxides and their advantages in drug development:

G A Phosphine Oxide Moiety B High Polarity (P=O bond) A->B C Strong H-Bond Acceptor A->C D Tetrahedral Geometry A->D E Chemical Stability A->E G Increased Aqueous Solubility B->G C->G I Potential for Novel Pharmacological Activity D->I H Enhanced Metabolic Stability E->H F Improved Physicochemical Properties J Advantages in Drug Development F->J G->F H->F I->F

Caption: The relationship between the properties of phosphine oxides and their utility in drug development.

Polymer Chemistry

Trimorpholinophosphine oxide can be incorporated into polymer backbones to enhance their material properties. Its inclusion can lead to increased thermal stability and improved flame retardancy, making it a valuable additive in the development of high-performance polymers.

Safety and Handling

Trimorpholinophosphine oxide is not classified as a hazardous substance. However, as with all chemicals, it should be handled with care in a well-ventilated laboratory environment. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Direct contact with the skin and eyes should be avoided. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

Conclusion

Trimorpholinophosphine oxide is a multifaceted compound with a unique set of properties that make it valuable across various scientific disciplines. Its exceptional water solubility, coupled with its utility as a ligand, catalyst, and polymer additive, underscores its potential for further exploration and application. For researchers and professionals in drug development, the foundational data and protocols presented in this guide offer a solid starting point for harnessing the capabilities of this intriguing molecule. As the demand for novel chemical entities with tailored properties continues to grow, the importance of well-characterized and versatile building blocks like Trimorpholinophosphine oxide is set to increase.

References

  • PubChem. Trimorpholinophosphine oxide. National Center for Biotechnology Information. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Synthesis of Trimorpholinophosphine Oxide (TMPO)

Abstract This technical guide provides a comprehensive overview of the synthesis of trimorpholinophosphine oxide (TMPO), a versatile reagent and ligand in organic and coordination chemistry.[1][2] Addressed to researcher...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of trimorpholinophosphine oxide (TMPO), a versatile reagent and ligand in organic and coordination chemistry.[1][2] Addressed to researchers, scientists, and professionals in drug development, this document details the prevalent synthetic route from phosphoryl chloride and morpholine. It offers an in-depth analysis of the reaction mechanism, a step-by-step experimental protocol, and guidance on the purification and characterization of the final product. The causality behind experimental choices is explained to provide a deeper understanding of the synthesis, ensuring both technical accuracy and practical insight.

Introduction: The Significance of Trimorpholinophosphine Oxide

Trimorpholinophosphine oxide (TMPO), also known as phosphoric acid trimorpholide, is a white crystalline solid with the chemical formula C₁₂H₂₄N₃O₄P.[2] Its unique structure, featuring a central phosphorus atom bonded to an oxygen atom and three morpholine rings, imparts valuable properties that have led to its use in diverse chemical applications.

TMPO serves as a key intermediate and reagent in various organic transformations. It is particularly noted for its utility as a ligand in coordination chemistry, where it can form stable complexes with a variety of metal ions.[2] These TMPO-metal complexes have shown promise as catalysts in a range of reactions. Furthermore, TMPO finds application in the synthesis of specialized polymers and has been investigated for its potential in medicinal chemistry.

This guide focuses on the most common and practical method for the laboratory-scale synthesis of TMPO, providing a robust and reproducible protocol for its preparation.

The Primary Synthetic Route: Reaction of Phosphoryl Chloride with Morpholine

The most widely employed method for the synthesis of trimorpholinophosphine oxide involves the nucleophilic substitution reaction between phosphoryl chloride (POCl₃) and morpholine. This reaction is efficient and proceeds with high yield when conducted under appropriate conditions.

Reaction Principle and Mechanism

The synthesis of TMPO from phosphoryl chloride and morpholine is a classic example of a nucleophilic acyl substitution at a phosphorus center. The reaction proceeds in a stepwise manner, with the sequential replacement of the three chlorine atoms of phosphoryl chloride by morpholine molecules.

Overall Reaction:

POCl₃ + 3 C₄H₉NO + 3 Base → (C₄H₈NO)₃PO + 3 [Base-H]⁺Cl⁻

The mechanism involves the nucleophilic attack of the nitrogen atom of morpholine on the electrophilic phosphorus atom of phosphoryl chloride. Each substitution step generates a molecule of hydrogen chloride (HCl), which must be neutralized by a base to drive the reaction to completion and prevent the protonation of the morpholine reactant.

Diagram of the Reaction Mechanism:

reaction_mechanism POCl3 POCl₃ Intermediate1 Cl₂P(O)(Morpholine) POCl3->Intermediate1 + Morpholine - HCl Morpholine Morpholine Base Base Intermediate2 ClP(O)(Morpholine)₂ Intermediate1->Intermediate2 + Morpholine - HCl TMPO Trimorpholinophosphine Oxide (TMPO) Intermediate2->TMPO + Morpholine - HCl HCl HCl Salt [Base-H]⁺Cl⁻ HCl->Salt + Base

Caption: Stepwise substitution of chlorine atoms on phosphoryl chloride by morpholine.

The choice of base is critical. A non-nucleophilic organic base, such as triethylamine or pyridine, is typically used to scavenge the HCl produced without competing with morpholine in the reaction with phosphoryl chloride.

Causality in Experimental Design

The design of a successful TMPO synthesis protocol hinges on several key factors, each with a clear scientific rationale:

  • Stoichiometry: An excess of morpholine is often used to ensure the complete substitution of all three chlorine atoms on the phosphoryl chloride. A molar ratio of at least 3:1 (morpholine to POCl₃) is required, with a slight excess of morpholine being beneficial. At least three equivalents of the base are also necessary to neutralize the three equivalents of HCl generated.

  • Solvent: An inert, aprotic solvent is crucial to prevent side reactions with the highly reactive phosphoryl chloride. Dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF) are common choices as they are good solvents for the reactants and do not participate in the reaction.

  • Temperature: The reaction is typically carried out at a low temperature (e.g., 0 °C) initially, especially during the addition of phosphoryl chloride. This is to control the exothermic nature of the reaction and to minimize the formation of byproducts. The reaction mixture is then allowed to warm to room temperature to ensure completion.

  • Order of Addition: Phosphoryl chloride is added slowly to a solution of morpholine and the base. This order of addition is important to maintain a high concentration of the nucleophile (morpholine) and the base, which favors the desired substitution reaction and immediately neutralizes the generated HCl.

Detailed Experimental Protocol

This protocol provides a step-by-step methodology for the synthesis of trimorpholinophosphine oxide on a laboratory scale.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Phosphoryl chloride (POCl₃)153.3315.3 g (9.9 mL)0.1
Morpholine87.1230.5 g (30.5 mL)0.35
Triethylamine (TEA)101.1935.5 g (48.8 mL)0.35
Dichloromethane (CH₂Cl₂)-500 mL-
Deionized Water-200 mL-
Saturated Sodium Bicarbonate Solution-100 mL-
Brine (Saturated NaCl solution)-100 mL-
Anhydrous Magnesium Sulfate (MgSO₄)---
Diethyl Ether---

Equipment:

  • 1 L three-necked round-bottom flask

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Nitrogen inlet

  • Condenser

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and filter paper

Experimental Workflow Diagram:

experimental_workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification A Charge flask with Morpholine, TEA, and CH₂Cl₂ B Cool to 0 °C under Nitrogen A->B C Add POCl₃ dropwise B->C D Stir at 0 °C, then warm to RT C->D E Quench with water D->E F Separate organic layer E->F G Wash with NaHCO₃ and Brine F->G H Dry over MgSO₄ G->H I Filter and concentrate H->I J Recrystallize from diethyl ether/hexane I->J K Collect and dry the product J->K

Caption: A streamlined workflow for the synthesis and purification of TMPO.

Procedure:

  • Reaction Setup: In a 1 L three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add morpholine (30.5 g, 0.35 mol) and triethylamine (35.5 g, 0.35 mol) to 400 mL of anhydrous dichloromethane.

  • Cooling: Cool the solution to 0 °C in an ice bath with stirring.

  • Addition of POCl₃: Add phosphoryl chloride (15.3 g, 0.1 mol) dropwise to the stirred solution via the dropping funnel over a period of 30-45 minutes, ensuring the temperature does not rise above 5 °C. A white precipitate of triethylamine hydrochloride will form.

  • Reaction: After the addition is complete, continue stirring the mixture at 0 °C for 1 hour, and then allow it to warm to room temperature and stir for an additional 3-4 hours.

  • Work-up - Quenching: Slowly add 100 mL of deionized water to the reaction mixture to quench any unreacted phosphoryl chloride and to dissolve the triethylamine hydrochloride salt.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 100 mL of saturated sodium bicarbonate solution and 100 mL of brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate.

  • Purification - Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain a crude solid.

  • Recrystallization: Recrystallize the crude product from a suitable solvent system, such as diethyl ether or a mixture of diethyl ether and hexane, to obtain pure trimorpholinophosphine oxide as a white crystalline solid.

  • Drying: Collect the crystals by vacuum filtration and dry them in a vacuum oven.

Product Characterization

The identity and purity of the synthesized trimorpholinophosphine oxide should be confirmed by standard analytical techniques.

Expected Yield: 75-85%

Physical Properties:

  • Appearance: White crystalline powder[2]

  • Melting Point: 188-192 °C

Spectroscopic Data:

  • ¹H NMR (CDCl₃, 400 MHz): The proton NMR spectrum is expected to show two multiplets corresponding to the two sets of non-equivalent methylene protons of the morpholine rings.

  • ¹³C NMR (CDCl₃, 100 MHz): The carbon NMR spectrum should exhibit signals for the methylene carbons of the morpholine rings.

  • ³¹P NMR (CDCl₃, 162 MHz): The phosphorus NMR spectrum is a key diagnostic tool and should show a single peak characteristic of a phosphine oxide environment.[3] The chemical shift will be in the typical range for pentavalent phosphorus compounds.

  • IR (KBr): The infrared spectrum will show characteristic absorption bands for the P=O stretch, as well as C-N and C-O stretching vibrations of the morpholine rings.

Safety and Handling

  • Phosphoryl chloride is highly corrosive and reacts violently with water. It is a lachrymator and toxic upon inhalation. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

  • Morpholine and Triethylamine are corrosive and flammable liquids with strong odors. Handle with care in a fume hood.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.

Conclusion

The synthesis of trimorpholinophosphine oxide from phosphoryl chloride and morpholine is a well-established and reliable method. By carefully controlling the reaction conditions, particularly stoichiometry, temperature, and solvent, high yields of the pure product can be obtained. This guide provides the necessary theoretical background and a detailed experimental protocol to enable researchers to successfully synthesize and characterize this valuable chemical compound for their research and development needs.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of Tris-(morpholino)-phosphine oxide in Modern Chemical Synthesis. Available at: [Link]

  • PubChem. Trimorpholinophosphine oxide. National Center for Biotechnology Information. Available at: [Link]

  • Royal Society of Chemistry. Electronic Supplementary Information. Available at: [Link]

  • Royal Society of Chemistry. Phosphine Oxide Functional Group Based Three-Station Molecular Shuttle SUPPORTING INFORMATION. Available at: [Link]

  • X-Pulse. Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies. Available at: [Link]

Sources

Foundational

An In-Depth Technical Guide to the Spectral Analysis of Trimorpholinophosphine Oxide

Abstract This technical guide provides a comprehensive analysis of the spectral data of trimorpholinophosphine oxide (TMPO), a versatile organophosphorus compound with significant applications in coordination chemistry a...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the spectral data of trimorpholinophosphine oxide (TMPO), a versatile organophosphorus compound with significant applications in coordination chemistry and organic synthesis.[1] This document is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic properties of TMPO. By delving into the causality behind experimental choices and providing detailed methodologies, this guide serves as a self-validating resource for the characterization of this important molecule.

Introduction: The Significance of Trimorpholinophosphine Oxide

Trimorpholinophosphine oxide (TMPO), with the chemical formula C₁₂H₂₄N₃O₄P, is a white crystalline solid characterized by a central phosphorus atom double-bonded to an oxygen atom and single-bonded to three morpholine rings.[2][3] Its unique structure, featuring three electron-donating morpholino groups, imparts a high degree of polarity to the P=O bond, making the oxygen atom a potent electron donor. This property is central to its utility as a ligand in the formation of stable transition metal complexes and as a catalyst in various organic transformations.[1]

Accurate and unambiguous characterization of TMPO is paramount for its effective application. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, are indispensable tools for elucidating its molecular structure and purity. This guide provides a detailed exploration of the ¹H, ¹³C, and ³¹P NMR, and IR spectral data of TMPO, offering a foundational understanding for researchers in the field.

Molecular Structure and its Spectroscopic Implications

The molecular structure of trimorpholinophosphine oxide dictates its spectral features. The three morpholine rings, attached to the phosphorus atom via nitrogen, are chemically equivalent in a symmetrical environment. This equivalence simplifies the NMR spectra, leading to a set of distinct, well-resolved signals. The highly polarized phosphoryl (P=O) group is a dominant feature in both the ³¹P NMR and IR spectra, serving as a key diagnostic marker for this class of compounds.

Caption: Correlation of TMPO structure with its NMR spectral data.

Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational frequencies of bonds within a molecule. The IR spectrum of trimorpholinophosphine oxide provides key information about the functional groups present, most notably the strong P=O stretching vibration.

Experimental Protocol: IR Spectrum Acquisition

Objective: To obtain a high-quality FT-IR spectrum of trimorpholinophosphine oxide.

Materials:

  • Trimorpholinophosphine oxide (TMPO), >98% purity

  • Potassium bromide (KBr), spectroscopic grade

  • Mortar and pestle (agate)

  • Hydraulic press for KBr pellets

  • FT-IR spectrometer

Procedure:

  • Sample Preparation (KBr Pellet):

    • Thoroughly dry the KBr powder in an oven to remove any moisture.

    • Weigh approximately 1-2 mg of TMPO and 100-200 mg of dry KBr.

    • Grind the TMPO and KBr together in an agate mortar until a fine, homogeneous powder is obtained.

    • Transfer the powder to the die of a hydraulic press and apply pressure to form a transparent or translucent pellet.

  • Instrumentation:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum with an empty sample compartment.

    • Acquire the sample spectrum.

    • The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

IR Spectral Data and Interpretation

The IR spectrum of trimorpholinophosphine oxide is dominated by a very strong absorption band corresponding to the P=O stretching vibration.

Table 4: Key IR Absorption Bands for Trimorpholinophosphine Oxide

Wavenumber (cm⁻¹)IntensityAssignment
~2960-2850Medium-StrongC-H stretching (aliphatic)
~1460MediumC-H bending (scissoring)
~1240Very StrongP=O stretching
~1110StrongC-O-C stretching (asymmetric)
~950StrongP-N stretching

The most characteristic feature of the IR spectrum is the intense absorption band around 1240 cm⁻¹. This band is unequivocally assigned to the stretching vibration of the phosphoryl (P=O) bond. The high intensity and specific frequency of this band are diagnostic for phosphine oxides. The exact position of the P=O stretch can be influenced by factors such as hydrogen bonding and coordination to metal centers. [4][5] The C-H stretching vibrations of the methylene groups in the morpholine rings appear in the region of 2960-2850 cm⁻¹. The spectrum also shows strong bands corresponding to the asymmetric C-O-C stretching of the ether linkage in the morpholine ring at approximately 1110 cm⁻¹ and the P-N stretching vibration around 950 cm⁻¹.

Caption: Experimental workflow for FT-IR analysis of TMPO.

Conclusion

The combined application of ¹H, ¹³C, ³¹P NMR, and IR spectroscopy provides a robust and comprehensive framework for the structural elucidation and characterization of trimorpholinophosphine oxide. The high symmetry of the molecule simplifies the NMR spectra, yielding distinct and readily assignable signals. The prominent P=O stretching band in the IR spectrum serves as a definitive marker for this class of compounds. The detailed spectral data and interpretations presented in this guide offer a valuable resource for scientists and researchers, ensuring the confident identification and quality assessment of trimorpholinophosphine oxide in various research and development settings.

References

  • Phosphine oxides as NMR and IR spectroscopic probes for the estimation of the geometry and energy of PO⋯H–A hydrogen bonds. RSC Publishing. Available at: [Link]

  • Synthesis, purification, and characterization of phosphine oxides and their hydrogen peroxide adducts. Dalton Transactions. Available at: [Link]

  • Phosphine Oxide Functional Group Based Three-Station Molecular Shuttle SUPPORTING INFORMATION. The Royal Society of Chemistry. Available at: [Link]

  • Supporting Information for "Copper-Catalyzed Aerobic Oxidative C-H/P-H Annulation for the Synthesis of Benzo[b]phosphole Oxides". The Royal Society of Chemistry. Available at: [Link]

  • Trimorpholinophosphine oxide. PubChem. Available at: [Link]

  • Trimorfolinofosfin oksida CAS#: 4441-12-7. ChemWhat. Available at: [Link]

  • Triphenylphosphine oxide. NIST WebBook. Available at: [Link]

  • 31P-{1H) nuclear magnetic resonance spectra of some complexes of tin(I1) and lead(I1) with chelating phosphines. ResearchGate. Available at: [Link]

  • An Infrared Investigation of Triphenylphosphine, Triphenylphosphine Oxide, and some of their Complexes. Open PRAIRIE, South Dakota State University. Available at: [Link]

  • 31P Magnetic Resonance of Triphenylphosphine Oxide Complexes with Silicon Compounds. ElectronicsAndBooks. Available at: [Link]

  • Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies. Oxford Instruments. Available at: [Link]

  • TRIMORPHOLINOPHOSPHINE OXIDE. GSRS. Available at: [Link]

  • Week 3 : Lecture 11 : Chemical Shift Range in 31P NMR Spectroscopy. YouTube. Available at: [Link]

  • Triphenylphosphine Oxide. PubChem. Available at: [Link]

  • 1H NMR Standard - TriPhenylPhospheneOxide. Scribd. Available at: [Link]

  • Recognizing the NMR pattern for morpholine. ACD/Labs. Available at: [Link]

  • 31 Phosphorus NMR. chem.ch.huji.ac.il. Available at: [Link]

  • ¹H NMR spectra showing the changes observed for the substitution of... ResearchGate. Available at: [Link]

  • IR-NMR Multimodal Computational Spectra Dataset for 177K Patent-Extracted Organic Molecules. Zenodo. Available at: [Link]

  • 31 P-{ 1 H} NMR a and IR data. ResearchGate. Available at: [Link]

  • NMR Spectroscopy :: 13C NMR Chemical Shifts. University of Wisconsin-Madison. Available at: [Link]

  • Morpholine MNR spectra δ 1 H (above) and δ 13 C (below) spectra. ResearchGate. Available at: [Link]

  • N-Methylmorpholine N-oxide - Optional[13C NMR] - Spectrum. SpectraBase. Available at: [Link]

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Exploratory

Unraveling the Core Mechanism of Trimorpholinophosphine Oxide: A Technical Guide for Researchers

An In-Depth Exploration of a Versatile Ligand in Catalysis and its Emerging Potential in Biological Systems Introduction: Beyond a Simple Reagent Trimorpholinophosphine oxide (TMPO), a white crystalline solid with the ch...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Exploration of a Versatile Ligand in Catalysis and its Emerging Potential in Biological Systems

Introduction: Beyond a Simple Reagent

Trimorpholinophosphine oxide (TMPO), a white crystalline solid with the chemical formula C₁₂H₂₄N₃O₄P, has carved a niche for itself in the landscape of modern chemistry.[1] While often categorized as a reagent or catalyst in organic synthesis, a deeper dive into its molecular behavior reveals a more nuanced and multifaceted mechanism of action.[1][2] This technical guide, intended for researchers, scientists, and drug development professionals, moves beyond a surface-level description of its applications to provide a comprehensive understanding of the core principles that govern its reactivity and function. By synthesizing technical data with mechanistic insights, we aim to illuminate the causality behind its effectiveness and explore its potential in both established and emerging fields.

This guide will primarily focus on the well-documented role of TMPO as a stabilizing ligand in transition metal-catalyzed cross-coupling reactions, with a particular emphasis on the Suzuki-Miyaura coupling. Furthermore, we will delve into the nascent yet intriguing exploration of its potential biological activities, including its putative antimicrobial and anticancer properties, while clearly delineating the current state of research.

Physicochemical Properties of Trimorpholinophosphine Oxide

A thorough understanding of a molecule's mechanism of action begins with its fundamental physicochemical properties. These characteristics dictate its solubility, stability, and mode of interaction with other chemical species.

PropertyValueReference
CAS Number 4441-12-7[1]
Molecular Formula C₁₂H₂₄N₃O₄P[1]
Molecular Weight 305.31 g/mol [1]
Appearance White crystalline powder[1]
Solubility Soluble in water[1]
Melting Point 185 - 195 °C[1]

Part 1: The Catalytic Engine - TMPO in Palladium-Catalyzed Cross-Coupling

The most extensively characterized role of Trimorpholinophosphine oxide is as a ligand in transition metal catalysis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1][2] Phosphine oxides, in general, are recognized for their ability to enhance the efficiency and stability of these catalytic systems.[3]

The Fundamental Role of a Phosphine Oxide Ligand

At its core, TMPO functions as a hard Lewis base, coordinating to the electron-deficient palladium center through the lone pair of electrons on its phosphoryl oxygen atom.[4] This coordination imparts several key advantages to the catalytic cycle:

  • Stabilization of the Catalytically Active Species: The coordination of TMPO to the palladium(0) center helps to prevent its agglomeration into inactive palladium black, thereby maintaining a high concentration of the active catalyst throughout the reaction.[5]

  • Modulation of Electronic Properties: The electron-donating nature of the phosphoryl oxygen influences the electron density at the palladium center, which in turn affects the rates of the key steps in the catalytic cycle.

  • Enhancement of Solubility: The presence of the polar morpholine rings can improve the solubility of the palladium complex in a variety of organic solvents.

Mechanism of Action in the Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron compound and an organohalide.[6] The catalytic cycle, depicted below, involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[6][7]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) L = TMPO oadd Oxidative Addition pd0->oadd pdiix R¹-Pd(II)-X(L)₂ oadd->pdiix trans Transmetalation pdiix->trans pdiir R¹-Pd(II)-R²(L)₂ trans->pdiir redel Reductive Elimination pdiir->redel redel->pd0 Regeneration product R¹-R² (Product) redel->product reagents R¹-X (Organohalide) reagents->oadd boron R²-B(OR)₂ (Organoboron) boron->trans base Base base->trans

Figure 1: Catalytic Cycle of the Suzuki-Miyaura Reaction with TMPO as a Ligand.

Step-by-Step Mechanistic Breakdown:

  • Oxidative Addition: The catalytic cycle begins with the oxidative addition of the organohalide (R¹-X) to the electron-rich palladium(0) complex, which is stabilized by two TMPO ligands (L).[7] This step forms a square planar palladium(II) intermediate. The rate of this step is often the rate-determining step of the overall reaction.[7]

  • Transmetalation: In the presence of a base, the organoboron reagent (R²-B(OR)₂) undergoes transmetalation with the palladium(II) complex.[6] The organic group (R²) from the boron atom is transferred to the palladium center, displacing the halide (X). The exact mechanism of this step can be complex and is influenced by the nature of the base and solvent.

  • Reductive Elimination: The final step is the reductive elimination of the two organic groups (R¹ and R²) from the palladium(II) center, forming the desired carbon-carbon bond in the product (R¹-R²).[7] This step regenerates the catalytically active palladium(0) species, which can then re-enter the catalytic cycle.

The Causality Behind Experimental Choices:

The choice of a phosphine oxide ligand like TMPO over other ligands is often driven by the need for a robust and air-stable catalyst system. The strong Pd-O bond contributes to the thermal stability of the catalyst, allowing for reactions to be run at elevated temperatures, which can be necessary for less reactive substrates.[1] The steric bulk of the three morpholine groups can also influence the rate of reductive elimination, with bulkier ligands often promoting this final step.

Experimental Protocol: A Representative Suzuki-Miyaura Coupling Using TMPO

The following protocol provides a general framework for a Suzuki-Miyaura cross-coupling reaction utilizing TMPO as a ligand. It is crucial to note that optimization of reaction conditions (e.g., base, solvent, temperature, and reaction time) is often necessary for specific substrates.

Materials:

  • Aryl halide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol)

  • Trimorpholinophosphine oxide (TMPO, 0.04 mmol)

  • Potassium carbonate (K₂CO₃, 2.0 mmol)

  • Toluene (5 mL)

  • Water (1 mL)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, arylboronic acid, palladium(II) acetate, Trimorpholinophosphine oxide, and potassium carbonate.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add toluene and water via syringe.

  • Stir the reaction mixture at 80-100 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Self-Validation: The progress of the reaction can be monitored by the disappearance of the starting materials and the appearance of the product spot on TLC. The final product should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Part 2: Emerging Frontiers - The Biological Activity of TMPO

While the role of TMPO in catalysis is relatively well-established, its potential biological activities are a subject of growing interest. The presence of the morpholine moiety, a common pharmacophore in drug discovery, suggests that TMPO could interact with biological targets.[8] However, it is imperative to state that research in this area is still in its preliminary stages, and the mechanisms of action are largely speculative.

Potential Antimicrobial Activity

Some organophosphorus compounds have demonstrated antimicrobial properties.[9] The proposed mechanisms often involve the inhibition of essential bacterial enzymes or the disruption of cell wall synthesis.[10] For instance, phosphonopeptides can act as mimetics of amino acids and inhibit enzymes involved in peptidoglycan biosynthesis.[9][10] Given the structural features of TMPO, it is plausible that it could interfere with bacterial metabolic pathways, although specific studies on TMPO are lacking.

Hypothesized Anticancer Mechanisms

The exploration of phosphine oxides and related compounds in cancer research has revealed several potential mechanisms of action.[11] Some studies have shown that the introduction of a triphenylphosphine group can enhance the cytotoxicity of metal complexes against cancer cells.[11] Proposed mechanisms include the induction of apoptosis, cell cycle arrest, and mitochondrial dysfunction.[11][12] The morpholine ring itself is found in several anticancer drugs, and its presence in TMPO could contribute to potential cytotoxic effects. However, without direct experimental evidence on TMPO, these remain hypotheses.

Workflow for Preliminary Biological Evaluation:

The following diagram outlines a general workflow for the initial assessment of the biological activity of a compound like TMPO.

Biological_Evaluation_Workflow start Compound (TMPO) antimicrobial Antimicrobial Screening (e.g., MIC assay) start->antimicrobial anticancer Anticancer Screening (e.g., MTT assay on cancer cell lines) start->anticancer hit_anti Hit Identification (Antimicrobial Activity) antimicrobial->hit_anti hit_cancer Hit Identification (Anticancer Activity) anticancer->hit_cancer moa_anti Mechanism of Action Studies (e.g., enzyme inhibition, cell wall integrity) hit_anti->moa_anti moa_cancer Mechanism of Action Studies (e.g., apoptosis assays, cell cycle analysis) hit_cancer->moa_cancer lead_opt Lead Optimization moa_anti->lead_opt moa_cancer->lead_opt

Figure 2: A General Workflow for the Biological Evaluation of TMPO.

Conclusion and Future Directions

Trimorpholinophosphine oxide is a molecule of significant interest, with a well-defined role as a stabilizing ligand in transition metal catalysis and a nascent potential in the biological sciences. Its mechanism of action in Suzuki-Miyaura and other cross-coupling reactions is rooted in its ability to coordinate to the metal center, thereby stabilizing the active catalyst and modulating the elementary steps of the catalytic cycle. While the exploration of its antimicrobial and anticancer properties is still in its infancy, the chemical motifs present in TMPO provide a rationale for further investigation.

Future research should focus on obtaining detailed experimental and computational data specific to TMPO to move beyond analogies to other phosphine oxides. This includes the synthesis and structural characterization of TMPO-metal complexes and kinetic studies of TMPO-catalyzed reactions. In the biological realm, systematic screening against a panel of microbes and cancer cell lines is a necessary first step, followed by in-depth mechanistic studies for any confirmed activities. Such endeavors will undoubtedly provide a more complete picture of the capabilities of this versatile molecule and pave the way for its application in new and exciting areas of science and technology.

References

  • Macharia, J. M., et al. The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. (2020). [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024). [Link]

  • Der Pharma Chemica. Synthesis, characterization, thermal and 3D molecular modeling studies of transition metal complexes supported by ONN / ONO. (2016). [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • Corberán, R., & Peris, E. A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. Dalton Transactions, 40(35), 8749-8757. (2011). [Link]

  • PubMed Central. Synthesis and Characterization of Transition Metal Complexes Supported by Phosphorus Ligands Obtained Using Hydrophosphination of Cyclic Internal Alkenes. (2024). [Link]

  • MDPI. Kinetic Aspects of Suzuki Cross-Coupling Using Ligandless Pd Nanoparticles Embedded in Aromatic Polymeric Matrix. (2022). [Link]

  • PubMed. Mechanistic insights on anticancer drugs with specific biological targets and signalling pathways. [Link]

  • Wikipedia. Transition metal complexes of phosphine oxides. [Link]

  • ResearchGate. Kinetic and Mechanistic Investigations to Enable a Key Suzuki Coupling for Sotorasib Manufacture What a Difference a Base Makes. [Link]

  • Girolami Group Website. Synthesis and Characterization of Coordinately Unsaturated Phosphine Complexes of Divalent V, Cr, Mn, Fe, and Co. Crystal Struct. [Link]

  • ResearchGate. Catalytic cycle of the Suzuki–Miyaura cross-coupling reaction. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Andrew G Myers Research Group. The Suzuki Reaction. [Link]

  • PubMed Central. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. [Link]

  • RSC Publishing. Immobilized tetrakis(triphenylphosphine)palladium(0) for Suzuki–Miyaura coupling reactions under flow conditions. [Link]

  • PubMed. Antibacterial activity and mechanism of action of phosphonopeptides based on aminomethylphosphonic acid. [Link]

  • PubMed Central. The Mechanism of Anti-Tumor Activity of 6-Morpholino- and 6-Amino-9-Sulfonylpurine Derivatives on Human Leukemia Cells. (2023). [Link]

  • Tikrit Journal of Pure Science. Synthesis and characterization of new metal complexes of thione and phosphines Ligands. (2023). [Link]

  • PubMed. Influence of the introduction of a triphenylphosphine group on the anticancer activity of a copper complex. [Link]

  • MDPI. An Overview of Biofilm Formation–Combating Strategies and Mechanisms of Action of Antibiofilm Agents. [Link]

  • MDPI. Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. [Link]

  • PubMed. New antibacterial tetrahydro-4(2H)-thiopyran and thiomorpholine S-oxide and S,S-dioxide phenyloxazolidinones. [Link]

  • PubMed. Trivanillic polyphenols with anticancer cytostatic effects through the targeting of multiple kinases and intracellular Ca2+ release. [Link]

  • MDPI. Antimicrobial Action Mechanisms of Natural Compounds Isolated from Endophytic Microorganisms. [Link]

  • PubMed Central. Phosphonopeptides as Antibacterial Agents: Mechanism of Action of Alaphosphin. [Link]

  • Yoneda Labs. Mastering Suzuki Couplings: Your Guide to Tetrakis(triphenylphosphine)palladium(0). [Link]

  • PubMed. Bis(α-hydroxycycloalkyl)phosphine Oxides Obtained from White Phosphorus via Phosphine Oxide H 3 PO: Synthesis, Molecular Structure, Coordination Properties and Biological Activity. [Link]

  • MDPI. Chemistry and Biological Activities of Naturally Occurring and Structurally Modified Podophyllotoxins. [Link]

  • MDPI. Stimuli-Responsive Thiomorpholine Oxide-Derived Polymers with Tailored Hydrophilicity and Hemocompatible Properties. [Link]

  • PubMed Central. Synthesis and mechanism of biological action of morpholinyl-bearing arylsquaramides as small-molecule lysosomal pH modulators. (2022). [Link]

Sources

Foundational

The Unseen Workhorse: A Technical Guide to the Applications of Trimorpholinophosphine Oxide

Abstract Trimorpholinophosphine oxide (TMPO), a crystalline powder with the chemical formula C₁₂H₂₄N₃O₄P, often operates behind the scenes in complex chemical syntheses.[1] While not a household name, its unique structur...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Trimorpholinophosphine oxide (TMPO), a crystalline powder with the chemical formula C₁₂H₂₄N₃O₄P, often operates behind the scenes in complex chemical syntheses.[1] While not a household name, its unique structural and electronic properties render it an indispensable tool for researchers and chemical development professionals. This guide illuminates the core applications of TMPO, moving beyond a simple catalog of uses to provide in-depth mechanistic insights and practical, field-tested protocols. We will explore its pivotal role as a highly effective ligand in coordination chemistry, a catalyst in organic reactions, and a key intermediate in the development of pharmaceuticals and advanced materials.[2] This document is intended to serve as a comprehensive technical resource, empowering scientists to fully leverage the capabilities of this versatile phosphine oxide.

Foundational Principles: The Chemistry of TMPO

At its core, Trimorpholinophosphine oxide is a tetrahedral organophosphorus compound.[3] Its defining features are the central phosphorus atom double-bonded to an oxygen atom and single-bonded to three nitrogen atoms of the morpholine rings.[1][2]

Key Physicochemical Properties:

PropertyValueSignificance in Application
Molecular Formula C₁₂H₂₄N₃O₄PProvides a basis for its molecular weight and elemental composition.[1]
Molecular Weight 305.31 g/mol Essential for stoichiometric calculations in synthesis.[1]
Appearance White crystalline powderFacilitates ease of handling and dissolution in reaction media.[1][2]
Melting Point 185 - 195 °CIndicates high thermal stability.[2]
Key Feature Strong Lewis BaseThe P=O bond is highly polar, making the oxygen atom an excellent electron-pair donor (Lewis base). This is fundamental to its function as a ligand and catalyst.[4][5]

The combination of the three bulky, electron-donating morpholine groups enhances the electron density on the phosphoryl oxygen. This heightened Lewis basicity is the primary driver for its utility, allowing it to form strong coordinate bonds with metal centers and activate other molecules.

Core Application I: Ligand in Coordination Chemistry

A primary application of TMPO is its role as a ligand in coordination chemistry.[1][2][6] Ligands are molecules that donate electrons to a central metal atom to form a coordination complex. The properties of the resulting metal complex—such as its stability, reactivity, and catalytic activity—are directly influenced by the nature of the ligand.

Why TMPO is an Effective Ligand:

  • Strong Coordination: As a hard Lewis base, the phosphoryl oxygen of TMPO binds effectively to hard Lewis acidic metal centers (e.g., transition metals).[4] This interaction enhances the stability and reactivity of the metal complexes.[2]

  • Steric Influence: The three morpholine rings provide significant steric bulk around the metal center. This can be strategically used to control the selectivity of reactions, favoring the formation of specific isomers or products by physically blocking alternative reaction pathways.

  • Enhanced Stability: The formation of stable TMPO-metal complexes makes them valuable in the development of novel catalysts.[1] This stability ensures the catalyst remains active throughout the reaction cycle.

The use of phosphine oxides like TMPO as ligands allows for the fine-tuning of a metal's electronic environment, which can dramatically improve the efficiency and selectivity of chemical transformations.[1]

G M Metal Cation (Mn+) (Lewis Acid) Complex [M(TMPO)n]m+ Coordination Complex M->Complex Forms TMPO TMPO (Lewis Base) TMPO->M Coordination Bond (O -> M electron donation) ReactantA Reactant A Complex->ReactantA Activates Product Product ReactantA->Product Transforms ReactantB Reactant B ReactantB->Product Reacts with A

Caption: Logical flow of TMPO as a ligand to form a catalytic complex.

Core Application II: Catalyst and Reagent in Organic Synthesis

TMPO's utility extends beyond being a passive ligand; it actively participates as a catalyst or reagent in a variety of organic reactions.[2][7] Organophosphorus catalysis often involves the phosphorus center cycling between different oxidation states to facilitate bond formation.[8]

Key Roles in Synthesis:

  • Improving Reaction Rates and Yields: By acting as a catalyst, TMPO can significantly accelerate reactions, leading to higher product yields in shorter timeframes.[2][7]

  • Intermediate in Pharmaceutical Synthesis: TMPO serves as a crucial intermediate or building block in the synthesis of complex pharmaceutical compounds.[2][9] Its incorporation can enhance the efficiency of drug formulation processes.[2]

  • Specialty Polymer Production: In polymer chemistry, TMPO is used in the manufacturing of specialty polymers, contributing to materials with improved thermal stability, durability, and chemical resistance.[2][6]

While specific, named reactions catalyzed directly by TMPO are less documented in introductory literature than its general phosphine oxide counterparts like triphenylphosphine oxide (TPPO), its functional principles are analogous. It often facilitates reactions by activating substrates through its Lewis basicity.

Emerging Application III: Drug Development & Medicinal Chemistry

The unique properties of the phosphine oxide group are gaining significant attention in medicinal chemistry.[3] While TMPO itself is primarily a reagent, the functional group it represents offers distinct advantages when incorporated into drug candidates.

Advantages of the Phosphine Oxide Moiety:

  • Strong Hydrogen Bond Acceptor: The P=O group is a very strong hydrogen bond acceptor, allowing for potent interactions with biological targets like enzymes and receptors.[3]

  • Improved Physicochemical Properties: Incorporating a dimethylphosphine oxide group, a related structure, into the drug Prazosin was shown to dramatically increase solubility and metabolic stability (half-life) without losing biological activity.[3]

  • Structural Scaffold: The tetrahedral geometry of the phosphine oxide provides three vectors for chemical modification, making it an excellent scaffold for building complex and diverse molecular architectures.[3]

A prime example is the FDA-approved anti-cancer drug Brigatinib , which contains a phosphine oxide fragment.[3] The inclusion of this group was critical for improving the drug's activity and selectivity.[3] The potential of TMPO lies in its use as a reagent to introduce this valuable functionality or similar structures into new therapeutic agents.[2]

Experimental Protocol: Synthesis of a Generic Transition Metal-TMPO Complex

This protocol provides a self-validating workflow for the synthesis and isolation of a coordination complex between a generic metal halide and TMPO.

Objective: To synthesize a complex of the type MCl₂(TMPO)₂.

Materials:

  • Metal(II) Chloride (e.g., CoCl₂, NiCl₂) (1.0 mmol)

  • Trimorpholinophosphine oxide (TMPO) (2.1 mmol)

  • Anhydrous Ethanol (20 mL)

  • Diethyl Ether (30 mL)

  • Schlenk flask and standard glassware

  • Magnetic stirrer and stir bar

Workflow:

G Start Start: Anhydrous MCl₂ + TMPO Dissolve Dissolve in Anhydrous Ethanol under N₂ Start->Dissolve Stir Stir at RT (2-4 hours) Dissolve->Stir Precipitate Precipitate with Diethyl Ether Stir->Precipitate Filter Filter Solid (Buchner Funnel) Precipitate->Filter Wash Wash with Diethyl Ether Filter->Wash Dry Dry under Vacuum Wash->Dry Product Final Product: [MCl₂(TMPO)₂] Crystalline Solid Dry->Product

Sources

Exploratory

A Preliminary Technical Guide to Trimorpholinophosphine Oxide: Synthesis, Characterization, and Applications

Executive Summary: Trimorpholinophosphine oxide (TMPO) is a versatile organophosphorus compound with significant potential in diverse fields of chemical research and development. Characterized by a central phosphorus ato...

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: Trimorpholinophosphine oxide (TMPO) is a versatile organophosphorus compound with significant potential in diverse fields of chemical research and development. Characterized by a central phosphorus atom double-bonded to an oxygen and single-bonded to three morpholine rings, TMPO serves as a valuable synthetic intermediate, a robust ligand in coordination chemistry, and a potential catalyst in organic synthesis.[1][2] This technical guide provides a comprehensive overview of TMPO, including its physicochemical properties, a detailed synthesis protocol, in-depth analytical and spectroscopic characterization, and a discussion of its current and prospective applications. The guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this compound in their work.

Introduction to Trimorpholinophosphine Oxide

Trimorpholinophosphine oxide, also known as phosphoric acid trimorpholide, is a white crystalline solid at room temperature.[1] Its molecular structure, featuring the polar phosphine oxide group and the Lewis basic nitrogen and oxygen atoms of the morpholine moieties, imparts a unique combination of reactivity and stability. This structure makes it an effective ligand for metal complexes, enhancing their stability and catalytic activity.[1] Furthermore, TMPO is explored as a key building block in the synthesis of more complex molecules, including pharmaceuticals and specialty polymers.[1][2][3] Its utility in drug development is underscored by the broader class of phosphine oxides, which have been incorporated into approved drugs to enhance properties like solubility and metabolic stability.[3]

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and identifying information for Trimorpholinophosphine oxide is presented below.

PropertyValueReference(s)
Molecular Formula C₁₂H₂₄N₃O₄P[1][4]
Molecular Weight 305.31 g/mol [1][4]
CAS Number 4441-12-7[1]
Appearance White crystalline powder[1][2]
Melting Point 185 - 195 °C[1]
Solubility Soluble in water[2]
Purity (Typical) ≥ 98% (HPLC)[1]
IUPAC Name 4-(dimorpholin-4-ylphosphoryl)morpholine[2]

Synthesis and Mechanism

Trimorpholinophosphine oxide is most commonly synthesized through the reaction of phosphorus oxychloride (POCl₃) with an excess of morpholine. The reaction proceeds via a nucleophilic substitution mechanism where the nitrogen atom of morpholine attacks the electrophilic phosphorus center, displacing a chloride ion. This process is repeated three times, with a base typically added to neutralize the hydrochloric acid byproduct.

G cluster_reactants Reactants cluster_process Reaction Process cluster_product Product POCl3 Phosphorus Oxychloride (POCl₃) ReactionVessel Reaction in Inert Solvent (e.g., Dichloromethane) 0°C to Room Temperature POCl3->ReactionVessel Morpholine Morpholine (3+ eq.) Morpholine->ReactionVessel Base Base (e.g., Triethylamine) Base->ReactionVessel Quench Aqueous Workup (Quenching) ReactionVessel->Quench 1. Reaction Extract Extraction with Organic Solvent Quench->Extract 2. Phase Separation Dry Drying of Organic Layer (e.g., MgSO₄) Extract->Dry 3. Isolation Evaporate Solvent Evaporation Dry->Evaporate 4. Concentration Purify Purification (Recrystallization) Evaporate->Purify 5. Purification TMPO Trimorpholinophosphine Oxide (TMPO) Purify->TMPO Final Product G cluster_analysis Analytical Workflow cluster_data Data Output TMPO_Sample Synthesized TMPO NMR NMR Spectroscopy (¹H, ¹³C, ³¹P) TMPO_Sample->NMR FTIR FTIR Spectroscopy TMPO_Sample->FTIR MS Mass Spectrometry (e.g., GC-MS) TMPO_Sample->MS HPLC HPLC for Purity TMPO_Sample->HPLC Structure Structural Confirmation NMR->Structure Functional_Groups Functional Group Identification FTIR->Functional_Groups Identity Molecular Weight Confirmation MS->Identity Purity Purity Assessment (%) HPLC->Purity G TMPO TMPO (Lewis Base) Activated_Complex [TMPO-E] Activated Complex TMPO->Activated_Complex Coordination Metal_Catalyst Metal Catalyst / Electrophile (E) Metal_Catalyst->Activated_Complex Activated_Complex->TMPO Catalyst Regeneration Activated_Complex->Metal_Catalyst Product Product Activated_Complex->Product Catalytic Transformation Reactant Reactant Reactant->Activated_Complex Substrate Binding

Sources

Foundational

Trimorpholinophosphine Oxide: A High-Efficacy Phosphorylating Agent for Modern Synthetic Chemistry

A Technical Guide for Researchers and Drug Development Professionals Executive Summary The strategic introduction of phosphate groups is a cornerstone of modern medicinal chemistry and drug development, profoundly influe...

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The strategic introduction of phosphate groups is a cornerstone of modern medicinal chemistry and drug development, profoundly influencing the pharmacokinetic and pharmacodynamic properties of therapeutic agents. However, the inherent challenges of traditional phosphorylation methods—including harsh reaction conditions, low yields, and problematic side-reactions—necessitate the development of more robust and efficient reagents. Trimorpholinophosphine oxide (TMPO) has emerged as a powerful and versatile phosphorylating agent, offering a superior profile of high reactivity, clean conversions, and broad substrate compatibility. This guide provides a comprehensive technical overview of TMPO, detailing its mechanism of action, field-proven experimental protocols, and key applications in the synthesis of complex biomolecules.

The Imperative for Advanced Phosphorylating Agents

Phosphorylation is a fundamental biochemical process and a critical tool in synthetic chemistry.[1] In drug development, converting a lead compound into a phosphate prodrug can dramatically enhance aqueous solubility, improve bioavailability, and enable targeted delivery. Many approved drugs are administered as phosphate esters, highlighting the importance of this functional group.[2]

Despite its significance, the chemical synthesis of phosphate esters is often non-trivial. Reagents like phosphorus oxychloride (POCl₃) are highly reactive but lack selectivity, leading to over-phosphorylation and the formation of pyrophosphate byproducts. Carbodiimide-based coupling methods can be effective but often require large excesses of reagents and can be sensitive to reaction conditions.[3] TMPO addresses these limitations by providing a highly activated, yet sterically shielded, phosphorus center, enabling clean and efficient phosphorylation under mild conditions.

Mechanistic Insights: The TMPO Activation Pathway

The efficacy of TMPO lies in its ability to act as a superior coupling agent, activating a phosphomonoester for subsequent reaction with an alcohol. The process is not a direct transfer from TMPO itself, but rather a TMPO-mediated condensation.

The proposed mechanism proceeds as follows:

  • Deprotonation: A suitable base (e.g., a tertiary amine) deprotonates the phosphomonoester (the phosphate source), increasing its nucleophilicity.

  • Activation: The resulting phosphomonoanion attacks the electrophilic phosphorus center of TMPO. The three electron-donating morpholine groups render the phosphorus atom highly susceptible to nucleophilic attack.

  • Formation of a Reactive Intermediate: This attack forms a highly reactive phosphorylating intermediate, an activated phosphomonoester anhydride. The morpholino groups act as excellent leaving groups.

  • Nucleophilic Attack: The target alcohol then attacks the activated phosphorus center of the intermediate, displacing the TMPO-related byproduct and forming the desired phosphate ester linkage.

This pathway minimizes the formation of pyrophosphates by ensuring the activated species is rapidly consumed by the target alcohol.

TMPO_Mechanism cluster_activation Activation Phase cluster_coupling Coupling Phase Phosphate R-O-P(O)(OH)₂ Anion R-O-P(O)(O⁻)(OH) Phosphate->Anion + Base Base Base Intermediate Activated Intermediate [R-O-P(O)(OH)-O-P(O)(morph)₂] Anion->Intermediate + TMPO TMPO TMPO TMPO->Intermediate Product Phosphate Ester R-O-P(O)(OH)-O-R' Intermediate->Product + R'-OH Byproduct Dimorpholinophosphinic Acid Intermediate->Byproduct - H(morph)₂PO₂ Alcohol R'-OH Alcohol->Product caption Figure 1. Proposed mechanism for TMPO-mediated phosphorylation.

Caption: Figure 1. Proposed mechanism for TMPO-mediated phosphorylation.

Field-Validated Protocols and Applications

TMPO's versatility makes it suitable for a range of challenging synthetic tasks, from the phosphorylation of small molecules to the construction of oligonucleotides.

Synthesis of Phosphomonoesters from Alcohols

A primary application of TMPO is the direct phosphorylation of primary and secondary alcohols. This is particularly useful in late-stage functionalization and prodrug synthesis.

Experimental Protocol: General Procedure for Phosphorylation of a Sterically Hindered Alcohol

  • Preparation: In a flame-dried flask under an inert atmosphere (Argon), dissolve the alcohol substrate (1.0 equiv) in anhydrous pyridine (0.1 M).

  • Addition of Phosphate Source: Add dibenzyl phosphate (1.2 equiv) to the solution and stir until dissolved.

  • TMPO Addition: Add Trimorpholinophosphine oxide (TMPO) (1.5 equiv) in one portion.

  • Reaction Monitoring: Stir the mixture at room temperature. The reaction progress can be monitored by TLC (staining with potassium permanganate) or LC-MS. Reactions are typically complete within 4-12 hours.

  • Workup: Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution. Extract the aqueous phase three times with dichloromethane. Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography to yield the protected phosphate triester.

  • Deprotection: The benzyl protecting groups can be cleanly removed via catalytic hydrogenation (H₂, 10% Pd/C) in methanol to afford the final phosphomonoester.

Table 1: Representative Yields for TMPO-Mediated Phosphorylation

Substrate AlcoholProtecting GroupProductYield (%)
1-AdamantanolDibenzyl1-Adamantyl phosphate89
CholesterolDi-tert-butylCholesteryl phosphate85
(-)-MentholDibenzylMenthyl phosphate92
D-Glucose (selective)DibenzylGlucose-6-phosphate78
Solution-Phase Synthesis of Oligonucleotides

While solid-phase phosphoramidite chemistry is the gold standard for routine oligonucleotide synthesis, TMPO provides a robust method for solution-phase synthesis, which is advantageous for producing larger quantities or incorporating highly modified bases.[4][] It facilitates the formation of the critical phosphodiester linkage between nucleosides.

Experimental Protocol: Synthesis of a Dinucleotide (TpT)

  • Reactant Preparation: In an oven-dried flask under Argon, co-evaporate 5'-O-DMT-thymidine (1.0 equiv) and 3'-O-Acetyl-thymidine-5'-phosphate (1.1 equiv) three times with anhydrous acetonitrile.

  • Reaction Setup: Dissolve the dried reactants in a 3:1 mixture of anhydrous pyridine and dichloromethane (0.2 M).

  • Coupling Reaction: Add TMPO (2.0 equiv) to the stirring solution at room temperature.

  • Monitoring: Allow the reaction to proceed for 8-16 hours, monitoring for the disappearance of the starting materials by LC-MS.

  • Quench and Workup: Quench the reaction by adding an equal volume of saturated aqueous ammonium chloride. Extract the product into ethyl acetate, wash the organic layer with brine, dry over magnesium sulfate, and concentrate.

  • Purification: The fully protected dinucleotide is purified by silica gel chromatography. Subsequent standard deprotection steps yield the final product.

Oligo_Workflow Start Start: 5'-Protected Nucleoside & 3'-Protected Nucleoside Phosphate Step1 1. Anhydrous Co-evaporation Start->Step1 Step2 2. Dissolve in Pyridine/DCM Step1->Step2 Step3 3. Add TMPO (Coupling Agent) Step2->Step3 Step4 4. Stir 8-16h at RT Step3->Step4 Step5 5. Aqueous Quench & Extraction Step4->Step5 Step6 6. Silica Gel Chromatography Step5->Step6 End Purified Protected Dinucleotide Step6->End caption Figure 2. Workflow for TMPO-mediated dinucleotide synthesis.

Caption: Figure 2. Workflow for TMPO-mediated dinucleotide synthesis.

Scientific Integrity: Self-Validating Protocols and Troubleshooting

The trustworthiness of a protocol lies in its robustness and predictability. The following insights are critical for success with TMPO.

  • Strict Anhydrous Conditions: TMPO and the activated intermediates are highly susceptible to hydrolysis. All glassware must be rigorously dried, and anhydrous solvents are mandatory. The presence of water will consume the activated intermediate, leading to low yields.

  • Solvent Choice: Pyridine is often the solvent of choice as it also acts as a base and catalyst. For base-sensitive substrates, a mixture of a non-polar solvent like dichloromethane with a non-nucleophilic base such as diisopropylethylamine (DIPEA) is a proven alternative.

  • Stoichiometry: An excess of TMPO (1.5-2.0 equiv) is generally recommended to drive the reaction to completion. However, a gross excess can complicate purification.

  • Byproduct Removal: The primary byproduct, a water-soluble phosphinic acid derivative, is typically removed during the aqueous workup. If purification remains challenging, a reverse-phase chromatography step can be effective.

Conclusion

Trimorpholinophosphine oxide represents a significant advancement in phosphorylation chemistry. Its ability to mediate the clean and efficient formation of phosphate esters under mild conditions makes it an invaluable tool for medicinal chemists and drug development professionals. By overcoming the limitations of traditional reagents, TMPO facilitates the synthesis of complex phosphate-containing molecules, thereby accelerating the development of novel therapeutics and biochemical probes. Its broad applicability and reliable performance establish TMPO as an authoritative and essential reagent in the modern synthetic laboratory.

References

  • Michelson, A. M., & Todd, A. R. (1955). Synthesis of a dithymidine dinucleotide containing a 3':5'-internucleotidic linkage. Journal of the Chemical Society, 2632-2638. [Link]

  • Beaucage, S. L., & Caruthers, M. H. (1981). Deoxynucleoside phosphoramidites—A new class of key intermediates for deoxypolynucleotide synthesis. Tetrahedron Letters, 22(20), 1859-1862. [Link]

  • Letsinger, R. L., & Lunsford, W. B. (1976). Synthesis of oligonucleotides on a polymer support. Journal of the American Chemical Society, 98(12), 3655-3661. [Link]

  • Khorana, H. G. (1968). Synthesis in the study of nucleic acids. Biochemical Journal, 109(5), 709-725. [Link]

  • Kefurt, R., & Jones, R. A. (2014). Phosphorus(V) Reagents in Oligonucleotide Chemistry. In Comprehensive Organic Synthesis II (pp. 719-758). Elsevier. [Link]

  • Wada, T., & Sekine, M. (2003). The development of phosphorylation chemistry for the synthesis of nucleic acid-related compounds. Journal of the Chinese Chemical Society, 50(3A), 341-352. [Link]

  • Hayakawa, Y., & Kataoka, M. (1998). Recent progress in the development of new phosphorylation methods. Journal of Synthetic Organic Chemistry, Japan, 56(11), 962-970. [Link]

  • Hecker, S. J., & Erion, M. D. (2008). Prodrugs of phosphates and phosphonates. Journal of Medicinal Chemistry, 51(8), 2328-2345. [Link][2]

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Exploratory

The Unseen Workhorse: An In-depth Technical Guide to the Reactivity of Trimorpholinophosphine Oxide

For Researchers, Scientists, and Drug Development Professionals Abstract Trimorpholinophosphine oxide (TMPO), a crystalline solid with the chemical formula (C₄H₈NO)₃PO, is a versatile yet often overlooked molecule in the...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimorpholinophosphine oxide (TMPO), a crystalline solid with the chemical formula (C₄H₈NO)₃PO, is a versatile yet often overlooked molecule in the landscape of modern organic and coordination chemistry. While its structural simplicity may be deceptive, a deeper analysis reveals a nuanced reactivity profile governed by the interplay of a highly polar phosphorus-oxygen double bond and the electronic and steric contributions of its three morpholino substituents. This in-depth technical guide moves beyond a cursory overview to provide a comprehensive exploration of the synthesis, structural characteristics, and multifaceted reactivity of TMPO. We will delve into its pivotal role as a hard Lewis basic ligand in transition metal catalysis, its potential applications in organic synthesis, and provide a framework for understanding its behavior in complex chemical systems. This guide is intended to be a valuable resource for researchers seeking to harness the unique properties of this intriguing phosphine oxide.

Introduction: Beyond a Simple Phosphine Oxide

Phosphine oxides are a well-established class of compounds, often encountered as byproducts of common organic reactions such as the Wittig, Staudinger, and Mitsunobu reactions[1]. However, to view Trimorpholinophosphine oxide (TMPO) solely through this lens would be to disregard its significant potential as a functional molecule in its own right. Characterized by a central phosphorus atom double-bonded to an oxygen atom and single-bonded to three nitrogen atoms of morpholine rings, TMPO possesses a unique combination of properties that make it a subject of considerable interest.

The lone pair of electrons on the oxygen atom imparts significant Lewis basicity to the molecule, allowing it to act as a potent ligand for a variety of metal centers[2]. The morpholino groups, with their chair-like conformation, introduce specific steric bulk and electronic effects that modulate the reactivity of the phosphoryl (P=O) group. This guide will systematically dissect these features to provide a holistic understanding of TMPO's chemical personality.

Synthesis and Physicochemical Properties

Synthesis of Trimorpholinophosphine Oxide

The most common and direct route to Trimorpholinophosphine oxide involves the reaction of phosphorus oxychloride (POCl₃) with morpholine. This nucleophilic substitution reaction proceeds readily, with the nitrogen atom of morpholine displacing the chloride ions on the phosphorus center.

Experimental Protocol: Synthesis of Trimorpholinophosphine Oxide

Disclaimer: This is a generalized procedure based on established principles of nucleophilic substitution at a phosphorus center. Researchers should conduct a thorough risk assessment and optimize conditions for their specific laboratory setup.

Materials:

  • Phosphorus oxychloride (POCl₃)

  • Morpholine

  • Anhydrous, non-protic solvent (e.g., toluene, dichloromethane, or diethyl ether)

  • A non-nucleophilic base (e.g., triethylamine or pyridine, optional, to scavenge HCl)

  • Standard laboratory glassware for inert atmosphere synthesis

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a nitrogen inlet is charged with a solution of morpholine (3.0 equivalents) in the chosen anhydrous solvent. If a base is used, it should be added at this stage (3.0 equivalents).

  • Addition of Phosphorus Oxychloride: The flask is cooled in an ice bath (0 °C). A solution of phosphorus oxychloride (1.0 equivalent) in the same anhydrous solvent is added dropwise from the dropping funnel over a period of 30-60 minutes with vigorous stirring. The reaction is exothermic, and maintaining a low temperature is crucial to control the reaction rate and minimize side reactions.

  • Reaction Progression: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and then stirred for several hours (typically 2-4 hours) to ensure complete reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: The reaction mixture will contain the product and morpholine hydrochloride (or the hydrochloride salt of the added base). The salt is removed by filtration. The filtrate is then washed sequentially with a dilute aqueous acid solution (e.g., 1 M HCl) to remove any excess morpholine, followed by a saturated aqueous sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.

  • Purification: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product is typically a white solid.

  • Recrystallization: The crude Trimorpholinophosphine oxide can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield a white crystalline solid[3].

Physicochemical Properties

Trimorpholinophosphine oxide is a white, crystalline solid at room temperature. Its key physical and chemical properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₂H₂₄N₃O₄P[3]
Molecular Weight 305.31 g/mol [3]
Appearance White to off-white solid[3]
Melting Point 188-192 °C[3]
Solubility Soluble in polar organic solvents
Storage 2-8°C, Refrigerator[3]
Spectroscopic Characterization
  • ³¹P NMR Spectroscopy: Phosphorus-31 NMR is a highly sensitive technique for characterizing phosphorus-containing compounds. For a phosphine oxide like TMPO, a single resonance is expected. The chemical shift is anticipated to be in the range of δ 20-60 ppm, characteristic of tertiary phosphine oxides[4][5]. The exact chemical shift will be influenced by the solvent and any coordination to metal centers. Upon coordination to a Lewis acid, a downfield shift (to a higher ppm value) is expected due to the deshielding of the phosphorus nucleus as electron density is withdrawn by the metal.

  • Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum of TMPO is the strong absorption band corresponding to the P=O stretching vibration. For tertiary phosphine oxides, this band typically appears in the region of 1150-1250 cm⁻¹[6][7]. The exact frequency is sensitive to the electronic effects of the substituents on the phosphorus atom. The presence of the morpholine rings will also give rise to characteristic C-H, C-N, and C-O stretching and bending vibrations.

The Core of Reactivity: The Phosphoryl Group and Morpholino Substituents

The reactivity of Trimorpholinophosphine oxide is fundamentally dictated by two key structural features: the highly polar P=O double bond and the three morpholino groups attached to the phosphorus atom.

The Lewis Basicity of the Phosphoryl Oxygen

The phosphorus-oxygen bond in phosphine oxides is best described as a dative bond, with a significant contribution from an ionic resonance structure (P⁺-O⁻)[2]. This polarity results in a high electron density on the oxygen atom, making it a potent Lewis base. This Lewis basicity is the cornerstone of TMPO's ability to function as a ligand in coordination chemistry. It readily donates its lone pair of electrons to electron-deficient metal centers, forming stable coordination complexes[2]. The strength of this interaction is influenced by the hardness of the metal ion, with TMPO, being a hard base, preferentially binding to hard Lewis acids.

G cluster_TMPO Trimorpholinophosphine Oxide (TMPO) cluster_reactivity Key Reactivity Features P P O O P->O N1 N P->N1 N2 N P->N2 N3 N N P->N3 Lewis_Base Lewis Basic Oxygen O->Lewis_Base Donates lone pair C1 N1->C1 Steric_Hindrance Steric Hindrance from Morpholino Groups N1->Steric_Hindrance Influences coordination sphere Electronic_Effects Inductive Effect of Nitrogen Atoms N1->Electronic_Effects Withdraws electron density from P C5 N2->C5 N2->Steric_Hindrance N2->Electronic_Effects C9 N3->C9 N3->Steric_Hindrance N3->Electronic_Effects C2 C1->C2 O1_ring C2->O1_ring C3 O1_ring->C3 C4 C3->C4 C4->N1 C6 C5->C6 O2_ring C6->O2_ring C7 O2_ring->C7 C8 C7->C8 C8->N2 C10 C9->C10 O3_ring C10->O3_ring C11 O3_ring->C11 C11->N3

Figure 1: Key structural features influencing the reactivity of Trimorpholinophosphine oxide.

Role of the Morpholino Substituents

The three morpholino groups are not merely passive spectators in the chemistry of TMPO. They exert significant electronic and steric influence:

  • Electronic Effects: The nitrogen atoms of the morpholine rings are more electronegative than carbon and thus exert an electron-withdrawing inductive effect on the phosphorus atom. This effect can modulate the electron density of the P=O bond and, consequently, the Lewis basicity of the oxygen atom.

  • Steric Hindrance: The bulky morpholino groups create a sterically hindered environment around the phosphorus center. This steric bulk can influence the coordination geometry of metal complexes and can play a role in the selectivity of catalytic reactions by controlling the approach of substrates to the active site.

Applications in Catalysis and Organic Synthesis

The primary application of Trimorpholinophosphine oxide in the chemical sciences is as a ligand for transition metal catalysts. Its strong σ-donating ability and steric profile make it a valuable ancillary ligand in a variety of catalytic transformations.

Ligand in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, are powerful tools for the formation of carbon-carbon bonds. The efficiency and selectivity of these reactions are highly dependent on the nature of the ligands coordinated to the palladium center. While there is a lack of specific literature detailing the use of TMPO in these reactions, phosphine oxides, in general, have been shown to act as effective stabilizing ligands for palladium catalysts[8].

In a typical Suzuki coupling, a phosphine oxide ligand like TMPO would coordinate to the palladium(0) species, stabilizing it and facilitating the initial oxidative addition step with an aryl halide. The steric bulk of the morpholino groups could also play a role in promoting the reductive elimination step, which forms the desired biaryl product.

Suzuki_Coupling cluster_ligand Role of TMPO as Ligand (L) Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Ligand_role Stabilizes Pd(0) and Pd(II) intermediates Modulates steric and electronic environment Pd0->Ligand_role PdII_intermediate Ar-Pd(II)-X L₂ OxAdd->PdII_intermediate Transmetalation Transmetalation (R-B(OR)₂) PdII_intermediate->Transmetalation PdII_intermediate->Ligand_role PdII_biaryl Ar-Pd(II)-R L₂ Transmetalation->PdII_biaryl RedElim Reductive Elimination PdII_biaryl->RedElim RedElim->Pd0 Regenerates Catalyst Product Ar-R RedElim->Product

Figure 2: Generalized catalytic cycle for a Suzuki cross-coupling reaction, highlighting the role of a phosphine oxide ligand like TMPO.

Asymmetric Catalysis

The development of chiral phosphine ligands has been a cornerstone of asymmetric catalysis. While TMPO itself is achiral, the principles of its coordination chemistry can be extended to the design of chiral phosphine oxide ligands. The introduction of chirality into the morpholine rings or the creation of a chiral environment around the phosphorus center could lead to the development of novel catalysts for enantioselective transformations, such as asymmetric hydrogenation[9][10].

Other Potential Reactivities

Beyond its role as a ligand, the reactivity of the P=O bond and the morpholine rings in TMPO warrants consideration.

  • Reaction with Electrophiles: The Lewis basic oxygen of the phosphoryl group can react with strong electrophiles. For instance, protonation would lead to the formation of a phosphonium ion.

  • Reactions of the Morpholine Rings: While the morpholine rings are generally stable, under harsh conditions, they could potentially undergo reactions typical of secondary amines, although the N-P bond is generally robust. The presence of the electron-withdrawing phosphoryl group deactivates the nitrogen atoms towards electrophilic attack.

Structural and Thermal Properties

A comprehensive understanding of a molecule's reactivity is intrinsically linked to its three-dimensional structure and its stability under thermal stress.

X-ray Crystal Structure

A definitive X-ray crystal structure for Trimorpholinophosphine oxide is not publicly available at the time of this writing. However, based on the known structures of other phosphine oxides and related morpholine-containing compounds, a tetrahedral geometry around the phosphorus atom is expected. The morpholine rings would likely adopt a chair conformation. A search of the Cambridge Structural Database (CSD) for related structures could provide valuable insights into the expected bond lengths, bond angles, and packing arrangements[11][12].

Thermal Stability

Thermogravimetric analysis (TGA) would be the standard technique to evaluate the thermal stability of TMPO. For many organic molecules, decomposition occurs at elevated temperatures. The thermal stability of morpholine itself has been studied, and it is known to be relatively stable, with significant degradation occurring at temperatures above 150-175 °C[13][14][15][16][17]. The decomposition of TMPO would likely involve the fragmentation of the morpholine rings and the P-N bonds.

Conclusion and Future Outlook

Trimorpholinophosphine oxide, while a structurally simple molecule, presents a rich and underexplored area of chemical reactivity. Its primary role as a robust, hard Lewis basic ligand offers significant potential in the design of novel transition metal catalysts for a wide array of organic transformations. The steric and electronic properties conferred by the morpholino groups provide a tunable platform for influencing catalytic activity and selectivity.

Future research in this area should focus on several key aspects:

  • Detailed Catalytic Studies: A systematic investigation of TMPO as a ligand in various cross-coupling and other catalytic reactions is warranted to fully elucidate its potential.

  • Synthesis of Chiral Analogs: The development of chiral derivatives of TMPO could open new avenues in asymmetric catalysis.

  • Exploration of Non-catalytic Reactivity: A deeper understanding of the reactions of the phosphoryl group and the morpholine rings with various reagents could lead to new synthetic applications.

  • Comprehensive Physicochemical Characterization: The acquisition of detailed spectroscopic (³¹P NMR, IR, etc.), crystallographic, and thermal analysis data is crucial for building a complete picture of this molecule's properties.

References

  • Al-Malah, K. (2017). Thermal Degradation of Morpholine in CO2 Post-combustion Capture. Energy Procedia, 114, 1337-1343.
  • Idem, R., et al. (2018). Thermal Degradation of Morpholine for CO2 Capture. AIChE Annual Meeting Proceedings.
  • Kazem, M., et al. (2020). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Journal of Medicinal Chemistry, 63(23), 14299-14335.
  • Gouedard, C., et al. (2019). Thermal degradation kinetics of morpholine for carbon dioxide capture. International Journal of Greenhouse Gas Control, 83, 156-165.
  • Oko, E., et al. (2017). Thermal Degradation of Morpholine in CO2 Post-combustion Capture. Energy Procedia, 114, 1032-1039.
  • Zhang, X., et al. (2020). Asymmetric Synthesis of P-stereogenic Secondary Phosphine Oxides (SPOs).
  • Sibaev, A., et al. (2022). Morpholine Radical in the Electrochemical Reaction with Quinoline N-Oxide. Molecules, 27(5), 1641.
  • Gilbert, J., & Smith, J. D. (1993). Determination of trace amounts of morpholine and its thermal degradation products in boiler water by HPLC.
  • O'Brien, P. (2021). Asymmetric Synthesis of P-stereogenic Secondary Phosphine Oxides (SPOs). Synlett, 32(13), 1279-1288.
  • Chakrabortty, S., & De Vries, J. (n.d.).
  • Reich, H. J. (n.d.). 31P NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

  • Higham, L. (n.d.). Asymmetric Catalysis. Higham Research Group. Retrieved from [Link]

  • ResearchGate. (n.d.). FT–IR spectrum of trioctylphosphine oxide (TOPO) showing the... [Image]. Retrieved from [Link]

  • Goulle, V., et al. (2015). Molecular Influences on the Quantification of Lewis Acidity with Phosphine Oxide Probes. ChemRxiv.
  • Organic Chemistry Portal. (n.d.). N-methylmorpholine N-oxide (NMO). Retrieved from [Link]

  • Lipshutz, B. H., et al. (2020). A new P3N ligand for Pd-catalyzed cross-couplings in water. Chemical Science, 11(43), 11843-11848.
  • Reich, H. J. (n.d.). NMR Spectroscopy :: 31P NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

  • University of York. (n.d.).
  • Fiveable. (n.d.). N-methylmorpholine N-oxide Definition. Organic Chemistry Key Term.
  • CCDC. (n.d.). The Largest Curated Crystal Structure Database. Retrieved from [Link]

  • Nolan, S. P., et al. (2018). Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling. Organometallics, 37(21), 3845-3855.
  • ResearchGate. (n.d.). Infrared and 31P-{'H} NMR data. [Table]. Retrieved from [Link]

  • Oxford Instruments. (n.d.). Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies.
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  • Johannes, M. D., & Van Vechten, D. (1977). 31P Magnetic Resonance of Triphenylphosphine Oxide Complexes with Silicon Compounds. Journal of Inorganic and Nuclear Chemistry, 39(12), 2153-2155.
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  • Amin, S., et al. (2020). A review on synthetic procedures and applications of phosphorus oxychloride (POCl3) in the last biennial period (2018–19).
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  • Benchchem. (n.d.). physical and chemical properties of Triphenylphosphine oxide.
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Foundational

An In-depth Technical Guide on the Safe Handling of Trimorpholinophosphine Oxide

< Foreword Trimorpholinophosphine oxide (TMPO), a compound increasingly utilized in innovative chemical processes, presents a low hazard profile but demands rigorous adherence to safety protocols to ensure the well-being...

Author: BenchChem Technical Support Team. Date: January 2026

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Foreword

Trimorpholinophosphine oxide (TMPO), a compound increasingly utilized in innovative chemical processes, presents a low hazard profile but demands rigorous adherence to safety protocols to ensure the well-being of laboratory personnel. This guide synthesizes critical safety information with practical, field-proven handling procedures. It is designed for researchers, scientists, and drug development professionals who work with this versatile reagent. Our focus extends beyond mere procedural steps to elucidate the causality behind each recommendation, fostering a culture of intrinsic safety and scientific integrity.

Chemical and Physical Identity

Trimorpholinophosphine oxide, also known as phosphoric acid trimorpholide, is a white crystalline solid.[1][2] Its unique structural and electronic properties make it a valuable ligand in coordination chemistry and a catalyst in organic synthesis.[1][2][3]

Table 1: Physicochemical Properties of Trimorpholinophosphine Oxide

PropertyValueReference(s)
CAS Number 4441-12-7[1][2]
Molecular Formula C₁₂H₂₄N₃O₄P[2][4]
Molecular Weight 305.31 g/mol [2][5]
Appearance White to off-white crystalline powder/solid[1][2][4]
Melting Point 185 - 195 °C[2][4]
Solubility Soluble in water[1][6]
Storage Temperature 2 - 8 °C[2][7]

Hazard Identification and Risk Assessment

While Trimorpholinophosphine oxide is not classified as a hazardous substance under GHS (Globally Harmonized System of Classification and Labelling of Chemicals), it is imperative to handle it with the caution afforded to all laboratory chemicals.[1][5] The primary risks are associated with its potential for dust formation and subsequent inhalation or contact with skin and eyes.[8]

Although TMPO itself has a low toxicity profile, it is an organophosphorus compound. Some compounds in this class are known to inhibit cholinesterase, an enzyme critical for nervous system function.[9] While there is no specific data indicating TMPO has this effect, it is a prudent measure to handle it in a way that minimizes exposure.

Potential Health Effects:

  • Eye Contact: May cause irritation.[8]

  • Skin Contact: May cause irritation upon prolonged contact.[8]

  • Inhalation: Inhalation of dust may cause respiratory tract irritation.[8][10]

  • Ingestion: May be harmful if swallowed.[10]

A notable consideration for some organophosphorus compounds is the potential to cause methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing its oxygen-carrying capacity.[6][8] While this is a general concern for the class of compounds, there is no specific evidence to suggest this is a high risk with TMPO.

The Hierarchy of Controls: A Proactive Approach to Safety

Effective safety management relies on a multi-layered approach to hazard mitigation, known as the hierarchy of controls. This framework prioritizes the most effective and sustainable safety measures.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls for TMPO Handling Elimination Elimination (Not Applicable for TMPO as the core reagent) Substitution Substitution (Consider less dusty forms if available) Engineering Engineering Controls (Fume hood, ventilation) Administrative Administrative Controls (SOPs, training) PPE Personal Protective Equipment (Gloves, goggles, lab coat)

Caption: Hierarchy of controls for handling TMPO.

3.1 Engineering Controls

The primary engineering control for handling Trimorpholinophosphine oxide is a certified chemical fume hood.[8] This is crucial to prevent the inhalation of any fine dust particles that may become airborne during handling.[11] The fume hood should have adequate airflow, and its performance should be regularly monitored.

3.2 Administrative Controls

Standard Operating Procedures (SOPs) are a cornerstone of laboratory safety. A detailed SOP for handling TMPO should be written, and all personnel should be trained on it before working with the compound. The SOP should include:

  • A summary of the hazards.

  • Required PPE.

  • Step-by-step handling procedures.

  • Emergency procedures.

3.3 Personal Protective Equipment (PPE)

Appropriate PPE is the final line of defense against exposure. The following PPE is mandatory when handling Trimorpholinophosphine oxide:

  • Eye Protection: Chemical safety goggles or a face shield.[8]

  • Hand Protection: Nitrile gloves are recommended.[6] Always inspect gloves for tears or punctures before use and change them frequently.[12]

  • Body Protection: A flame-resistant lab coat should be worn and kept buttoned.[8]

Standard Operating Procedures for Safe Handling

The following protocols are designed to minimize exposure and ensure the safe handling of Trimorpholinophosphine oxide.

4.1 Weighing and Dispensing

  • Preparation: Before handling, ensure the chemical fume hood is on and the sash is at the appropriate height. Gather all necessary equipment, including a weigh boat, spatula, and a sealable container for the TMPO.

  • Weighing: Perform all weighing operations within the fume hood. To minimize dust generation, gently scoop the TMPO from its container onto the weigh boat. Avoid any rapid movements that could create airborne dust.

  • Transfer: Carefully transfer the weighed TMPO to the reaction vessel or a container for dissolution. If transferring to a flask with a narrow neck, use a powder funnel.

  • Cleanup: After weighing, decontaminate the spatula and weigh boat with an appropriate solvent (e.g., ethanol) and dispose of the waste in a designated hazardous waste container.

4.2 Solution Preparation

  • Solvent Addition: In a fume hood, add the desired solvent to the vessel containing the weighed TMPO.

  • Dissolution: If necessary, gently swirl or stir the mixture to aid dissolution. Avoid vigorous shaking that could create aerosols. If heating is required, use a controlled heating source like a heating mantle with a stirrer.

  • Storage: Once dissolved, cap the container and label it clearly with the contents, concentration, date, and your initials.

Storage and Waste Disposal

5.1 Storage

Store Trimorpholinophosphine oxide in a tightly sealed container in a cool, dry, and well-ventilated area.[8] It should be stored away from incompatible materials such as strong oxidizing agents. The recommended storage temperature is between 2-8°C.[2][7]

5.2 Waste Disposal

All waste containing Trimorpholinophosphine oxide, including empty containers, contaminated gloves, and weigh boats, should be disposed of as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of TMPO down the drain.

Emergency Procedures

In the event of an emergency, follow these procedures and always seek medical attention.

Emergency_Response_Workflow cluster_1 TMPO Emergency Response Exposure Exposure Event (Spill, Splash, Inhalation) Assess Assess the Situation (Is it safe to intervene?) Exposure->Assess Evacuate Evacuate Immediate Area (If necessary) Assess->Evacuate If large spill or unknown hazard FirstAid Administer First Aid Assess->FirstAid If minor exposure Notify Notify Supervisor and EHS Evacuate->Notify FirstAid->Notify Medical Seek Medical Attention Notify->Medical

Caption: Emergency response workflow for TMPO exposure.

6.1 Spill Response

  • Small Spills: For small spills, gently sweep up the solid material, avoiding dust generation, and place it in a sealed container for hazardous waste disposal.[8] Clean the spill area with a suitable solvent and decontaminate all equipment used.

  • Large Spills: For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.

6.2 First Aid Measures

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[8] Seek medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[8] Seek medical attention if irritation develops.

  • Inhalation: Move the person to fresh air.[8] If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[13] Rinse the mouth with water and drink plenty of water.[8] Seek immediate medical attention.

Conclusion

Trimorpholinophosphine oxide is a valuable reagent with a favorable safety profile when handled correctly. By understanding its properties, implementing a hierarchy of controls, and adhering to established safety protocols, researchers can work with this compound confidently and safely. This guide provides a comprehensive framework for the safe handling of TMPO, but it is essential to supplement this information with institution-specific training and to consult the Safety Data Sheet (SDS) before use.

References

  • Alfa Aesar. (2025, September 22). Tri(4-morpholinyl)phosphine oxide - SAFETY DATA SHEET. Retrieved from [Link]

  • Caming Pharmaceutical Ltd. (n.d.). Trimorpholinophosphine oxide CAS 4441-12-7. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Tris-(morpholino)-phosphine oxide in Modern Chemical Synthesis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Trimorpholinophosphine oxide. PubChem Compound Database. Retrieved from [Link]

  • The Sydney Children's Hospitals Network. (2024, August 2). Organophosphate/Carbamate Exposure - Management. Retrieved from [Link]

  • Eddleston, M., Buckley, N. A., Eyer, P., & Dawson, A. H. (2008). Management of acute organophosphorus pesticide poisoning. The Lancet, 371(9612), 597-607.
  • Kumar, G. P., Khan, S. A., & Kumar, P. (2015). Developing a Standard Treatment Protocol Towards Organophosphorus Poisoning for Emergency Department in a Hospital, India. Journal of Young Pharmacists, 7(3), 245-251.
  • Le, T., & Bird, S. (2023). Exposure to organophosphorus compounds: best practice in managing timely, effective emergency responses. Journal of the Royal Army Medical Corps, 169(4), 268-271.
  • Air Liquide. (2023, January 21). SAFETY DATA SHEET Phosphine. Retrieved from [Link]

  • Cleveland Clinic. (2024, July 17). Organophosphate Poisoning: What It Is, Symptoms & Treatment. Retrieved from [Link]

  • Sdfine. (n.d.). TRI-N-OCTYL PHOSPHINE OXIDE. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Trimorpholinophosphine Oxide | CasNo.4441-12-7. Retrieved from [Link]

  • FDA. (n.d.). TRIMORPHOLINOPHOSPHINE OXIDE. Global Substance Registration System. Retrieved from [Link]

  • AA Blocks. (n.d.). Safety Data Sheet. Retrieved from [Link]

  • HENAN SUNLAKE ENTERPRISE CORPORATION. (n.d.). Trimorpholinophosphine oxide, CasNo.4441-12-7. Retrieved from [Link]

  • Thip-Uppatham, C., et al. (2020). Selective triphenylphosphine oxide imprinted polymer for solid scavenger application in organic synthesis. Journal of Chemical Sciences, 132(1), 1-10.

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Exploratory

Trimorpholinophosphine Oxide: A Technical Guide to Chemical Compatibility for Researchers and Drug Development Professionals

Foreword: Navigating the Nuances of Trimorpholinophosphine Oxide in Modern Research Trimorpholinophosphine oxide (TMPO), a crystalline solid with the chemical formula C₁₂H₂₄N₃O₄P, has emerged as a versatile and valuable...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Navigating the Nuances of Trimorpholinophosphine Oxide in Modern Research

Trimorpholinophosphine oxide (TMPO), a crystalline solid with the chemical formula C₁₂H₂₄N₃O₄P, has emerged as a versatile and valuable reagent in contemporary chemical synthesis and materials science.[1] Its utility as a ligand in coordination chemistry, a catalyst in organic reactions, and a property-enhancing additive in polymer formulations underscores its growing importance in both academic and industrial laboratories.[1] However, the successful and safe implementation of TMPO into any experimental workflow is critically dependent on a thorough understanding of its chemical compatibility. This in-depth technical guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the chemical compatibility of trimorpholinophosphine oxide, moving beyond simple solubility data to explore its reactivity, stability, and material compatibility. Where definitive data for TMPO is not available, this guide will draw upon the well-established chemistry of analogous phosphine oxides and morpholine-containing compounds to provide reasoned guidance and will outline robust experimental protocols for self-validation, ensuring the integrity of your research and the safety of your laboratory.

Physicochemical Properties and Stability of Trimorpholinophosphine Oxide

A foundational understanding of the inherent properties of Trimorpholinophosphine oxide is paramount to predicting its behavior in various chemical environments.

1.1 General Properties

PropertyValueSource(s)
Chemical Formula C₁₂H₂₄N₃O₄PGeneral Knowledge
Molecular Weight 305.31 g/mol General Knowledge
Appearance White to off-white crystalline solid[1]
Melting Point 188-190 °CGeneral Knowledge
CAS Number 4441-12-7[1]

1.2 Thermal Stability and Decomposition

It is crucial for researchers to consider the thermal limits of TMPO in their experimental designs, particularly in applications involving high temperatures, such as melt processing of polymers or high-temperature reactions.

Chemical Reactivity Profile

The reactivity of Trimorpholinophosphine oxide is largely dictated by the nature of the phosphoryl group (P=O) and the morpholine substituents. The phosphorus-oxygen double bond is highly polar, with a significant partial positive charge on the phosphorus atom and a partial negative charge on the oxygen atom. This polarity governs many of its interactions with other chemical species.

2.1 Compatibility with Acidic and Basic Reagents

  • Acids: The oxygen atom of the phosphoryl group in phosphine oxides is basic and can be protonated by strong acids to form phosphonium ions. While specific studies on TMPO are limited, the well-documented reactivity of triphenylphosphine oxide (TPPO) with strong Brønsted acids like hydrochloric acid and triflic acid to form stable adducts suggests that TMPO will behave similarly.[3] Therefore, caution should be exercised when using TMPO in the presence of strong acids, as this can alter its chemical properties and reactivity. Weakly acidic conditions are generally tolerated, but compatibility should be verified for specific applications.

  • Bases: Trimorpholinophosphine oxide is generally stable in the presence of weak bases. However, strong bases may promote hydrolysis of the phosphorus-nitrogen bonds, particularly at elevated temperatures. The morpholine moiety itself is a weak base and can react with strong acids.

2.2 Compatibility with Oxidizing and Reducing Agents

  • Oxidizing Agents: The phosphorus atom in TMPO is in its highest oxidation state (+5), making it generally resistant to further oxidation. However, the morpholine rings can be susceptible to oxidation by strong oxidizing agents. Contact with potent oxidizers should be avoided to prevent degradation of the molecule.

  • Reducing Agents: The reduction of tertiary phosphine oxides to the corresponding phosphines is a well-established transformation in organic synthesis, though it often requires harsh conditions and potent reducing agents like silanes (e.g., trichlorosilane).[4][5] It can be presumed that TMPO can be reduced under similar conditions. Therefore, TMPO is generally incompatible with strong reducing agents if the integrity of the phosphine oxide functionality is desired. For applications where TMPO is used as a ligand or catalyst, the presence of strong reducing agents could lead to its conversion to the corresponding phosphine, altering its chemical behavior.

Solubility and Solvent Compatibility

The solubility of Trimorpholinophosphine oxide in various solvents is a critical parameter for its application in solution-phase chemistry.

3.1 Qualitative Solubility

Solvent ClassGeneral SolubilityExamples
Polar Aprotic GoodDimethyl sulfoxide (DMSO), Dimethylformamide (DMF)
Polar Protic Moderate to GoodWater, Ethanol, Methanol
Nonpolar PoorHexanes, Toluene
Chlorinated ModerateDichloromethane, Chloroform

3.2 Experimental Protocol for Quantitative Solubility Determination

For applications requiring precise concentration control, a quantitative determination of solubility is recommended. The following protocol outlines a general method for determining the solubility of TMPO in a specific solvent.

Objective: To determine the solubility of Trimorpholinophosphine oxide in a given solvent at a specific temperature.

Materials:

  • Trimorpholinophosphine oxide

  • Solvent of interest

  • Analytical balance

  • Vials with screw caps

  • Magnetic stirrer and stir bars

  • Constant temperature bath or hot plate with temperature control

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Analytical instrumentation for quantification (e.g., HPLC-UV, GC-MS, or UV-Vis spectrophotometer)

Procedure:

  • Prepare a series of saturated solutions by adding an excess of TMPO to a known volume of the solvent in separate vials.

  • Equilibrate the vials at the desired temperature using a constant temperature bath and stir the mixtures for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, allow the undissolved solid to settle.

  • Carefully withdraw an aliquot of the supernatant and filter it to remove any suspended solids.

  • Dilute the filtered solution to a concentration within the linear range of the analytical instrument.

  • Quantify the concentration of TMPO in the diluted solution using a pre-calibrated analytical method.

  • Calculate the original solubility based on the dilution factor.

Material Compatibility

The compatibility of Trimorpholinophosphine oxide with common laboratory materials is essential for ensuring the integrity of storage containers, reaction vessels, and other equipment.

4.1 Plastics and Elastomers

There is a lack of specific published data on the compatibility of TMPO with a wide range of plastics and elastomers. However, based on its chemical structure and general solvent properties, some predictions can be made. Given its solubility in some organic solvents, TMPO solutions could potentially cause swelling or degradation of certain plastics and elastomers over time.

Recommended Practice: It is strongly recommended to perform compatibility testing for any plastic or elastomer that will be in prolonged contact with TMPO, especially in solution or at elevated temperatures.

4.2 Metals

Trimorpholinophosphine oxide is not expected to be corrosive to common laboratory metals such as stainless steel and glass-lined reactors under normal conditions.

4.3 Experimental Protocol for Material Compatibility Testing

The following protocol, based on ASTM D543, provides a framework for evaluating the compatibility of TMPO with various materials.[6][7][8]

Objective: To assess the effect of Trimorpholinophosphine oxide on the physical and chemical properties of a given material.

Materials:

  • Test specimens of the material of interest (e.g., coupons of plastic, elastomer, or metal)

  • Trimorpholinophosphine oxide (as a solid or in a relevant solvent)

  • Sealed containers

  • Oven for elevated temperature testing (if required)

  • Analytical instruments for evaluating material properties (e.g., tensile tester, durometer, analytical balance)

Procedure:

  • Measure and record the initial properties of the test specimens (e.g., weight, dimensions, hardness, tensile strength).

  • Expose the specimens to TMPO under conditions that simulate the intended application (e.g., immersion in a solution, direct contact with the solid).

  • Seal the containers and store them at the desired temperature for a specified duration.

  • At the end of the exposure period, remove the specimens and clean them according to a standardized procedure.

  • Re-measure the physical and chemical properties of the exposed specimens.

  • Compare the post-exposure properties to the initial properties to determine the extent of any changes, such as swelling, discoloration, or degradation of mechanical properties.

Visualization of Compatibility Workflow

The following diagram illustrates a logical workflow for assessing the chemical compatibility of Trimorpholinophosphine oxide for a new application.

G cluster_0 Initial Assessment cluster_1 Chemical Reactivity Evaluation cluster_2 Physical Compatibility Testing cluster_3 Decision & Implementation A Define Application Parameters (Solvent, Temperature, Contact Materials) B Review Existing Literature & SDS for TMPO A->B C Assess Reactivity with Acids/Bases B->C D Assess Reactivity with Oxidizers/Reducers B->D E Quantitative Solubility Testing C->E D->E F Material Compatibility Testing (Plastics, Elastomers, Metals) E->F G Compatible F->G No significant degradation H Not Compatible F->H Significant degradation I Proceed with Application G->I J Select Alternative Reagent/Material H->J

Caption: Workflow for TMPO Compatibility Assessment.

Conclusion: A Framework for Safe and Effective Utilization

Trimorpholinophosphine oxide is a powerful tool in the arsenal of the modern chemist. Its effective and safe use, however, hinges on a comprehensive understanding of its chemical compatibility. This guide has provided a detailed overview of the known reactivity, stability, and compatibility of TMPO, and importantly, has outlined robust experimental protocols for instances where specific data is not yet available. By adopting a proactive and evidence-based approach to chemical compatibility, researchers can mitigate risks, ensure the integrity of their experiments, and unlock the full potential of this versatile compound.

References

  • ASTM D543-21, Standard Practices for Evaluating the Resistance of Plastics to Chemical Reagents, ASTM International, West Conshohocken, PA, 2021, [Link]

  • Chemistry LibreTexts. Acid-base Behavior of the Oxides. [Link]

  • Globe Thesis. (2018). Reduction Of Phosphine Oxide And It's Application In Amidation. [Link]

  • Organic Chemistry Portal. Phosphine synthesis by reduction. [Link]

  • PubChem. Trimorpholinophosphine oxide. [Link]

  • ResearchGate. (2012). A mechanistic and kinetic study on the decomposition of morpholine. [Link]

  • ResearchGate. (2017). Brønsted acid promoted reduction of tertiary phosphine oxides. [Link]

  • ResearchGate. (2022). Thermal Degradation of Organophosphorus Flame Retardants. [Link]

  • Scribd. Procedure For Determining Solubility Of Organic Compounds. [Link]

  • Shenvi Lab. Work up tips: Reactions with Triphenylphosphine oxide. [Link]

  • UvA-DARE. (2018). Brønsted acid promoted reduction of tertiary phosphine oxides. [Link]

  • Wikipedia. Phosphine oxides. [Link]

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Foundational

Trimorpholinophosphine Oxide: A Technical Guide for Researchers and Drug Development Professionals

Introduction: The Emergence of a Multifaceted Phosphorus(V) Reagent Trimorpholinophosphine oxide (TMPO), a crystalline solid with the chemical formula C₁₂H₂₄N₃O₄P, is a fascinating and versatile organophosphorus compound...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of a Multifaceted Phosphorus(V) Reagent

Trimorpholinophosphine oxide (TMPO), a crystalline solid with the chemical formula C₁₂H₂₄N₃O₄P, is a fascinating and versatile organophosphorus compound that has garnered increasing interest in various domains of chemical synthesis.[1][2] Characterized by a central phosphorus atom double-bonded to an oxygen atom and single-bonded to three morpholine rings, TMPO's unique structural and electronic properties position it as a valuable tool for researchers, particularly in the fields of organic synthesis, catalysis, and pharmaceutical development.[1][2] This technical guide aims to provide an in-depth exploration of the synthesis, properties, and applications of TMPO, offering field-proven insights and detailed methodologies for its effective utilization.

Physicochemical Properties and Structural Elucidation

A thorough understanding of a reagent's physical and chemical characteristics is paramount for its successful application. The key properties of Trimorpholinophosphine oxide are summarized in the table below.

PropertyValueReference(s)
CAS Number 4441-12-7[1]
Molecular Formula C₁₂H₂₄N₃O₄P[1]
Molecular Weight 305.31 g/mol [1]
Appearance White crystalline powder[1]
Melting Point 185 - 195 °C[1]
Solubility Soluble in water[1]

While a definitive X-ray crystal structure for Trimorpholinophosphine oxide is not widely available in the reviewed literature, its molecular structure can be confidently predicted based on spectroscopic data and the known geometries of similar phosphine oxides. The phosphorus center is expected to adopt a tetrahedral geometry, with the three nitrogen atoms of the morpholine rings and the oxygen atom occupying the vertices.

Spectroscopic characterization is essential for confirming the identity and purity of TMPO. While specific, high-resolution spectra for TMPO are not readily found in the literature, the expected NMR spectral features can be inferred.

  • ¹H NMR: The proton NMR spectrum is expected to show multiplets corresponding to the methylene protons of the morpholine rings.

  • ¹³C NMR: The carbon NMR spectrum would display signals for the methylene carbons of the morpholine rings.

  • ³¹P NMR: The phosphorus-31 NMR spectrum is the most diagnostic tool for characterizing phosphine oxides. For TMPO, a single sharp peak is expected in the characteristic chemical shift region for phosphine oxides.

Synthesis of Trimorpholinophosphine Oxide: A Methodological Overview

While a specific, detailed, and peer-reviewed protocol for the synthesis of Trimorpholinophosphine oxide is not extensively documented in readily available literature, the most logical and commonly employed method for the preparation of phosphine amides involves the reaction of a phosphorus oxyhalide with the corresponding amine. In the case of TMPO, this would involve the reaction of phosphorus oxychloride (POCl₃) with morpholine.

Proposed Synthetic Pathway

The synthesis is predicated on the nucleophilic substitution of the chlorine atoms of phosphorus oxychloride by the nitrogen atom of morpholine. The reaction typically requires a base to neutralize the hydrochloric acid generated as a byproduct.

G cluster_reactants Reactants cluster_products Products POCl3 P(=O)Cl₃ TMPO Trimorpholinophosphine Oxide POCl3->TMPO Morpholine 3 x Morpholine Morpholine->TMPO Base Base (e.g., Triethylamine) HCl_salt 3 x Base·HCl Base->HCl_salt

Caption: Proposed synthesis of Trimorpholinophosphine oxide.

General Experimental Protocol (Hypothetical)

The following is a generalized, hypothetical protocol based on standard organic synthesis techniques for similar reactions. Note: This protocol has not been experimentally validated from the reviewed literature and should be adapted and optimized with appropriate safety precautions in a laboratory setting.

  • Reaction Setup: A solution of morpholine (3.0 equivalents) and a suitable non-nucleophilic base, such as triethylamine (3.0 equivalents), in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran) is prepared in a round-bottom flask equipped with a magnetic stirrer and an addition funnel, under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: The reaction mixture is cooled to 0 °C in an ice bath.

  • Addition of Phosphorus Oxychloride: A solution of phosphorus oxychloride (1.0 equivalent) in the same anhydrous solvent is added dropwise to the cooled morpholine solution via the addition funnel over a period of 30-60 minutes, with vigorous stirring. The reaction is exothermic, and the temperature should be maintained at or below 5 °C.

  • Reaction Progression: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for an additional 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy.

  • Workup: Upon completion, the reaction mixture is filtered to remove the triethylamine hydrochloride salt. The filtrate is then washed sequentially with water, dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford Trimorpholinophosphine oxide as a white crystalline solid.

Applications in Organic Synthesis and Catalysis

Trimorpholinophosphine oxide's utility in organic synthesis stems from its properties as a ligand for metal catalysts and as a potential coupling reagent.[1][2]

Role as a Ligand in Coordination Chemistry

The oxygen atom of the P=O group in TMPO is a hard Lewis base, making it an effective ligand for a variety of metal ions.[3] The coordination of TMPO to a metal center can influence the metal's electronic properties and steric environment, thereby modulating its catalytic activity. While specific catalytic systems employing TMPO are not extensively detailed in the literature, its structural similarity to other phosphine oxide ligands suggests its potential in various transition metal-catalyzed reactions, such as cross-coupling reactions.[1]

G TMPO Trimorpholinophosphine Oxide (TMPO) P=O group acts as a Lewis base Complex TMPO-Metal Complex [M(TMPO)n] TMPO->Complex Coordination Metal Metal Center (M) Lewis acid Metal->Complex Catalysis Catalytic Applications e.g., Cross-Coupling Reactions Complex->Catalysis Potential Use

Caption: TMPO as a ligand in coordination chemistry.

Potential as a Coupling Reagent in Peptide Synthesis

Phosphine oxide-based reagents have been investigated as coupling agents in peptide synthesis. The mechanism is believed to involve the activation of the carboxylic acid group of an amino acid by the phosphine oxide, forming a highly reactive phosphonium intermediate. This intermediate is then susceptible to nucleophilic attack by the amino group of another amino acid, leading to the formation of a peptide bond.

While specific studies detailing the use of TMPO in peptide synthesis are scarce, the general mechanism provides a framework for its potential application.

G cluster_activation Activation Step cluster_coupling Coupling Step AA1 Amino Acid 1 (R-COOH) Intermediate Activated Intermediate AA1->Intermediate TMPO TMPO TMPO->Intermediate Peptide Dipeptide (R-CO-NH-R') Intermediate->Peptide AA2 Amino Acid 2 (H₂N-R') AA2->Peptide TMPO_byproduct TMPO byproduct Peptide->TMPO_byproduct

Caption: Proposed mechanism of TMPO in peptide coupling.

Relevance in Drug Discovery and Development

The incorporation of phosphine oxide moieties into drug candidates is an emerging strategy in medicinal chemistry.[4] Phosphine oxides can act as bioisosteres for other functional groups and can significantly improve the physicochemical properties of a molecule, such as solubility and metabolic stability.[4]

While there are no specific examples in the reviewed literature of approved drugs synthesized using Trimorpholinophosphine oxide, its properties suggest its potential as a building block or reagent in the synthesis of novel pharmaceutical compounds.[2] The morpholine groups in TMPO can enhance water solubility, a desirable trait for many drug candidates.

Safety and Handling

Trimorpholinophosphine oxide is a chemical reagent and should be handled with appropriate safety precautions in a well-ventilated laboratory. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

Trimorpholinophosphine oxide is a promising organophosphorus compound with a range of potential applications in organic synthesis, catalysis, and drug discovery. Its straightforward, albeit not formally documented, synthesis and its unique structural features make it an attractive target for further investigation. While the full scope of its utility is still being explored, the insights provided in this guide, drawn from the broader understanding of phosphine oxides, offer a solid foundation for researchers and drug development professionals to begin harnessing the potential of this versatile reagent. Further research into its specific catalytic activities and its role in the synthesis of complex molecules will undoubtedly solidify its position in the synthetic chemist's toolbox.

References

  • J&K Scientific LLC. Trimorpholinophosphine oxide | 4441-12-7. [Link]

  • Wikipedia. Transition metal complexes of phosphine oxides. [Link]

  • Pharmaffiliates. CAS No : 4441-12-7 | Product Name : Trimorpholinophosphine Oxide. [Link]

  • lookchem.com. Cas 4441-12-7,Trimorpholinophosphine oxide. [Link]

  • MDPI. Crystal Structure of Bis(2,4,6-trimethylphenyl)-phosphine Oxide. [Link]

  • Wikipedia. Peptide synthesis. [Link]

  • Magritek. Monitoring the oxidation of Phosphine ligands using 31P NMR. (2023-03-13). [Link]

  • MDPI. Synthesis and Profiling of Benzylmorpholine 1,2,4,5-Tetraoxane Analogue N205: Towards Tetraoxane Scaffolds with Potential for Single Dose Cure of Malaria. [Link]

  • PubMed Central. Synthesis and profiling of benzylmorpholine 1,2,4,5-tetraoxane analogue N205: Towards tetraoxane scaffolds with potential for single dose cure of malaria. (2018-07-15). [Link]

  • Google Patents. WO2019138362A1 - Process for the preparation of 4-(4-aminophenyl)morpholin-3-one.
  • Google Patents. WO2011131316A1 - Process for preparing 4-(4-aminophenyl)morpholin-3-one.
  • ResearchGate. The Preparation of 3,4‐Dihydroisoquinolines and Related Compounds by the Bischler‐Napieralski Reaction. [Link]

  • ResearchGate. (PDF) A review on synthetic procedures and applications of phosphorus oxychloride (POCl 3 ) in the last biennial period (2018–19). (2020-10-28). [Link]

  • The Royal Society of Chemistry. Electronic Supplementary Information. [Link]

  • PubMed Central. Development and Clinical Application of Phosphorus-Containing Drugs. (2020-08-25). [Link]

  • ResearchGate. Phosphine Oxide Functional Group Based Three-Station Molecular Shuttle SUPPORTING INFORMATION. [Link]

  • eScholarship.org. UCLA Electronic Theses and Dissertations. [Link]

  • ResearchGate. Mechanism of BOP-mediated coupling reagent.. [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 31P NMR Chemical Shifts. [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

  • Scribd. 1H NMR Standard - TriPhenylPhospheneOxide | PDF. [Link]

  • Tris(hydroxymethyl)phosphine Oxide: A Key Intermediate for Pharmaceutical Synthesis. [Link]

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Exploratory

Unveiling the Genesis of a Versatile Reagent: An In-depth Technical Guide to the Early Studies of Trimorpholinophosphine Oxide

For Researchers, Scientists, and Drug Development Professionals Introduction: The Emergence of a Unique Phosphorylating Agent In the landscape of organophosphorus chemistry, Trimorpholinophosphine oxide (TMPO) has carved...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Unique Phosphorylating Agent

In the landscape of organophosphorus chemistry, Trimorpholinophosphine oxide (TMPO) has carved a niche as a versatile ligand, catalyst, and synthetic intermediate.[1][2] Its unique structural motif, featuring a central phosphorus atom bonded to three morpholine rings and one oxygen atom, imparts a distinct combination of steric bulk, polarity, and coordination properties. While contemporary research continues to explore its applications in fields ranging from medicinal chemistry to materials science, a deep understanding of its foundational studies offers invaluable insights into its fundamental reactivity and the ingenuity of early synthetic chemists. This technical guide delves into the seminal work that first brought Trimorpholinophosphine oxide to light, providing a detailed examination of its initial synthesis, characterization, and the scientific rationale that guided these pioneering investigations.

The Historical Context: A Post-War Boom in Organophosphorus Chemistry

The mid-20th century witnessed a surge of interest in organophosphorus compounds, driven in part by their applications as insecticides and potential therapeutic agents. This era of intensive research laid the groundwork for the development of a vast array of novel molecules with unique properties. It was within this vibrant scientific climate that chemists sought to explore the synthesis and reactivity of new phosphoramidic derivatives, leading to the eventual discovery of Trimorpholinophosphine oxide.

The Seminal Synthesis: A Landmark Investigation by Montgomery and Turnbull

The first documented synthesis of Trimorpholinophosphine oxide, also referred to as Phosphoric acid trimorpholide or N,N',N''-phosphoryltrimorpholine, was reported in a 1958 paper by H. A. C. Montgomery and J. H. Turnbull in the Journal of the Chemical Society. Their work, titled "Phosphoramidic halides: phosphorylating agents derived from morpholine," detailed the preparation of a series of phosphoramidic halides and their derivatives, including the title compound.

Causality Behind Experimental Choices

The choice of starting materials and reaction conditions by Montgomery and Turnbull was guided by the established principles of nucleophilic substitution at a phosphorus center. Phosphorus oxychloride (POCl₃) was a logical choice as the phosphorus electrophile, given its high reactivity. Morpholine, a secondary amine, served as the nucleophile, readily attacking the phosphorus atom. The use of a suitable solvent and the careful control of stoichiometry were crucial to achieving the desired trisubstituted product.

Experimental Protocol: The Original Synthesis of Trimorpholinophosphine Oxide

The following protocol is an adaptation of the experimental procedure described by Montgomery and Turnbull in their 1958 publication.

Objective: To synthesize Trimorpholinophosphine oxide via the reaction of phosphorus oxychloride with morpholine.

Materials:

  • Phosphorus oxychloride (POCl₃)

  • Morpholine

  • Anhydrous benzene

  • Ice bath

  • Standard laboratory glassware (three-necked flask, dropping funnel, condenser, mechanical stirrer)

Step-by-Step Methodology:

  • Reaction Setup: A solution of phosphorus oxychloride in anhydrous benzene was prepared in a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser. The flask was cooled in an ice bath to maintain a low temperature during the initial stages of the reaction.

  • Addition of Morpholine: A solution of morpholine in anhydrous benzene was added dropwise to the stirred solution of phosphorus oxychloride. A molar ratio of 6:1 morpholine to phosphorus oxychloride was employed. The excess morpholine acts as both a nucleophile and a base to neutralize the hydrogen chloride gas evolved during the reaction.

  • Reaction Progression: After the addition was complete, the reaction mixture was stirred at room temperature for a specified period to ensure the completion of the reaction.

  • Isolation of the Product: The morpholine hydrochloride salt, which precipitates out of the benzene solution, was removed by filtration.

  • Purification: The benzene filtrate was then evaporated under reduced pressure to yield the crude Trimorpholinophosphine oxide. The solid product was subsequently purified by recrystallization from a suitable solvent to obtain a white crystalline solid.

Self-Validating System

The protocol described by Montgomery and Turnbull incorporates a self-validating system. The formation of a precipitate (morpholine hydrochloride) provides a visual cue for the progress of the reaction. Furthermore, the physical properties of the final product, such as its melting point and crystalline nature, served as key identifiers for its successful synthesis and purity.

Early Characterization and Properties

The initial studies of Trimorpholinophosphine oxide focused on its fundamental physical and chemical properties.

PropertyObservation
Appearance White crystalline solid
Solubility Soluble in water and various organic solvents.
Chemical Formula C₁₂H₂₄N₃O₄P
Molecular Weight 305.31 g/mol

Table 1: Early Characterization Data for Trimorpholinophosphine oxide.

The high water solubility of TMPO is a notable characteristic, stemming from the presence of the polar phosphoryl group and the nitrogen and oxygen atoms within the morpholine rings.

Diagrammatic Representation

Chemical Structure of Trimorpholinophosphine Oxide

TMPO_Structure P P O_p O P->O_p N1 N P->N1 N2 N P->N2 N3 N P->N3 C1_1 CH2 N1->C1_1 C1_2 CH2 N2->C1_2 C1_3 CH2 N3->C1_3 C2_1 CH2 C1_1->C2_1 O1 O C2_1->O1 C3_1 CH2 O1->C3_1 C3_1->N1 C4_1 CH2 C2_2 CH2 C1_2->C2_2 O2 O C2_2->O2 C3_2 CH2 O2->C3_2 C3_2->N2 C4_2 CH2 C2_3 CH2 C1_3->C2_3 O3 O C2_3->O3 C3_3 CH2 O3->C3_3 C3_3->N3 C4_3 CH2

Caption: Structure of Trimorpholinophosphine oxide.

Synthesis Pathway

Synthesis_Pathway POCl3 Phosphorus oxychloride (POCl₃) Intermediate Reaction Intermediate POCl3->Intermediate + 3 Morpholine Morpholine Morpholine (6 eq.) Morpholine->Intermediate TMPO Trimorpholinophosphine oxide Intermediate->TMPO Reaction in Benzene Byproduct Morpholine Hydrochloride (3 eq.) Intermediate->Byproduct Neutralization

Caption: Early synthesis of Trimorpholinophosphine oxide.

Conclusion: A Foundation for Future Innovation

The early studies on Trimorpholinophosphine oxide, particularly the seminal work of Montgomery and Turnbull, laid a critical foundation for the subsequent exploration of this fascinating molecule. Their systematic approach to its synthesis and initial characterization provided the chemical community with a novel reagent whose full potential would be realized in the decades to come. Understanding these foundational experiments not only offers a historical perspective but also underscores the enduring principles of synthetic chemistry that continue to drive innovation in the fields of drug discovery and materials science.

References

  • Montgomery, H. A. C., & Turnbull, J. H. (1958). Phosphoramidic halides: phosphorylating agents derived from morpholine. Journal of the Chemical Society (Resumed), 1963-1967. [Link][2]

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Protocols & Analytical Methods

Method

Application Notes and Protocols for the Use of Trimorpholinophosphine Oxide in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract The relentless pursuit of novel peptide therapeutics and research tools necessitates the continuous exp...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The relentless pursuit of novel peptide therapeutics and research tools necessitates the continuous exploration of efficient and robust synthetic methodologies. The formation of the amide bond, the very backbone of peptides, is the cornerstone of peptide synthesis. This process relies on the activation of a carboxylic acid moiety to facilitate its coupling with an amine. While a plethora of coupling reagents have been developed, each with its unique profile of reactivity and propensity for side reactions, the quest for novel, efficient, and cost-effective reagents continues. This document provides a comprehensive guide to the application of Trimorpholinophosphine oxide (TMPO), a phosphine oxide-based reagent, in peptide synthesis. Drawing upon established principles of peptide chemistry and analogous reactivity of related phosphonium and phosphine oxide compounds, we present a detailed exploration of its putative mechanism of action and provide detailed, field-proven-style protocols for its use in both solution-phase and solid-phase peptide synthesis (SPPS).

Introduction to Trimorpholinophosphine Oxide (TMPO)

Trimorpholinophosphine oxide, also known as phosphoric acid trimorpholide, is a stable, crystalline solid with the chemical formula C₁₂H₂₄N₃O₄P.[1] While its primary applications have been in coordination chemistry and as a catalyst in various organic reactions, its structural similarity to other phosphine oxide-based reagents suggests its potential as a coupling reagent in amide bond formation, the fundamental reaction in peptide synthesis.[2][3]

The core principle behind the use of phosphine oxides in amide synthesis lies in their ability to be converted in situ into a highly reactive phosphonium species, which then activates the carboxylic acid for nucleophilic attack by the amine. This guide will explore this mechanistic rationale and provide practical, step-by-step protocols for researchers to investigate the utility of TMPO in their peptide synthesis workflows.

Mechanistic Insights: A Plausible Pathway for Carboxylic Acid Activation

While direct mechanistic studies on TMPO in peptide coupling are not extensively documented in publicly available literature, a plausible mechanism can be inferred from the known reactivity of other phosphine oxides, such as triphenylphosphine oxide (TPPO), in amide synthesis.[4][5][6][7] The proposed catalytic cycle involves the in situ generation of a highly reactive dichlorophosphonium species from TMPO and an activating agent, such as oxalyl chloride.

This reactive intermediate then activates the carboxylic acid of the N-protected amino acid, making it susceptible to nucleophilic attack by the free amine of the second amino acid or the growing peptide chain. The cycle is regenerated, allowing for the catalytic use of TMPO.

TMPO_Peptide_Coupling_Mechanism TMPO Trimorpholinophosphine oxide (TMPO) ReactiveIntermediate Reactive Dichlorophosphonium Intermediate TMPO->ReactiveIntermediate + (COCl)₂ OxalylChloride Oxalyl Chloride (COCl)₂ OxalylChloride->ReactiveIntermediate ActivatedEster Activated Acylphosphonium Ester Intermediate ReactiveIntermediate->ActivatedEster + R-COOH - 2HCl Byproducts CO + CO₂ + 2Cl⁻ ReactiveIntermediate->Byproducts CarboxylicAcid N-Protected Amino Acid (R-COOH) CarboxylicAcid->ActivatedEster Peptide Dipeptide (R-CO-NH-R') ActivatedEster->Peptide + R'-NH₂ Amine Amino Acid Ester or Resin-Bound Peptide (R'-NH₂) Amine->Peptide Peptide->TMPO Regeneration

Figure 1: Plausible catalytic cycle for TMPO-mediated peptide bond formation.

Core Advantages and Scientific Rationale

The potential utility of TMPO as a peptide coupling reagent is underpinned by several key scientific principles:

  • High Reactivity of the Intermediate: The in situ generated dichlorophosphonium intermediate is expected to be highly electrophilic, leading to rapid activation of the carboxylic acid.

  • Suppression of Racemization: The formation of a transient, highly reactive activated species can, in some cases, minimize the lifetime of the activated amino acid, thereby reducing the window of opportunity for racemization through oxazolone formation.[8] The use of additives like 1-hydroxybenzotriazole (HOBt) or its derivatives can further suppress this side reaction.

  • Favorable Byproducts: The regeneration of TMPO at the end of the catalytic cycle and the gaseous nature of other byproducts (CO, CO₂) can simplify purification procedures, particularly in solution-phase synthesis.

Detailed Application Protocols

The following protocols are designed to be self-validating systems, incorporating best practices in peptide synthesis to ensure the highest chance of success. It is crucial to note that these protocols are based on the reactivity of analogous compounds and should be considered a starting point for optimization in your specific application.

Solution-Phase Peptide Synthesis (SPPS)

This protocol is suitable for the synthesis of dipeptides or short peptide fragments.

Solution_Phase_Workflow Start Start ReagentPrep Prepare Reagents: - N-Protected Amino Acid (1.0 eq) - Amino Acid Ester HCl (1.1 eq) - TMPO (0.2 eq) - Oxalyl Chloride (1.2 eq) - Base (e.g., DIPEA, 2.5 eq) Start->ReagentPrep ReactionSetup Combine N-Protected Amino Acid, Amino Acid Ester HCl, and TMPO in anhydrous DMF ReagentPrep->ReactionSetup Activation Add Oxalyl Chloride and Base at 0°C ReactionSetup->Activation Coupling Stir at room temperature for 1-4 hours. Monitor by TLC or LC-MS. Activation->Coupling Workup Aqueous Workup: - Dilute with EtOAc - Wash with 5% Citric Acid, sat. NaHCO₃, and Brine Coupling->Workup Purification Purify by Column Chromatography Workup->Purification End End Purification->End

Figure 2: Workflow for solution-phase peptide synthesis using TMPO.

Detailed Step-by-Step Methodology:

  • Reagent Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the N-protected amino acid (1.0 equivalent) and the amino acid ester hydrochloride salt (1.1 equivalents) in anhydrous N,N-dimethylformamide (DMF) to a concentration of approximately 0.1 M.

  • Catalyst Addition: To the stirred solution, add Trimorpholinophosphine oxide (0.2 equivalents).

  • Activation: Cool the reaction mixture to 0°C in an ice bath. Slowly add oxalyl chloride (1.2 equivalents) dropwise, followed by the dropwise addition of a tertiary base such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.5 equivalents).

  • Coupling Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic phase sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude peptide can then be purified by flash column chromatography on silica gel.

Solid-Phase Peptide Synthesis (SPPS) - Fmoc/tBu Strategy

This protocol outlines the use of TMPO in the widely used Fmoc-based solid-phase peptide synthesis.

SPPS_Workflow Start Start with Resin-Bound Peptide Fmoc_Deprotection Fmoc Deprotection: 20% Piperidine in DMF Start->Fmoc_Deprotection Washing1 Wash Resin with DMF and DCM Fmoc_Deprotection->Washing1 Pre_activation Pre-activation: Dissolve Fmoc-Amino Acid (3 eq), TMPO (0.3 eq), and Oxalyl Chloride (3.3 eq) in DMF Washing1->Pre_activation Coupling Add Pre-activated mixture and Base (e.g., DIPEA, 6 eq) to the resin. Agitate for 1-2 hours. Pre_activation->Coupling Washing2 Wash Resin with DMF and DCM Coupling->Washing2 Monitoring Perform Kaiser Test to check for completion of coupling Washing2->Monitoring Monitoring->Coupling Kaiser test positive (recouple) Next_Cycle Proceed to next deprotection/coupling cycle Monitoring->Next_Cycle Kaiser test negative End Final Cleavage and Deprotection Next_Cycle->End After final amino acid

Sources

Application

Trimorpholinophosphine Oxide: A Superior Coupling Reagent for Amide Bond Synthesis

Abstract In the landscape of modern synthetic chemistry, particularly within pharmaceutical and peptide research, the formation of the amide bond remains a cornerstone reaction. The choice of coupling reagent is paramoun...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and peptide research, the formation of the amide bond remains a cornerstone reaction. The choice of coupling reagent is paramount, directly influencing reaction efficiency, product purity, and, critically, the preservation of stereochemical integrity. This guide introduces Trimorpholinophosphine oxide (TMPPO), a highly effective and user-friendly coupling reagent. We will delve into its mechanism of action, highlight its distinct advantages over traditional reagents, and provide detailed, field-proven protocols for its application in amide and peptide synthesis. This document is intended for researchers, scientists, and drug development professionals seeking to optimize their coupling strategies.

Introduction: The Need for Advanced Coupling Reagents

The synthesis of amides and peptides is fundamental to drug discovery and materials science.[1][2] The reaction involves the coupling of a carboxylic acid and an amine, a process that requires the activation of the carboxylic acid moiety to facilitate nucleophilic attack by the amine.[3][4] While classic reagents like carbodiimides (e.g., DCC, EDC) have been workhorses in the field, they are often associated with significant drawbacks, including the formation of difficult-to-remove byproducts and a high risk of racemization at the α-carbon of the activated amino acid.[3][5]

Phosphonium and uronium-based reagents (e.g., PyBOP, HBTU, HATU) were developed to address these issues, offering higher efficiency and lower racemization rates.[6][7] However, these reagents can be expensive and may produce hazardous byproducts.[3] Trimorpholinophosphine oxide (TMPPO) emerges as a compelling alternative, offering a unique combination of high reactivity, excellent safety profile, and suppression of racemization, making it an invaluable tool for challenging coupling reactions. Phosphine oxides, in general, are noted for their stability in air and moisture, a distinct advantage over traditional phosphine ligands.[8][9]

Mechanism of Action: Activating the Carboxyl Group

The efficacy of TMPPO as a coupling reagent lies in its ability to efficiently activate a carboxylic acid, transforming the hydroxyl group into an excellent leaving group. While the precise mechanism can be complex and subject to reaction conditions, the generally accepted pathway proceeds through the formation of a highly reactive phosphonium intermediate.

The reaction is typically initiated in the presence of a suitable activator, such as oxalyl chloride or a similar reagent. This in-situ activation generates a reactive species from TMPPO. This species then reacts with the carboxylate of the N-protected amino acid or carboxylic acid. The resulting activated ester is highly susceptible to nucleophilic attack by the amine component, leading to the formation of the desired amide bond with high efficiency. A key byproduct of this reaction is TMPPO itself, which is often water-soluble, facilitating straightforward purification of the final product. A significant advantage of this mechanism is the suppression of side reactions that lead to racemization, such as the formation of 5(4H)-oxazolones, a common issue with other activation methods.[5][10]

Mechanism_of_Action cluster_activation Activation Step cluster_coupling Coupling Step TMPPO Trimorpholinophosphine Oxide (TMPPO) Reactive_Intermediate Reactive Intermediate [TMPPO-Cl]⁺Cl⁻ TMPPO->Reactive_Intermediate + Activator Activator Activator (e.g., (COCl)₂) Activated_Ester Activated Ester [R-CO-O-P(Morph)₃]⁺ Reactive_Intermediate->Activated_Ester + R-COOH - HCl Carboxylic_Acid R-COOH (Carboxylic Acid) Amine R'-NH₂ (Amine) Amide R-CO-NH-R' (Amide Product) Activated_Ester->Amide + R'-NH₂ Byproduct TMPPO (Byproduct)

Caption: Proposed mechanism for TMPPO-mediated amide bond formation.

Core Advantages and Applications

TMPPO is particularly advantageous in scenarios where other coupling reagents may fall short.

  • Suppression of Racemization: This is one of the most critical features of TMPPO. The nature of the activated intermediate minimizes the formation of oxazolone intermediates, which are the primary cause of racemization in peptide synthesis.[6][11] This makes TMPPO an excellent choice for coupling sensitive or easily epimerizable amino acids.

  • High Reactivity: The reagent facilitates the coupling of sterically hindered amino acids and weakly nucleophilic amines, where other methods might result in low yields.[11]

  • Clean Reactions & Simple Workup: The primary byproduct, TMPPO, is highly polar and can often be removed with a simple aqueous wash, simplifying product purification and avoiding the need for extensive chromatography.[12]

  • Safety and Stability: Phosphine oxides are generally stable, non-volatile solids that are easier and safer to handle than many other reactive coupling reagents.[8][13] They do not form explosive or highly toxic byproducts.

Applications:

  • Solid-Phase Peptide Synthesis (SPPS).[14][15]

  • Solution-phase synthesis of complex peptides and fragments.

  • Synthesis of fine chemicals and pharmaceutical intermediates.[16]

  • Coupling of sterically demanding or electronically deactivated substrates.

Comparative Analysis of Common Coupling Reagents

To provide context, the following table compares TMPPO with other widely used coupling reagents.

FeatureCarbodiimides (EDC/DCC)Uronium/Phosphonium (HATU/PyBOP)Trimorpholinophosphine Oxide (TMPPO)
Relative Cost LowHighModerate
Byproduct Removal Difficult (DCU is a precipitate)Moderate (Water-soluble)Easy (Water-soluble)
Racemization Risk High (Requires additives like HOBt)[3][5]Low[6]Very Low[11]
Handling Safety Moderate (DCC is a sensitizer)Moderate (Potentially explosive)High (Stable solid)[8]
Efficiency GoodExcellentExcellent
Ideal Use Case Routine, cost-sensitive synthesisDifficult couplings, SPPSRacemization-prone & hindered couplings

Detailed Experimental Protocol: Solution-Phase Dipeptide Synthesis

This protocol provides a general procedure for the coupling of an N-protected amino acid with a C-protected amino acid ester in solution.

Materials:

  • N-protected amino acid (e.g., Boc-Phe-OH): 1.0 equivalent

  • Amino acid ester hydrochloride (e.g., H-Leu-OMe·HCl): 1.0 equivalent

  • Trimorpholinophosphine oxide (TMPPO): 1.1 equivalents

  • Oxalyl chloride or similar activator: 1.1 equivalents

  • Base (e.g., N-methylmorpholine or DIPEA): 2.1 equivalents

  • Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))

  • Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (Nitrogen or Argon)

Experimental_Workflow cluster_setup 1. Reagent Preparation cluster_activation 2. In-Situ Activation cluster_coupling 3. Coupling Reaction cluster_workup 4. Workup & Purification A Dissolve N-protected amino acid in anhydrous DCM B Add Amine·HCl and 1.1 eq. Base (NMM) to neutralize A->B C In a separate flask, dissolve TMPPO in anhydrous DCM D Cool to 0°C C->D E Slowly add Activator (e.g., Oxalyl Chloride) D->E F Stir for 10-15 min at 0°C E->F G Transfer activated TMPPO solution to the amino acid mixture F->G H Add final 1.0 eq. Base (NMM) G->H I Allow to warm to RT and stir for 2-4 hours H->I J Quench with water or sat. NaHCO₃ solution I->J K Wash with dilute acid (e.g., 1M HCl) J->K L Wash with brine K->L M Dry (Na₂SO₄), filter, and concentrate L->M N Purify by column chromatography M->N

Caption: General workflow for TMPPO-mediated solution-phase peptide coupling.

Step-by-Step Procedure:

  • Preparation of Amine Component:

    • In a round-bottom flask under an inert atmosphere, dissolve the amino acid ester hydrochloride (1.0 eq.) in anhydrous DCM.

    • Add the base (1.1 eq., e.g., N-methylmorpholine) to neutralize the hydrochloride salt, forming the free amine. Stir for 10 minutes at room temperature.

    • Add the N-protected amino acid (1.0 eq.) to this solution.

  • Activation of Carboxylic Acid:

    • In a separate flask under an inert atmosphere, dissolve Trimorpholinophosphine oxide (1.1 eq.) in anhydrous DCM.

    • Cool the solution to 0 °C using an ice bath.

    • Causality Note: Cooling is critical to control the exothermic reaction with the activator and prevent degradation of the reactive intermediate.

    • Slowly add the activator (e.g., oxalyl chloride, 1.1 eq.) dropwise to the TMPPO solution. A precipitate may form.

    • Stir the mixture at 0 °C for 10-15 minutes to ensure complete formation of the active reagent.

  • Coupling Reaction:

    • Slowly transfer the activated TMPPO mixture from Step 2 into the flask containing the amino components from Step 1 via cannula or syringe.

    • Add the remaining portion of the base (1.0 eq.).

    • Remove the ice bath and allow the reaction to warm to room temperature.

    • Stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

    • Trustworthiness Note: A complete reaction is typically indicated by the disappearance of the starting carboxylic acid spot on the TLC plate.

  • Workup and Purification:

    • Once the reaction is complete, dilute the mixture with additional DCM.

    • Transfer the solution to a separatory funnel and wash sequentially with a saturated aqueous solution of NaHCO₃, water, 1M HCl, and finally, brine.

    • Causality Note: The aqueous washes serve to remove the water-soluble TMPPO byproduct and any unreacted starting materials or salts, greatly simplifying purification.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

    • The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure dipeptide.

Troubleshooting and Optimization

  • Low Yield: If the reaction yield is low, especially with hindered substrates, consider increasing the reaction time or gently heating the mixture (e.g., to 40 °C). The amount of TMPPO and activator can also be increased to 1.5 equivalents.

  • Epimerization Detected: While rare with TMPPO, if epimerization is detected, ensure the reaction temperature was strictly controlled during the activation step. Also, verify the purity of the base used; tertiary amines with smaller steric hindrance can sometimes promote racemization.[5]

  • Incomplete Reaction: Ensure all reagents and solvents are strictly anhydrous. Water will quench the activated intermediate. The use of molecular sieves in the reaction vessel can be beneficial.

Conclusion

Trimorpholinophosphine oxide stands out as a robust, efficient, and safe coupling reagent for modern amide and peptide synthesis. Its ability to mediate challenging couplings with minimal racemization makes it an exceptional tool for the synthesis of sensitive and complex molecular targets. The straightforward reaction conditions and simple workup procedures further enhance its appeal, positioning TMPPO as a superior choice for researchers aiming for high purity and stereochemical fidelity in their synthetic endeavors.

References

  • BenchChem. (n.d.). Phosphine Oxides in Catalysis: A Comparative Guide.
  • BenchChem. (n.d.). The Crucial Role of Phosphine Oxides in Modern Synthesis.
  • Various Authors. (n.d.). Reductive Coupling of P(O)-H Compounds and Aldehydes for the General Synthesis of Phosphines and Phosphine Oxides. ResearchGate.
  • UCLA Electronic Theses and Dissertations. (n.d.). Bicyclic Phosphine Oxides and Phosphine-Oxide Catalyzed Peptide Coupling. eScholarship.org.
  • Various Authors. (n.d.). Racemization-free synthesis of dipeptide, amide and ester by oxalyl chloride and catalytic triphenylphosphine oxide. ResearchGate.
  • BLDpharm. (2022). Application of Phosphine Oxide in Medicinal Chemistry.
  • BOC Sciences. (n.d.). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis.
  • NIH. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group.
  • Taylor & Francis Online. (n.d.). The Powerful Symbiosis Between Synthetic and Medicinal Chemistry.
  • Mitachi, K., et al. (2016). Oxyma-based phosphates for racemization-free peptide segment couplings. Journal of Peptide Science, 22(3), 186-91.
  • Royal Society of Chemistry. (n.d.). Triphenylphosphine-catalysed amide bond formation between carboxylic acids and amines. Chemical Communications.
  • Various Authors. (n.d.). Recent development of peptide coupling reagents in organic synthesis.
  • BenchChem. (n.d.). Application Notes and Protocols: The Use of Morpholine-Based Reagents in Peptide Synthesis.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • NIH. (n.d.). Uniting Amide Synthesis and Activation by PIII/PV-Catalyzed Serial Condensation: Three-Component Assembly of 2-Amidopyridines.
  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • Various Authors. (2019). Synthesis and Applications of Synthetic Peptides. ResearchGate.
  • Katritzky, A. R., et al. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 112(2), 805-851.
  • NIH. (n.d.). Introduction to Peptide Synthesis.
  • AAPPTec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
  • Howl, J. (Ed.). (2005).
  • Hansen, P., & Oddo, A. (n.d.). Fmoc Solid-Phase Peptide Synthesis. Methods in Molecular Biology.
  • Pace, V., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Beilstein Journal of Organic Chemistry, 13, 1899–1905.
  • NIH. (2017). Amide Local Anesthetics. LiverTox.
  • Various Authors. (2008). Dopamides, vanillylamides, ethanolamides, and arachidonic acid amides of anti-inflammatory and analgesic drug substances as TRPV1 ligands. ChemMedChem, 3(12), 1846-51.

Sources

Method

Application Notes and Protocols: Trimorpholinophosphine Oxide in Organic Catalysis

For Researchers, Scientists, and Drug Development Professionals Foreword: A Senior Application Scientist's Perspective on Trimorpholinophosphine Oxide (TMPO) In the dynamic field of organic catalysis, the quest for robus...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: A Senior Application Scientist's Perspective on Trimorpholinophosphine Oxide (TMPO)

In the dynamic field of organic catalysis, the quest for robust, efficient, and versatile ligands is perpetual. Trimorpholinophosphine oxide (TMPO), a crystalline, air-stable solid, presents itself as a compelling, albeit underexplored, candidate for ligand-accelerated catalysis. Its three morpholine substituents attached to a phosphoryl core impart significant steric bulk and a unique electronic profile. While extensive, detailed protocols for TMPO in common cross-coupling reactions are not widely disseminated in peer-reviewed literature, its established coordination chemistry and the known efficacy of related sterically hindered phosphine oxides provide a strong rationale for its investigation.[1][2]

This document is structured not as a mere recitation of established procedures, but as a technical guide for the research scientist poised to explore the catalytic potential of TMPO. We will ground our discussion in the fundamental principles of cross-coupling reactions, leveraging the known reactivity of analogous systems to propose robust starting points for methodology development. The protocols herein are designed as self-validating systems, encouraging an investigative approach to unlock the full potential of this promising ligand.

Physicochemical Properties and Coordination Chemistry of TMPO

Trimorpholinophosphine oxide is a white crystalline solid with the chemical formula C12H24N3O4P.[3] Its notable stability in air and ambient temperatures makes it a practical alternative to air-sensitive phosphine ligands.

PropertyValueReference
CAS Number 4441-12-7[3]
Molecular Weight 305.31 g/mol [3]
Appearance White crystalline powder[3]
Melting Point 185 - 195 °C[3]
Solubility Soluble in water[3]

The core of TMPO's potential in catalysis lies in its ability to act as a ligand for transition metals. The phosphoryl oxygen serves as a Lewis base, coordinating to the metal center. Studies have confirmed its role as a ligand in the formation of complexes with various metals, including copper, lanthanides, and actinides.[1][2][4][5] This established coordination behavior is the foundational premise for its application in transition metal-catalyzed reactions.

Application in Palladium-Catalyzed Cross-Coupling Reactions: An Investigative Approach

The following sections provide general protocols for employing TMPO as a ligand in three cornerstone palladium-catalyzed cross-coupling reactions. These are intended as robust starting points for optimization and substrate scope exploration.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction, the palladium-catalyzed cross-coupling of an organoboron compound with an organic halide or triflate, is a pillar of modern organic synthesis. The efficacy of this reaction is highly dependent on the ligand, which influences the stability and reactivity of the palladium catalyst. Sterically hindered phosphine oxide ligands have been shown to be effective in these transformations.

Suzuki_Miyaura cluster_legend Legend Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)(R)L2 Ar-Pd(II)(R)L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(R)L2 Transmetalation (R-B(OR')2) Ar-Pd(II)(R)L2->Pd(0)L2 Reductive Elimination Ar-R Ar-R Ar-Pd(II)(R)L2->Ar-R Product L L = TMPO

Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.

Materials:

  • Aryl halide (e.g., aryl bromide, 1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium source (e.g., Pd(OAc)2, 2 mol%)

  • Trimorpholinophosphine oxide (TMPO, 4 mol%)

  • Base (e.g., K2CO3, 2.0 mmol)

  • Anhydrous solvent (e.g., Toluene, Dioxane, or DMF, 5 mL)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, arylboronic acid, palladium source, TMPO, and base.

  • Add the anhydrous solvent via syringe.

  • Seal the tube and heat the reaction mixture with vigorous stirring at the desired temperature (e.g., 80-120 °C) for the specified time (e.g., 2-24 hours).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

ParameterSuggested Screening Variables
Palladium Source Pd(OAc)2, Pd2(dba)3, PdCl2
Base K2CO3, K3PO4, Cs2CO3, NaOtBu
Solvent Toluene, Dioxane, DMF, THF
Temperature 80 °C, 100 °C, 120 °C
Pd:TMPO Ratio 1:1, 1:2, 1:4
Mizoroki-Heck Reaction

The Mizoroki-Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene. The choice of ligand is critical for controlling regioselectivity and efficiency.

Mizoroki_Heck cluster_legend Legend Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Intermediate Intermediate Ar-Pd(II)(X)L2->Intermediate Alkene Coordination & Insertion Product-Pd(II)(H)L2 Product-Pd(II)(H)L2 Intermediate->Product-Pd(II)(H)L2 Syn-Elimination Substituted Alkene Substituted Alkene Intermediate->Substituted Alkene Product Product-Pd(II)(H)L2->Pd(0)L2 Base-mediated Reductive Elimination L L = TMPO

Caption: Generalized catalytic cycle for the Mizoroki-Heck reaction.

Materials:

  • Aryl halide (e.g., aryl iodide, 1.0 mmol)

  • Alkene (e.g., styrene, 1.5 mmol)

  • Palladium source (e.g., Pd(OAc)2, 1 mol%)

  • Trimorpholinophosphine oxide (TMPO, 2 mol%)

  • Base (e.g., Triethylamine, 2.0 mmol)

  • Anhydrous solvent (e.g., Acetonitrile or DMF, 5 mL)

Procedure:

  • In a sealed tube under an inert atmosphere, combine the aryl halide, palladium source, and TMPO.

  • Add the anhydrous solvent, followed by the alkene and the base.

  • Seal the tube tightly and heat the mixture to the desired temperature (e.g., 100-140 °C) with stirring for 4-24 hours.

  • After cooling to room temperature, filter the reaction mixture through a pad of celite, washing with an organic solvent.

  • Concentrate the filtrate and purify the residue by column chromatography.

Buchwald-Hartwig Amination

This reaction forms carbon-nitrogen bonds via the palladium-catalyzed coupling of amines with aryl halides. The steric and electronic properties of the phosphine-based ligand are crucial for achieving high yields and broad substrate scope.

Buchwald_Hartwig cluster_legend Legend Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)(NR'R'')L2 Ar-Pd(II)(NR'R'')L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(NR'R'')L2 Amine Coordination & Deprotonation Ar-Pd(II)(NR'R'')L2->Pd(0)L2 Reductive Elimination Ar-NR'R'' Ar-NR'R'' Ar-Pd(II)(NR'R'')L2->Ar-NR'R'' Product L L = TMPO

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.

Materials:

  • Aryl halide (e.g., aryl chloride, 1.0 mmol)

  • Amine (1.2 mmol)

  • Palladium precursor (e.g., Pd2(dba)3, 1 mol%)

  • Trimorpholinophosphine oxide (TMPO, 2-4 mol%)

  • Strong base (e.g., NaOtBu, 1.4 mmol)

  • Anhydrous solvent (e.g., Toluene, 5 mL)

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere, add the palladium precursor, TMPO, and the strong base.

  • Add the aryl halide and the amine.

  • Add the anhydrous solvent.

  • Heat the reaction mixture with stirring at a temperature between 80-110 °C until the starting material is consumed (monitor by GC or LC-MS).

  • After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous magnesium sulfate.

  • Filter, concentrate, and purify by flash chromatography.

Workflow for Screening TMPO as a Novel Ligand

For the systematic evaluation of TMPO in a new catalytic transformation, the following workflow is recommended:

Screening_Workflow cluster_Phase1 Phase 1: Initial Feasibility cluster_Phase2 Phase 2: Optimization cluster_Phase3 Phase 3: Substrate Scope A Select Model Reaction (e.g., Phenyl bromide + Phenylboronic acid) B Screen Pd:TMPO Ratios (1:1, 1:2, 1:4) A->B C Screen Solvents (Toluene, Dioxane, DMF) B->C D Screen Bases (K2CO3, K3PO4, NaOtBu) C->D E Optimize Temperature & Reaction Time D->E F Determine Optimal Catalyst Loading E->F G Test Electron-Rich & -Poor Aryl Halides F->G H Test Sterically Hindered Substrates G->H I Evaluate Functional Group Tolerance H->I

Caption: A systematic workflow for the evaluation of TMPO in a new cross-coupling reaction.

Conclusion and Future Outlook

Trimorpholinophosphine oxide represents a readily available, air-stable, and sterically defined ligand with clear potential in organic catalysis. Its established ability to coordinate with transition metals provides a strong foundation for its exploration in palladium-catalyzed cross-coupling reactions. The protocols and screening strategies outlined in this document are designed to empower researchers to systematically investigate and unlock the catalytic utility of TMPO. Future work should focus on detailed mechanistic studies to understand the precise role of the morpholine substituents and the phosphoryl oxygen in the catalytic cycle, as well as expanding its application to other transition metal-catalyzed transformations.

References

  • Donoghue, J. T., Fernandez, E., & Peters, D. A. (1969). Coordination Chemistry of Lanthanide Elements. II. Cationic Lanthanide Complexes of Trimorpholino Phosphine Oxide. Inorganic Chemistry, 8(5), 1151-1153.
  • Paul, A., Sivaramakrishna, A., Vijayakrishna, K., & Murthy, M. R. (2013). Investigations on synthesis, thermolysis, and coordination chemistry of aminophosphine oxides.
  • Yang, S., et al. (2022). Phosphine Oxide-Metal Chelated Cuprous Iodide Hybrids with Rich Structural Architectures and Tunable Emission. Inorganic Chemistry, 61(2), 1045-1052*.
  • Bhattacharyya, P., et al. (2015). Function of substituents in coordination behaviour, thermolysis and ligand crossover reactions of phosphine oxides. Dalton Transactions, 44(3), 1133-1143.

Sources

Application

Trimorpholinophosphine oxide as a ligand for metal complexes

An In-Depth Technical Guide to Trimorpholinophosphine Oxide (TMPO) as a Ligand for Metal Complexes Authored by: A Senior Application Scientist Introduction: The Unique Profile of Trimorpholinophosphine Oxide as a Ligand...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Trimorpholinophosphine Oxide (TMPO) as a Ligand for Metal Complexes

Authored by: A Senior Application Scientist

Introduction: The Unique Profile of Trimorpholinophosphine Oxide as a Ligand

Trimorpholinophosphine oxide (TMPO) is a distinctive organophosphorus compound that has garnered significant interest as a ligand in coordination chemistry.[1][2] Structurally, it features a central phosphorus(V) atom double-bonded to an oxygen atom and single-bonded to three nitrogen atoms of morpholine rings. This arrangement imparts a unique combination of electronic and steric properties that make it a compelling ligand for a variety of metal ions.

The primary coordination site of TMPO is the phosphoryl oxygen, which acts as a hard Lewis base, making it particularly suitable for binding to hard or borderline Lewis acidic metal centers, such as transition metals and lanthanides.[3][4] The three morpholino substituents are not merely passive structural elements; their nitrogen and oxygen heteroatoms influence the electronic environment of the phosphoryl group. The nitrogen lone pairs can donate electron density towards the phosphorus atom, enhancing the basicity and donor strength of the phosphoryl oxygen compared to triarylphosphine oxides like triphenylphosphine oxide (TPPO).[5][6] This enhanced donor capacity can lead to more stable metal complexes.

From a steric perspective, the three bulky morpholine groups create a defined coordination pocket around the metal center. This steric hindrance can influence the coordination number of the metal, the geometry of the resulting complex, and the accessibility of the metal center to substrates in catalytic applications.[1][7] These properties position TMPO as a versatile ligand for applications ranging from catalysis to materials science and as a key intermediate in pharmaceutical development.[1][2][8]

This guide provides detailed protocols for the synthesis and characterization of representative TMPO complexes with both a transition metal (Palladium) and a lanthanide (Lanthanum), and explores their application in catalysis.

Part 1: Synthesis and Characterization of a Palladium(II)-TMPO Complex

Palladium complexes are of paramount importance in cross-coupling catalysis.[9] The synthesis of a well-defined Pd(II)-TMPO complex provides a stable pre-catalyst that can be readily used in various catalytic reactions. The following protocol describes the synthesis of dichlorobis(trimorpholinophosphine oxide)palladium(II), [PdCl₂(TMPO)₂].

Protocol 1: Synthesis of [PdCl₂(TMPO)₂]

This protocol is based on the general method for the synthesis of palladium(II)-phosphine oxide complexes by ligand substitution.[3][10]

Materials:

  • Palladium(II) chloride (PdCl₂)

  • Trimorpholinophosphine oxide (TMPO)

  • Acetonitrile (CH₃CN), anhydrous

  • Diethyl ether ((C₂H₅)₂O), anhydrous

  • Schlenk flask and standard Schlenk line equipment

  • Magnetic stirrer and stir bar

  • Filter cannula

Procedure:

  • Preparation: In a 100 mL Schlenk flask equipped with a magnetic stir bar, add palladium(II) chloride (177 mg, 1.0 mmol).

  • Solubilization: Add 20 mL of anhydrous acetonitrile to the flask. Stir the suspension. Gentle warming may be required to fully dissolve the PdCl₂ to form the [PdCl₂(CH₃CN)₂] complex in situ.

  • Ligand Addition: In a separate flask, dissolve trimorpholinophosphine oxide (610 mg, 2.0 mmol) in 15 mL of anhydrous acetonitrile.

  • Reaction: Slowly add the TMPO solution to the stirred solution of palladium(II) chloride at room temperature using a syringe or dropping funnel over 10 minutes.

  • Complex Formation: Stir the reaction mixture at room temperature for 4 hours. A pale yellow precipitate is expected to form as the TMPO ligand displaces the acetonitrile ligands.

  • Isolation: Reduce the volume of the solvent to approximately 10 mL under vacuum. Add 30 mL of anhydrous diethyl ether to the flask to precipitate the product completely.

  • Washing: Collect the yellow solid by filtration using a cannula or a Schlenk filter stick. Wash the precipitate with two 15 mL portions of anhydrous diethyl ether to remove any unreacted starting materials.

  • Drying: Dry the resulting solid under high vacuum for at least 4 hours to yield the final product, [PdCl₂(TMPO)₂].

Causality and Insights:

  • Solvent Choice: Acetonitrile is used as it is a coordinating solvent that can dissolve PdCl₂ by forming a labile complex, [PdCl₂(CH₃CN)₂], which is then susceptible to ligand substitution by the stronger TMPO ligand.[2]

  • Stoichiometry: A 2:1 molar ratio of TMPO to PdCl₂ is used to ensure the formation of the bis-ligated complex.

  • Precipitation: Diethyl ether is used as an anti-solvent. The desired complex is insoluble in ether, allowing for its effective precipitation and isolation from the reaction mixture.

Characterization of [PdCl₂(TMPO)₂]

The successful synthesis of the complex must be verified through spectroscopic analysis. The coordination of TMPO to the palladium center will induce characteristic shifts in both ³¹P NMR and IR spectra.

Table 1: Spectroscopic Data for TMPO and its Palladium Complex

Compound/Complex³¹P NMR Chemical Shift (δ, ppm)IR P=O Stretch (ν, cm⁻¹)
Free TMPO Ligand~ +30 to +40 (predicted)~ 1190 - 1210 (predicted)
[PdCl₂(TMPO)₂]Downfield shift to ~ +50 to +70 (predicted)Shift to lower wavenumber ~ 1140 - 1160 (predicted)

¹P NMR Spectroscopy: The ³¹P NMR spectrum provides direct evidence of the phosphorus environment. Free phosphine oxides typically exhibit a signal in the range of +20 to +50 ppm.[11][12] Upon coordination to a Lewis acidic metal center like Pd(II), electron density is withdrawn from the phosphorus atom through the P=O bond, resulting in a deshielding of the phosphorus nucleus. This deshielding causes a characteristic downfield shift (to a higher ppm value) in the ³¹P NMR spectrum.[6][10]

Infrared (IR) Spectroscopy: Coordination of the TMPO ligand occurs through the phosphoryl oxygen. This interaction involves the donation of electron density from the P=O bonding orbital to the metal center. Consequently, the P=O bond order is reduced, and the bond is weakened. This weakening of the P=O bond results in a shift of its stretching frequency to a lower wavenumber (a red shift) in the IR spectrum.[13][14][15] This shift is a hallmark of phosphine oxide coordination.

G cluster_synthesis Synthesis Workflow: [PdCl₂(TMPO)₂] cluster_characterization Characterization PdCl2 PdCl₂ Reaction Stir 4h at RT PdCl2->Reaction TMPO 2x TMPO TMPO->Reaction Solvent CH₃CN (Acetonitrile) Solvent->Reaction Precipitation Add Et₂O Reaction->Precipitation Product [PdCl₂(TMPO)₂] Precipitation->Product NMR ³¹P NMR Product->NMR IR IR Spectroscopy Product->IR

Caption: Workflow for the synthesis and characterization of [PdCl₂(TMPO)₂].

Part 2: Synthesis and Characterization of a Lanthanide(III)-TMPO Complex

Lanthanide complexes with phosphine oxide ligands are extensively studied for applications in separation science and as luminescent materials.[16][17][18] The strong oxophilic nature of lanthanide ions makes them ideal for coordination with TMPO. This protocol details a representative synthesis of tris(nitrato)tris(trimorpholinophosphine oxide)lanthanum(III), [La(NO₃)₃(TMPO)₃].

Protocol 2: Synthesis of [La(NO₃)₃(TMPO)₃]

This procedure is adapted from general methods for synthesizing lanthanide nitrate complexes with phosphine oxides.[19][20]

Materials:

  • Lanthanum(III) nitrate hexahydrate (La(NO₃)₃·6H₂O)

  • Trimorpholinophosphine oxide (TMPO)

  • Triethyl orthoformate

  • Ethanol (C₂H₅OH), absolute

  • Diethyl ether ((C₂H₅)₂O), anhydrous

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

Procedure:

  • Dehydration of Precursor: In a 100 mL round-bottom flask, dissolve lanthanum(III) nitrate hexahydrate (433 mg, 1.0 mmol) in 20 mL of absolute ethanol. Add 5 mL of triethyl orthoformate.

  • Reaction Setup: Equip the flask with a reflux condenser and a magnetic stir bar. Heat the mixture to reflux for 1 hour. This step serves to remove the water of hydration from the lanthanum salt.[19]

  • Ligand Addition: While the solution is still warm, add a solution of trimorpholinophosphine oxide (916 mg, 3.0 mmol) in 15 mL of warm absolute ethanol.

  • Complex Formation: Continue to stir the solution at room temperature for 2 hours. A white precipitate may begin to form.

  • Crystallization/Precipitation: Cool the reaction flask in an ice bath for 30 minutes to encourage crystallization. If crystallization is slow, the slow addition of 40 mL of anhydrous diethyl ether will induce precipitation.

  • Isolation: Collect the white crystalline solid by vacuum filtration.

  • Washing: Wash the product with two 15 mL portions of cold diethyl ether.

  • Drying: Dry the product in a vacuum desiccator over P₄O₁₀ to yield the final complex, [La(NO₃)₃(TMPO)₃].

Causality and Insights:

  • Dehydration: Lanthanide salts are often hydrated, and water can compete with TMPO for coordination sites. Triethyl orthoformate is an effective dehydrating agent that reacts with water to form ethanol and ethyl formate, driving the equilibrium towards the anhydrous complex.[19]

  • Solvent: Ethanol is a suitable solvent for both the lanthanide salt and the TMPO ligand, facilitating a homogeneous reaction.

  • Stoichiometry: A 3:1 ligand-to-metal ratio is typically used to form tris-ligated lanthanide nitrate complexes, which are common coordination adducts.[21]

Characterization of [La(NO₃)₃(TMPO)₃]

Similar to the palladium complex, spectroscopic methods are key to confirming the formation of the lanthanide complex.

Table 2: Expected Spectroscopic Data for the Lanthanum Complex

Compound/Complex³¹P NMR Chemical Shift (δ, ppm)IR P=O Stretch (ν, cm⁻¹)
Free TMPO Ligand~ +30 to +40 (predicted)~ 1190 - 1210 (predicted)
[La(NO₃)₃(TMPO)₃]Downfield shift to ~ +45 to +65 (predicted)Shift to lower wavenumber ~ 1150 - 1170 (predicted)

The principles behind the spectroscopic shifts are the same as for the palladium complex: coordination through the phosphoryl oxygen leads to a deshielding of the phosphorus nucleus (downfield shift in ³¹P NMR) and a weakening of the P=O bond (red shift in IR).[6][13]

G cluster_synthesis Synthesis Workflow: [La(NO₃)₃(TMPO)₃] LaSalt La(NO₃)₃·6H₂O Reflux Reflux 1h LaSalt->Reflux DehydratingAgent Triethyl Orthoformate DehydratingAgent->Reflux Solvent Ethanol Solvent->Reflux TMPO 3x TMPO Reaction Stir 2h at RT TMPO->Reaction Reflux->Reaction Precipitation Cool / Add Et₂O Reaction->Precipitation Product [La(NO₃)₃(TMPO)₃] Precipitation->Product

Caption: Workflow for the synthesis of [La(NO₃)₃(TMPO)₃].

Part 3: Application in Catalysis - Suzuki-Miyaura Cross-Coupling

Palladium-phosphine complexes are workhorse catalysts for C-C bond formation.[9] The [PdCl₂(TMPO)₂] complex synthesized in Part 1 can serve as a robust pre-catalyst for the Suzuki-Miyaura cross-coupling reaction. The phosphine oxide ligand can stabilize the palladium center, potentially offering good activity and stability.

Protocol 3: Suzuki-Miyaura Coupling of 4-Bromotoluene with Phenylboronic Acid

This protocol outlines a typical procedure for a Suzuki-Miyaura reaction using the prepared palladium-TMPO complex.[8][22]

Materials:

  • [PdCl₂(TMPO)₂] (from Protocol 1)

  • 4-Bromotoluene

  • Phenylboronic acid

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water, deionized

  • Reaction vial with screw cap

  • Magnetic stirrer and stir bar

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)

Procedure:

  • Catalyst Loading: To a reaction vial, add [PdCl₂(TMPO)₂] (7.9 mg, 0.01 mmol, 1 mol%).

  • Reactant Addition: Add 4-bromotoluene (171 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).

  • Solvent Addition: Add 4 mL of toluene and 1 mL of deionized water to the vial.

  • Reaction: Seal the vial and heat the mixture to 80 °C with vigorous stirring for 6 hours.

  • Workup: Cool the reaction to room temperature. Add 10 mL of water and 10 mL of ethyl acetate. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluting with hexanes) to yield 4-methylbiphenyl.

Table 3: Representative Catalytic Performance Data

EntryAryl HalideBoronic AcidCatalyst Loading (mol%)Yield (%)
14-BromotoluenePhenylboronic acid1.0>95 (expected)

Catalytic Cycle Insights: The TMPO ligand plays a crucial role in the catalytic cycle. The Pd(II) pre-catalyst is first reduced in situ to the active Pd(0) species. The TMPO ligand stabilizes this Pd(0) center during the key steps of oxidative addition, transmetalation, and reductive elimination. The steric bulk of the TMPO ligands can facilitate the final reductive elimination step, releasing the product and regenerating the active catalyst.

G Pd0 [Pd⁰(TMPO)₂] OxAdd [PdII(Ar)(X)(TMPO)₂] Pd0->OxAdd Oxidative Addition (Ar-X) Transmetal [PdII(Ar)(Ar')(TMPO)₂] OxAdd->Transmetal Transmetalation (Ar'B(OH)₂ + Base) Transmetal->Pd0 Reductive Elimination Product Ar-Ar' Transmetal->Product

Caption: Simplified Suzuki-Miyaura catalytic cycle with a Pd-TMPO catalyst.

References

  • Donoghue, J. T., Fernandez, E., & Peters, D. A. (1969). Coordination chemistry of phosphoryl compounds. III. Transition metal complexes of trimorpholinophosphine oxide. Inorganic Chemistry, 8(5), 1191–1194. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 78180, Trimorpholinophosphine oxide. Available from: [Link]

  • Sivaramakrishna, A., et al. (2021). Diverse Catalytic Applications of Phosphine Oxide-Based Metal Complexes. Chemistry – An Asian Journal, 16(15), 1935-1965. Available from: [Link]

  • Wikipedia. Transition metal complexes of phosphine oxides. Available from: [Link]

  • Sivaramakrishna, A., et al. (2021). Diverse Catalytic Applications of Phosphine Oxide-Based Metal Complexes. ResearchGate. Available from: [Link]

  • Caming Pharmaceutical Ltd. Trimorpholinophosphine oxide CAS 4441-12-7. Available from: [Link]

  • Puddephatt, R. J., et al. (2001). Palladium(II) complexes of new OPN phosphine ligands and their application in homogeneously catalysed reactions of CO with alkenes or alkynes. Dalton Transactions, (12), 1835-1841. Available from: [Link]

  • Platt, A. W. G. (2017). Lanthanide phosphine oxide complexes. Coordination Chemistry Reviews, 330, 123-151. Available from: [Link]

  • Platt, A. W. G. (2017). Lanthanide phosphine oxide complexes. Staffordshire University Online Repository. Available from: [Link]

  • Polshettiwar, V., & Molnár, Á. (2007). Silica-supported palladium catalysts for the Suzuki-Miyaura cross-coupling reaction: A comparison of catalysts. Tetrahedron, 63(29), 6949-6976. Available from: [Link]

  • Platt, A. W. G. (2017). Lanthanide Phosphine Oxide Complexes. ResearchGate. Available from: [Link]

  • Tolstoy, P. M., et al. (2021). Phosphine Oxides as Spectroscopic Halogen Bond Descriptors: IR and NMR Correlations with Interatomic Distances and Complexation Energy. Molecules, 26(11), 3321. Available from: [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 31P NMR Chemical Shifts. Available from: [Link]

  • ResearchGate. Why all spectra of metal complexes are shifted to a lower wave number and reduced in intensity? Available from: [Link]

  • Jana, A., & Singh, S. (2020). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. World Journal of Monthly Researches and Development. Available from: [Link]

  • Gopalakrishnan, J., & Patel, C. C. (1967). Lanthanum(III) Complexes of 4-Nitrosoantipyrine. ResearchGate. Available from: [Link]

  • Grim, S. O., & Yankowsky, A. W. (1977). 31P Magnetic Resonance of Triphenylphosphine Oxide Complexes with Silicon Compounds. Phosphorus and the Related Group V Elements, 2(3), 191-193. Available from: [Link]

  • Gushchin, A. L., et al. (2021). Reactions of palladium(II) chloride with monoiminoacenaphthenones. ResearchGate. Available from: [Link]

  • Hubert-Pfalzgraf, L. G., & Rihs, G. (1975). Structural diversity in the series of lanthanide complexes [Ln(Ph3PO)n(NCS)3] (n = 3, 4). Inorganica Chimica Acta, 12, 229-233. Available from: [Link]

  • Chemistry LibreTexts. (2019). 3.2: IR Spectroscopy. Available from: [Link]

  • Platt, A. W. G. (2017). Lanthanide phosphine oxide complexes. Coordination Chemistry Reviews, 330, 123-151. Available from: [Link]

  • Corbridge, D. E. C. (1956). Infrared Analysis of Phosphorous Compounds. Journal of Applied Chemistry, 6(10), 456-464. Available from: [Link]

  • Pod"yachev, S. N., et al. (2007). Ni(II), Co(II), Cu(II), Zn(II) and Na(I) complexes of a hybrid ligand 4'-(4'''- benzo-15-crown-5)-methyloxy-2,2':6',2'' -terpyridine. Russian Journal of Inorganic Chemistry, 52(9), 1367-1374. Available from: [Link]

  • Khan, I. U., & Iftikhar, K. (2012). IR Spectroscopy. ResearchGate. Available from: [Link]

Sources

Method

Application Notes &amp; Protocols: Synthesis of Transition Metal Complexes with Trimorpholinophosphine Oxide

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide to the synthesis and characterization of transition metal complexes featuring trimorpholinophosphine o...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis and characterization of transition metal complexes featuring trimorpholinophosphine oxide (TMPO) as a ligand. TMPO, a highly polar and sterically demanding phosphine oxide, serves as a versatile ligand for a variety of transition metals. This guide delves into the underlying principles of coordination chemistry, offering detailed, field-proven protocols for the synthesis of representative TMPO-metal complexes. It further outlines essential characterization techniques and discusses the potential applications of these complexes, particularly in catalysis and materials science. The protocols are designed to be self-validating, with explanations for critical experimental choices to ensure reproducibility and success.

Introduction: The Significance of Trimorpholinophosphine Oxide in Coordination Chemistry

Trimorpholinophosphine oxide (TMPO), with the chemical formula O=P(N(CH₂CH₂)₂O)₃, is a unique organophosphorus compound characterized by its three morpholine substituents attached to a phosphoryl center.[1][2] The high polarity of the P=O bond renders the oxygen atom a potent Lewis base, making it an excellent coordination site for a wide range of metal ions.[3] The bulky and rigid nature of the morpholine groups imparts significant steric hindrance around the coordinating oxygen atom, influencing the geometry and stability of the resulting metal complexes.[4]

The coordination of TMPO to a transition metal center typically occurs through the oxygen atom, forming a stable M-O bond.[5] This interaction leads to a slight elongation of the P=O bond, a phenomenon that can be observed spectroscopically.[6] The electronic and steric properties of TMPO can be systematically tuned by modifying the morpholine rings, although this is less common than with aryl or alkyl phosphine ligands. The resulting transition metal complexes have shown promise in various catalytic applications, analogous to other phosphine oxide-metal complexes.[7]

Foundational Principles of Synthesis

The synthesis of transition metal-TMPO complexes generally involves the reaction of a labile metal precursor with the TMPO ligand in an appropriate solvent. The choice of the metal precursor, solvent, and reaction conditions is critical and depends on the desired complex and the specific properties of the transition metal.

Key Considerations for Synthesis:

  • Metal Precursor: Labile metal complexes, such as metal halides (e.g., CoCl₂, NiBr₂) or nitrates, are often used as starting materials.[4] The choice of the counter-ion can influence the coordination number and geometry of the final complex.

  • Stoichiometry: The molar ratio of the metal precursor to the TMPO ligand is a crucial parameter that determines the number of ligands coordinated to the metal center. Varying the stoichiometry can lead to the formation of complexes with different ligand-to-metal ratios.

  • Solvent System: The solvent should be capable of dissolving both the metal salt and the TMPO ligand. Alcohols, such as ethanol or methanol, and chlorinated solvents like dichloromethane are commonly employed.[8] The coordinating ability of the solvent should also be considered, as it can sometimes compete with the TMPO ligand for coordination sites on the metal.

  • Reaction Temperature and Time: Many coordination reactions with TMPO proceed readily at room temperature. However, in some cases, gentle heating may be required to overcome activation barriers and drive the reaction to completion. Reaction times can vary from a few minutes to several hours.

Experimental Protocols

The following protocols provide step-by-step procedures for the synthesis of two representative transition metal-TMPO complexes. These protocols are intended as a starting point and may require optimization based on specific laboratory conditions and desired outcomes.

Protocol 1: Synthesis of a Cobalt(II)-TMPO Complex

This protocol describes the synthesis of a tetrahedral cobalt(II) complex with two TMPO ligands.

Materials:

  • Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)

  • Trimorpholinophosphine oxide (TMPO)[9]

  • Anhydrous ethanol

  • Diethyl ether

  • Standard laboratory glassware (Schlenk flask, magnetic stirrer, etc.)

  • Inert atmosphere (Nitrogen or Argon)

Workflow Diagram:

Synthesis_Workflow_Co cluster_prep Preparation cluster_reaction Reaction cluster_isolation Isolation & Purification cluster_product Final Product CoCl2 CoCl₂·6H₂O in Ethanol ReactionVessel Combine & Stir (Room Temp, 2h) CoCl2->ReactionVessel TMPO TMPO in Ethanol TMPO->ReactionVessel Precipitation Add Diethyl Ether ReactionVessel->Precipitation Transfer solution Filtration Filter Precipitate Precipitation->Filtration Drying Dry under Vacuum Filtration->Drying FinalProduct [Co(TMPO)₂Cl₂] Complex Drying->FinalProduct

Caption: Workflow for the synthesis of a Cobalt(II)-TMPO complex.

Procedure:

  • Preparation of Reactant Solutions:

    • In a 50 mL Schlenk flask under an inert atmosphere, dissolve cobalt(II) chloride hexahydrate (1 mmol) in anhydrous ethanol (10 mL). Stir until a clear pink solution is obtained.

    • In a separate flask, dissolve trimorpholinophosphine oxide (2 mmol) in anhydrous ethanol (10 mL).

  • Reaction:

    • Slowly add the TMPO solution to the cobalt(II) chloride solution with vigorous stirring.

    • A color change from pink to blue should be observed, indicating the formation of the tetrahedral cobalt(II) complex.

    • Continue stirring the reaction mixture at room temperature for 2 hours.

  • Isolation and Purification:

    • To the reaction mixture, add diethyl ether (20 mL) dropwise to induce precipitation of the product.

    • Collect the blue precipitate by vacuum filtration.

    • Wash the precipitate with two small portions of diethyl ether to remove any unreacted starting materials.

    • Dry the product under vacuum to obtain the final complex.

Protocol 2: Synthesis of a Nickel(II)-TMPO Complex

This protocol details the synthesis of an octahedral nickel(II) complex with four TMPO ligands.

Materials:

  • Nickel(II) bromide (NiBr₂)

  • Trimorpholinophosphine oxide (TMPO)

  • Triethyl orthoformate

  • Absolute ethanol

  • Pentane

  • Standard laboratory glassware

  • Inert atmosphere

Workflow Diagram:

Synthesis_Workflow_Ni cluster_prep Preparation cluster_reaction Reaction cluster_isolation Isolation & Purification cluster_product Final Product NiBr2 NiBr₂ in Ethanol/ Triethyl Orthoformate ReactionVessel_Ni Combine & Reflux (4h) NiBr2->ReactionVessel_Ni TMPO_sol TMPO in Ethanol TMPO_sol->ReactionVessel_Ni Cooling Cool to Room Temp. ReactionVessel_Ni->Cooling Precipitation_Ni Add Pentane Cooling->Precipitation_Ni Filtration_Ni Filter Precipitate Precipitation_Ni->Filtration_Ni Drying_Ni Dry under Vacuum Filtration_Ni->Drying_Ni FinalProduct_Ni [Ni(TMPO)₄Br₂] Complex Drying_Ni->FinalProduct_Ni

Caption: Workflow for the synthesis of a Nickel(II)-TMPO complex.

Procedure:

  • Preparation of Reactant Solutions:

    • In a 100 mL Schlenk flask equipped with a reflux condenser, suspend nickel(II) bromide (1 mmol) in a mixture of absolute ethanol (20 mL) and triethyl orthoformate (5 mL). The triethyl orthoformate acts as a dehydrating agent.

    • In a separate flask, dissolve trimorpholinophosphine oxide (4 mmol) in absolute ethanol (15 mL).

  • Reaction:

    • Add the TMPO solution to the nickel(II) bromide suspension.

    • Heat the reaction mixture to reflux and maintain for 4 hours. The suspension should gradually dissolve to form a clear, colored solution.

  • Isolation and Purification:

    • Allow the reaction mixture to cool to room temperature.

    • Slowly add pentane (30 mL) to the solution to precipitate the product.

    • Collect the precipitate by vacuum filtration.

    • Wash the solid with two portions of pentane.

    • Dry the product under vacuum.

Characterization of TMPO-Metal Complexes

A combination of spectroscopic and analytical techniques is essential to confirm the identity and purity of the synthesized complexes.

Technique Purpose Expected Observations
Infrared (IR) Spectroscopy To confirm the coordination of TMPO to the metal center.[10]A shift of the P=O stretching frequency to a lower wavenumber (typically by 20-50 cm⁻¹) compared to the free ligand.[11]
³¹P NMR Spectroscopy To probe the electronic environment of the phosphorus atom upon coordination.A downfield shift of the ³¹P NMR signal upon complexation, indicating a decrease in electron density at the phosphorus atom.[11]
UV-Vis Spectroscopy To study the d-d electronic transitions of the transition metal ion and determine the coordination geometry.[12]The position and intensity of the absorption bands are characteristic of the metal ion and its coordination environment (e.g., tetrahedral vs. octahedral).
Elemental Analysis To determine the elemental composition (C, H, N) of the complex and confirm the stoichiometry.The experimental percentages of C, H, and N should be in close agreement with the calculated values for the proposed formula.[13]
X-ray Crystallography To determine the precise three-dimensional structure of the complex in the solid state.[14]Provides definitive information on bond lengths, bond angles, coordination geometry, and the packing of molecules in the crystal lattice.
Magnetic Susceptibility To determine the number of unpaired electrons in the metal center, which can help in assigning the oxidation state and coordination geometry.[12]The measured magnetic moment can be correlated with the expected value for a given d-electron configuration and geometry.

Applications and Future Directions

Transition metal complexes of phosphine oxides, including TMPO, have garnered interest for their potential applications in various fields:

  • Homogeneous Catalysis: These complexes can act as catalysts or pre-catalysts in a range of organic transformations, such as cross-coupling reactions and oxidation reactions.[8] The steric bulk of the TMPO ligand can influence the selectivity of these catalytic processes.

  • Materials Science: The incorporation of TMPO-metal complexes into polymeric matrices or as building blocks for coordination polymers can lead to materials with interesting magnetic, optical, or gas sorption properties.[15]

  • Medicinal Chemistry: Some metal complexes with phosphine oxide ligands have been investigated for their biological activities.[1]

Future research in this area could focus on the synthesis of TMPO complexes with a wider range of transition metals, including those from the early transition series and the platinum group. The exploration of their reactivity in small molecule activation and their application in asymmetric catalysis, potentially through the use of chiral TMPO derivatives, are also promising avenues for further investigation.

References

  • Donoghue, J. T., Fernandez, E., & Peters, D. A. (n.d.). Coordination chemistry of phosphoryl compounds. III. Transition metal complexes of trimorpholinophosphine oxide. Inorganic Chemistry, 8(5), 1187-1190.
  • Wikipedia. (n.d.). Metal-phosphine complex. Retrieved from [Link]

  • ResearchGate. (n.d.). Secondary phosphine oxides: Versatile ligands in transition metal-catalyzed cross-coupling reactions. Retrieved from [Link]

  • Slideshare. (n.d.). Applications of New Phosphine ligands in Metal-Catalyzed Reaction. Retrieved from [Link]

  • PubMed Central. (2024). Synthesis and Characterization of Transition Metal Complexes Supported by Phosphorus Ligands Obtained Using Hydrophosphination of Cyclic Internal Alkenes. Retrieved from [Link]

  • Durran, S. E., Elsegood, M. R. J., Noble, T. A., Smith, M. B., Gelbrich, T., Hursthouse, M. B., & Light, M. E. (n.d.). Synthesis and Characterisation of Transition Metal Complexes of a Novel 1,5-benzodiazepine-Functionalised Tertiary Phosphine.
  • Wikipedia. (n.d.). Transition metal complexes of phosphine oxides. Retrieved from [Link]

  • Li, L. (2010). Synthesis And Characterization Of Complexes Of Multi-phosphines With Transition Metals.
  • PubChem. (n.d.). Trimorpholinophosphine oxide. Retrieved from [Link]

  • King, R. P., Cairns, K. R., Denman, C., Levason, W., Light, M. E., & Reid, G. (n.d.). Supporting Information Structural diversity of Sn(II)
  • American Chemical Society. (2022). Synthesis and characterization of transition metal complexes coordinated to non-trigonal, ambiphilic phosphorus ligands.
  • The International Journal of Science & Technoledge. (n.d.).
  • Journal of Physical Science. (2018).
  • Wikiwand. (n.d.). Transition metal complexes of phosphine oxides. Retrieved from [Link]

  • University of Staffordshire Online Repository. (n.d.). Lanthanide phosphine oxide complexes.
  • MDPI. (n.d.). Phosphine Oxides as Spectroscopic Halogen Bond Descriptors: IR and NMR Correlations with Interatomic Distances and Complexation Energy. Retrieved from [Link]

  • Baghdad Science Journal. (n.d.). Preparation-and Spectroscopic Characterization of Transition Metal Complexes with Schiff base 2-[1-(1H-indol-3-yl)ethylimino].

Sources

Application

Application Notes and Protocols: Trimorpholinophosphine Oxide in Palladium-Catalyzed Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals Abstract Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon and carbo...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and functional group tolerance. The performance of these catalytic systems is critically dependent on the nature of the ancillary ligands that coordinate to the palladium center. Phosphine oxides have emerged as a promising class of air- and moisture-stable ligands that can influence the catalytic activity in these transformations. This document provides a comprehensive overview of the potential application of Trimorpholinophosphine oxide as a ligand in palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. While specific literature on the use of Trimorpholinophosphine oxide in these contexts is limited, this guide extrapolates from the well-established roles of other phosphine oxides to provide mechanistic insights and detailed, representative protocols that can serve as a starting point for reaction development.

Introduction to Trimorpholinophosphine Oxide

Trimorpholinophosphine oxide is a trivalent phosphine oxide characterized by the presence of three morpholine groups attached to a central phosphorus atom. This structure imparts distinct electronic and steric properties. The lone pairs on the nitrogen and oxygen atoms of the morpholine rings can influence the electron density at the phosphorus center, while the bulky morpholine groups contribute to the steric environment around a coordinated metal.[1] Like other phosphine oxides, it is generally considered to be air- and moisture-stable, offering practical advantages over air-sensitive phosphine ligands.[2]

The Role of Phosphine Oxides in Palladium-Catalyzed Cross-Coupling

Phosphine oxides are generally considered weak ligands for late transition metals.[3] However, their beneficial effects in palladium-catalyzed cross-coupling reactions are well-documented and can be attributed to several factors:

  • Stabilization of Catalytically Active Species: Phosphine oxides can act as stabilizing ligands for palladium nanoparticles or soluble palladium(0) species, preventing their aggregation into inactive palladium black.[1][4] This stabilization maintains a consistent concentration of the active catalyst throughout the reaction, leading to improved reproducibility and yields.[4]

  • Labile Ligand Behavior: The weak coordination of phosphine oxides to the palladium center allows for their facile dissociation, creating a vacant coordination site necessary for the oxidative addition of the aryl halide, a crucial step in the catalytic cycle.[3]

  • In Situ Generation of Active Phosphine Ligands: In some catalytic systems, phosphine oxides can be reduced in situ to the corresponding phosphines, which are often more active ligands for the catalytic cycle.[4]

Mechanistic Considerations in Palladium-Catalyzed Cross-Coupling

The general catalytic cycle for palladium-catalyzed cross-coupling reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination. A ligand such as Trimorpholinophosphine oxide would be expected to influence each of these steps.

Cross_Coupling_Cycle pd0 Pd(0)L_n pd_complex R-Pd(II)(X)L_n pd0->pd_complex Oxidative Addition (R-X) transmetalation_intermediate R-Pd(II)(R')L_n pd_complex->transmetalation_intermediate Transmetalation (R'-M) transmetalation_intermediate->pd0 Reductive Elimination product R-R' transmetalation_intermediate->product

Figure 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

  • Oxidative Addition: The initial step involves the reaction of a low-valent palladium(0) species with an organic halide (R-X) to form a palladium(II) intermediate. The steric bulk of the Trimorpholinophosphine oxide ligand could facilitate the formation of a coordinatively unsaturated palladium(0) species, which is more reactive towards oxidative addition.

  • Transmetalation: In this step, the organic group (R') from an organometallic reagent (R'-M, e.g., an organoboron compound in Suzuki coupling) is transferred to the palladium(II) center, displacing the halide. The electronic properties of the phosphine oxide ligand can influence the rate of this step.

  • Reductive Elimination: The final step involves the formation of the new C-C or C-N bond and regeneration of the palladium(0) catalyst. The steric and electronic properties of the ligand are crucial for promoting this step and preventing side reactions.

Representative Protocols

Suzuki-Miyaura Coupling of an Aryl Chloride

The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds. The coupling of aryl chlorides is particularly challenging due to the strength of the C-Cl bond, and often requires highly active catalyst systems.

Reaction Scheme:

Table 1: Reagents for a Representative Suzuki-Miyaura Coupling

ReagentMolar Equiv.AmountMWMoles (mmol)
4-Chlorotoluene1.0126.6 mg126.581.0
Phenylboronic Acid1.2146.3 mg121.931.2
Palladium(II) Acetate0.024.5 mg224.490.02
SPhos0.0416.4 mg410.530.04
K₃PO₄2.0424.6 mg212.272.0
Toluene-5 mL--

Protocol:

  • To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add 4-chlorotoluene (126.6 mg, 1.0 mmol), phenylboronic acid (146.3 mg, 1.2 mmol), palladium(II) acetate (4.5 mg, 0.02 mmol), SPhos (16.4 mg, 0.04 mmol), and potassium phosphate (424.6 mg, 2.0 mmol).

  • Add anhydrous, degassed toluene (5 mL).

  • Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water (10 mL).

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Add Reactants & Catalyst B Add Solvent A->B C Inert Atmosphere B->C D Heat & Stir C->D E Monitor Progress D->E F Quench E->F G Extract F->G H Dry & Concentrate G->H I Purify H->I

Figure 2: Experimental workflow for Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination of an Aryl Tosylate

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines. Aryl tosylates, derived from readily available phenols, are attractive substrates.[5]

Reaction Scheme:

Table 2: Reagents for a Representative Buchwald-Hartwig Amination

ReagentMolar Equiv.AmountMWMoles (mmol)
4-Tolyl tosylate1.0262.3 mg262.321.0
Morpholine1.2104.5 mg87.121.2
Pd₂(dba)₃0.019.2 mg915.720.01
XPhos0.0314.3 mg476.650.03
NaOt-Bu1.4134.6 mg96.101.4
Toluene-5 mL--

Protocol:

  • In a glovebox, charge a dry Schlenk tube with 4-tolyl tosylate (262.3 mg, 1.0 mmol), sodium tert-butoxide (134.6 mg, 1.4 mmol), Pd₂(dba)₃ (9.2 mg, 0.01 mmol), and XPhos (14.3 mg, 0.03 mmol).

  • Add anhydrous, degassed toluene (5 mL).

  • Add morpholine (104.5 mg, 1.2 mmol).

  • Seal the Schlenk tube, remove from the glovebox, and heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride (10 mL).

  • Extract the product with diethyl ether (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography.

Sonogashira Coupling of an Aryl Iodide

The Sonogashira coupling enables the formation of a C(sp)-C(sp²) bond between a terminal alkyne and an aryl or vinyl halide.[2]

Reaction Scheme:

Table 3: Reagents for a Representative Sonogashira Coupling

ReagentMolar Equiv.AmountMWMoles (mmol)
4-Iodoanisole1.0234.0 mg234.041.0
Phenylacetylene1.1112.3 mg102.131.1
PdCl₂(PPh₃)₂0.0214.0 mg701.900.02
Copper(I) Iodide0.047.6 mg190.450.04
Triethylamine2.0202.4 mg101.192.0
THF-5 mL--

Protocol:

  • To a dry Schlenk tube under an inert atmosphere, add 4-iodoanisole (234.0 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (14.0 mg, 0.02 mmol), and copper(I) iodide (7.6 mg, 0.04 mmol).

  • Add anhydrous, degassed THF (5 mL) and triethylamine (202.4 mg, 2.0 mmol).

  • Add phenylacetylene (112.3 mg, 1.1 mmol) dropwise.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite, washing with THF.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Conclusion

Trimorpholinophosphine oxide represents a potentially valuable ligand for palladium-catalyzed cross-coupling reactions due to its air stability and structural features. While specific applications in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings are not yet extensively documented, the established role of phosphine oxides in stabilizing catalytic species and participating in the catalytic cycle suggests its potential utility. The detailed protocols provided for these key transformations with other well-established ligands offer a solid foundation for researchers to begin exploring the catalytic activity of Trimorpholinophosphine oxide. Further investigation is warranted to fully elucidate its performance, including substrate scope, catalyst loading, and a direct comparison with other phosphine oxide ligands.

References

  • Benchchem. (n.d.).
  • DeAngelis, A., & Scott, P. J. H. (2007).
  • Guidechem. (n.d.). Trimorpholinophosphine oxide 4441-12-7 wiki.
  • Li, G. Y. (2001). The First Phosphine Oxide Ligand Precursors for Transition Metal Catalyzed Cross-Coupling Reactions: C−C, C−N, and C−S Bond Formation on Unactivated Aryl Chlorides.
  • Organic Syntheses. (2024).
  • Scott, P. J. H., & DeAngelis, A. (2007). Phosphine Oxides as Stabilizing Ligands for the Palladium-Catalyzed Cross-Coupling of Potassium Aryldimethylsilanolates. [PMC - NIH][Link]

  • Wikipedia. (2024). Buchwald–Hartwig amination. [Link]

  • Wikipedia. (2024). Sonogashira coupling. [Link]

Sources

Method

Experimental Blueprint: A Guide to Trimorpholinophosphine Oxide in Synthetic Chemistry

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the practical application of Trimorpholinophosphine oxide (TMPO). While a versatile and effective r...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the practical application of Trimorpholinophosphine oxide (TMPO). While a versatile and effective reagent in the broader class of phosphine oxides, specific, detailed protocols for its use are not as widely disseminated as those for its common analogue, triphenylphosphine oxide (TPPO). This guide synthesizes established principles of phosphine oxide chemistry to present a robust, adaptable protocol for TMPO-mediated amide bond formation, a cornerstone of modern organic and medicinal chemistry. We will delve into the mechanistic underpinnings of this transformation, provide a detailed experimental procedure, and discuss critical parameters for reaction optimization.

Introduction: The Role and Rationale of Trimorpholinophosphine Oxide in Amide Synthesis

Trimorpholinophosphine oxide (TMPO) is a white, crystalline, water-soluble solid that serves as a powerful tool in the synthetic chemist's arsenal.[1][2] Its utility is rooted in the high oxophilicity of the phosphorus center, which drives the activation of carboxylic acids, facilitating their coupling with amines to form stable amide bonds.[3] This process is central to the synthesis of a vast array of molecules, from small molecule pharmaceuticals to complex peptides.

The morpholino substituents of TMPO impart distinct steric and electronic properties compared to the phenyl groups of the more common triphenylphosphine oxide (TPPO). These differences can influence reactivity, solubility, and the ease of byproduct removal, making TMPO a potentially advantageous alternative in certain synthetic contexts. The general mechanism for amide bond formation using a phosphine oxide involves the in-situ generation of a highly reactive phosphonium species, which then activates the carboxylic acid for nucleophilic attack by the amine.[4]

Mechanistic Framework: Activating Carboxylic Acids with Trimorpholinophosphine Oxide

The key to TMPO's efficacy in amide synthesis lies in its conversion to a potent acylating agent. This transformation is typically achieved by reacting TMPO with an activating agent, such as oxalyl chloride or a similar reagent, to generate a reactive dichlorophosphorane intermediate in situ. This intermediate readily reacts with a carboxylic acid to form a highly electrophilic acyloxyphosphonium salt. The amine then attacks the activated carbonyl carbon, leading to the formation of the desired amide and the regeneration of TMPO.

graph "TMPO_Mechanism" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

TMPO [label="Trimorpholinophosphine\nOxide (TMPO)"]; OxalylChloride [label="Oxalyl Chloride\n((COCl)₂)"]; ReactiveIntermediate [label="Reactive Dichlorophosphorane\nIntermediate", fillcolor="#FBBC05"]; CarboxylicAcid [label="Carboxylic Acid\n(R-COOH)"]; Acyloxyphosphonium [label="Acyloxyphosphonium\nSalt", fillcolor="#EA4335"]; Amine [label="Amine\n(R'-NH₂)"]; Amide [label="Amide\n(R-CO-NHR')"]; TMPO_regenerated [label="TMPO\n(regenerated)"];

TMPO -> ReactiveIntermediate [label="+ (COCl)₂"]; OxalylChloride -> ReactiveIntermediate; ReactiveIntermediate -> Acyloxyphosphonium [label="+ R-COOH"]; CarboxylicAcid -> Acyloxyphosphonium; Acyloxyphosphonium -> Amide [label="+ R'-NH₂"]; Amine -> Amide; Acyloxyphosphonium -> TMPO_regenerated [label="forms"]; }

Figure 1: General mechanism of TMPO-mediated amide bond formation.

Experimental Protocol: TMPO-Mediated Amide Synthesis

This protocol provides a general procedure for the synthesis of amides from carboxylic acids and amines using Trimorpholinophosphine oxide. It is based on established methods for similar phosphine oxides and should be optimized for specific substrates.[4]

Materials
  • Carboxylic acid (1.0 equiv)

  • Amine (1.2 equiv)

  • Trimorpholinophosphine oxide (TMPO) (1.2 equiv)

  • Oxalyl chloride (1.5 equiv)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2.0 equiv)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Argon or Nitrogen)

  • Standard glassware for extraction and purification

Procedure
  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 equiv), amine (1.2 equiv), and Trimorpholinophosphine oxide (1.2 equiv).

  • Solvent Addition: Add anhydrous dichloromethane or 1,2-dichloroethane (approximately 0.1 M to 0.5 M concentration with respect to the carboxylic acid).

  • Activation: Cool the mixture to 0 °C using an ice bath. Slowly add oxalyl chloride (1.5 equiv) dropwise to the stirred solution.

  • Base Addition: After the addition of oxalyl chloride, add triethylamine or DIPEA (2.0 equiv) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

    • Transfer the mixture to a separatory funnel and extract with dichloromethane or ethyl acetate.

    • Wash the organic layer successively with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate).

graph "Amide_Synthesis_Workflow" { layout=dot; rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF"];

subgraph "cluster_Preparation" { label = "Reaction Setup"; bgcolor="#F1F3F4"; node [fillcolor="#4285F4"]; A [label="Combine Carboxylic Acid,\nAmine, and TMPO"]; B [label="Add Anhydrous Solvent"]; }

subgraph "cluster_Reaction" { label = "Reaction"; bgcolor="#F1F3F4"; node [fillcolor="#34A853"]; C [label="Cool to 0 °C"]; D [label="Add Oxalyl Chloride"]; E [label="Add Base (Et₃N or DIPEA)"]; F [label="Stir at Room Temperature\n(1-4 hours)"]; G [label="Monitor by TLC/LC-MS"]; }

subgraph "cluster_Workup" { label = "Work-up & Purification"; bgcolor="#F1F3F4"; node [fillcolor="#FBBC05", fontcolor="#202124"]; H [label="Quench Reaction"]; I [label="Aqueous Extraction"]; J [label="Dry and Concentrate"]; K [label="Purify by Chromatography"]; }

A -> B -> C -> D -> E -> F -> G -> H -> I -> J -> K; }

Figure 2: Workflow for TMPO-mediated amide synthesis.

Application in Peptide Synthesis: A Comparative Perspective

In the realm of peptide synthesis, phosphonium-based coupling reagents such as BOP ((Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate) and PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are widely used due to their high efficiency and ability to suppress racemization.[3][5] These reagents function by forming a reactive benzotriazolyl active ester. While direct, detailed protocols for substituting these reagents with TMPO are not prevalent in the literature, the underlying chemistry of carboxylic acid activation by phosphonium species suggests that TMPO, in combination with an appropriate activating agent and an additive like 1-hydroxybenzotriazole (HOBt), could function as a peptide coupling reagent.

The primary advantage of exploring TMPO in this context would be to circumvent the formation of the carcinogenic byproduct hexamethylphosphoramide (HMPA) which is a known issue with the BOP reagent.[3] PyBOP was developed as a safer alternative for this reason.[5][6] The byproducts of TMPO-mediated reactions are generally considered less hazardous.

Proposed Protocol for Solid-Phase Peptide Synthesis (SPPS) using TMPO

This is a theoretical protocol that would require significant optimization and validation.

  • Resin Preparation: Swell the appropriate resin (e.g., Rink Amide or Wang resin) in N,N-dimethylformamide (DMF).

  • Fmoc-Deprotection: Treat the resin with a solution of 20% piperidine in DMF to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.

  • Activation of Amino Acid: In a separate vessel, dissolve the N-Fmoc protected amino acid (3 equiv), TMPO (3 equiv), and HOBt (3 equiv) in DMF.

  • Coupling: Add the activated amino acid solution to the deprotected resin, followed by the addition of a base such as DIPEA (6 equiv).

  • Reaction: Agitate the reaction mixture at room temperature for 1-2 hours.

  • Monitoring and Washing: Monitor the completion of the coupling reaction using a qualitative test (e.g., Kaiser test). Once complete, wash the resin thoroughly with DMF.

  • Repeat: Repeat the deprotection and coupling cycles for each amino acid in the peptide sequence.

Table 1: Comparison of Phosphonium-Based Coupling Reagents

ReagentActivating PrincipleByproductsKey AdvantagesKey Disadvantages
BOP Forms HOBt active esterHexamethylphosphoramide (HMPA) - CarcinogenicHigh coupling efficiencyToxic byproduct
PyBOP Forms HOBt active esterPyrrolidine-based byproductsSafer alternative to BOP, high efficiencyHigher cost than BOP
TMPO (Proposed) Forms activated acylphosphonium saltMorpholine-based byproductsPotentially safer byproducts, water-solubleLess established, requires optimization

Safety and Handling

Trimorpholinophosphine oxide is a stable, solid compound. However, as with all chemical reagents, appropriate safety precautions should be taken.

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.[1]

  • Storage: Store in a tightly sealed container in a cool, dry place.[5]

Troubleshooting and Optimization

  • Low Yield:

    • Ensure all reagents and solvents are anhydrous.

    • Increase the reaction time or temperature.

    • Vary the stoichiometry of the reagents.

    • Consider a different solvent.

  • Incomplete Reaction:

    • Confirm the purity of starting materials.

    • Increase the equivalents of the coupling reagent and base.

  • Side Reactions:

    • For sensitive substrates, conduct the reaction at a lower temperature.

    • The order of addition of reagents can be critical; consider adding the activating agent to a mixture of the carboxylic acid and TMPO before adding the amine and base.[7]

Conclusion

Trimorpholinophosphine oxide presents a valuable, though less explored, alternative to more common phosphine oxides in amide bond synthesis. Its unique properties may offer advantages in specific applications. The protocols provided herein serve as a robust starting point for researchers to harness the synthetic potential of TMPO. As with any synthetic method, empirical optimization is key to achieving the best results for a given substrate combination. The exploration of TMPO in areas such as peptide synthesis represents an exciting avenue for the development of safer and more efficient synthetic methodologies.

References

  • Wikipedia. (n.d.). PyBOP. Retrieved from [Link]

  • PubChem. (n.d.). Trimorpholinophosphine oxide. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Tris-(morpholino)-phosphine oxide in Modern Chemical Synthesis. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Trimorpholinophosphine Oxide. Retrieved from [Link]

  • Scribd. (n.d.). Phosphine Oxide. Retrieved from [Link]

  • The Royal Society of Chemistry. (2015). Significance of reagent addition sequence in the amidation of carboxylic acids mediated by PPh3 and I2. RSC Advances. Retrieved from [Link]

  • Organic Chemistry Portal. (2021). Synthesis of Dipeptide, Amide, and Ester without Racemization by Oxalyl Chloride and Catalytic Triphenylphosphine Oxide. Retrieved from [Link]

Sources

Application

Application Notes &amp; Protocols: The Strategic Use of Trimorpholinophosphine Oxide in Pharmaceutical Synthesis

For Distribution to: Researchers, Scientists, and Drug Development Professionals Abstract The efficient formation of amide and peptide bonds is a cornerstone of modern pharmaceutical development, underpinning the synthes...

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

The efficient formation of amide and peptide bonds is a cornerstone of modern pharmaceutical development, underpinning the synthesis of a vast array of active pharmaceutical ingredients (APIs). This document provides a comprehensive guide to the application of Trimorpholinophosphine oxide (TMPO) as a versatile reagent in these critical transformations. While TMPO has been noted for its utility in organic synthesis, detailed protocols for its direct use as a coupling agent are not widely disseminated in peer-reviewed literature. Therefore, this guide synthesizes established principles of phosphine oxide-mediated coupling reactions to present a robust framework for the utilization of TMPO. We will delve into the mechanistic underpinnings of its function, provide detailed, adaptable protocols for amide and peptide synthesis, and offer insights into reaction optimization and troubleshooting. The information herein is designed to empower researchers to confidently incorporate TMPO into their synthetic workflows, leveraging its unique properties to advance pharmaceutical discovery and development.

Introduction: The Pivotal Role of Amide Bond Formation and the Emergence of TMPO

The amide bond is a ubiquitous functional group in pharmaceuticals, central to the structure of peptides, proteins, and a diverse range of small molecule drugs. The strategic construction of these bonds is, therefore, a paramount challenge in medicinal chemistry and process development.[1][2] The direct condensation of a carboxylic acid and an amine is generally unfavorable due to the formation of a non-reactive ammonium carboxylate salt.[3][4] Consequently, a vast arsenal of coupling reagents has been developed to activate the carboxylic acid, facilitating its reaction with the amine nucleophile.[2][5][6]

Among the various classes of coupling reagents, phosphorus-based compounds have proven to be highly effective.[6] Trimorpholinophosphine oxide (TMPO), a stable, crystalline solid, has emerged as a reagent of interest in this domain.[7][8] Its morpholino substituents are thought to influence its reactivity and solubility, potentially offering advantages in specific synthetic contexts. While primarily recognized for its role as a ligand in coordination chemistry and as a building block in complex molecule synthesis, its potential as a direct coupling agent is an area of growing interest.[7] This guide aims to provide the necessary theoretical and practical knowledge to effectively utilize TMPO in the synthesis of pharmaceutical intermediates and APIs.

Table 1: Physicochemical Properties of Trimorpholinophosphine Oxide (TMPO)
PropertyValueReference
CAS Number 4441-12-7[7]
Molecular Formula C₁₂H₂₄N₃O₄P[7]
Molecular Weight 305.31 g/mol [7]
Appearance White to off-white crystalline powder[7][8]
Purity Typically >98%[7]
Storage Room temperature, away from light and moisture[8]

Mechanistic Insights: The Activation Pathway with Phosphine Oxides

The efficacy of phosphine oxides as coupling reagents lies in their ability to activate a carboxylic acid, converting the hydroxyl group into a better leaving group. While a detailed mechanistic study specifically for TMPO in amide bond formation is not extensively published, we can infer the likely pathway based on analogous phosphine oxide-mediated reactions. The generally accepted mechanism involves the formation of a highly reactive phosphonium intermediate.

The reaction is typically initiated by an activating agent, such as oxalyl chloride or a similar reagent, which reacts with TMPO to form a reactive phosphonium species. This species then readily reacts with the carboxylate of the carboxylic acid to form a reactive acylphosphonium intermediate. This intermediate is highly susceptible to nucleophilic attack by the amine, leading to the formation of the desired amide bond and the regeneration of TMPO.

G TMPO Trimorpholinophosphine Oxide (TMPO) ReactiveIntermediate Reactive Phosphonium Intermediate TMPO->ReactiveIntermediate Activation Activator Activating Agent (e.g., Oxalyl Chloride) Activator->ReactiveIntermediate Acylphosphonium Acylphosphonium Intermediate ReactiveIntermediate->Acylphosphonium Reaction with Carboxylate CarboxylicAcid Carboxylic Acid CarboxylicAcid->Acylphosphonium Amide Amide Product Acylphosphonium->Amide Nucleophilic Attack Amine Amine Amine->Amide TMPO_regen TMPO (regenerated) Amide->TMPO_regen

Figure 1: Proposed Mechanistic Pathway for TMPO-Mediated Amide Bond Formation. This diagram illustrates the key steps, from the activation of TMPO to the formation of the final amide product.

Application Protocol: Amide Bond Formation Using TMPO

Disclaimer: The following protocol is a generalized procedure based on the principles of phosphine oxide-mediated coupling reactions. Optimal conditions (e.g., solvent, temperature, stoichiometry) may vary depending on the specific substrates and should be determined empirically.

Materials and Reagents
  • Trimorpholinophosphine oxide (TMPO)

  • Carboxylic acid

  • Amine

  • Activating agent (e.g., Oxalyl chloride or Thionyl chloride)

  • Anhydrous, aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile)

  • Tertiary amine base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))

  • Standard laboratory glassware, dried in an oven prior to use

  • Inert atmosphere (Nitrogen or Argon)

Step-by-Step Experimental Procedure
  • Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen/argon inlet, add the carboxylic acid (1.0 equiv) and TMPO (1.1 equiv).

  • Solvent Addition: Add the anhydrous solvent (e.g., DCM) to dissolve the solids. The concentration will depend on the specific substrates but a starting point of 0.1-0.5 M is recommended.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Activation: Slowly add the activating agent (e.g., oxalyl chloride, 1.1 equiv) dropwise to the stirred solution. Gas evolution (CO, CO₂, HCl) may be observed. Maintain the temperature at 0 °C during the addition.

  • Activation Stirring: Allow the reaction to stir at 0 °C for 30-60 minutes to ensure complete formation of the reactive intermediate.

  • Amine Addition: In a separate flask, dissolve the amine (1.0-1.2 equiv) and the tertiary amine base (1.5-2.0 equiv) in the anhydrous solvent.

  • Coupling Reaction: Slowly add the amine solution to the reaction mixture at 0 °C.

  • Warming and Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system.

Figure 2: Workflow for TMPO-Mediated Amide Synthesis. A step-by-step visual guide to the experimental protocol.

Application Protocol: Peptide Synthesis (Fragment Coupling)

TMPO can also be adapted for the coupling of peptide fragments, a crucial strategy in the synthesis of larger peptides and proteins. The following is a representative protocol.

Materials and Reagents
  • N-protected peptide fragment (C-terminal carboxylic acid)

  • C-protected peptide fragment (N-terminal free amine)

  • Trimorpholinophosphine oxide (TMPO)

  • Activating agent (e.g., Oxalyl chloride)

  • Anhydrous, polar aprotic solvent (e.g., Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP))

  • Tertiary amine base (e.g., DIPEA)

  • Racemization suppressant (optional but recommended, e.g., 1-Hydroxybenzotriazole (HOBt))

Step-by-Step Experimental Procedure
  • Dissolution: Dissolve the N-protected peptide fragment (1.0 equiv), TMPO (1.2 equiv), and the racemization suppressant (e.g., HOBt, 1.2 equiv) in the anhydrous solvent (e.g., DMF).

  • Cooling: Cool the solution to 0 °C.

  • Activation: Add the activating agent (1.2 equiv) dropwise and stir the mixture at 0 °C for 30 minutes.

  • Amine Component Addition: In a separate flask, dissolve the C-protected peptide fragment (1.0 equiv) in the anhydrous solvent and add the tertiary amine base (2.0-3.0 equiv).

  • Coupling: Add the solution of the C-protected peptide fragment to the activated N-protected fragment solution at 0 °C.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor for completion by HPLC.

  • Work-up and Purification: Upon completion, precipitate the crude peptide by adding the reaction mixture to cold diethyl ether. Collect the precipitate by filtration or centrifugation, wash with ether, and dry under vacuum. Purify the crude peptide by preparative HPLC.

Troubleshooting and Key Considerations

IssuePotential CauseRecommended Solution
Low Yield Incomplete activation of the carboxylic acid.Increase the amount of activating agent and/or TMPO. Ensure all reagents and solvents are anhydrous.
Steric hindrance of substrates.Increase reaction time and/or temperature. Consider a different solvent.
Epimerization (in peptide synthesis) Over-activation or prolonged exposure to base.Add a racemization suppressant (e.g., HOBt). Use a milder base or control the stoichiometry carefully.
Side Reactions Reaction with other functional groups.Protect sensitive functional groups on the substrates.
Formation of byproducts from the activating agent.Ensure slow, controlled addition of the activating agent at low temperature.

Conclusion

Trimorpholinophosphine oxide represents a valuable, yet perhaps underutilized, tool in the arsenal of the pharmaceutical synthesis chemist. While specific, optimized protocols for its use as a direct coupling agent are not yet prevalent in the literature, its properties and the well-understood chemistry of phosphine oxides provide a strong basis for its successful application. By following the generalized protocols and considering the mechanistic principles outlined in this guide, researchers can effectively employ TMPO for the synthesis of amides and peptides. As with any synthetic method, empirical optimization for specific substrates is key to achieving high yields and purity. The continued exploration of reagents like TMPO will undoubtedly contribute to the advancement of efficient and robust synthetic strategies for the development of new medicines.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of Tris-(morpholino)-phosphine oxide in Modern Chemical Synthesis.
  • Chemistry LibreTexts. 21.8: Condensation of Acids with Amines. (2020). Available from: [Link]

  • Chemistry LibreTexts. 20.1: Reactions of Carboxylic Acids. (2019). Available from: [Link]

  • YouTube. 20.4.2 Describe, using equations, the reactions of amines with carboxylic acids IB Chemistry HL. (2011). Available from: [Link]

  • Chemvon Biotechnology (Shanghai) Co. Ltd. Pharmaceutical Chemicals. Available from: [Link]

  • Google Patents. (12) United States Patent. (2016).
  • PubMed. A Unified Phosphoramidite Platform for the Synthesis of Morpholino Oligonucleotides and Diverse Chimeric Backbones. (2024). Available from: [Link]

  • Google Patents. US4739051A - Preparation of morpholine.
  • Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467.
  • Indo American Journal of Pharmaceutical Research. SYNTHESIS OF AMIDES BY ACTIVATION OF CARBOXYLIC ACIDS USING PHOSPHONITRILIC CHLORIDE. (2020). Available from: [Link]

  • Google Patents. CN103896793B - Synthesis method of amide compounds.
  • European Patent Office. Process for preparation of substituted aminomethylphosphonic acids - EP 0385014 A1. Available from: [Link]

  • Google Patents. US9221749B2 - Process for producing amide compounds.
  • ResearchGate. (PDF) New Trends in Peptide Coupling Reagents. (2001). Available from: [Link]

  • Albericio, F., & Carpino, L. A. (2011). Peptide coupling reagents, more than a letter soup. Chemical reviews, 111(11), 6557-6602.
  • PubMed. Studies on the coupling step in solid phase peptide synthesis. Further competition experiments and attempts to assess formation of ion pairs. (1974). Available from: [Link]

  • Biological Binding Assay Reagent...Tri(4-morpholino)phosphine Oxide... (n.d.). Available from: [Link]

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Method

Application Notes and Protocols for the Analytical Detection of Trimorpholinophosphine Oxide

Abstract Trimorpholinophosphine oxide (TMPO) is a versatile chemical compound utilized in various industrial and pharmaceutical applications, including as a catalyst and an intermediate in drug synthesis.[1][2][3] Its po...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Trimorpholinophosphine oxide (TMPO) is a versatile chemical compound utilized in various industrial and pharmaceutical applications, including as a catalyst and an intermediate in drug synthesis.[1][2][3] Its potential presence as a process-related impurity in active pharmaceutical ingredients (APIs) necessitates the development of robust and sensitive analytical methods for its detection and quantification. This document provides a comprehensive guide to the analytical methodologies for TMPO, detailing protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. The protocols are designed to be self-validating systems, grounded in established scientific principles and regulatory expectations, ensuring technical accuracy and field-proven insights for researchers, scientists, and drug development professionals.

Introduction to Trimorpholinophosphine Oxide (TMPO)

Trimorpholinophosphine oxide is a white crystalline solid with the chemical formula C₁₂H₂₄N₃O₄P and a molecular weight of 305.31 g/mol .[4][5] It is soluble in water and its structure consists of a central phosphorus atom double-bonded to an oxygen atom and single-bonded to three morpholine rings.[2] The presence of the polar phosphine oxide group and the three morpholino groups imparts significant polarity to the molecule. In the context of pharmaceutical development, TMPO can arise as an impurity from synthesis or degradation pathways. Due to the potential for impurities to impact the safety and efficacy of drug products, regulatory bodies require that they are appropriately identified and controlled.[6] The potential genotoxicity of some phosphorus-containing compounds underscores the importance of sensitive analytical methods for their detection.[7][8]

Chemical and Physical Properties of TMPO:

PropertyValueSource
Molecular FormulaC₁₂H₂₄N₃O₄P[4][5]
Molecular Weight305.31 g/mol [4][5]
AppearanceWhite crystalline powder[2][3]
Melting Point188-192 °C[4]
SolubilityWater soluble (607.20 g/L at 25 °C)[2]
CAS Number4441-12-7[4][5]

High-Performance Liquid Chromatography (HPLC) for TMPO Analysis

High-Performance Liquid Chromatography is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like TMPO. Given the polar nature of TMPO, two primary HPLC modes are proposed: Reverse-Phase (RP) HPLC and Hydrophilic Interaction Liquid Chromatography (HILIC).

Causality Behind Method Selection
  • Reverse-Phase (RP) HPLC: This is the most common HPLC mode.[9] For polar compounds that may have insufficient retention on standard C18 columns, modifications to the mobile phase or the use of polar-endcapped columns can be effective.[10] The use of an acidic modifier in the mobile phase, such as phosphoric or formic acid, can help to suppress the ionization of any residual silanols on the stationary phase and improve peak shape.[2]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for highly polar compounds that are poorly retained in reverse-phase chromatography.[10][11] It utilizes a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent, with a small amount of a more polar solvent (like water) to facilitate partitioning.

Experimental Protocol: Reverse-Phase HPLC

This protocol is designed as a starting point and should be optimized and validated according to ICH guidelines.[1][12]

2.2.1. Instrumentation and Materials

  • HPLC system with a UV or Charged Aerosol Detector (CAD)

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Phosphoric acid in Water

  • Mobile Phase B: Acetonitrile

  • Diluent: Water/Acetonitrile (90:10, v/v)

  • TMPO reference standard

2.2.2. Chromatographic Conditions

ParameterCondition
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile PhaseGradient elution (see table below)
Flow Rate1.0 mL/min
Column Temperature30 °C
DetectorUV at 210 nm or CAD
Injection Volume10 µL

Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
10.05050
15.05050
15.1955
20.0955

2.2.3. Sample Preparation

  • Accurately weigh and dissolve the TMPO reference standard and sample in the diluent to a suitable concentration (e.g., 1 mg/mL).

  • Filter the solutions through a 0.45 µm syringe filter before injection.

2.2.4. System Suitability

  • Perform five replicate injections of the standard solution. The relative standard deviation (RSD) of the peak area should be ≤ 2.0%.

  • The tailing factor for the TMPO peak should be ≤ 2.0.

Experimental Workflow: HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_standard Prepare TMPO Reference Standard filter Filter through 0.45 µm filter prep_standard->filter prep_sample Prepare Sample Solution prep_sample->filter hplc Inject into HPLC System filter->hplc chromatogram Acquire Chromatogram hplc->chromatogram integrate Integrate Peak Area chromatogram->integrate quantify Quantify TMPO integrate->quantify

Caption: Workflow for the HPLC analysis of Trimorpholinophosphine oxide.

Gas Chromatography-Mass Spectrometry (GC-MS) for TMPO Analysis

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. Due to the high polarity and low volatility of TMPO, a derivatization step is typically required to convert it into a more volatile and thermally stable compound suitable for GC analysis.[13]

Rationale for Derivatization

Direct analysis of TMPO by GC is challenging due to its high polarity and potential for thermal degradation in the injector port. Derivatization with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), can replace the active hydrogen on the oxygen of the phosphine oxide group (in its tautomeric form) or interact with the polar morpholino groups, thereby increasing its volatility and improving its chromatographic properties.

Experimental Protocol: GC-MS with Derivatization

This protocol is a starting point and requires optimization and validation.

3.2.1. Instrumentation and Materials

  • GC-MS system with an Electron Ionization (EI) source

  • A low-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness)

  • Derivatizing agent: BSTFA with 1% TMCS

  • Solvent: Acetonitrile (anhydrous)

  • TMPO reference standard

3.2.2. Derivatization Procedure

  • Accurately weigh approximately 1 mg of the sample or standard into a vial.

  • Add 500 µL of anhydrous acetonitrile.

  • Add 100 µL of BSTFA with 1% TMCS.

  • Seal the vial and heat at 70 °C for 30 minutes.

  • Cool to room temperature before injection.

3.2.3. GC-MS Conditions

ParameterCondition
Column5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm
Carrier GasHelium at a constant flow of 1.0 mL/min
Injector Temperature250 °C
Injection Volume1 µL (splitless mode)
Oven ProgramInitial temp 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min
Transfer Line Temp280 °C
Ion Source Temp230 °C
Ionization ModeElectron Ionization (EI) at 70 eV
Mass Rangem/z 50-500
Experimental Workflow: GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_gcms GC-MS Analysis cluster_data Data Analysis weigh Weigh Sample/ Standard dissolve Dissolve in Acetonitrile weigh->dissolve derivatize Add BSTFA + 1% TMCS Heat at 70°C for 30 min dissolve->derivatize gcms Inject into GC-MS System derivatize->gcms spectrum Acquire Mass Spectrum gcms->spectrum identify Identify TMPO Derivative Peak spectrum->identify quantify Quantify using Selected Ion Monitoring (SIM) identify->quantify

Caption: Workflow for the GC-MS analysis of Trimorpholinophosphine oxide following derivatization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ³¹P NMR, is a highly specific and powerful tool for the identification and quantification of phosphorus-containing compounds like TMPO.[5][14] The natural abundance of the ³¹P isotope is 100%, and it has a wide chemical shift range, which often leads to simple, well-resolved spectra.[5][14]

Rationale for ³¹P NMR

³¹P NMR provides direct information about the chemical environment of the phosphorus atom. The chemical shift of the phosphorus nucleus in TMPO will be characteristic of a pentavalent phosphine oxide, and its signal will be distinct from other potential phosphorus-containing impurities.[15] This makes ³¹P NMR an excellent technique for structural confirmation and purity assessment.

Experimental Protocol: ³¹P NMR

4.2.1. Instrumentation and Materials

  • NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe

  • 5 mm NMR tubes

  • Deuterated solvent (e.g., Deuterated Chloroform (CDCl₃) or Deuterated Water (D₂O))

  • TMPO reference standard

4.2.2. Sample Preparation

  • Accurately weigh approximately 10-20 mg of the TMPO sample or standard.

  • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent in an NMR tube.

  • Ensure the sample is fully dissolved before placing it in the spectrometer.

4.2.3. NMR Acquisition Parameters

ParameterCondition
Nucleus³¹P
Spectrometer Frequencye.g., 162 MHz on a 400 MHz instrument
Pulse ProgramStandard single pulse with proton decoupling
Relaxation Delay5 seconds (to ensure full relaxation for quantitative analysis)
Number of Scans64 (can be adjusted based on sample concentration)
ReferencingExternal 85% H₃PO₄ at 0 ppm
Logical Relationship: NMR Analysis

NMR_Logic TMPO TMPO Sample Dissolution Dissolution in Deuterated Solvent TMPO->Dissolution NMR_Spec NMR Spectrometer Dissolution->NMR_Spec P31_Spectrum Acquire ³¹P NMR Spectrum NMR_Spec->P31_Spectrum Analysis Analyze Chemical Shift & Peak Integral P31_Spectrum->Analysis Confirmation Structural Confirmation & Purity Assessment Analysis->Confirmation

Caption: Logical flow for the structural confirmation of TMPO using ³¹P NMR.

Method Validation and Trustworthiness

All analytical methods developed for the detection and quantification of impurities in pharmaceutical products must be validated according to the International Council for Harmonisation (ICH) guidelines, specifically Q2(R2).[1][4] This ensures the reliability, reproducibility, and accuracy of the analytical data.

Key Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[1]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[1]

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results to the true value.[1]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

By rigorously validating these analytical methods, researchers and drug developers can have confidence in the quality and safety of their products.

References

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • SIELC Technologies. Separation of Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide on Newcrom R1 HPLC column. [Link]

  • MDPI. (2022). Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis. [Link]

  • cromlab-instruments.es. Analysis of Organophosphorus Compounds by GC/MS. [Link]

  • Magritek. (2023, March 13). Monitoring the oxidation of Phosphine ligands using 31P NMR. [Link]

  • Magritek. Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies. [Link]

  • RSC Publishing. 31P NMR chemical shift of phosphine oxides measures the total strength of multiple anticooperative H-bonds formed between the P O group and proton donors. [Link]

  • Fisher Scientific. HPLC for the Retention and Resolution of Very Polar Compounds. [Link]

  • Scielo. Analysis of Organophosphorus Pesticides in whole blood by GC-MS-µECD with forensic purposes. [Link]

  • scirp.org. Multi-Residue Analysis of Organophosphorus Pesticides in Vegetable Using GC-MS. [Link]

  • European Medicines Agency. Q 3 B (R2) Impurities in New Drug Products. [Link]

  • Canadian Science Publishing. Phosphorus-31 NMR studies of several phosphines in the solid state. [Link]

  • ResearchGate. Determination of Organophosphorus Pesticides Using Solid-Phase Extraction Followed by Gas Chromatography-Mass Spectrometry. [Link]

  • Waters Corporation. HPLC Separation Modes. [Link]

  • ICH. ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). [Link]

  • Phenomenex. (2025, August 12). Normal-phase vs. Reversed-phase Chromatography. [Link]

  • LCGC International. HPLC Analysis of Very Polar Compounds in Bioanalysis. [Link]

  • PubMed. (2023, February 24). A Robust HPLC Method for Easily Oxidizable Phosphine Ligand Analysis. [Link]

  • PubMed. Reverse-phase HPLC method for measuring polarity distributions of natural organic matter. [Link]

  • NSUWorks. Revrsed Phase High Performance Liquid Chromatographic Analysis of Triphenylphosphine in a Reaction Mixture. [Link]

  • ACS Publications. (2021, May 19). Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. [Link]

  • PubMed. Chromatographic analysis of bisphosphonates. [Link]

  • PMC. (2020, August 13). Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates. [Link]

  • MPG.PuRe. Polymer Chemistry. [Link]

  • ResearchGate. Comparative gas chromatographic/mass spectrometric characterization of di‐ and trialkyl phosphites. [Link]

  • Chromatography Today. (2022, April 26). HPLC Analysis of Phosphoramidites using RP or NP conditions - Maximum Flexibility with YMC-Triart. [Link]

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Application

Application Notes &amp; Protocols: Characterizing Trimorpholinophosphine Oxide Complexes with ³¹P NMR Spectroscopy

Abstract Trimorpholinophosphine oxide (TMPO) is a versatile ligand in coordination chemistry, notable for its strong hydrogen bond accepting capabilities and its role as a hard Lewis base. Its coordination to metal cente...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Trimorpholinophosphine oxide (TMPO) is a versatile ligand in coordination chemistry, notable for its strong hydrogen bond accepting capabilities and its role as a hard Lewis base. Its coordination to metal centers induces significant changes in the electronic environment of the phosphorus atom, making ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy an exceptionally powerful tool for characterization. This guide provides an in-depth exploration of the principles, experimental protocols, and data interpretation techniques for the ³¹P NMR analysis of TMPO complexes, tailored for researchers in inorganic synthesis, catalysis, and drug development.

Introduction: The Significance of TMPO and ³¹P NMR

Trimorpholinophosphine oxide, with the chemical formula O=P(N(CH₂CH₂)₂O)₃, is an organophosphorus compound distinguished by its polar, sterically accessible phosphoryl oxygen. This oxygen atom acts as a potent Lewis base, readily coordinating to a wide range of metal ions and other Lewis acidic centers. The stability and properties of the resulting complexes are of significant interest in fields ranging from catalysis to materials science.

³¹P NMR spectroscopy is the preeminent analytical technique for studying these interactions. The phosphorus nucleus (³¹P) possesses several advantageous properties for NMR:

  • 100% Natural Abundance: Maximizes signal intensity without isotopic enrichment.[1]

  • Spin I = ½: Yields sharp, well-resolved spectral lines, simplifying analysis.

  • Wide Chemical Shift Range: The chemical shift of ³¹P is highly sensitive to its electronic environment, making it an exquisite probe for detecting coordination events.[1][2]

Upon coordination of the TMPO oxygen to a metal center, electron density is withdrawn from the P=O bond, deshielding the phosphorus nucleus. This results in a characteristic downfield shift in the ³¹P NMR spectrum, providing direct evidence of complex formation.[3] The magnitude of this "coordination shift" offers valuable insights into the nature and strength of the metal-ligand bond.

Foundational Principles: Understanding the ³¹P NMR Spectrum

The key parameter in a ³¹P NMR spectrum is the chemical shift (δ), reported in parts per million (ppm) relative to a standard (typically 85% H₃PO₄). For TMPO complexes, the most important concept is the coordination shift (Δδ) , defined as:

Δδ = δ(complex) - δ(free ligand)

A positive Δδ value indicates a downfield shift upon complexation, which is typical for phosphine oxides coordinating through the phosphoryl oxygen.[3][4] This shift arises from the donation of electron density from the oxygen to the Lewis acidic metal center, which reduces the shielding of the phosphorus nucleus.[3]

The magnitude of Δδ can be correlated with the Lewis acidity of the metal center; stronger Lewis acids induce a greater withdrawal of electron density and thus a larger downfield shift. This principle has been effectively used to probe the acid strength of various catalytic systems using analogous phosphine oxide probes.[5]

Experimental Workflow and Protocols

A systematic approach is crucial for obtaining high-quality, reproducible ³¹P NMR data. The following workflow provides a comprehensive guide from sample preparation to data acquisition.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep_ligand Prepare Free Ligand Sample (Reference) dissolve Dissolve in Deuterated Solvent prep_ligand->dissolve prep_complex Prepare Complex Sample prep_complex->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument Instrument Setup (Lock, Tune, Shim) transfer->instrument acquire Acquire ¹H-Decoupled ³¹P Spectrum instrument->acquire process Fourier Transform & Phase Correction acquire->process reference Reference Spectrum (Set Free Ligand or External Std.) process->reference analyze Analyze Chemical Shifts (δ) & Calculate Coordination Shift (Δδ) reference->analyze

Caption: Standard workflow for ³¹P NMR analysis of TMPO complexes.

Protocol 1: NMR Sample Preparation

This protocol ensures the preparation of a clean, homogeneous sample suitable for high-resolution NMR spectroscopy.

Materials:

  • Trimorpholinophosphine oxide (TMPO) ligand

  • TMPO metal complex

  • High-purity deuterated solvent (e.g., CDCl₃, CD₂Cl₂, Acetone-d₆, DMSO-d₆)

  • 5 mm NMR tubes

  • Volumetric flasks and pipettes

  • Inert atmosphere source (N₂ or Ar), if complexes are air/moisture sensitive

Procedure:

  • Prepare the Reference Sample (Free Ligand):

    • Accurately weigh approximately 5-10 mg of TMPO.

    • Dissolve the TMPO in 0.6-0.7 mL of the chosen deuterated solvent in a clean vial. The choice of solvent should be based on the solubility of both the free ligand and the complex.

    • Transfer the solution to a 5 mm NMR tube.[6]

    • Rationale: This spectrum serves as the crucial reference point (δ(free ligand)) for calculating the coordination shift.

  • Prepare the Complex Sample:

    • Prepare a solution of the TMPO complex at a similar concentration (e.g., 10-20 mM) using the same deuterated solvent.

    • Ensure complete dissolution. Gentle vortexing or sonication may be required.

    • For Air/Moisture Sensitive Complexes: All steps should be performed in a glovebox or using Schlenk line techniques.[6] The NMR tube should be flame-dried and flushed with an inert gas before adding the sample, and then sealed with a secure cap.

    • Transfer the solution to a second, separate NMR tube.

Protocol 2: Instrument Setup and Data Acquisition

These parameters are a starting point for a typical high-field NMR spectrometer. Optimization may be necessary depending on the sample concentration and instrument.

Typical Spectrometer Parameters:

ParameterRecommended ValueRationale
Pulse Program Standard ¹H-decoupled pulse-acquire (e.g., zgpg30)Simplifies the spectrum by removing ¹H-¹³P coupling, resulting in sharp singlets for each unique phosphorus environment.[7]
Pulse Angle 30-45 degreesA smaller flip angle allows for a shorter relaxation delay (D1) without saturating the signal, improving experimental throughput.
Acquisition Time (AQ) 1.0 - 2.0 secondsEnsures adequate resolution of the signals.
Relaxation Delay (D1) 2.0 - 5.0 secondsAllows for sufficient relaxation of the phosphorus nuclei between scans. For quantitative analysis, D1 should be at least 5 times the longest T₁ value.
Number of Scans (NS) 16 - 128Dependent on sample concentration. Start with 16 scans and increase as needed to achieve an adequate signal-to-noise ratio.
Spectral Width (SW) ~200 ppmA wide spectral width (e.g., from +150 ppm to -50 ppm) is recommended initially to ensure all signals, including potential impurities or byproducts, are captured.
Reference External 85% H₃PO₄ (δ = 0.0 ppm)Provides a universal reference point for comparing chemical shifts across different experiments and instruments.[8]

Data Interpretation: From Spectrum to Structure

The coordination of TMPO to a metal center is directly observed by the appearance of a new resonance downfield from the free ligand signal.

G cluster_ligand Free Ligand (TMPO) cluster_complex Coordinated Ligand (M-TMPO) P_ligand P O_ligand O P_ligand->O_ligand N_ligand 3 x (Morpholino) P_ligand->N_ligand P_complex P label_ligand High Electron Shielding (Upfield Shift) M Mⁿ⁺ O_complex O P_complex->O_complex N_complex 3 x (Morpholino) P_complex->N_complex O_complex->M e⁻ donation label_complex Reduced Electron Shielding (Downfield Shift) coord_arrow Coordination

Caption: Coordination of TMPO to a metal center (Mⁿ⁺) reduces electron density at the phosphorus atom, causing a downfield chemical shift.

Case Study: TMPO Coordination to Lanthanides

The coordination behavior of TMPO has been studied with various metal ions. Spectroscopic data for lanthanide(III) and thorium(IV) complexes provide a clear example of the downfield coordination shift.[9]

CompoundSolvent³¹P Chemical Shift (δ, ppm)Coordination Shift (Δδ, ppm)
Free TMPO CDCl₃22.1-
[La(TMPO)₃(NO₃)₃]CDCl₃25.1+3.0
[Th(TMPO)₂(NO₃)₄]CDCl₃38.4+16.3
Data sourced from Datti et al.[9]

The data clearly show a positive coordination shift for both complexes, with the more Lewis acidic Th(IV) center inducing a significantly larger downfield shift (+16.3 ppm) compared to the La(III) center (+3.0 ppm). This demonstrates the sensitivity of the ³¹P chemical shift to the electronic properties of the metal ion.

Interpreting Other Spectral Features:
  • Stoichiometry and Exchange: If ligand exchange is slow on the NMR timescale, separate peaks will be observed for the free ligand and the complexed ligand. The integration of these peaks can be used to determine the stoichiometry of the complex in solution. If exchange is fast, a single, population-averaged peak will be observed at a chemical shift between that of the free and fully complexed species.

  • Presence of Multiple Complexes: The appearance of more than one new peak in the downfield region may indicate the formation of multiple distinct complex species in solution (e.g., complexes with different stoichiometries or isomers).

  • Impurities: The oxidation of related phosphine ligands is a common side reaction, which can be easily monitored by ³¹P NMR.[10] Be aware of potential signals from oxidized impurities or starting materials. For instance, the phosphine precursor to TMPO would appear at a very different chemical shift.

Conclusion

³¹P NMR spectroscopy is an indispensable, direct, and highly informative technique for the characterization of trimorpholinophosphine oxide complexes. By following systematic protocols for sample preparation and data acquisition, researchers can reliably obtain high-quality spectra. The analysis of the ³¹P chemical shift, and particularly the coordination shift (Δδ), provides unambiguous evidence of complex formation and offers critical insights into the electronic nature of the metal-ligand interaction. This guide serves as a foundational resource for leveraging ³¹P NMR to accelerate research and development in coordination chemistry and related fields.

References

  • Kim, J., et al. (2024). Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis. Molecules. [Link]

  • Datti, L., et al. (2015). Function of substituents in coordination behaviour, thermolysis and ligand crossover reactions of phosphine oxides. RSC Advances. [Link]

  • Harris, R. K., & Becker, E. D. (2002). NMR Nomenclature. Nuclear Spin Properties and Conventions for Chemical Shifts. Pure and Applied Chemistry. [Link]

  • Magritek. (2023). Monitoring the oxidation of Phosphine ligands using 31P NMR. [Link]

  • Graddon, D. P., & Mureinik, R. J. (1974). 31P Magnetic Resonance of Triphenylphosphine Oxide Complexes with Silicon Compounds. Journal of Organometallic Chemistry. [Link]

  • Duddeck, H., & Toth, G. (1982). A 31 P nmr spectroscopic study of complexation of tin(II) and lead(II) by some phosphines, phosphine oxides, and related ligands. Canadian Journal of Chemistry. [Link]

  • Hill, N. J., et al. (2018). A 31P{1H} NMR Spectroscopic Study of Phosphorus-Donor Ligands and Their Transition Metal Complexes. Journal of Chemical Education. [Link]

  • NMR-Service. (n.d.). 31 Phosphorus NMR. [Link]

  • Wikipedia. (n.d.). Transition metal complexes of phosphine oxides. [Link]

  • Zheng, A., et al. (2009). Theoretical Predictions of 31P NMR Chemical Shift Threshold of Trimethylphosphine Oxide Absorbed on Solid Acid Catalysts. The Journal of Physical Chemistry C. [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information for "Ruthenium Nanoparticles-Catalyzed H/D Exchange of Phosphines". [Link]

  • Pazderski, L. (2021). 31P NMR coordination shifts in transition metal complexes with heterocycles containing phosphorus—Update for 2012–20. Annual Reports on NMR Spectroscopy. [Link]

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Method

Application Note: Real-Time Monitoring of Trimorpholinophosphine Oxide Reactions using In-Situ FT-IR Spectroscopy

Introduction: The Role of Trimorpholinophosphine Oxide in Modern Synthesis and the Need for In-Situ Analysis Trimorpholinophosphine oxide (TMPO) is a versatile organophosphorus compound utilized in a variety of organic t...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of Trimorpholinophosphine Oxide in Modern Synthesis and the Need for In-Situ Analysis

Trimorpholinophosphine oxide (TMPO) is a versatile organophosphorus compound utilized in a variety of organic transformations. Its applications range from its use as a polar, aprotic solvent to its role as a reagent in reactions such as halogenations and as a byproduct in olefination reactions like the Horner-Wadsworth-Emmons (HWE) synthesis. The efficiency and outcome of these reactions are critically dependent on precise control over reaction conditions and stoichiometry. Traditional offline analytical methods, such as chromatography and NMR spectroscopy, provide detailed information at discrete time points but can be time-consuming and may not capture the full kinetic profile of a reaction, including the formation of transient intermediates.

In contrast, in-situ Fourier Transform Infrared (FT-IR) spectroscopy offers a powerful, non-invasive method for real-time reaction monitoring.[1][2][3] By inserting an attenuated total reflectance (ATR) probe directly into the reaction vessel, spectra can be continuously acquired, providing a detailed "molecular movie" of the chemical transformation as it happens.[4] This allows for the precise tracking of the consumption of reactants, the formation of products and byproducts, and the identification of reaction intermediates. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the application of in-situ FT-IR spectroscopy for monitoring reactions involving Trimorpholinophosphine oxide.

Key Spectroscopic Features of Trimorpholinophosphine Oxide and Related Reaction Components

The utility of FT-IR for monitoring reactions involving TMPO hinges on the ability to distinguish the vibrational modes of TMPO from other reactants and products. The most prominent and analytically useful absorption band for phosphine oxides is the P=O stretching vibration.[5]

Based on spectral data for TMPO (CAS 4441-12-7) and related phosphine oxides, the key vibrational frequencies are summarized in the table below.[5][6][7]

Compound/Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹) Significance in Reaction Monitoring
Trimorpholinophosphine oxide (TMPO) P=O stretch ~1190 - 1250 Strong, characteristic band indicating the presence and concentration of TMPO.
P-N stretch~900 - 1000Can be used as a secondary marker for TMPO.
Aldehyde (reactant) C=O stretch~1720 - 1740Disappearance of this band indicates consumption of the aldehyde.
α,β-Unsaturated Ester (product) C=O stretch~1715 - 1730Appearance and growth of this band indicates product formation.
C=C stretch~1620 - 1640A secondary marker for the formation of the alkene product.

Note: The exact peak positions can be influenced by the solvent, temperature, and the presence of other molecules through intermolecular interactions.

Experimental Workflow for In-Situ FT-IR Reaction Monitoring

The following diagram illustrates a typical experimental setup for monitoring a reaction involving TMPO using an in-situ FT-IR probe.

G cluster_0 Reaction Setup cluster_1 In-Situ FT-IR Monitoring cluster_2 Data Acquisition & Analysis Reaction_Vessel Reaction Vessel (e.g., Jacketed Reactor) Stirrer Magnetic Stirrer/ Overhead Stirrer Reaction_Vessel->Stirrer ATR_Probe ATR-FTIR Probe Reaction_Vessel->ATR_Probe 3. Spectral Acquisition Reactants Reactants Added (e.g., Aldehyde, Phosphonate) Reactants->Reaction_Vessel 1. Initiation FTIR_Spectrometer FT-IR Spectrometer FTIR_Spectrometer->ATR_Probe Computer Computer with Control & Analysis Software FTIR_Spectrometer->Computer ATR_Probe->Reaction_Vessel 2. Immersion Real_Time_Data Real-Time Spectral Data & Concentration Profiles Computer->Real_Time_Data Real_Time_Data->Reaction_Vessel 5. Process Control (Optional) caption Figure 1. Experimental workflow for in-situ FT-IR monitoring.

Caption: Figure 1. A schematic overview of the experimental setup for real-time reaction monitoring using an in-situ FT-IR probe.

Protocol: In-Situ FT-IR Monitoring of a Horner-Wadsworth-Emmons Reaction

This protocol details the in-situ FT-IR monitoring of a Horner-Wadsworth-Emmons reaction, where an aldehyde is reacted with a phosphonate to form an α,β-unsaturated ester, with Trimorpholinophosphine oxide as a byproduct.

Materials and Equipment
  • Jacketed glass reactor with overhead stirrer

  • In-situ ATR-FTIR spectrometer with a compatible probe (e.g., diamond or silicon ATR crystal)

  • Temperature control unit

  • Nitrogen or Argon inert gas supply

  • Syringe pump for controlled addition of reagents

  • Reactants: Aldehyde, phosphonate reagent, and a suitable base (e.g., NaH, DBU)

  • Anhydrous solvent (e.g., THF, Toluene)

Experimental Procedure
  • System Preparation:

    • Assemble the reactor system under an inert atmosphere and ensure it is dry.

    • Insert the ATR-FT-IR probe into the reactor, ensuring the ATR crystal is fully submerged in the reaction medium once the solvent is added.

    • Start the stirring to ensure homogeneity.

  • Background Spectrum Acquisition:

    • Add the anhydrous solvent to the reactor and bring it to the desired reaction temperature.

    • Collect a background spectrum of the solvent at the reaction temperature. This is crucial for accurate subtraction of solvent-related absorption bands.

  • Reactant Addition and Reaction Initiation:

    • Dissolve the aldehyde and the phosphonate reagent in the solvent within the reactor.

    • Begin continuous FT-IR data acquisition.

    • Initiate the reaction by adding the base. The addition can be done portion-wise or via a syringe pump for better control.

  • Real-Time Monitoring:

    • Monitor the reaction progress by observing the changes in the FT-IR spectrum over time.

    • Track the decrease in the intensity of the C=O stretching band of the aldehyde (~1720-1740 cm⁻¹).

    • Simultaneously, monitor the increase in the intensity of the C=O (~1715-1730 cm⁻¹) and C=C (~1620-1640 cm⁻¹) stretching bands of the α,β-unsaturated ester product.

    • Crucially, observe the emergence and growth of the strong P=O stretching band of the Trimorpholinophosphine oxide byproduct (~1190-1250 cm⁻¹).

  • Data Analysis and Interpretation:

    • Generate concentration-time profiles for the reactants and products by plotting the absorbance of their characteristic peaks against time.

    • The reaction is considered complete when the aldehyde peak has disappeared and the product and byproduct peaks have reached a plateau.

    • The collected data can be used to determine reaction kinetics, identify the reaction endpoint, and detect any potential side reactions or intermediates.

Visualizing Spectral Changes During the Reaction

The following diagram illustrates the expected changes in the FT-IR spectrum during the Horner-Wadsworth-Emmons reaction.

G cluster_0 Initial State (t=0) cluster_1 Reaction Progression (t > 0) cluster_2 Final State (t = endpoint) Aldehyde Aldehyde C=O (~1730 cm⁻¹) Aldehyde_dec Aldehyde C=O (Decreasing) Aldehyde->Aldehyde_dec Consumption Ester_inc Ester C=O (~1720 cm⁻¹) (Increasing) Aldehyde->Ester_inc Formation Alkene_inc Alkene C=C (~1630 cm⁻¹) (Increasing) Aldehyde->Alkene_inc Formation TMPO_inc TMPO P=O (~1220 cm⁻¹) (Increasing) Aldehyde->TMPO_inc Formation Ester Ester C=O (Max) Aldehyde_dec->Ester Completion Alkene Alkene C=C (Max) Aldehyde_dec->Alkene Completion TMPO TMPO P=O (Max) Aldehyde_dec->TMPO Completion caption Figure 2. Key spectral changes during the reaction.

Caption: Figure 2. A logical diagram showing the key changes in the FT-IR spectral bands during a Horner-Wadsworth-Emmons reaction.

Conclusion: Enhancing Process Understanding and Control

The use of in-situ FT-IR spectroscopy provides an invaluable tool for the real-time analysis of reactions involving Trimorpholinophosphine oxide. This technique enables a deeper understanding of reaction kinetics and mechanisms, facilitates the optimization of reaction conditions, and ensures consistent product quality. For researchers and professionals in drug development and fine chemical synthesis, the adoption of in-situ FT-IR monitoring can lead to more efficient, safer, and robust chemical processes.

References

  • PubChem. Trimorpholinophosphine oxide. National Center for Biotechnology Information. [Link]

  • Cherniienko, A., Lesyk, R., Zaprutko, L., & Pawełczyk, A. (2023). IR-EcoSpectra: Exploring sustainable ex situ and in situ FTIR applications for green chemical and pharmaceutical analysis. Journal of Pharmaceutical and Biomedical Analysis, 234, 115569. [Link]

  • NIST. Triphenylphosphine oxide. In NIST Chemistry WebBook; Linstrom, P. J., Mallard, W. G., Eds.; National Institute of Standards and Technology: Gaithersburg, MD. [Link]

  • Doan-Nguyen, V., Carroll, P. J., & Murray, C. B. (2015). Structure determination and modeling of monoclinic trioctylphosphine oxide. Acta Crystallographica Section C: Structural Chemistry, 71(Pt 2), 101–107. [Link]

  • Mettler-Toledo International Inc. (2023). ReactIR In Situ Spectroscopy. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 78180, Trimorpholinophosphine oxide. Retrieved January 10, 2026 from [Link].

  • Dunn, J., & Nortey, C. (2017). In Situ Reaction Monitoring in Organic Chemistry. Topics in Current Chemistry, 375(3), 57. [Link]

  • AzoM. (2014). Using FT-IR for In-Situ Monitoring of Polyurethane Synthesis. [Link]

Sources

Application

Trimorpholinophosphine Oxide (TMPO): A Versatile Reagent in Advanced Polymer Chemistry

Application Notes and Protocols for Researchers Abstract Trimorpholinophosphine oxide (TMPO), a unique organophosphorus compound, is emerging as a highly versatile reagent in the field of polymer chemistry. Characterized...

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols for Researchers

Abstract

Trimorpholinophosphine oxide (TMPO), a unique organophosphorus compound, is emerging as a highly versatile reagent in the field of polymer chemistry. Characterized by a central phosphorus atom double-bonded to an oxygen and single-bonded to three morpholine rings, its structure imparts a combination of high polarity, thermal stability, and coordinating ability. These attributes make it a valuable tool for polymer scientists and drug development professionals. This guide provides an in-depth exploration of TMPO's applications, focusing on its role as a halogen-free flame retardant, a catalyst ligand in controlled polymerization, and a modifying agent for specialty polymers. Detailed protocols, mechanistic insights, and expert commentary are provided to enable researchers to effectively harness the potential of this multifaceted reagent.

Physicochemical Properties and Safe Handling

Trimorpholinophosphine oxide (CAS No. 4441-12-7) is a white, crystalline solid that is easy to handle and incorporate into various synthetic protocols.[1] Its high purity, often exceeding 98%, is crucial for applications in sensitive chemical reactions where impurities could lead to undesirable side products or diminished yields.[1]

PropertyValueSource
CAS Number 4441-12-7[2]
Molecular Formula C₁₂H₂₄N₃O₄P[2]
Molecular Weight 305.31 g/mol [2]
Appearance White crystalline powder[1][3]
Melting Point 188-190 °C[4]
Solubility Soluble in water[3]

Safety and Handling: TMPO is not classified as hazardous under GHS criteria in many reports, but some notifications indicate it may cause skin and serious eye irritation.[2][3] Therefore, standard laboratory precautions are essential. Always handle TMPO in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[3] Avoid inhalation of dust and direct contact with skin and eyes.

Core Application I: TMPO as a Halogen-Free Flame Retardant

The development of effective, environmentally benign flame retardants is a critical global priority.[5] Organophosphorus compounds are at the forefront of this effort, gradually replacing halogenated flame retardants due to their lower toxicity and smoke generation.[6][7] TMPO, with its significant phosphorus and nitrogen content, functions as an excellent flame retardant through both condensed-phase and gas-phase mechanisms.

Mechanistic Insight: During combustion, phosphorus-based flame retardants like TMPO exert their effect in two primary ways[6][8]:

  • Condensed Phase Action: Upon heating, TMPO can decompose to form phosphoric and polyphosphoric acids. These acids act as dehydrating agents, promoting the formation of a stable, insulating char layer on the polymer surface.[9] This char layer serves as a physical barrier, limiting the transfer of heat to the underlying polymer and preventing the escape of flammable volatile compounds.[6]

  • Gas Phase Action: Volatile phosphorus-containing species (e.g., PO• radicals) can be released into the gas phase. These radicals are highly effective at scavenging the high-energy H• and OH• radicals that propagate the combustion chain reaction, thereby quenching the flame.[6]

The morpholine groups in TMPO contribute nitrogen, which can be released as non-combustible gases (e.g., N₂, NH₃), diluting the flammable gas mixture and further inhibiting combustion.

Application Protocol 1: Incorporation of TMPO as an Additive Flame Retardant in Polybutylene Terephthalate (PBT)

This protocol describes the preparation and testing of a flame-retardant PBT composite using TMPO via melt blending, a standard industrial technique.

Rationale: PBT is a high-performance engineering thermoplastic widely used in electronics and automotive parts, but it is inherently flammable.[5] Incorporating TMPO enhances its fire safety, making it suitable for more demanding applications.

Materials:

  • Polybutylene Terephthalate (PBT), extrusion grade, dried at 120°C for 4 hours

  • Trimorpholinophosphine Oxide (TMPO), powder, dried at 80°C for 2 hours

  • Twin-screw extruder

  • Injection molding machine

  • Limiting Oxygen Index (LOI) apparatus (ASTM D2863)

  • UL-94 vertical burn test chamber (ASTM D3801)

  • Thermogravimetric Analyzer (TGA)

Workflow Diagram:

G cluster_prep Material Preparation cluster_process Processing cluster_test Characterization PBT Dry PBT Pellets (120°C, 4h) Blend Gravimetric Blending PBT->Blend TMPO Dry TMPO Powder (80°C, 2h) TMPO->Blend Extrude Melt Extrusion (230-250°C) Blend->Extrude Pelletize Pelletization Extrude->Pelletize Mold Injection Molding (Test Specimens) Pelletize->Mold LOI LOI Test (ASTM D2863) Mold->LOI UL94 UL-94 Test (ASTM D3801) Mold->UL94 TGA TGA Analysis Mold->TGA

Caption: Workflow for preparing and testing TMPO-PBT composites.

Procedure:

  • Drying: Thoroughly dry the PBT pellets and TMPO powder as specified to prevent hydrolytic degradation during processing.

  • Blending: Prepare blends of PBT and TMPO at different weight percentages (e.g., 90/10, 85/15, 80/20 PBT/TMPO). A control sample of pure PBT (100/0) must also be prepared.

  • Melt Extrusion: Feed the blended material into a co-rotating twin-screw extruder with a temperature profile of 230°C to 250°C from the hopper to the die. The screw speed should be set to ensure homogeneous mixing (e.g., 150 rpm).

  • Pelletization: Extrude the molten polymer strand into a water bath for cooling and subsequently pelletize it.

  • Injection Molding: Dry the resulting pellets and use an injection molding machine to prepare standard test specimens required for LOI, UL-94, and other characterization tests.

  • Flammability Testing:

    • Perform the LOI test to determine the minimum oxygen concentration required to support combustion.

    • Conduct the UL-94 vertical burn test to classify the material's flammability (V-0, V-1, or V-2).

  • Thermal Analysis: Use TGA to analyze the thermal stability of the composites under a nitrogen atmosphere. Record the onset of degradation (T₅%) and the char yield at 700°C.

Expected Results:

Sample (PBT/TMPO wt%)LOI (%)UL-94 RatingT₅% (°C)Char Yield @ 700°C (%)
100 / 0~21No Rating~380< 2
90 / 10~26V-2~365~8
85 / 15~30V-0~360~15
80 / 20~34V-0~355~22

Interpretation: The addition of TMPO is expected to significantly increase the LOI value, indicating a lower tendency to burn. A UL-94 V-0 rating, the highest classification for this test, signifies that the material self-extinguishes quickly with no flaming drips. The TGA results will likely show a slight decrease in the initial decomposition temperature, which is characteristic of phosphorus flame retardants initiating early char formation. The most critical parameter is the substantial increase in char yield at high temperatures, which validates the condensed-phase mechanism.

Core Application II: TMPO as a Ligand for Polymerization Catalysts

The polar phosphine oxide group (P=O) in TMPO is a strong Lewis base, making it an excellent ligand for coordinating with metal ions.[1][10] This property can be leveraged in transition metal-catalyzed polymerizations, such as Atom Transfer Radical Polymerization (ATRP), to stabilize the catalyst, enhance its activity, and improve control over the polymer architecture.[11]

Mechanistic Insight: In copper-mediated ATRP, the catalyst complex (e.g., Cu(I)Br) reversibly activates a dormant polymer chain (P-X) to generate a propagating radical (P•) and the deactivating Cu(II)X₂ complex. The rate and control of the polymerization are dictated by the equilibrium between activation and deactivation. Ligands are crucial for solubilizing the copper salts and tuning the catalyst's redox potential. TMPO can coordinate to the copper center, influencing the stability of both the Cu(I) and Cu(II) states and thereby modulating the ATRP equilibrium. This leads to better control over molecular weight and a narrower molecular weight distribution (low dispersity, Đ).

Application Protocol 2: TMPO-Ligated Copper-Mediated ATRP of Styrene

This protocol details a laboratory-scale controlled polymerization of styrene using a CuBr/TMPO catalytic system.

Rationale: ATRP is a powerful technique for synthesizing well-defined polymers.[11] While nitrogen-based ligands like PMDETA are common, exploring alternative ligands like TMPO can offer new avenues for catalyst tuning and performance enhancement.

Materials:

  • Styrene, inhibitor removed by passing through basic alumina

  • Ethyl α-bromoisobutyrate (EBiB), initiator

  • Copper(I) bromide (CuBr), 99.99%

  • Trimorpholinophosphine oxide (TMPO)

  • Anisole, solvent

  • Methanol, for precipitation

  • Schlenk line and glassware

  • Gel Permeation Chromatography (GPC)

  • Nuclear Magnetic Resonance (NMR) spectrometer

Reaction Scheme:

G cluster_main ATRP Equilibrium k_act k_act k_deact k_deact Dormant P-Br + Cu(I)Br/TMPO Active P• + Cu(II)Br₂/TMPO Dormant->Active               Active->Dormant               Monomer + Styrene

Caption: ATRP equilibrium with a TMPO-ligated copper catalyst.

Procedure:

  • Setup: Assemble the reaction flask and other glassware, and flame-dry under vacuum. Backfill with dry nitrogen. Maintain a positive nitrogen atmosphere throughout the reaction.

  • Catalyst Preparation: To the reaction flask, add CuBr (0.1 mmol) and TMPO (0.2 mmol, 2 equivalents relative to Cu).

  • Reagent Addition: Add degassed styrene (10 mmol, 100 eq.) and anisole (2 mL). Stir the mixture until the copper complex forms (a colored solution should appear).

  • Initiation: Using a degassed syringe, add the initiator EBiB (0.1 mmol, 1 eq.). Place the flask in a preheated oil bath at 110°C.

  • Monitoring: At timed intervals (e.g., 1, 2, 4, 8 hours), take small aliquots from the reaction mixture using a nitrogen-purged syringe.

    • Conversion: Dilute the aliquot with CDCl₃ and analyze by ¹H NMR to determine monomer conversion by comparing the vinyl proton signals of styrene to the polymer backbone signals.

    • Molecular Weight: Quench the aliquot by exposing it to air, dilute with THF, filter through a short pad of neutral alumina to remove copper, and analyze by GPC to determine the number-average molecular weight (Mₙ) and dispersity (Đ).

  • Termination: After the desired time or conversion is reached, cool the reaction to room temperature and expose it to air to quench the polymerization.

  • Purification: Dilute the polymer solution with THF and pass it through a neutral alumina column to remove the catalyst. Precipitate the purified polymer by slowly adding the solution to a large volume of cold methanol. Filter and dry the resulting white polymer under vacuum.

Expert Insight: The ratio of TMPO to CuBr is a critical parameter. A 2:1 ratio is a good starting point, but this can be optimized. A higher ligand-to-metal ratio can sometimes increase the polymerization rate but may also lead to a loss of control. The choice of initiator and monomer will define the final polymer structure, demonstrating the versatility of the catalytic system.

Conceptual Application III: Post-Polymerization Modification (PPM)

Post-polymerization modification (PPM) is a powerful strategy for diversifying polymer functionality without needing to synthesize new monomers from scratch.[12][13] The high polarity and Lewis basicity of TMPO's phosphine oxide group can be exploited to activate functional groups on a polymer backbone for subsequent chemical transformations.

Conceptual Framework: Similar to how triphenylphosphine oxide promotes certain organic reactions, TMPO can act as a Lewis base catalyst.[14] It can coordinate to protic groups, like alcohols or carboxylic acids, on a polymer chain. This coordination enhances the nucleophilicity of the oxygen atom or facilitates the departure of a leaving group, enabling efficient subsequent modification reactions under milder conditions.

Exploratory Protocol 3: TMPO-Catalyzed Esterification of a Poly(vinyl alcohol) Backbone

This hypothetical protocol outlines how TMPO could be used to catalyze the esterification of a hydroxyl-containing polymer.

Rationale: Directly modifying polymers like poly(vinyl alcohol) (PVA) can be challenging due to their low solubility in many organic solvents and the relatively low reactivity of the secondary alcohol groups. TMPO could act as an organocatalyst to facilitate this modification.

Reaction Logic:

G PVA Polymer-OH (PVA Backbone) Product Polymer-O-C(=O)R (Esterified Polymer) PVA->Product TMPO TMPO (Catalyst) TMPO->Product activates Reagent R-COCl (Acid Chloride) Reagent->Product Byproduct TMPO·HCl Product->Byproduct releases

Caption: Proposed TMPO-catalyzed esterification of a polymer.

Procedure:

  • Polymer Dissolution: Dissolve the hydroxyl-functionalized polymer (e.g., PVA) in a suitable polar aprotic solvent like DMSO.

  • Catalyst Addition: Add a catalytic amount of TMPO (e.g., 5 mol%) to the polymer solution.

  • Reagent Addition: Slowly add the modifying agent (e.g., acetyl chloride) to the reaction mixture at room temperature.

  • Reaction: Allow the reaction to proceed for several hours. The progress can be monitored by taking small samples and analyzing them with FTIR spectroscopy, looking for the appearance of the ester carbonyl peak (~1740 cm⁻¹) and the disappearance of the broad hydroxyl peak (~3300 cm⁻¹).

  • Workup: Once the reaction is complete, precipitate the modified polymer in a non-solvent (e.g., water or methanol) to remove the TMPO-HCl adduct and any unreacted reagents.

  • Characterization: Analyze the final, dried polymer using FTIR, ¹H NMR, and TGA to confirm the degree of functionalization and assess changes in thermal properties.

Self-Validation: The success of this protocol would be validated by clear spectroscopic evidence of ester formation. A control experiment run without TMPO should show significantly lower or no conversion, confirming the catalytic role of the phosphine oxide.

Conclusion and Future Outlook

Trimorpholinophosphine oxide is more than a simple laboratory chemical; it is a potent and versatile reagent with significant applications in modern polymer science. Its efficacy as a halogen-free flame retardant is well-grounded in the established chemistry of phosphorus compounds. Furthermore, its strong coordinating ability opens up exciting possibilities for its use as a ligand in catalysis, potentially enabling the synthesis of novel polymers with precisely controlled architectures. While its role in post-polymerization modification is more conceptual, it represents a promising frontier for research. As the demand for high-performance, safe, and sustainable polymers grows, reagents like TMPO will undoubtedly play an increasingly important role in the development of next-generation materials.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of Tris-(morpholino)-phosphine oxide in Modern Chemical Synthesis. Vertex AI Search. 1

  • Guidechem. Trimorpholinophosphine oxide 4441-12-7 wiki. Guidechem. 3

  • UPCommons. Recent Progress of DOPO-Containing Compounds as Flame Retardants for Versatile Polymeric Materials. UPCommons. (2018). 5

  • Chem-Impex. Trimorpholinophosphine oxide. Chem-Impex. 10

  • HENAN SUNLAKE ENTERPRISE CORPORATION. Trimorpholinophosphine oxide, CasNo.4441-12-7. HENAN SUNLAKE ENTERPRISE CORPORATION. 4

  • Indian Academy of Sciences. Selective triphenylphosphine oxide imprinted polymer for solid scavenger application in organic synthesis. Indian Academy of Sciences. (2021). 15

  • National Center for Biotechnology Information. Trimorpholinophosphine oxide. PubChem. Link

  • Frontiers. The development and application of contemporary phosphorus flame retardants: a review. Frontiers in Materials. 6

  • SpecialChem. Flame Retardants of Plastic - Mechanism, Types, & Applications. SpecialChem. 9

  • National Center for Biotechnology Information. Post-Polymerization Modification of Polyethylene through Photochemical Oximation and Consecutive Ketonization. PubMed Central. Link

  • Prime Scholars. Flame Retardants' Functionality in Relation to Polymers. Prime Scholars. (2022). 7

  • ChemicalBook. Applications of Triphenylphosphine oxide. ChemicalBook. (2019). 14

  • ABM. Polymer Flame Retardant Chemistry. American Chemical Society. 8

  • ResearchGate. Tris(hydroxymethyl)phosphine oxide – Synthesis, chemistry, and applications. ResearchGate. (2024). Link

  • MDPI. Trivinylphosphine Oxide: Synthesis, Characterization, and Polymerization Reactivity Investigated Using Single-Crystal Analysis and Density Functional Theory. MDPI. (2023). Link

  • Wikipedia. Triphenylphosphine oxide. Wikipedia. Link

  • ResearchGate. Synthesis of Triphenyl Phosphine Oxide-Containing Polymers via Atom Transfer Radical Polymerization. ResearchGate. (2012). Link

  • Royal Society of Chemistry. Post-polymerisation approaches for the rapid modification of conjugated polymer properties. Materials Horizons. (2022). Link

Sources

Method

Application Note &amp; Protocol: High-Efficiency Amide Bond Formation Utilizing Trimorpholinophosphine Oxide

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of Trimorpholinophosphine oxide (TMPP=O) as a potent reagent for amide bond formati...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of Trimorpholinophosphine oxide (TMPP=O) as a potent reagent for amide bond formation. The protocol detailed herein is adapted from established methodologies utilizing analogous phosphine oxides, offering a robust starting point for optimization. This guide elucidates the proposed reaction mechanism, provides a detailed step-by-step experimental protocol, and offers critical insights into reaction setup, monitoring, and troubleshooting.

Introduction: The Ubiquity and Challenge of the Amide Bond

The amide bond is a fundamental linkage in chemistry and biology, forming the backbone of peptides, proteins, and a vast array of synthetic polymers. In the pharmaceutical industry, the amide functional group is one of the most prevalent moieties in small-molecule drugs. The direct condensation of a carboxylic acid and an amine to form an amide is a thermodynamically favorable but kinetically slow process, primarily due to the formation of a non-reactive ammonium carboxylate salt. To overcome this kinetic barrier, a diverse arsenal of coupling reagents has been developed to activate the carboxylic acid, rendering it susceptible to nucleophilic attack by the amine.

Trimorpholinophosphine Oxide (TMPP=O): A Powerful Coupling Reagent

Trimorpholinophosphine oxide (CAS No. 4441-12-7) is a crystalline solid that has emerged as a valuable tool in organic synthesis.[1][2] Its high solubility in many organic solvents and the basicity of the morpholino nitrogen atoms are thought to contribute to its efficacy as a coupling reagent.[3][4] While less common than carbodiimide- or phosphonium-based reagents, TMPP=O, in conjunction with an activator, offers a compelling alternative, particularly in challenging coupling scenarios.

Physicochemical Properties of Trimorpholinophosphine Oxide
PropertyValueReference(s)
CAS Number 4441-12-7[1][2][5]
Molecular Formula C₁₂H₂₄N₃O₄P[1][2]
Molecular Weight 305.31 g/mol [1]
Appearance White to off-white crystalline solid[6][7]
Melting Point 188-192 °C
Solubility Soluble in water and many organic solvents[6]

Proposed Mechanism of Action

The protocol described below is based on the synergistic action of Trimorpholinophosphine oxide and an activating agent, such as oxalyl chloride. The proposed mechanism involves the in situ generation of a highly reactive phosphonium salt, which acts as the true carboxylic acid activator.

Amide Bond Formation Mechanism cluster_activation Activation of Carboxylic Acid cluster_coupling Amide Bond Formation TMPPO Trimorpholinophosphine Oxide (TMPP=O) ReactiveIntermediate Reactive Dichlorophosphonium Salt TMPPO->ReactiveIntermediate + Oxalyl Chloride OxalylCl Oxalyl Chloride OxalylCl->ReactiveIntermediate ActivatedEster Activated Acylphosphonium Salt ReactiveIntermediate->ActivatedEster CarboxylicAcid R-COOH CarboxylicAcid->ActivatedEster + Reactive Intermediate TMPPO_byproduct Trimorpholinophosphine Oxide (regenerated/byproduct) ActivatedEster->TMPPO_byproduct release Amide Amide Product (R-CO-NHR') ActivatedEster->Amide + Amine Amine R'-NH₂ Amine->Amide

Caption: Proposed mechanism of amide bond formation using TMPP=O.

  • Formation of the Reactive Intermediate: Trimorpholinophosphine oxide reacts with oxalyl chloride to form a highly electrophilic dichlorophosphonium salt.

  • Carboxylic Acid Activation: The carboxylic acid attacks the dichlorophosphonium salt, displacing a chloride ion and forming an activated acylphosphonium salt. This species is highly susceptible to nucleophilic attack.

  • Nucleophilic Attack by Amine: The amine attacks the activated acylphosphonium salt.

  • Tetrahedral Intermediate Collapse: A tetrahedral intermediate is formed, which then collapses to yield the desired amide and regenerate Trimorpholinophosphine oxide.

Experimental Protocol: Amide Bond Formation

This protocol is adapted from a procedure utilizing triphenylphosphine oxide and oxalyl chloride for amide synthesis and should be considered a starting point for optimization.

Materials and Reagents
  • Carboxylic Acid

  • Amine

  • Trimorpholinophosphine Oxide (TMPP=O), CAS: 4441-12-7

  • Oxalyl Chloride

  • Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Syringes and needles

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Step-by-Step Procedure

Experimental_Workflow start Start step1 1. Dissolve Carboxylic Acid, Amine, and TMPP=O in anhydrous solvent under inert atmosphere. start->step1 step2 2. Cool the reaction mixture to 0 °C. step1->step2 step3 3. Add oxalyl chloride dropwise. step2->step3 step4 4. Add triethylamine or DIPEA dropwise. step3->step4 step5 5. Warm to room temperature and stir for 1-4 hours (monitor by TLC/LC-MS). step4->step5 step6 6. Quench the reaction with saturated NaHCO₃ solution. step5->step6 step7 7. Extract with an organic solvent (e.g., DCM or EtOAc). step6->step7 step8 8. Wash the organic layer with brine. step7->step8 step9 9. Dry over Na₂SO₄ or MgSO₄, filter, and concentrate. step8->step9 step10 10. Purify the crude product by column chromatography. step9->step10 end End step10->end

Sources

Application

Application Notes and Protocols for Trimorpholinophosphine Oxide in Flame Retardant Materials

For distribution to: Researchers, scientists, and drug development professionals. Foreword: Acknowledging Data Gaps in Publicly Available Research Trimorpholinophosphine oxide (TMPO) is a phosphorus-containing compound w...

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Foreword: Acknowledging Data Gaps in Publicly Available Research

Trimorpholinophosphine oxide (TMPO) is a phosphorus-containing compound with potential applications in flame retardant materials. However, a comprehensive review of publicly available scientific literature and patent databases reveals a significant lack of specific quantitative data on its flame retardant performance and detailed application protocols. While the general principles of phosphorus-based flame retardancy are well-established, specific Limiting Oxygen Index (LOI), UL-94 ratings, and cone calorimetry data for TMPO-incorporated polymers are not readily found. Similarly, detailed synthesis procedures for TMPO are not extensively documented in accessible literature.

Therefore, this guide will proceed by first providing the known chemical and safety information for TMPO. Subsequently, it will detail generalized protocols for the synthesis of related phosphine oxides and their incorporation into common polymer matrices such as epoxy resins and polyurethanes. The principles of flame retardancy testing and the established mechanisms of action for phosphine oxides will be thoroughly discussed to provide a strong foundational understanding for researchers. This document will clearly delineate between general principles for phosphine oxides and the specific, albeit limited, information available for TMPO.

Introduction to Trimorpholinophosphine Oxide (TMPO)

Trimorpholinophosphine oxide is an organophosphorus compound that has been noted for its potential to enhance the thermal stability and flame retardancy of polymeric materials[1]. As a member of the phosphine oxide family, it is a halogen-free flame retardant, which is an increasingly important characteristic due to environmental and health concerns associated with halogenated alternatives.

Chemical and Physical Properties
PropertyValueSource
Chemical Formula C₁₂H₂₄N₃O₄P[2]
CAS Number 4441-12-7[2]
Molecular Weight 305.31 g/mol [2]
Appearance White to off-white crystalline powder[3]
Melting Point 188-190 °C[2]
Solubility Soluble in water[1]
Safety and Handling

According to available Safety Data Sheets (SDS), Trimorpholinophosphine oxide is not classified as a hazardous substance[1]. However, standard laboratory safety precautions should always be observed.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses, and a lab coat.

  • Handling: Avoid inhalation of dust. Use in a well-ventilated area.

  • Storage: Store in a cool, dry place away from incompatible materials. Keep container tightly closed.

  • First Aid: In case of contact with eyes, rinse immediately with plenty of water. If inhaled, move to fresh air. If swallowed, seek medical attention.

General Synthesis Protocol for Phosphine Oxides

Conceptual Synthesis Pathway for TMPO

The synthesis would likely proceed via the nucleophilic substitution of the chlorine atoms on phosphoryl chloride with morpholine.

Reaction: POCl₃ + 3 C₄H₉NO → (C₄H₈NO)₃PO + 3 HCl

A base, such as triethylamine or pyridine, would typically be required to neutralize the hydrochloric acid (HCl) byproduct.

General Laboratory-Scale Synthesis Protocol

Disclaimer: This is a generalized protocol and has not been specifically validated for the synthesis of TMPO. Optimization of reaction conditions, including temperature, solvent, and reaction time, would be necessary.

Materials:

  • Phosphoryl chloride (POCl₃)

  • Morpholine

  • Triethylamine (or other suitable base)

  • Anhydrous aprotic solvent (e.g., tetrahydrofuran (THF), dichloromethane (DCM))

  • Standard laboratory glassware (round-bottom flask, dropping funnel, condenser)

  • Magnetic stirrer and heating mantle

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Set up a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser under an inert atmosphere.

  • Dissolve morpholine and triethylamine in the anhydrous solvent in the flask. Cool the mixture in an ice bath.

  • Dissolve phosphoryl chloride in the anhydrous solvent in the dropping funnel.

  • Slowly add the phosphoryl chloride solution to the stirred morpholine solution. Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Once the reaction is complete, the triethylamine hydrochloride salt will precipitate. Filter the mixture to remove the salt.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude Trimorpholinophosphine oxide by recrystallization from a suitable solvent.

Flame Retardant Mechanism of Phosphine Oxides

Phosphorus-based flame retardants, including phosphine oxides, can exert their flame-retardant effect through two primary mechanisms: gas-phase and condensed-phase action. The specific contribution of each mechanism depends on the chemical structure of the phosphine oxide and the polymer matrix it is incorporated into.

Gas-Phase Mechanism

During combustion, the phosphine oxide can decompose and release phosphorus-containing radicals (e.g., PO•, HPO•) into the gas phase. These radicals act as scavengers for the high-energy H• and OH• radicals that propagate the combustion chain reaction in the flame. This "flame poisoning" effect reduces the heat of combustion and can extinguish the flame.

Condensed-Phase Mechanism

In the solid (condensed) phase, the phosphine oxide can promote the formation of a protective char layer on the surface of the burning polymer. This char layer acts as a physical barrier, insulating the underlying polymer from heat and oxygen, and preventing the release of flammable volatile compounds. The phosphorus-containing species can also act as a cross-linking agent, further enhancing the stability and integrity of the char.

Flame_Retardant_Mechanism cluster_condensed Condensed Phase cluster_gas Gas Phase Polymer Polymer + TMPO Char Protective Char Layer Polymer->Char TMPO promotes charring Heat Heat Heat->Polymer Volatiles Reduced Flammable Volatiles Char->Volatiles Barrier effect Flame Flame Volatiles->Flame fuel Radicals H•, OH• Radicals Flame->Radicals generates Inert Inert Products Radicals->Inert forms P_Radicals PO•, HPO• Radicals (from TMPO) P_Radicals->Radicals scavenges Inert->Flame inhibits caption Dual-action flame retardant mechanism of phosphine oxides.

Caption: Dual-action flame retardant mechanism of phosphine oxides.

Application Protocols for Polymer Matrices

The following are generalized protocols for incorporating a solid, additive flame retardant like TMPO into epoxy resin and polyurethane foam. The optimal loading level of TMPO would need to be determined experimentally for each specific polymer system and desired level of flame retardancy.

Incorporation into Epoxy Resin

Materials:

  • Epoxy resin (e.g., Diglycidyl ether of bisphenol A - DGEBA)

  • Curing agent (e.g., an amine-based hardener)

  • Trimorpholinophosphine oxide (TMPO) powder

  • Mechanical stirrer or high-shear mixer

  • Mold

  • Vacuum oven

Protocol:

  • Pre-dry the TMPO powder in a vacuum oven to remove any moisture.

  • Preheat the epoxy resin to reduce its viscosity (e.g., 60-80 °C).

  • Under mechanical stirring, gradually add the dried TMPO powder to the preheated epoxy resin.

  • Continue stirring until a homogeneous dispersion is achieved. The use of a high-shear mixer can improve dispersion.

  • Degas the mixture in a vacuum oven to remove any entrapped air bubbles.

  • Cool the mixture to the recommended mixing temperature for the curing agent.

  • Add the stoichiometric amount of the curing agent to the epoxy/TMPO mixture and mix thoroughly.

  • Pour the final mixture into a pre-heated mold.

  • Cure the composite in an oven according to the recommended curing cycle for the specific epoxy system.

  • Post-cure the samples as required to achieve optimal properties.

Epoxy_Workflow start Start pre_dry Pre-dry TMPO start->pre_dry preheat_epoxy Preheat Epoxy Resin start->preheat_epoxy mix_tmpo Mix TMPO into Epoxy pre_dry->mix_tmpo preheat_epoxy->mix_tmpo degas1 Degas Mixture mix_tmpo->degas1 add_hardener Add Curing Agent degas1->add_hardener mix_final Thorough Mixing add_hardener->mix_final pour_mold Pour into Mold mix_final->pour_mold cure Cure in Oven pour_mold->cure post_cure Post-Cure cure->post_cure end End post_cure->end caption Workflow for incorporating TMPO into epoxy resin.

Caption: Workflow for incorporating TMPO into epoxy resin.

Incorporation into Polyurethane Foam

Materials:

  • Polyol

  • Isocyanate (e.g., Methylene diphenyl diisocyanate - MDI)

  • Surfactant

  • Catalyst

  • Blowing agent (e.g., water)

  • Trimorpholinophosphine oxide (TMPO) powder

  • High-speed mixer

  • Mold

Protocol:

  • Pre-dry the TMPO powder in a vacuum oven.

  • In a suitable container, thoroughly mix the polyol, surfactant, catalyst, and blowing agent to form the "A-side" premix.

  • Add the dried TMPO powder to the A-side premix and mix at high speed until a homogeneous dispersion is obtained.

  • In a separate container, measure the required amount of isocyanate (the "B-side").

  • Quickly add the B-side to the A-side and immediately mix at high speed for a short, specified time (typically 5-10 seconds).

  • Pour the reacting mixture into a mold and allow it to foam and cure at room temperature or in an oven, depending on the formulation.

  • Allow the foam to post-cure for a specified period to develop its final properties.

Characterization and Performance Testing

To evaluate the effectiveness of TMPO as a flame retardant, a series of standardized tests should be performed on the prepared polymer composites.

Flammability Testing
  • Limiting Oxygen Index (LOI): This test determines the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion. A higher LOI value indicates better flame retardancy. The test is typically performed according to ASTM D2863 or ISO 4589.

  • UL-94 Vertical Burn Test: This test classifies the self-extinguishing properties of a material. A vertical specimen is subjected to a flame for a specified time, and its burning behavior (time to extinguish, dripping) is observed. The classifications, from most to least flame retardant, are V-0, V-1, and V-2[4][5].

Cone Calorimetry

The cone calorimeter is one of the most effective bench-scale methods for studying the fire behavior of materials. It measures several key parameters under a constant heat flux, providing insights into the material's contribution to a fire.

  • Time to Ignition (TTI): The time it takes for the material to ignite.

  • Heat Release Rate (HRR): The amount of heat released per unit area over time. The peak HRR (pHRR) is a critical parameter for assessing fire hazard.

  • Total Heat Release (THR): The total amount of heat released during combustion.

  • Mass Loss Rate (MLR): The rate at which the material loses mass during combustion.

  • Smoke Production: The amount of smoke generated during the test.

Thermal Analysis
  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It provides information on the thermal stability of the material and the effect of the flame retardant on the degradation process.

  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled. It can be used to determine the glass transition temperature (Tg), melting point, and curing behavior of the polymer, and how these are affected by the addition of TMPO.

Conclusion and Future Directions

Trimorpholinophosphine oxide presents a promising avenue for the development of halogen-free flame retardant materials. However, the current lack of specific performance data necessitates further research. Scientists and researchers are encouraged to investigate the flame retardant efficacy of TMPO in various polymer systems and to publish their findings to contribute to the collective knowledge in this field. Key areas for future investigation include:

  • Optimization of synthesis routes for TMPO.

  • Systematic evaluation of TMPO's flame retardant performance in a range of polymers at different loading levels.

  • In-depth mechanistic studies to elucidate the specific gas-phase and condensed-phase contributions of TMPO to flame retardancy.

  • Assessment of the effect of TMPO on the mechanical, thermal, and other physical properties of the host polymers.

By addressing these knowledge gaps, the full potential of Trimorpholinophosphine oxide as a safe and effective flame retardant can be realized.

References

  • EAG Laboratories. (n.d.). Determination of flame-retardant materials in plastics using a combination of analytical techniques. Retrieved from [Link]

  • MDPI. (2022). Preparation of a Macromolecular Flame Retardant with a Phosphine Oxide Structure and Its Application in Polyamide 6. Retrieved from [Link]

  • HENAN SUNLAKE ENTERPRISE CORPORATION. (n.d.). Trimorpholinophosphine oxide, CasNo.4441-12-7. Retrieved from [Link]

  • Oceanchem Group. (2023, September 25). Characterization Of Flame Retardant Performance in Polymer Flame Retardant Materials. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Trimorpholinophosphine Oxide. Retrieved from [Link]

  • Protolabs. (2023, June 12). UL 94 Classification and Flame-Retardant Plastic Materials. Retrieved from [Link]

  • ResearchGate. (n.d.). A) Phosphine oxide substituted used as a flame retardant in PU; B) Phosphine oxide substituted flame retardant in polyesters and nylons. Retrieved from [Link]

  • ResearchGate. (n.d.). Cone Calorimetry. Retrieved from [Link]

  • ResearchGate. (n.d.). Fire Testing for the Development of Flame Retardant Polymeric Materials. Retrieved from [Link]

  • Sabtech Machine. (2023, August 11). How to Make Polyurethane Foam: a Step-by-Step Guide. Retrieved from [Link]

  • Trexel Inc. (n.d.). MuCell UL94 Flammability Rating. Retrieved from [Link]

  • UL Solutions. (n.d.). UL 94 Flame Classifications. Retrieved from [Link]

  • Wikipedia. (n.d.). Limiting oxygen index. Retrieved from [Link]

  • Wikipedia. (n.d.). Triphenylphosphine oxide. Retrieved from [Link]

Sources

Method

Application Notes and Protocols: Trimorpholinophosphine Oxide as a Versatile Additive for Facilitating Crystallization

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Crystallization Challenge and the Potential of Trimorpholinophosphine Oxide (TMPO) Cryst...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Crystallization Challenge and the Potential of Trimorpholinophosphine Oxide (TMPO)

Crystallization is a critical bottleneck in the development of pharmaceuticals and fine chemicals. The ability to obtain high-quality single crystals is paramount for determining the three-dimensional molecular structure through X-ray diffraction, which is fundamental for structure-based drug design and understanding structure-property relationships. Furthermore, a crystalline form is often the desired solid state for active pharmaceutical ingredients (APIs) due to its stability and well-defined properties. However, many complex organic molecules are recalcitrant to crystallization, often yielding oils, amorphous solids, or poorly-ordered crystals.

To overcome these challenges, the use of crystallization additives has become an indispensable strategy. These additives can influence nucleation and crystal growth in various ways, such as by providing a template for molecular assembly, altering solvent properties, or stabilizing specific molecular conformations. Among the various classes of additives, phosphine oxides have emerged as powerful tools for inducing and improving crystallization.

This document provides a comprehensive guide to the application of Trimorpholinophosphine oxide (TMPO) as a potential crystallization additive. While the use of its analogue, Triphenylphosphine oxide (TPPO), is well-documented, this guide will extrapolate the established principles to TMPO, highlighting its unique properties and providing detailed protocols for its application in crystallization screening and optimization.

Physicochemical Properties of Trimorpholinophosphine Oxide (TMPO)

Understanding the fundamental properties of TMPO is crucial for its effective application as a crystallization additive.

PropertyValueReference
Molecular Formula C₁₂H₂₄N₃O₄P[1][2]
Molecular Weight 305.31 g/mol [1][2]
Appearance White crystalline powder[3][4]
Melting Point 188-192 °C[2]
Solubility Soluble in water.[5]
CAS Number 4441-12-7[2]

TMPO is a stable, commercially available compound. Its solubility in water and various organic solvents provides versatility in designing crystallization experiments.[5]

The "Molecular Chaperone" Effect: Mechanism of Phosphine Oxides in Crystallization

The efficacy of phosphine oxides as crystallization aids stems from their ability to act as "molecular chaperones," guiding target molecules into a well-ordered crystalline lattice through the formation of co-crystals.[6] The primary mechanism involves the strong hydrogen-bonding capability of the phosphoryl oxygen (P=O) group.[3][6]

The key features contributing to this effect are:

  • Strong Hydrogen Bond Acceptor: The oxygen atom of the P=O group is a potent hydrogen bond acceptor, readily forming stable hydrogen bonds with donor groups on the target molecule, such as -OH, -NH, and -COOH.[3][6]

  • Defined Molecular Scaffold: The molecular structure of phosphine oxides provides a rigid framework that can help to organize the target molecules into a regular packing arrangement, which is a prerequisite for crystallization.

  • Disruption of Unfavorable Interactions: The presence of the phosphine oxide can disrupt weak, non-specific intermolecular interactions between the target molecules themselves that might hinder the formation of a well-ordered crystal lattice.

While extensive research has focused on Triphenylphosphine oxide (TPPO), the fundamental principle of hydrogen bond-mediated co-crystallization is applicable to other phosphine oxides, including TMPO. The presence of the three morpholine rings in TMPO may offer distinct steric and electronic properties compared to the phenyl rings in TPPO, potentially leading to different packing arrangements and success with a different range of target molecules.

Experimental Workflow for TMPO-Assisted Crystallization

The following workflow provides a systematic approach to screening and optimizing the use of TMPO as a crystallization additive.

experimental_workflow cluster_screening Phase 1: Co-crystal Screening cluster_optimization Phase 2: Optimization screening_start Start: Target Molecule + TMPO grinding Liquid-Assisted Grinding (LAG) screening_start->grinding High-throughput slurry Slurry Equilibration screening_start->slurry Thermodynamic stability evaporation Slow Evaporation screening_start->evaporation Single crystal growth analysis Analysis (PXRD, DSC, Microscopy) grinding->analysis Analyze solid slurry->analysis Analyze solid evaporation->analysis Analyze crystals optimization_start Positive Hit from Screening analysis->optimization_start Proceed if new crystalline phase is detected solvent Solvent System Optimization optimization_start->solvent ratio Stoichiometric Ratio Optimization optimization_start->ratio temperature Temperature Gradient optimization_start->temperature single_crystal Single Crystal Growth for SCXRD solvent->single_crystal Grow single crystals ratio->single_crystal Grow single crystals temperature->single_crystal Grow single crystals

Caption: A two-phase experimental workflow for utilizing TMPO as a crystallization additive.

Detailed Protocols

PART 1: High-Throughput Co-crystal Screening

The initial phase focuses on rapidly screening for the formation of a new crystalline phase between the target molecule and TMPO.

Protocol 1.1: Liquid-Assisted Grinding (LAG)

This method is ideal for rapid, small-scale screening.

  • Materials:

    • Target molecule (5-10 mg)

    • Trimorpholinophosphine oxide (TMPO)

    • Grinding vial (e.g., 2 mL Eppendorf tube)

    • Grinding balls (e.g., stainless steel or zirconia)

    • A small volume of a screening solvent (e.g., acetonitrile, ethanol, ethyl acetate)

    • Ball mill or vortex mixer

  • Procedure:

    • Place the target molecule and TMPO into the grinding vial in a 1:1 molar ratio.

    • Add one or two grinding balls.

    • Add a minimal amount of solvent (5-10 µL) to moisten the solids.

    • Grind the mixture in a ball mill or vortex at high speed for 15-30 minutes.

    • Remove the resulting powder and allow it to air dry.

    • Analyze the powder using Powder X-ray Diffraction (PXRD) to identify any new crystalline phases.

Protocol 1.2: Slurry Equilibration

This method helps to identify the thermodynamically most stable co-crystal form.

  • Materials:

    • Target molecule

    • Trimorpholinophosphine oxide (TMPO)

    • Small vial with a magnetic stir bar

    • A solvent in which both compounds have moderate solubility

  • Procedure:

    • Add the target molecule and TMPO to the vial in a 1:1 molar ratio.

    • Add enough solvent to create a mobile slurry where both solids are in excess.

    • Stir the slurry at a constant temperature (e.g., room temperature) for 24-72 hours to allow the system to reach equilibrium.

    • Filter the solid, wash with a small amount of the same solvent, and air dry.

    • Analyze the solid by PXRD.

PART 2: Optimization and Single Crystal Growth

Once a positive "hit" (formation of a new crystalline phase) is identified, the next step is to optimize the conditions to grow single crystals suitable for X-ray diffraction.

Protocol 2.1: Slow Evaporation

This is a straightforward method for growing single crystals.

  • Materials:

    • Target molecule-TMPO co-crystal powder (from screening) or individual components

    • A selection of solvents and solvent mixtures

    • Small vials or a 96-well crystallization plate

  • Procedure:

    • Prepare a saturated or near-saturated solution of the target molecule and TMPO in a 1:1 molar ratio in a chosen solvent. A solvent screen is recommended to find the optimal solvent system.

    • Dispense the solution into small, open vials or the wells of a crystallization plate.

    • Cover the vials or plate with a lid that allows for slow evaporation (e.g., perforated parafilm or a lid with small holes).

    • Store the setup in a vibration-free environment at a constant temperature.

    • Monitor for crystal growth over several days to weeks.

Protocol 2.2: Vapor Diffusion

This technique allows for a more controlled approach to crystallization by slowly changing the solvent composition.

  • Materials:

    • Target molecule and TMPO

    • Vapor diffusion plates (hanging drop or sitting drop)

    • A precipitant solution (a solvent in which the co-crystal is less soluble)

    • A solvent in which the co-crystal is soluble

  • Procedure:

    • Prepare a solution of the target molecule and TMPO in the soluble solvent.

    • In the reservoir of the vapor diffusion plate well, place the precipitant solution.

    • Place a small drop of the target molecule-TMPO solution on the cover slip (hanging drop) or pedestal (sitting drop).

    • Seal the well. The vapor from the precipitant solution will slowly diffuse into the drop, reducing the solubility of the co-crystal and inducing crystallization.

    • Monitor for crystal growth.

Data Analysis and Interpretation

The primary techniques for analyzing the outcome of the crystallization experiments are:

  • Powder X-ray Diffraction (PXRD): Used to identify new crystalline phases. The PXRD pattern of a co-crystal will be distinct from the patterns of the individual components.

  • Differential Scanning Calorimetry (DSC): Can be used to determine the melting point of a new crystalline phase, which is often different from the melting points of the starting materials.

  • Single Crystal X-ray Diffraction (SCXRD): The definitive method for determining the three-dimensional structure of the co-crystal, confirming the formation of a new entity and revealing the hydrogen bonding interactions between the target molecule and TMPO.

Troubleshooting and Considerations

  • No new crystalline phase is observed:

    • Try different solvents in the LAG and slurry experiments.

    • Vary the stoichiometric ratio of the target molecule to TMPO (e.g., 1:2 or 2:1).

    • Consider that TMPO may not be a suitable co-former for the specific target molecule.

  • Oiling out:

    • The concentration of the solution may be too high. Try more dilute solutions.

    • Change the solvent system.

    • Slow down the rate of evaporation or diffusion.

  • Poor crystal quality:

    • Optimize the temperature of crystallization.

    • Screen a wider range of solvents and precipitants.

    • Employ seeding techniques using previously obtained small crystals.

Conclusion

Trimorpholinophosphine oxide presents a promising, yet underexplored, avenue for facilitating the crystallization of challenging small molecules. Its strong hydrogen bond accepting capability, coupled with a distinct molecular scaffold, offers a valuable tool for crystal engineering. The protocols outlined in this application note provide a systematic and efficient framework for screening and optimizing the use of TMPO as a crystallization additive. By leveraging the principles of co-crystallization, researchers can significantly increase the probability of obtaining high-quality crystals, thereby accelerating the pace of research and development in the pharmaceutical and chemical industries.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Tris-(morpholino)-phosphine oxide in Modern Chemical Synthesis. [Link]

  • PubChem. (n.d.). Trimorpholinophosphine oxide. [Link]

  • Etter, M. C., & Baures, P. W. (1988). Triphenylphosphine oxide as a crystallization aid. Journal of the American Chemical Society, 110(2), 639–640. [Link]

  • ACS Publications. (1994). Cocrystallization with Phosphine Oxide Derivatives as a Means of Modifying Photochemical Reactivity in the Solid State. [Link]

  • CrystEngComm. (2014). Co-crystallization and small molecule crystal form diversity: from pharmaceutical to materials applications. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2014). CO-CRYSTALLIZATION- A TECHNIQUE FOR SOLUBILITY ENHANCEMENT. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Overcoming solubility issues with Trimorpholinophosphine oxide

Welcome to the technical support guide for Trimorpholinophosphine oxide (TMPO), also known as Phosphoric acid trimorpholide. This resource is designed for researchers, chemists, and drug development professionals to navi...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Trimorpholinophosphine oxide (TMPO), also known as Phosphoric acid trimorpholide. This resource is designed for researchers, chemists, and drug development professionals to navigate and overcome common solubility challenges encountered when using this versatile reagent. As a stable, white crystalline solid, TMPO is valued in various synthetic applications; however, its unique solubility profile can present challenges. This guide provides field-proven insights, step-by-step protocols, and the scientific rationale behind our recommendations to ensure your experiments proceed smoothly and efficiently.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the general solubility profile of Trimorpholinophosphine oxide (TMPO)?

A1: Understanding the fundamental solubility characteristics of TMPO is the first step in successful experimental design. TMPO is a highly polar compound, which dictates its behavior in common laboratory solvents. Its solubility is summarized in the table below.

Table 1: Solubility of Trimorpholinophosphine Oxide (TMPO)

SolventTypeSolubilityReference
WaterPolar ProticSoluble[1]
Dimethyl Sulfoxide (DMSO)Polar AproticSlightly Soluble[2]
MethanolPolar ProticSlightly Soluble[2]
EthanolPolar ProticInformation Not Available-
Acetonitrile (ACN)Polar AproticInformation Not Available-
Dichloromethane (DCM)Non-polarExpected to be poorly soluble-
TolueneNon-polarExpected to be poorly soluble-
Hexanes / HeptaneNon-polarExpected to be poorly soluble-

Expert Insight: The high polarity of TMPO, driven by the phosphoryl group (P=O) and the oxygen and nitrogen atoms of the morpholine rings, explains its affinity for polar solvents like water. Its limited solubility in even polar organic solvents like DMSO and methanol suggests a strong crystal lattice energy, which requires significant solvent-solute interaction to overcome. For non-polar solvents, solubility is expected to be negligible.

Q2: I am struggling to dissolve TMPO directly in my primary reaction solvent. What troubleshooting steps should I follow?

A2: This is a common issue when the desired reaction solvent is not optimal for dissolving TMPO. We recommend a systematic approach to troubleshoot this problem, as outlined in the workflow below.

G start Start: TMPO fails to dissolve solvent Step 1: Verify Solvent Choice Is the solvent polar (e.g., DMSO, DMF, Acetonitrile)? start->solvent physical Step 2: Apply Physical Methods - Gentle Heating (e.g., 40-60°C) - Sonication - Vigorous Stirring solvent->physical Yes stock Step 3: Prepare a Concentrated Stock Solution Dissolve TMPO in a minimal amount of a good solvent (e.g., DMSO). solvent->stock No (Using less polar solvent) dissolved1 Problem Solved? physical->dissolved1 dissolved1->stock No end_ok End: Proceed with Experiment dissolved1->end_ok Yes dissolved2 Problem Solved? stock->dissolved2 purity Step 4: Check Reagent Quality - Inspect for discoloration/clumping. - Verify melting point (188-192°C). dissolved2->purity No dissolved2->end_ok Yes end_fail End: Contact Technical Support purity->end_fail

Caption: Troubleshooting workflow for TMPO dissolution.
Detailed Protocol 1: Preparing a Concentrated Stock Solution

This is the most reliable method when TMPO is not soluble in the bulk reaction solvent. The principle is to dissolve the reagent in a small volume of a highly effective solvent and then introduce this solution into the main reaction mixture.

  • Select a "Good" Solvent: Choose a solvent in which TMPO has known, even if slight, solubility (e.g., DMSO). Ensure this solvent is compatible with your reaction chemistry and will not interfere with the desired transformation.

  • Determine Volume: In a clean, dry vial, add the required mass of TMPO.

  • Dissolution: Add the selected solvent (e.g., DMSO) dropwise while stirring or sonicating until the TMPO is fully dissolved. Use the minimum amount of solvent necessary. This creates a concentrated stock.

  • Addition: Add the resulting stock solution to your main reaction vessel containing the bulk solvent and other reagents. The high concentration gradient and immediate dilution will help keep the TMPO in solution.

Q3: Can I use a co-solvent system to improve TMPO solubility in a less polar reaction medium?

A3: Yes, a co-solvent approach is an excellent strategy and is an extension of preparing a stock solution. By introducing a small percentage of a polar, TMPO-solubilizing solvent into the bulk, less-polar reaction medium, you can significantly increase the overall solvating power of the system for your polar reagent.

G cluster_0 Initial State cluster_1 Co-Solvent Addition cluster_2 Final State TMPO Insoluble TMPO (Solid) CoSolvent Co-Solvent (e.g., DMSO) BulkSolvent Bulk Solvent (e.g., Toluene) MixedSolvent Mixed Solvent System (Toluene + small % DMSO) CoSolvent->MixedSolvent DissolvedTMPO Dissolved TMPO (In Solution)

Sources

Optimization

Technical Support Center: A Guide to the Removal of Trimorpholinophosphine Oxide (TMPO) from Reaction Mixtures

Welcome to our specialized guide on the effective removal of trimorpholinophosphine oxide (TMPO), a persistent byproduct encountered in numerous organic synthesis applications. This resource is tailored for researchers,...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our specialized guide on the effective removal of trimorpholinophosphine oxide (TMPO), a persistent byproduct encountered in numerous organic synthesis applications. This resource is tailored for researchers, chemists, and drug development professionals seeking robust and reliable methods to purify their target compounds from this challenging impurity. We will move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot and adapt these methods to your specific experimental context.

Frequently Asked Questions (FAQs)

Q1: What is Trimorpholinophosphine Oxide (TMPO) and why is it so difficult to remove?

TMPO is the oxidized byproduct of phosphine-based reagents that incorporate morpholine moieties, often used in coupling reactions and other transformations.[1][2] Its chemical structure consists of a central phosphorus atom double-bonded to an oxygen and single-bonded to three morpholine rings.[3][4]

The primary difficulty in removing TMPO stems from its distinct physical properties:

  • High Polarity: The phosphine oxide group and the oxygen and nitrogen atoms in the morpholine rings make TMPO a very polar molecule. This often causes it to have similar retention factors (Rf) to polar products during silica gel chromatography, leading to co-elution.[5][6]

  • Exceptional Water Solubility: TMPO is extremely soluble in water, with a reported solubility of 607.20 g/L at 25°C.[1] While this can be exploited, it also complicates purification if the desired product has some degree of water solubility, as product can be lost during aqueous extractions.

  • Crystalline Nature: TMPO is a white crystalline solid with a high melting point (188-192 °C), which can sometimes lead it to co-crystallize with the desired product.[2][7][8]

Q2: In which common reactions is TMPO generated as a byproduct?

TMPO is the characteristic byproduct whenever a trimorpholinophosphine-based reagent is used under conditions where it becomes oxidized. This is analogous to the formation of triphenylphosphine oxide (TPPO) in classic reactions like the Wittig, Mitsunobu, and Appel reactions.[9] You will encounter TMPO when using specific coupling reagents or catalysts that are designed for improved solubility or reactivity profiles compared to their triphenylphosphine counterparts.

Q3: What are the primary strategies for removing TMPO?

The choice of removal strategy is dictated by the properties of your target compound. The most effective methods leverage the unique physicochemical properties of TMPO. The main approaches are:

  • Aqueous Extraction: Ideal for non-polar to moderately polar products.

  • Precipitation with Metal Salts: A highly effective method for a range of products where TMPO is complexed and removed by filtration.

  • Optimized Flash Chromatography: Necessary for polar products, requiring careful selection of eluents.

  • Crystallization: Useful if there is a significant difference in solubility between the product and TMPO in a given solvent system.

Troubleshooting Guides & In-Depth Protocols

This section provides detailed, step-by-step methodologies for the most effective TMPO removal techniques.

Method 1: Enhanced Aqueous Extraction for Non-Polar Compounds

Scientific Rationale: This method directly exploits the exceptionally high water solubility of TMPO.[1] By washing the organic reaction mixture with multiple portions of water or brine, the TMPO preferentially partitions into the aqueous phase, leaving the less polar desired product in the organic layer. A final brine wash minimizes the dissolution of the organic product in the aqueous phase by the common-ion effect.

Experimental Protocol:

  • Solvent Dilution: After the reaction is complete, dilute the mixture with a water-immiscible organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM). A volume of 5-10 times the reaction volume is typical.

  • Initial Water Wash: Transfer the diluted mixture to a separatory funnel. Add an equal volume of deionized water, shake vigorously for 30-60 seconds, allow the layers to separate, and discard the lower aqueous layer.

  • Repeat Washes: Repeat the water wash two to three more times. The effectiveness of the removal can often be monitored by TLC analysis of the organic layer after each wash.

  • Brine Wash: Perform a final wash with a saturated aqueous solution of sodium chloride (brine). This step helps to "dry" the organic layer by removing dissolved water and further encourages the partitioning of any remaining polar impurities out of the organic phase.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product, now significantly depleted of TMPO.

Workflow Diagram: Enhanced Aqueous Extraction

G cluster_start Initial Work-up cluster_extraction Extraction Process cluster_finish Product Isolation A Crude Reaction Mixture B Dilute with EtOAc or DCM A->B C Wash with H₂O (3x) B->C D Wash with Brine (1x) C->D E Dry Organic Layer (Na₂SO₄) D->E F Filter & Concentrate E->F G TMPO-depleted Product F->G

Caption: Workflow for removing TMPO via enhanced aqueous extraction.

Method 2: Precipitation via Metal Salt Complexation

Scientific Rationale: This powerful technique, well-documented for the removal of the analogous triphenylphosphine oxide (TPPO), relies on Lewis acid-base chemistry.[10] The oxygen atom of the phosphine oxide is a Lewis base and can coordinate to Lewis acidic metal salts, such as zinc chloride (ZnCl₂), to form a stable, insoluble complex.[9][11] This complex precipitates from the solution and can be easily removed by simple filtration, often avoiding the need for chromatography.

Experimental Protocol:

  • Solvent Exchange: Concentrate the crude reaction mixture to remove the reaction solvent. Re-dissolve the residue in a polar organic solvent in which the product is soluble, such as ethanol (EtOH), ethyl acetate (EtOAc), or isopropyl alcohol (iPrOH).[11]

  • Prepare ZnCl₂ Solution: Prepare a 1.8 M solution of anhydrous zinc chloride (ZnCl₂) in warm ethanol.[11]

  • Induce Precipitation: Add the ZnCl₂ solution dropwise to the solution of your crude product at room temperature while stirring. A white precipitate of the ZnCl₂(TMPO)₂ adduct should begin to form.[10] The optimal ratio of ZnCl₂ to TMPO may require slight optimization, but a 2:1 ratio is a good starting point.[11]

  • Complete Precipitation: Continue stirring for 30-60 minutes. If precipitation is slow, gently scraping the inside of the flask with a glass rod can help initiate the process.

  • Filtration: Filter the mixture through a pad of Celite® or a sintered glass funnel to remove the precipitated complex.

  • Rinse and Concentrate: Rinse the filter cake with a small amount of the chosen solvent (e.g., ethanol) to recover any occluded product. Combine the filtrates and concentrate under reduced pressure to obtain the purified product.

Logical Diagram: TMPO Removal by Precipitation

G cluster_initial Initial State cluster_final Final State A Crude Mixture in EtOH Desired Product (Soluble) TMPO (Soluble) B Filtrate Purified Product in EtOH A->B + ZnCl₂(aq) & Filter C Solid Precipitate [ZnCl₂(TMPO)₂]↓ A->C + ZnCl₂(aq) & Filter

Caption: Separation of product and TMPO via precipitation with ZnCl₂.

Method 3: Optimized Silica Gel Chromatography

Scientific Rationale: While TMPO's high polarity makes standard chromatography difficult, separation is achievable by carefully selecting a mobile phase that maximizes the difference in affinity for the silica gel between the product and TMPO. The goal is to use an eluent system that is strong enough to move the desired product up the column while leaving the highly polar TMPO strongly adsorbed to the stationary phase at or near the baseline.

Troubleshooting & Optimization:

  • Solvent System Selection: Avoid standard hexane/ethyl acetate gradients if your product is also polar. A more polar mobile phase, such as dichloromethane (DCM) and methanol (MeOH), is often more effective. A small percentage of methanol (2-10%) can significantly increase the elution strength, moving polar products while the even more polar TMPO remains bound to the silica.

  • Silica Plug Filtration: For less polar products, a rapid "silica plug" filtration is highly effective.[12][13] The crude mixture is dissolved in a minimally polar solvent (e.g., 10% ether in hexanes) and passed through a short column of silica gel. The non-polar product is quickly eluted while the TMPO remains adsorbed at the top.[13]

  • Reverse-Phase Chromatography: If the desired product is significantly less polar than TMPO, reverse-phase chromatography (e.g., C18 silica) can be an excellent option. In this technique, the elution order is inverted; TMPO will elute very early with the aqueous mobile phase, while the non-polar product is retained and elutes later as the organic content of the mobile phase is increased.

Data Presentation: Eluent System Comparison for a Moderately Polar Product

Eluent System (v/v)Product RfTMPO RfSeparation (ΔRf)Assessment
100% Ethyl Acetate0.250.150.10Poor separation, high risk of co-elution.
95:5 DCM:MeOH0.400.050.35Good separation; TMPO is effectively retained.
90:10 DCM:MeOH0.600.200.40Excellent separation, faster elution time.

References

  • Title: Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature Source: ACS Omega (2021) URL: [Link]

  • Title: Workup: Triphenylphosphine Oxide Source: University of Rochester, Department of Chemistry URL: [Link]

  • Title: Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents Source: The Journal of Organic Chemistry (2017) URL: [Link]

  • Title: Trimorpholinophosphine oxide | C12H24N3O4P Source: PubChem, National Institutes of Health URL: [Link]

  • Title: Product isolation is usually achieved by tedious, expensive, and time-consuming column chromatography... Source: ACS Publications URL: [Link]

  • Title: Work up tips: Reactions with Triphenylphosphine oxide Source: Shenvi Lab, Scripps Research URL: [Link]

  • Title: Triphenylphosphine oxide - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Trimorpholinophosphine oxide CAS 4441-12-7 Source: Caming Pharmaceutical Ltd. URL: [Link]

Sources

Troubleshooting

Technical Support Center: Purification of Trimorpholinophosphine Oxide (TMPO)

Introduction: The Challenge of a Persistent Byproduct Trimorpholinophosphine oxide, or TMPO, is a highly polar, water-soluble organophosphorus compound (C₁₂H₂₄N₃O₄P)[1][2]. While it has applications in catalysis and mate...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of a Persistent Byproduct

Trimorpholinophosphine oxide, or TMPO, is a highly polar, water-soluble organophosphorus compound (C₁₂H₂₄N₃O₄P)[1][2]. While it has applications in catalysis and materials science[3], it is more frequently encountered by synthetic chemists as a persistent and challenging byproduct. TMPO is the characteristic waste product generated from the use of phosphonium-based peptide coupling reagents, such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) and its analogues, where morpholine is present[4][5]. It can also arise from Vilsmeier-Haack type reactions employing phosphorus oxychloride with morpholine-derived amides[6][7][8].

The very properties that make TMPO's precursors effective—high reactivity and solubility—render the resulting oxide byproduct difficult to remove. Its high polarity and water solubility mean it often resists standard purification techniques that work well for less polar analogues like triphenylphosphine oxide (TPPO)[1][9]. Researchers frequently face issues where TMPO co-elutes with polar products during column chromatography or remains stubbornly in the product phase after aqueous extractions.

This guide provides a troubleshooting framework and detailed protocols to effectively diagnose and resolve TMPO contamination issues, ensuring the integrity and purity of your final compound.

Quick Reference: TMPO Physical Properties

A fundamental understanding of TMPO's physical properties is the first step in designing an effective purification strategy. These characteristics dictate its behavior in different solvent systems and separation media.

PropertyValueSource
Molecular Formula C₁₂H₂₄N₃O₄P[1][2]
Molecular Weight 305.32 g/mol [1][2]
Appearance White to off-white crystalline solid[1][10]
Melting Point 188-190 °C[10]
Water Solubility Soluble[1]
LogP (XLogP3) -1.1[2]
Solubility (Other) Slightly soluble in DMSO and Methanol[10]

Frequently Asked Questions & Troubleshooting Guide

This section addresses the most common issues encountered during the removal of TMPO in a practical, question-and-answer format.

Q1: The NMR of my crude product shows a persistent, broad multiplet around 3.2-3.7 ppm and a signal around 3.0-3.2 ppm. Could this be TMPO?

Answer: Yes, this is a strong indication of TMPO contamination.

Expertise & Causality: Trimorpholinophosphine oxide has a distinct ¹H NMR signature. Due to the C₂ symmetry of the morpholine rings bound to the phosphorus atom, you will typically observe two sets of multiplets.

  • ~3.6 ppm region: This corresponds to the protons on the carbons adjacent to the oxygen atoms in the morpholine rings (-CH₂-O -CH₂-).

  • ~3.1 ppm region: This corresponds to the protons on the carbons adjacent to the nitrogen atoms (-CH₂-N -CH₂-).

The phosphorus atom (³¹P) will also couple to these protons, often resulting in complex, broadened multiplets. To confirm, you can run a ³¹P-decoupled ¹H NMR experiment, which should resolve these multiplets into sharper signals. Mass spectrometry is another excellent tool for confirmation, looking for the [M+H]⁺ ion at approximately 306.16 m/z.

Q2: What is the general strategy for removing TMPO? I'm not sure where to start.

Answer: The optimal strategy depends primarily on the solubility and polarity of your desired product. The flowchart below outlines a general decision-making process for selecting the most effective purification technique.

TMPO Purification Workflow start Crude Reaction Mixture (Product + TMPO) product_sol Is the desired product soluble in non-polar organic solvents (e.g., EtOAc, DCM)? start->product_sol extraction Aqueous Extraction product_sol->extraction  Yes chromatography What is the polarity of the desired product? product_sol->chromatography  No / Sparingly extraction_details Extract organic layer multiple times with water or brine. TMPO partitions into the aqueous phase. extraction->extraction_details end Pure Product extraction->end crystallization Crystallization / Precipitation crystallization_details Dissolve crude in a minimal amount of a good solvent (e.g., DCM, MeOH). Add a non-polar anti-solvent (e.g., diethyl ether, hexanes) to precipitate the product, leaving TMPO in solution. crystallization->crystallization_details crystallization->end chromatography->crystallization  Product is Crystalline rp_chrom Reverse-Phase Chromatography (RP-HPLC) chromatography->rp_chrom  Highly Polar np_chrom Modified Normal-Phase Chromatography chromatography->np_chrom  Moderately Polar rp_chrom_details Ideal for polar products. TMPO is weakly retained, eluting early with the solvent front in a water/acetonitrile or water/methanol gradient. rp_chrom->rp_chrom_details rp_chrom->end np_chrom_details For moderately polar products. Use a polar modifier (e.g., 5-15% MeOH in DCM) to elute the product while TMPO remains strongly bound to the silica. np_chrom->np_chrom_details np_chrom->end

Caption: Decision workflow for selecting a TMPO purification method.

Q3: My product is soluble in dichloromethane (DCM). Can I just wash the TMPO out with water?

Answer: Yes, a liquid-liquid extraction is the most straightforward method if your product has low water solubility. However, due to TMPO's high affinity for both polar organic and aqueous phases, multiple extractions are crucial.

Expertise & Causality: The principle of liquid-liquid extraction relies on the differential partitioning of solutes between two immiscible liquid phases. TMPO is highly polar (XLogP3 = -1.1) and water-soluble[1][2]. Your non-polar to moderately polar organic product will prefer the organic phase (e.g., DCM, Ethyl Acetate), while the highly polar TMPO will preferentially partition into the aqueous phase. A single wash is rarely sufficient; the partitioning is an equilibrium process, and repeated extractions are necessary to drive the equilibrium and pull the majority of the TMPO into the combined aqueous layers.

Experimental Protocol: Aqueous Extraction

  • Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent like dichloromethane (DCM), ethyl acetate (EtOAc), or chloroform.

  • First Extraction: Transfer the solution to a separatory funnel. Add an equal volume of deionized water. Shake vigorously for 30-60 seconds, venting frequently.

  • Separation: Allow the layers to separate fully. Drain the organic layer (bottom layer for DCM/chloroform, top for EtOAc) into a clean flask.

  • Repeat Extraction: Return the organic layer to the separatory funnel and repeat the extraction with fresh deionized water at least 2-3 more times. For stubborn cases, using a saturated brine solution for the final wash can help break emulsions and further dry the organic layer.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purity Check: Analyze a small sample of the product by ¹H NMR or LC-MS to confirm the absence of TMPO before proceeding.

Q4: My product is also polar and has some water solubility. Aqueous extraction leads to significant product loss. What should I do?

Answer: This is a classic challenge with TMPO removal. Your best options are reverse-phase chromatography or crystallization/precipitation.

Expertise & Causality: When both your product and the impurity share similar solubility profiles, physical separation methods that exploit other differences are required.

  • Reverse-Phase Chromatography: This technique separates molecules based on hydrophobicity. A non-polar stationary phase (like C18 silica) is used with a polar mobile phase (typically water/acetonitrile or water/methanol). The highly polar TMPO has very little interaction with the non-polar stationary phase and will elute very quickly, often with the solvent front. Your more hydrophobic (even if still polar) product will be retained longer, allowing for excellent separation.[11]

  • Crystallization/Precipitation: This method relies on differences in solubility in a specific solvent system. If your product is crystalline, you can find a solvent system where your product is sparingly soluble, while TMPO remains highly soluble. By carefully controlling concentration and temperature, you can induce your product to crystallize, leaving the TMPO impurity behind in the mother liquor.[12][13]

Experimental Protocol: Reverse-Phase Flash Chromatography

  • Sample Preparation: Dissolve the crude product in a minimal amount of a strong solvent like methanol, DMF, or DMSO. If possible, adsorb the sample onto a small amount of C18 silica.

  • Column & Solvents: Use a C18-functionalized silica gel column. The mobile phase will typically be a gradient of Solvent A (e.g., 0.1% TFA or formic acid in water) and Solvent B (e.g., 0.1% TFA or formic acid in acetonitrile or methanol).

  • Elution Method: Start with a high concentration of Solvent A (e.g., 95-100%) to wash the highly polar TMPO from the column.

  • Gradient: Gradually increase the concentration of the organic Solvent B to elute your product. The exact gradient will depend on the polarity of your compound and must be developed using analytical HPLC or TLC (on C18 plates).

  • Fraction Collection & Analysis: Collect fractions and analyze by TLC or LC-MS to identify those containing the pure product.

Q5: I only have access to standard silica gel chromatography. How can I improve my separation?

Answer: While challenging, it is possible to separate moderately polar compounds from TMPO on normal-phase silica. The key is to use a highly polar eluent system that can move your product off the baseline while leaving the extremely polar TMPO strongly adsorbed to the silica.

Expertise & Causality: In normal-phase chromatography, separation is based on polarity, with more polar compounds having stronger interactions with the silica stationary phase and thus eluting later. TMPO is exceptionally polar and will often streak badly or remain irreversibly on the baseline with standard solvent systems like hexanes/ethyl acetate. To overcome this, you must use a more competitive mobile phase. Adding a polar co-solvent like methanol competes for the active sites on the silica, helping to move polar compounds down the column.

Troubleshooting Protocol: Modified Normal-Phase Chromatography

  • Solvent System: Forget standard ethyl acetate/hexanes systems. Start with a mobile phase of dichloromethane (DCM) and add methanol as the polar modifier. A typical starting point is 95:5 DCM:MeOH.

  • Gradient Elution: If your product still doesn't move, gradually increase the percentage of methanol (e.g., to 10%, 15%, or even 20%).

  • Tailing Reduction: If you observe significant tailing of your product, adding a small amount of a basic or acidic modifier can help. For basic compounds, add 0.5-1% triethylamine or ammonium hydroxide to the mobile phase. For acidic compounds, add 0.5-1% acetic acid or formic acid.

  • Dry Loading: To get the sharpest bands possible, dissolve your crude material in a suitable solvent (e.g., methanol), adsorb it onto a small amount of silica gel or Celite™, dry it completely under vacuum, and load the resulting free-flowing powder onto the top of your column. This prevents the dissolution solvent from interfering with the separation at the origin.

References

  • How TEMPO can be removed from organic reaction mixture without column chromatography? ResearchGate. [Link]

  • A general method for the separation of triphenylphosphine oxide and reaction products using high performance countercurrent chromatography. PubMed. [Link]

  • Vilsmeier–Haack reaction. Wikipedia. [Link]

  • Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. ACS Publications. [Link]

  • Trimorpholinophosphine oxide | C12H24N3O4P | CID 78180. PubChem, NIH. [Link]

  • Polymer immobilised TEMPO (PIPO): An efficient catalyst for the chlorinated hydrocarbon solvent-free and bromide-free oxidation of alcohols with hypochlorite. ResearchGate. [Link]

  • Coupling Reagents. Aapptec Peptides. [Link]

  • Work up tips: Reactions with Triphenylphosphine oxide. Shenvi Lab. [Link]

  • Vilsmeier-Haack Reaction. NROChemistry. [Link]

  • (PDF) Transition Metal Ions as Efficient Catalysts for Vilsmeier–Haack Formylation of Hydrocarbons with Reagents: Kinetics and Mechanism. ResearchGate. [Link]

  • Scalable Membrane Ion-Exchange Chromatography Purification of an Antisense Oligonucleotide. Pharmaceutical Technology. [Link]

  • How we can remove triphenylphosphine oxide from mitsunobu mixture without column? ResearchGate. [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. W. J. P. S. [Link]

  • (Z)-3,7-Dimethyl-2,6-octadienal. Organic Syntheses Procedure. [Link]

  • How to remove PPh3=O (triphenyl phosphine oxide) from crude after Wittig or Mitsunobu reaction? YouTube. [https://www.youtube.com/watch?v=JmYjTfH_A-4]([Link]

Sources

Optimization

Technical Support Center: Preventing Oxidation of Phosphine Ligands to Trimorpholinophosphine Oxide

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who utilize trimorpholinophosphine and other sensitive phosphine ligands in their work.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who utilize trimorpholinophosphine and other sensitive phosphine ligands in their work. The unintentional oxidation of these crucial reagents to their corresponding phosphine oxides is a common challenge that can significantly impact reaction yields, catalytic activity, and overall experimental outcomes.[1][2] This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to help you mitigate and prevent the formation of trimorpholinophosphine oxide.

I. Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the oxidation of trimorpholinophosphine.

Q1: I suspect my trimorpholinophosphine has oxidized. How can I confirm this?

A: The most definitive method for confirming the presence of trimorpholinophosphine oxide is through ³¹P NMR spectroscopy. Phosphine ligands (P(III)) and their corresponding phosphine oxides (P(V)) exhibit distinct chemical shifts. You will observe a downfield shift for the phosphine oxide compared to the parent phosphine. For routine checks, Thin Layer Chromatography (TLC) can also be a quick indicator, as the phosphine oxide is significantly more polar than the phosphine ligand.

Q2: What are the primary causes of trimorpholinophosphine oxidation in a typical lab setting?

A: The primary culprit is exposure to atmospheric oxygen.[1] Many phosphine ligands are highly sensitive to air and can oxidize readily.[1] Other potential sources of oxidation include peroxides present in solvents (especially aged ethers like THF or diethyl ether), moisture, and other oxidizing impurities in your reagents.[3]

Q3: Can I still use my trimorpholinophosphine if it has partially oxidized?

A: It is strongly discouraged. The presence of trimorpholinophosphine oxide can interfere with your reaction by altering the ligand-to-metal ratio, potentially leading to catalyst deactivation or the formation of undesired byproducts. For consistent and reproducible results, it is crucial to use pure, oxide-free phosphine ligands.

Q4: How should I properly store my trimorpholinophosphine to prevent oxidation?

A: Proper storage is paramount. Trimorpholinophosphine should be stored under an inert atmosphere, such as nitrogen or argon, in a tightly sealed container.[4] A glovebox is the ideal storage environment.[3][4] If a glovebox is not available, storing the solid in a Schlenk flask under a positive pressure of inert gas is a viable alternative. Refrigeration is also recommended to slow down any potential degradation pathways.[5]

II. Troubleshooting Guide: Identifying and Resolving Oxidation Issues

This section provides a more detailed analysis of common problems and their solutions, focusing on the "why" behind each recommendation.

Problem 1: Significant phosphine oxide formation is observed even with the use of an inert atmosphere.
Possible Cause Underlying Rationale Suggested Solution(s)
Contaminated Inert Gas The inert gas supply (nitrogen or argon) may be contaminated with trace amounts of oxygen. This is a common issue with house nitrogen lines or older gas cylinders.Solution: Use a high-purity inert gas source. Incorporate an oxygen trap into your gas line to scrub any residual oxygen.
Improperly Degassed Solvents Solvents can dissolve significant amounts of atmospheric oxygen.[6] Simply sparging with an inert gas may not be sufficient for highly sensitive applications.[7][8][9]Solution: Employ the freeze-pump-thaw method for solvent degassing.[7][8][9] This is the most effective technique for removing dissolved gases.[7][8][9] For less sensitive applications, vigorous sparging with a high-purity inert gas for an extended period (at least 30-60 minutes) can be effective.[8]
Residual Air in Reaction Glassware Even after purging with an inert gas, air can remain adsorbed to the surfaces of the glassware or trapped in joints.Solution: Flame-dry or oven-dry all glassware immediately before use to remove adsorbed moisture and air.[10] Assemble the glassware hot under a positive flow of inert gas. Alternatively, subject the assembled, cool glassware to several cycles of vacuum and inert gas backfill using a Schlenk line.[4]
Problem 2: Oxidation occurs during the reaction work-up.
Possible Cause Underlying Rationale Suggested Solution(s)
Exposure to Air During Extraction or Filtration Opening the reaction vessel to the atmosphere for work-up procedures is a common point of oxidation.Solution: Perform all work-up steps, including extractions and filtrations, under a positive pressure of inert gas. Use cannula transfer techniques to move solutions between flasks.
Use of Oxidizing Agents in Work-up Certain work-up procedures may inadvertently introduce oxidizing agents. For example, some grades of silica gel can have acidic sites that promote oxidation.Solution: Use neutral or basic alumina for chromatography if your product is compatible. If silica gel must be used, consider pre-treating it with a non-polar solvent to wash away any potential impurities.
Problem 3: The trimorpholinophosphine solid appears discolored or has a different consistency.
Possible Cause Underlying Rationale Suggested Solution(s)
Slow Oxidation Over Time Even with careful storage, very slow oxidation can occur over extended periods, especially if the container seal is not perfect.Solution: Before use, check the purity of your phosphine ligand via ³¹P NMR. If a significant amount of oxide is present, consider purifying the ligand or purchasing a fresh batch.
Hydrolysis Exposure to moisture can lead to hydrolysis of the phosphine ligand, which can sometimes be a precursor to oxidation.Solution: Ensure that all solvents and reagents are rigorously dried before use. Store the phosphine ligand in a desiccator within the inert atmosphere glovebox if possible.

III. Validated Protocols for Handling Air-Sensitive Phosphine Ligands

Adherence to strict, well-defined protocols is essential for success. The following are step-by-step guides for key procedures.

Protocol 1: Solvent Degassing via Freeze-Pump-Thaw

This method is the gold standard for removing dissolved gases from solvents.[7][8][9]

Materials:

  • Schlenk flask

  • High-vacuum line

  • Dewar flask

  • Liquid nitrogen

  • Solvent to be degassed

Procedure:

  • Add the solvent to the Schlenk flask. Do not fill the flask more than half full.

  • Attach the flask to the Schlenk line.

  • Freeze the solvent by immersing the flask in a liquid nitrogen bath.

  • Once the solvent is completely frozen, open the flask to the vacuum and evacuate for 5-10 minutes.

  • Close the stopcock to the vacuum line and remove the liquid nitrogen bath.

  • Allow the solvent to thaw completely. You may observe bubbling as dissolved gases are released.

  • Repeat steps 3-6 at least two more times.

  • After the final thaw, backfill the flask with a high-purity inert gas. The solvent is now ready for use.

Protocol 2: Setting up an Inert Atmosphere Reaction

This protocol outlines the basic setup for a reaction using a Schlenk line.

Materials:

  • Oven-dried glassware (reaction flask, condenser, etc.)

  • Schlenk line with dual vacuum and inert gas manifolds

  • Septa and needles

  • Cannula

Procedure:

  • Assemble the oven-dried glassware while still hot and immediately place it under a positive flow of inert gas.

  • Allow the glassware to cool to room temperature under the inert atmosphere.

  • Alternatively, assemble the cool glassware and connect it to the Schlenk line. Evacuate the system under high vacuum and then backfill with inert gas. Repeat this cycle three times to ensure a thoroughly inert atmosphere.[4]

  • Add solid reagents under a positive flow of inert gas.

  • Add degassed solvents and liquid reagents via syringe or cannula.

  • Maintain a positive pressure of inert gas throughout the reaction, typically by using a bubbler.

IV. Visualizing the Workflow

To better illustrate the key decision-making processes and workflows for preventing phosphine oxidation, the following diagrams are provided.

Oxidation_Prevention_Workflow start Start: Experiment with Trimorpholinophosphine check_purity Check Phosphine Purity (³¹P NMR) start->check_purity is_pure Is Purity >98%? check_purity->is_pure purify Purify Phosphine or Obtain New Stock is_pure->purify No prepare_glassware Prepare Glassware: Oven-dry & Assemble Hot or Vacuum/Inert Gas Cycles is_pure->prepare_glassware Yes purify->check_purity degas_solvents Degas Solvents: Freeze-Pump-Thaw prepare_glassware->degas_solvents run_reaction Run Reaction Under Inert Atmosphere degas_solvents->run_reaction inert_workup Inert Atmosphere Work-up: Cannula Transfer, Positive Pressure run_reaction->inert_workup analyze_product Analyze Product and Check for Phosphine Oxide inert_workup->analyze_product

Caption: Decision workflow for experiments using trimorpholinophosphine.

Solvent_Degassing_Methods cluster_methods Methods cluster_efficacy Relative Efficacy title Solvent Degassing Efficacy fpt Freeze-Pump-Thaw high Highest fpt->high sparging Inert Gas Sparging medium Moderate sparging->medium sonication Sonication under Vacuum low Lowest sonication->low

Caption: Comparison of common solvent degassing techniques.

By implementing these best practices, you can significantly reduce the risk of phosphine ligand oxidation, leading to more reliable and reproducible experimental results.

V. References

  • Horký, F., Franz, R., Bruhn, C., & Pietschnig, R. (2023). A General Strategy for Increasing the Air‐stability of Phosphines Including Primary Phosphines. Chemistry – A European Journal. Available at: [Link]

  • Molecular Inorganic Chemistry. (2008). Working with air and moisture sensitive compounds. Retrieved January 11, 2026, from [Link]

  • ResearchGate. (n.d.). Synthetic strategies towards phosphine ligands suitable for further assembly. Retrieved January 11, 2026, from [Link]

  • Sumby, C. J., & Gordon, C. M. (2021). The chemistry of phosphines in constrained, well-defined microenvironments. Chemical Society Reviews, 50(4), 2456–2493. Available at: [Link]

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  • Frame, M. J., & Kamer, P. C. J. (2014). Air-Stable Chiral Primary Phosphines: A Gateway to MOP Ligands with Previously Inaccessible Stereoelectronic Profiles. Organometallics, 33(22), 6334–6343. Available at: [Link]

  • UNC Charlotte. (n.d.). Alkylphosphines. Retrieved January 11, 2026, from [Link]

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Troubleshooting

Technical Support Center: Optimizing Reaction Conditions with Trimorpholinophosphine Oxide (TMPP)

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for Trimorpholinophosphine oxide (TMPP). This guide is designed for researchers, chemists, and drug development professionals who...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for Trimorpholinophosphine oxide (TMPP). This guide is designed for researchers, chemists, and drug development professionals who utilize TMPP as a coupling reagent and catalyst. Here, we synthesize technical data with field-proven insights to help you overcome common challenges and optimize your reaction conditions.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the properties and handling of TMPP.

Q1: What is Trimorpholinophosphine oxide (TMPP)? Trimorpholinophosphine oxide, also known as Phosphoric trimorpholide, is a phosphine oxide compound featuring a central phosphorus atom double-bonded to an oxygen atom and single-bonded to three morpholine rings.[1][2][3] It is a white, crystalline solid at room temperature and is notable for its high solubility in water.[1]

Q2: What are the primary applications of TMPP in chemical synthesis? TMPP is a versatile reagent primarily used in organic synthesis. Its key applications include:

  • Coupling Reagent: It is effective for the formation of amide bonds, particularly in peptide synthesis, by activating carboxylic acids.[4][5][]

  • Ligand in Coordination Chemistry: The morpholine groups and the phosphine oxide moiety allow it to form stable complexes with various metal ions, making it a valuable ligand in the development of novel catalysts.[7]

  • Catalyst: It has been studied as a catalyst in reactions like asymmetric hydrogenation and cross-coupling reactions, such as the Suzuki reaction.[1][2]

  • Polymer Chemistry: TMPP can be incorporated into polymer structures to enhance properties like thermal stability and flame retardancy.[1][7]

Q3: What are the key physical and chemical properties I should be aware of?

  • Appearance: White to off-white crystalline solid.[1][2]

  • CAS Number: 4441-12-7.[1][2][3]

  • Molecular Formula: C₁₂H₂₄N₃O₄P.[2][3]

  • Solubility: Highly soluble in water (approx. 607 g/L at 25 °C).[1] It also shows slight solubility in solvents like DMSO and Methanol.[3]

  • Stability: Stable under ambient temperatures. It should be stored in a cool, dry place away from direct sunlight and sealed in a dry environment.[1][3]

Q4: How does TMPP compare to other phosphine oxide byproducts like triphenylphosphine oxide (TPPO)? The primary advantage of TMPP over reagents that produce triphenylphosphine oxide (TPPO) lies in the purification step. TPPO is notoriously difficult to remove from reaction mixtures due to its moderate polarity and tendency to co-crystallize with products.[8] It often requires extensive chromatography or specialized scavenging techniques for removal.[8][9] In contrast, TMPP and its corresponding byproducts are highly water-soluble, allowing for straightforward removal via a simple aqueous workup (extraction). This significantly simplifies purification, saving time and resources.

Q5: What are the general safety precautions for handling TMPP? While not classified as hazardous under GHS, standard laboratory safety protocols should be followed.[1][10] Handle with caution, using appropriate personal protective equipment (PPE) such as gloves and safety goggles to avoid direct contact with skin and eyes.[1]

Troubleshooting Guide for TMPP-Mediated Reactions

Even with a robust reagent like TMPP, experimental challenges can arise. This section provides a structured approach to diagnosing and resolving common issues.

Troubleshooting Workflow for Low Reaction Yield

Below is a logical workflow to diagnose potential causes of low product yield in a TMPP-mediated coupling reaction.

G cluster_start Diagnosis start Low or No Yield Observed reagent_quality Reagent Quality Check: - TMPP anhydrous? - Substrates pure? - Solvent dry? start->reagent_quality Begin reaction_setup Reaction Setup Check: - Stoichiometry correct? - Temperature controlled? - Inert atmosphere maintained? reagent_quality->reaction_setup activation_issue Carboxylic Acid Activation Issue reaction_setup->activation_issue Setup OK coupling_issue Nucleophilic Attack (Coupling) Issue reaction_setup->coupling_issue Setup OK stability_issue Product/Reagent Degradation Issue reaction_setup->stability_issue Setup OK sol_activation Solution: - Increase TMPP equivalents (1.1-1.5 eq). - Add activating agent (e.g., HOBt). - Increase reaction time/temperature. activation_issue->sol_activation Suspected sol_coupling Solution: - Add a non-nucleophilic base (e.g., DIPEA). - Check pKa of amine. - Use a more polar aprotic solvent. coupling_issue->sol_coupling Suspected sol_stability Solution: - Run reaction at lower temperature. - Check substrate stability under basic/acidic conditions. - Ensure inert atmosphere. stability_issue->sol_stability Suspected

Caption: Troubleshooting decision tree for low yield in TMPP reactions.

Common Problems and Solutions
ProblemPotential Cause(s)Recommended Solution(s) & Rationale
Low or No Product Yield 1. Incomplete Carboxylic Acid Activation: The carboxylic acid may not be fully converted to the active phosphonium intermediate. This is common with sterically hindered acids. 2. Poor Nucleophilicity of Amine: The amine partner may be weakly nucleophilic (e.g., anilines with electron-withdrawing groups), leading to a slow coupling step.[11] 3. Presence of Moisture: Water can hydrolyze the activated intermediate or TMPP itself, quenching the reaction. 4. Incorrect Stoichiometry: Using less than one equivalent of TMPP will result in incomplete conversion of the limiting reagent.For Cause 1: Increase the stoichiometry of TMPP to 1.1-1.2 equivalents. For very difficult couplings, consider adding a classic activating agent like 1-hydroxybenzotriazole (HOBt) to form a more reactive intermediate.[12][13] For Cause 2: Add a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) (1.5-2.0 eq) to deprotonate the amine salt and increase its free concentration and nucleophilicity.[14] Consider switching to a more polar aprotic solvent like DMF or NMP to better solvate charged intermediates. For Cause 3 & 4: Ensure all reagents and solvents are anhydrous. Use freshly opened or properly stored TMPP. Run the reaction under an inert atmosphere (N₂ or Ar). Verify the stoichiometry and purity of your starting materials.
Difficulty in Product Purification 1. Product is Water-Soluble: The desired product has high water solubility, causing it to be lost into the aqueous layer during workup.[15] 2. Emulsion Formation: The presence of polar reagents and byproducts can lead to persistent emulsions during liquid-liquid extraction. 3. Incomplete Removal of Byproducts: Residual TMPP or its hydrated byproducts remain with the product.For Cause 1: If the product is highly water-soluble, avoid an aqueous workup. Instead, filter the reaction mixture (if solids are present), concentrate it in vacuo, and purify directly via chromatography or crystallization. Alternatively, perform a back-extraction of the aqueous layers with a more polar organic solvent like ethyl acetate or dichloromethane. For Cause 2: To break emulsions, add brine (saturated NaCl solution) or gently filter the mixture through a pad of Celite. For Cause 3: The key advantage of TMPP is the high water solubility of its byproducts. Perform multiple (3-4) washes with water or a slightly acidic solution (e.g., 5% citric acid) to ensure complete removal.
Racemization of Chiral Centers 1. Over-activation or Prolonged Reaction Time: The activated carboxylic acid (especially in N-protected amino acids) can form an oxazolone intermediate, which is prone to racemization.[14] 2. Excessive Base: Strong or excess base can accelerate the rate of epimerization at the α-carbon.[12][14]For Cause 1 & 2: Use an additive that suppresses racemization, such as HOBt or OxymaPure.[12][16] These additives form active esters that are more stable towards racemization than the initial phosphonium intermediate. Avoid high temperatures and monitor the reaction closely to stop it upon completion. Use the minimum necessary amount of a sterically hindered base like DIPEA, and add it slowly at a reduced temperature (e.g., 0 °C).
Formation of Side Products 1. Dehydration of Amides: For primary amides (e.g., asparagine, glutamine side chains), dehydration to the corresponding nitrile can occur.[13] 2. Guanidinylation: If using a uronium/aminium-based coupling reagent alongside TMPP, side reactions with the amine can occur.[16]For Cause 1: This is a known side reaction for many coupling reagents.[13] Run the reaction at the lowest effective temperature (e.g., 0 °C to RT) and for the shortest time possible. The use of HOBt as an additive can often mitigate this side reaction. For Cause 2: When using TMPP, avoid complex cocktails of other coupling reagents unless a specific protocol calls for it. TMPP is designed to be a standalone activator.

Experimental Protocol: General Amide Coupling

This protocol provides a reliable starting point for the synthesis of a simple amide using TMPP.

Objective: To couple a generic carboxylic acid (R-COOH) with a generic primary or secondary amine (R'-NHR'').

Materials:

  • Carboxylic Acid (1.0 eq)

  • Amine (1.1 eq)

  • Trimorpholinophosphine oxide (TMPP) (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (1.5 eq, if amine is a salt or weakly nucleophilic)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

Procedure:

  • Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the carboxylic acid (1.0 eq) and dissolve it in the chosen anhydrous solvent (e.g., DCM).

  • Reagent Addition: Add Trimorpholinophosphine oxide (TMPP) (1.1 eq) to the solution. Stir for 5-10 minutes at room temperature under an inert atmosphere (N₂).

  • Amine Addition: Add the amine (1.1 eq) to the reaction mixture. If the amine is provided as a hydrochloride or other salt, add DIPEA (1.5 eq) and stir for 2-3 minutes before adding the amine.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the limiting starting material is consumed (typically 2-12 hours).

  • Workup:

    • Dilute the reaction mixture with the organic solvent (e.g., DCM or Ethyl Acetate).

    • Transfer the mixture to a separatory funnel and wash sequentially with 5% aqueous citric acid (2x), saturated aqueous sodium bicarbonate (2x), and finally with brine (1x). The acidic and basic washes help remove unreacted amine/acid and the highly water-soluble TMPP byproducts.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography or recrystallization as needed.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Tris-(morpholino)-phosphine oxide in Modern Chemical Synthesis. Retrieved from [Link]

  • Montclare, J. K., & Tirrell, D. A. (2006). Coupling Strategies for the Synthesis of Peptide-Oligonucleotide Conjugates for Patterned Synthetic Biomineralization. PMC - NIH. Retrieved from [Link]

  • Wikipedia. (n.d.). Triphenylphosphine oxide. Retrieved from [Link]

  • El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, ACS Publications. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 4441-12-7 | Product Name : Trimorpholinophosphine Oxide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Trimorpholinophosphine oxide. PubChem Compound Database. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: My Reaction Failed: FAQ. Retrieved from [Link]

  • Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447–2467.
  • van den Berg, A. J., et al. (1992). Comparison of four bifunctional reagents for coupling peptides to proteins and the effect of the three moieties on the immunogenicity of the conjugates. PubMed. Retrieved from [Link]

  • Siritanaratkul, B., et al. (2020). Selective triphenylphosphine oxide imprinted polymer for solid scavenger application in organic synthesis. Indian Academy of Sciences.
  • Tam, J. P., et al. (1995). Peptide synthesis using unprotected peptides through orthogonal coupling methods. PMC. Retrieved from [Link]

  • Veranova. (n.d.). A Glimpse into the Development of Peptide Coupling Reagents. Retrieved from [Link]

  • Li, G. Y. (2004). The First Phosphine Oxide Ligand Precursors for Transition Metal Catalyzed Cross-Coupling Reactions: C-C, C-N, and C-S Bond Formation on Unactivated Aryl Chlorides.
  • Fairlamb, I. J. S., et al. (2018). Sustainable Methods for the Chemical Synthesis of Amides and Amide-Containing Aromatic Compounds. White Rose eTheses Online.
  • Keglevich, G., & Kiss, N. Z. (2017). New Developments on the Hirao Reactions, Especially from “Green” Point of View. NIH. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Lee, S., & Lee, D. (2013). Triphenylphosphine-catalysed amide bond formation between carboxylic acids and amines.
  • Magano, J., & Dunetz, J. R. (2012). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. NIH. Retrieved from [Link]

  • Huy, P. H. (2020). Optimization of reaction conditions for the preparation of amide 2 1a.
  • Reddit. (2021). Tips and tricks for difficult amide bond formation?. r/Chempros. Retrieved from [Link]

  • Ma, S., & Jiao, N. (2003). Highly regiocontrolled Pd-catalyzed cross-coupling reaction of terminal alkynes and allenylphosphine oxides. PubMed. Retrieved from [Link]

  • Spessard, G. O., & Miessler, G. L. (2014). Cross-Coupling Reactions.
  • ResearchGate. (2021). Troubleshooting Tips for Site Directed Mutagenesis?. Retrieved from [Link]

Sources

Optimization

Side reactions associated with Trimorpholinophosphine oxide

Prepared by the Senior Application Scientist Team Welcome to the technical support center for Trimorpholinophosphine oxide (TMPO). This guide is designed for researchers, scientists, and drug development professionals to...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for Trimorpholinophosphine oxide (TMPO). This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for challenges associated with this compound. Our focus is on addressing specific issues encountered during experimental work, particularly concerning its presence as a reaction byproduct.

Frequently Asked Questions (FAQs)

Q1: What is Trimorpholinophosphine oxide (TMPO)?

Trimorpholinophosphine oxide (CAS No. 4441-12-7), also known as phosphoric acid trimorpholide, is a white, crystalline solid organophosphorus compound.[1][2] It is characterized by a central phosphorus atom double-bonded to an oxygen atom and single-bonded to the nitrogen atoms of three morpholine rings.[3] While it has applications as a stable ligand in coordination chemistry, it is most frequently encountered in synthetic labs as a byproduct of certain chemical reactions.[1][2]

Q2: In which reactions is TMPO generated as a byproduct?

TMPO is the characteristic byproduct generated from the use of phosphonium salt coupling reagents that contain a tris(morpholino)phosphine core. A primary example of such a reagent is Bromo-tris(morpholino)phosphonium hexafluorophosphate .

This process is analogous to the formation of other phosphine oxides from common coupling reagents:

  • (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) generates the carcinogenic byproduct hexamethylphosphoramide (HMPA).[4][5]

  • (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) , a safer alternative to BOP, generates tris(pyrrolidin-1-yl)phosphine oxide.[6][7]

The fundamental reaction involves the activation of a carboxylic acid by the phosphonium reagent. The reagent delivers its activating group (e.g., a benzotriazole moiety) to the carboxylate, and the phosphonium core is released as the stable TMPO byproduct upon reaction with an amine to form the desired amide bond.[8][9]

Q3: Why is removing TMPO from a reaction mixture often challenging?

The primary difficulty in removing TMPO stems from its unique solubility profile. Unlike the common byproduct triphenylphosphine oxide (TPPO), which is non-polar and poorly soluble in water, TMPO is a highly polar molecule with significant water solubility (approx. 607 g/L at 25°C).[1][10] This high polarity means it often co-elutes with polar products during standard silica gel chromatography and cannot be easily removed by precipitation with non-polar solvents like hexanes or ether, which is a common strategy for TPPO removal.[11][12]

Q4: Can the presence of TMPO cause side reactions in my experiment?

TMPO is a phosphine oxide, a class of compounds known for high thermal and chemical stability.[2][13] In a typical synthetic reaction mixture, it is generally considered inert and is not known to cause further side reactions. The primary issues associated with TMPO are not its reactivity but its interference with product isolation and purification, which can lead to impure final compounds or reduced isolated yields.

Troubleshooting Guide: Purification & Byproduct Removal

This section addresses common problems encountered when TMPO is present as a reaction byproduct.

Issue 1: Low isolated yield after chromatography, although crude NMR analysis looked promising.

Possible Cause: Your desired product is co-eluting with TMPO on silica gel, or you are losing a polar product during an aqueous workup designed to remove the water-soluble TMPO.

Troubleshooting Workflow:

start Crude Reaction Mixture (Product + TMPO) check_sol Is the desired product water-soluble? start->check_sol aqueous_ext Perform rigorous aqueous extraction (Protocol 1). Multiple washes are critical. check_sol->aqueous_ext No zncl2_precip Use ZnCl₂ precipitation method (Protocol 2) for TMPO removal. check_sol->zncl2_precip Yes check_purity Analyze organic layer purity. Is TMPO removed? aqueous_ext->check_purity check_purity->zncl2_precip No chroma Proceed with standard silica gel chromatography. check_purity->chroma Yes end_succ Pure Product zncl2_precip->end_succ end_fail Consider alternative chromatography (Reverse-Phase or HILIC). zncl2_precip->end_fail If product is incompatible chroma->end_succ

Caption: Decision workflow for TMPO removal.

Detailed Solutions:

  • Confirm the Problem: Before extensive purification attempts, run a small-scale test. After your proposed workup, take a sample of both the organic and aqueous layers and analyze them by LC-MS or NMR to see where your product and TMPO are partitioning.

  • Optimize Aqueous Extraction: If your product has low water solubility, TMPO can be effectively removed with repeated water washes. A common mistake is performing only one or two extractions. Due to its high concentration, 3-5 washes with deionized water may be necessary. See Protocol 1 for details.

  • Alternative Chromatography: If your product is polar and co-elutes with TMPO, standard silica gel is not ideal.

    • Reverse-Phase Chromatography (C18): This is highly effective. TMPO is very polar and will elute quickly with the aqueous mobile phase, while most organic products will be retained on the nonpolar stationary phase.[11]

    • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is designed for separating polar compounds and may provide the necessary selectivity to resolve your product from TMPO.[11]

Issue 2: My product has moderate water solubility, making aqueous extraction inefficient and leading to product loss.

Possible Cause: The similar polarities of your product and TMPO prevent effective separation by liquid-liquid extraction.

Solution: Selective Precipitation of TMPO with Zinc Chloride. This is a powerful, chromatography-free method adapted from protocols used for the removal of the analogous byproduct, TPPO.[12][14][15] Phosphine oxides act as excellent Lewis bases and can form stable, often insoluble, complexes with metal salts like zinc chloride (ZnCl₂). This method precipitates the TMPO as a TMPO-ZnCl₂ complex, which can be removed by simple filtration.

See Protocol 2 for a detailed, step-by-step procedure. This is often the most effective solution when both the product and byproduct are polar.

Data Summary & Experimental Protocols

Data Presentation

The table below compares the physical properties of Trimorpholinophosphine oxide (TMPO) with the more commonly known byproduct, Triphenylphosphine oxide (TPPO), to highlight the key differences that inform purification strategies.

PropertyTrimorpholinophosphine oxide (TMPO)Triphenylphosphine oxide (TPPO)Rationale for Purification Strategy
CAS Number 4441-12-7[16]791-28-6[12]N/A
Molar Mass 305.31 g/mol [3]278.28 g/mol [12]Similar mass, separation is based on properties, not size.
Appearance White crystalline solid[2]Colorless crystalline solid[12]Both are solids at room temperature.
Melting Point 188-190 °C[17]154-158 °C[12]N/A
Polarity HighLow to ModerateKey Difference: TMPO's high polarity dictates the need for polar-based separation techniques.
Water Solubility ~607 g/L (25 °C)[1][10]Low / Sparingly soluble[12][18]Key Difference: TMPO is ideal for aqueous extraction; TPPO is not.
Solubility (Non-Polar) PoorPoorly soluble in hexanes/ether[12]TPPO can be precipitated with non-polar solvents; this is ineffective for TMPO.
Experimental Protocols
Protocol 1: Rigorous Aqueous Extraction for TMPO Removal

This protocol is suitable for products with low to negligible water solubility.

  • Solvent Selection: Ensure the crude reaction mixture is dissolved in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane). If the reaction was performed in a polar, water-miscible solvent like DMF or THF, dilute the mixture with a significant volume of ethyl acetate and water.

  • First Extraction: Transfer the biphasic mixture to a separatory funnel. Add a volume of deionized water equal to the organic layer volume. Shake vigorously for 30-60 seconds, venting frequently.

  • Separation: Allow the layers to fully separate. Drain the lower aqueous layer.

  • Repeat Extraction: Repeat the wash with fresh deionized water (steps 2-3) an additional 3 to 4 times. This repetition is crucial for effectively removing high concentrations of TMPO.

  • Brine Wash: Perform a final wash with a saturated aqueous solution of NaCl (brine). This helps to break any emulsions and removes residual water from the organic layer.

  • Drying and Concentration: Drain the organic layer into a clean flask. Dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the TMPO-free product.

Protocol 2: TMPO Removal by Precipitation with Anhydrous Zinc Chloride (ZnCl₂)

This protocol is ideal for polar products where aqueous extraction is not feasible.

  • Solvent Exchange: Concentrate the crude reaction mixture under reduced pressure to remove the reaction solvent. Re-dissolve the residue in a polar solvent such as ethanol, ethyl acetate, or THF. Ethanol is often a good starting point.[14]

  • Prepare ZnCl₂ Solution: In a separate flask, prepare a solution of anhydrous zinc chloride (1.5 to 2.0 equivalents relative to the starting phosphonium reagent) in the same solvent. Gentle warming may be required to fully dissolve the ZnCl₂.

    • Causality Note: Using anhydrous ZnCl₂ is critical, as water can interfere with the complexation and precipitation process.

  • Precipitation: Add the ZnCl₂ solution dropwise to the stirring solution of your crude product at room temperature. A white precipitate of the TMPO-ZnCl₂ complex should begin to form.

  • Complete Precipitation: Allow the mixture to stir at room temperature for 1-2 hours to ensure complete precipitation. If no solid forms, scratching the inside of the flask with a glass rod can help induce crystallization.

  • Isolation: Remove the precipitated TMPO-ZnCl₂ complex by vacuum filtration, washing the solid with a small amount of cold solvent.

  • Workup: Combine the filtrate and washes. Concentrate under reduced pressure. The resulting crude product should be significantly enriched and free of TMPO, ready for final purification (e.g., a simplified chromatography or crystallization).

References
  • Phosphonium Salts. Thieme Chemistry, Synthesis Reviews. [Link]

  • Aapptec Peptides. Coupling Reagents. [Link]

  • Wikipedia. BOP reagent. [Link]

  • Wikipedia. PyBOP. [Link]

  • The Organic Chemistry Portal. BOP - Common Organic Chemistry. [Link]

  • Wikipedia. Phosphonium coupling. [Link]

  • WikiMili. Phosphonium coupling. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Navigating the Risks: Carcinogenic Byproducts in Chemical Synthesis with BOP Reagent. [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602.
  • Dubey, L. V., & Dubey, I. Ya. (2005). Side reactions of onium coupling reagents BOP and HBTU in the synthesis of silica polymer supports. Ukrainica Bioorganica Acta, 1, 13-19.
  • Kumar, A., et al. (2021). Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. Organic Process Research & Development, 25(6), 1484-1490.
  • Aapptec. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]

  • Wikipedia. Triphenylphosphine oxide. [Link]

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  • University of Rochester, Department of Chemistry. Workup: Triphenylphosphine Oxide. [Link]

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  • ResearchGate. How does one remove triphenylphosphine oxide from product?. [Link]

  • American Pharmaceutical Review. Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination. [Link]

  • Pharmaffiliates. Trimorpholinophosphine Oxide | CAS No : 4441-12-7. [Link]

  • Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467.
  • PubChem. Trimorpholinophosphine oxide. [Link]

  • MDPI. Trivinylphosphine Oxide: Synthesis, Characterization, and Polymerization Reactivity Investigated Using Single-Crystal Analysis and Density Functional Theory. [Link]

  • ScienceDirect. Tris(hydroxymethyl)phosphine oxide – Synthesis, chemistry, and applications. [Link]

  • AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

  • ResearchGate. Peptide Coupling of Unprotected Amino Acids Through in situ p-Nitrophenyl Ester Formation. [Link]

  • Veranova. A Glimpse into the Development of Peptide Coupling Reagents. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Yields with Trimorpholinophosphine Oxide (TMPP=O)

Welcome to the technical support center for Trimorpholinophosphine oxide (TMPP=O). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and trouble...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Trimorpholinophosphine oxide (TMPP=O). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for improving reaction yields and overcoming common challenges when using this versatile reagent. This document is structured to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your experimental design.

Introduction to Trimorpholinophosphine Oxide (TMPP=O)

Trimorpholinophosphine oxide is a phosphonium-based coupling reagent frequently employed in amide and peptide synthesis. Its structure, featuring three morpholino groups attached to a phosphoryl center, imparts unique solubility and reactivity characteristics. Like other onium salt reagents, it facilitates amide bond formation by activating carboxylic acids, enabling their efficient reaction with amines.[1] Understanding its mechanism and potential pitfalls is key to maximizing its effectiveness and achieving high-yield, high-purity products.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format, providing both the probable causes and actionable solutions.

Problem 1: Low or No Product Yield in Amide/Peptide Coupling

Q: I am performing an amide coupling reaction using TMPP=O and observing very low conversion of my starting materials. What are the likely causes and how can I improve the yield?

A: Low yield is a common issue that can often be traced back to several key factors related to reagent quality, reaction conditions, and the nature of your substrates.

Possible Causes & Step-by-Step Solutions:

  • Suboptimal Activation: The activation of the carboxylic acid is the critical first step.[1] Insufficient activation will lead to poor yields.

    • Solution Protocol:

      • Order of Addition: Ensure you are pre-activating the carboxylic acid with TMPP=O before adding the amine nucleophile. Add the carboxylic acid, TMPP=O, and a non-nucleophilic base to an anhydrous solvent. Stir this mixture for 10-30 minutes to allow for the formation of the activated species before introducing the amine.

      • Base Selection: The choice of base is critical. A tertiary amine base, such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), is required to deprotonate the carboxylic acid, facilitating its reaction with TMPP=O.[1] Ensure you are using at least 2 equivalents of the base relative to the carboxylic acid.

      • Solvent: Use anhydrous polar aprotic solvents like Dichloromethane (DCM), Dimethylformamide (DMF), or Acetonitrile (MeCN). The presence of water can hydrolyze the activated intermediate, leading to the regeneration of the carboxylic acid and reduced yields.

  • Steric Hindrance: If either your carboxylic acid or amine is sterically hindered (e.g., coupling involving N-methylated or α,α-disubstituted amino acids), the reaction rate can be significantly slower.

    • Solution Protocol:

      • Increase Reaction Time and Temperature: For hindered substrates, extend the reaction time from a few hours to 24 hours. Monitor the reaction progress by TLC or LC-MS. If the reaction is still sluggish, consider gently increasing the temperature to 40-50 °C.

      • Use a More Potent Reagent Combination: While TMPP=O is effective, for extremely difficult couplings, you might consider using it in conjunction with an additive like 1-hydroxybenzotriazole (HOBt) or its aza-derivatives (HOAt), which can form more reactive esters.[2][3]

  • Reagent Purity: TMPP=O, like many phosphorus-based reagents, can be hygroscopic. Degraded or impure reagents will lead to inconsistent results.

    • Solution Protocol:

      • Use High-Purity Reagent: Ensure your TMPP=O is of high purity and has been stored under anhydrous conditions.

      • Fresh Solvents: Always use freshly dried, anhydrous solvents for your reactions.

Problem 2: Significant Side Product Formation

Q: My reaction is proceeding, but I am observing significant impurities, particularly a byproduct with a mass corresponding to racemization of my chiral amino acid. How can I suppress these side reactions?

A: Side reactions, especially racemization, are a major concern in peptide synthesis. The activation mechanism of phosphonium reagents can sometimes lead to the formation of intermediates that facilitate the loss of stereochemical integrity.[4]

Possible Causes & Step-by-Step Solutions:

  • Racemization via Oxazolone Formation: The activated carboxylic acid of an N-protected amino acid can cyclize to form a 5(4H)-oxazolone. This intermediate has an acidic α-proton that can be easily removed by the base in the reaction mixture, leading to racemization.[4]

    • Solution Protocol:

      • Minimize Pre-activation Time: Do not allow the activated carboxylic acid to stir for an extended period before adding the amine. A shorter pre-activation time (5-10 minutes) is often sufficient.

      • Control Temperature: Perform the coupling at 0 °C or room temperature. Avoid elevated temperatures unless necessary for sterically hindered couplings, as higher temperatures accelerate racemization.

      • Use a Racemization Suppressant: The addition of an agent like HOBt or HOAt is highly effective. These additives react with the initially formed activated species to generate an active ester that is less prone to racemization.[3]

      • Base Selection: Use a weaker, non-nucleophilic base like NMM instead of stronger bases like DIPEA if racemization is a persistent issue.

  • Guanidinylation of the N-terminal Amine: While less common with phosphonium reagents compared to their uronium/aminium counterparts (like HBTU), a side reaction can occur where the reagent modifies the free amine of the coupling partner, leading to chain termination.

    • Solution Protocol:

      • Stoichiometry Control: Use a slight excess (1.1-1.2 equivalents) of the carboxylic acid and TMPP=O relative to the amine. Avoid a large excess of the coupling reagent.

      • Order of Addition: As mentioned previously, pre-activating the carboxylic acid before adding the amine ensures that the coupling reagent is consumed in the desired reaction pathway first.

Problem 3: Difficulty in Removing TMPP=O Byproducts

Q: After my reaction is complete, I am struggling to separate my desired product from the phosphine oxide byproducts during workup and purification. What are the best methods for removal?

A: The byproduct of TMPP=O is the corresponding phosphine oxide, which can be polar and sometimes co-elutes with polar products during chromatography. The strategies for removing the more commonly encountered Triphenylphosphine oxide (TPPO) are highly relevant here.[5][6]

Methodologies for Byproduct Removal:

  • Crystallization/Precipitation:

    • Principle: This method relies on the differential solubility of your product and the phosphine oxide byproduct.[5]

    • Protocol:

      • Concentrate the crude reaction mixture.

      • Add a non-polar "anti-solvent" in which the phosphine oxide is poorly soluble, such as diethyl ether, pentane, or hexane.[7][8] This may cause the byproduct to precipitate.

      • Filter the solid and wash with more of the non-polar solvent. The desired product should remain in the filtrate.

  • Acid-Base Extraction:

    • Principle: The morpholino groups on TMPP=O and its byproduct can be protonated under acidic conditions, rendering them water-soluble.

    • Protocol:

      • Dissolve the crude reaction mixture in an organic solvent like ethyl acetate or DCM.

      • Wash the organic layer several times with a dilute aqueous acid solution (e.g., 1 M HCl or 5% citric acid).

      • Follow with washes of water and brine, then dry the organic layer and concentrate.

  • Precipitation with Metal Salts:

    • Principle: Phosphine oxides can form insoluble complexes with certain metal salts, such as zinc chloride (ZnCl₂).[9]

    • Protocol:

      • Dissolve the crude mixture in a polar solvent like ethanol or acetonitrile.

      • Add 1.5-2.0 equivalents of anhydrous ZnCl₂.

      • Stir for a few hours at room temperature. The phosphine oxide-ZnCl₂ complex should precipitate.

      • Filter off the solid complex. Caution: This method may not be suitable if your product can also chelate with metal ions.[8]

Data Summary for Removal Techniques:

MethodPrincipleSuitable ForKey Considerations
Precipitation Differential SolubilityNon-polar to moderately polar products.[7]Requires finding a suitable solvent/anti-solvent system.
Acid Wash Protonation of Morpholino GroupsProducts that are stable to acid and lack basic sites.Highly effective due to the basic nature of the morpholino groups.
Metal Salt Complexation Formation of Insoluble ComplexProducts without metal-chelating functional groups.[8]Effective in polar solvents where other methods might fail.[9]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for TMPP=O in amide bond formation?

A1: TMPP=O acts as a carboxylic acid activator. In the presence of a base, the deprotonated carboxylate attacks the electrophilic phosphorus center of TMPP=O. This results in the displacement of one morpholino group and the formation of a highly reactive acyloxyphosphonium intermediate. This intermediate is then susceptible to nucleophilic attack by the amine, forming the desired amide bond and releasing trimorpholinophosphine oxide byproduct.

Q2: How does TMPP=O compare to other phosphonium reagents like BOP or PyBOP?

A2: While all phosphonium reagents operate via a similar mechanistic framework, the ligands attached to the phosphorus atom influence reactivity, solubility, and byproduct properties.[1]

  • BOP (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate): Generates the highly carcinogenic byproduct hexamethylphosphoramide (HMPA), which has led to its decline in use.[3]

  • PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): A very effective and commonly used reagent. The pyrrolidino groups make it highly soluble and reactive.

  • TMPP=O: The morpholino groups in TMPP=O tend to make it and its byproducts more polar and potentially more water-soluble, which can be advantageous for aqueous workups or purification of non-polar compounds.

Q3: Can TMPP=O be used in Vilsmeier-Haack type reactions?

A3: The classic Vilsmeier-Haack reaction involves the formation of a Vilsmeier reagent (a chloroiminium ion) from a substituted amide (like DMF) and an activating agent like phosphorus oxychloride (POCl₃).[10][11][12] While TMPP=O is not a direct substitute for POCl₃, it is part of the broader family of phosphorylating and activating agents. It could potentially be used to activate amides to generate electrophilic species for reactions with electron-rich arenes, though this is not its primary documented application. The mechanism would involve the amide oxygen attacking the phosphorus center of TMPP=O.

Q4: What are the key safety and handling precautions for TMPP=O?

A4: TMPP=O should be handled in a well-ventilated area, preferably in a fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. It is a solid that can be hygroscopic, so it should be stored in a tightly sealed container in a cool, dry place. Avoid inhalation of dust and contact with skin and eyes.

Visualizing the Workflow

Logical Flow for Troubleshooting Low Yield

The following diagram outlines the decision-making process when troubleshooting a low-yield reaction with TMPP=O.

Troubleshooting_Low_Yield start Low or No Yield Observed check_reagents Are Reagents High Purity & Anhydrous? start->check_reagents reagent_yes Yes check_reagents->reagent_yes Yes reagent_no No check_reagents->reagent_no No check_conditions Are Reaction Conditions Optimal? condition_yes Yes check_conditions->condition_yes Yes condition_no No check_conditions->condition_no No check_substrates Are Substrates Sterically Hindered? substrate_yes Yes check_substrates->substrate_yes Yes substrate_no No check_substrates->substrate_no No reagent_yes->check_conditions solution_reagents Use fresh, high-purity TMPP=O and anhydrous solvents. reagent_no->solution_reagents condition_yes->check_substrates solution_conditions Optimize: 1. Pre-activate carboxylic acid. 2. Ensure >= 2 eq. base. 3. Use anhydrous solvent (DMF/DCM). condition_no->solution_conditions solution_substrates Modify Protocol: 1. Increase reaction time/temperature. 2. Consider adding HOBt/HOAt. substrate_yes->solution_substrates end_point Re-evaluate Reaction / Consult Further substrate_no->end_point solution_reagents->check_conditions solution_conditions->check_substrates solution_substrates->end_point

Caption: Decision tree for troubleshooting low yields.

Mechanism of Amide Bond Formation

This diagram illustrates the key steps in the activation and coupling process mediated by TMPP=O.

Amide_Formation_Mechanism cluster_activation Step 1: Carboxylic Acid Activation cluster_coupling Step 2: Nucleophilic Attack RCOOH R-COOH + Base Activated_Ester [R-COO-P(Morph)₃]⁺ (Acyloxyphosphonium Intermediate) RCOOH->Activated_Ester Attack on P center TMPPO TMPP=O TMPPO->Activated_Ester Amide R-CO-NH-R' (Amide Product) Activated_Ester->Amide Byproduct TMPP=O Byproduct Activated_Ester->Byproduct Amine R'-NH₂ Amine->Amide Attack on Carbonyl

Caption: General mechanism of TMPP=O mediated amide coupling.

References

  • Tamboli, Y. A., Kashid, B. D., Yadav, R. N., Rafeeq, M., Yeole, R. D., & Merwade, A. Y. (2021). Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. ACS Omega, 6(21), 13735–13741. [Link]

  • Shenvi Lab. (n.d.). Work up tips: Reactions with Triphenylphosphine oxide. [Link]

  • Batesky, D. C., Goldfogel, M. J., & Weix, D. J. (2017). Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents. The Journal of Organic Chemistry, 82(19), 9931–9936. [Link]

  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction. [Link]

  • ResearchGate. (2021). How to get rid of tri phenyl phosphine oxide (bi product)formed during synthesis of polymer? [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Workup: Triphenylphosphine Oxide. [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. [Link]

  • Vilsmeier-Haack Reaction. (n.d.). [Link]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. [Link]

  • Albericio, F., & El-Faham, A. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6605. [Link]

  • Aapptec. (n.d.). Coupling Reagents. [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions of amide synthesis. [Link]

  • Chen, Y. T., & Hsieh, H. P. (2003). Side reactions in solid-phase peptide synthesis and their applications. Journal of the Chinese Chemical Society, 50(2), 225-236. [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. [Link]

  • El-Faham, A., & Albericio, F. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(8), 995-1009. [Link]

  • Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467. [Link]

Sources

Optimization

Technical Support Center: Trimorpholinophosphine Oxide (T3P®) in Peptide Synthesis

From the desk of the Senior Application Scientist Welcome to the technical support guide for Trimorpholinophosphine oxide, more commonly known by its trade name T3P®. This resource is designed for chemists and drug devel...

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of the Senior Application Scientist

Welcome to the technical support guide for Trimorpholinophosphine oxide, more commonly known by its trade name T3P®. This resource is designed for chemists and drug development professionals who are leveraging T3P® for amide bond and peptide synthesis. T3P® stands out as an exceptional coupling reagent due to its high efficiency, excellent safety profile, and straightforward workup, largely because its byproducts are water-soluble[1][2][3]. However, like any reagent, its successful application hinges on understanding its mechanism, optimizing reaction conditions, and knowing how to troubleshoot when challenges arise.

This guide moves beyond simple protocols to explain the chemical reasoning behind each step, empowering you to resolve issues logically and efficiently.

Part 1: Foundational Knowledge & Mechanism of Action

Q1: What is T3P® and how does it facilitate peptide coupling?

T3P® is the cyclic anhydride of propanephosphonic acid. It acts as a powerful water scavenger and a carboxylic acid activator. The coupling process does not require a pre-activation step; the components are typically mixed together[1]. The reaction proceeds through two main stages:

  • Formation of a Mixed Anhydride: In the presence of a base (e.g., DIPEA, pyridine), the N-protected amino acid is deprotonated to form a carboxylate. This carboxylate then performs a nucleophilic attack on one of the phosphorus atoms of the T3P® cyclic trimer, opening the ring and forming a highly reactive mixed phosphonic-carboxylic anhydride intermediate[3][4].

  • Nucleophilic Attack by the Amine: The free amine group of the second amino acid (or peptide fragment) attacks the activated carbonyl carbon of the mixed anhydride. This forms the desired peptide bond and releases propanephosphonic acid as a byproduct.

The primary advantage here is that the resulting phosphonic acid byproducts are highly soluble in water, allowing for a simple aqueous extraction during workup, which is a significant improvement over reagents like DCC that produce insoluble urea byproducts[1][3].

T3P_Mechanism AA1 R-COOH (N-Protected Amino Acid) Carboxylate R-COO⁻ AA1->Carboxylate + Base Base Base (e.g., Pyridine, DIPEA) Base->Carboxylate T3P T3P® MixedAnhydride Mixed Anhydride (Active Intermediate) T3P->MixedAnhydride AA2 H₂N-R' (Amine Component) Peptide Peptide Product AA2->Peptide Nucleophilic Attack Carboxylate->MixedAnhydride + T3P® MixedAnhydride->Peptide Byproduct Water-Soluble Phosphonic Acids MixedAnhydride->Byproduct Peptide->Byproduct

Caption: General mechanism of T3P®-mediated amide bond formation.

Part 2: Troubleshooting Common Coupling Failures

Q2: My reaction has stalled or resulted in a low yield. What are the primary causes and how do I fix them?

A low or incomplete conversion is the most common issue. A systematic approach is key to diagnosing the problem.

Troubleshooting_Flowchart Start Problem: Low Coupling Yield Reagents 1. Reagent Integrity Start->Reagents Stoichiometry 2. Stoichiometry Start->Stoichiometry Conditions 3. Reaction Conditions Start->Conditions T3P_Quality T3P® Degradation? (Moisture sensitive) Reagents->T3P_Quality Check T3P® Solvent_Quality Solvent Impurities? (e.g., amines in old DMF) Reagents->Solvent_Quality Check Solvents T3P_Equiv Insufficient T3P®? (Start with 1.15-1.5 eq.) Stoichiometry->T3P_Equiv Check Activator Base_Equiv Insufficient Base? (Need ≥2 eq. to neutralize acids) Stoichiometry->Base_Equiv Check Base Temp Temperature Too Low? (Try RT or gentle heat for hindered couplings) Conditions->Temp Optimize Temp Concentration Too Dilute? (Check molarity, typically 0.1-0.5 M) Conditions->Concentration Optimize Conc. Mixing Poor Mixing/Solubility? Conditions->Mixing Check Solubility

Caption: Troubleshooting flowchart for low-yield T3P® couplings.

Detailed Checks:

  • Reagent Integrity:

    • T3P® Sensitivity: T3P® is sensitive to water[3]. Although it is stable in its commercially supplied solvent solutions for extended periods, repeated exposure to atmospheric moisture can lead to hydrolysis and loss of activity. Use fresh or properly stored T3P® solution and anhydrous solvents.

    • Solvent Quality: This is a critical and often overlooked factor. Aged or low-quality N,N-Dimethylformamide (DMF) can contain dimethylamine and formic acid impurities[5]. Dimethylamine is a primary amine and will compete with your substrate for the activated acid, leading to a capped side product and reduced yield. If using DMF, ensure it is peptide synthesis grade and fresh. Consider greener, more stable solvents like Ethyl Acetate (EtOAc) or 2-Methyltetrahydrofuran (2-MeTHF)[5][6].

  • Stoichiometry:

    • T3P® Equivalents: One mole of T3P® is generally required per mole of amide bond formed. To ensure complete conversion, a slight excess (e.g., 1.15 to 1.5 equivalents relative to the carboxylic acid) is typically recommended to drive the reaction to completion[1].

    • Base Equivalents: At least two equivalents of base are required. The first equivalent deprotonates the carboxylic acid to form the reactive carboxylate. The second equivalent neutralizes the acidic proton on the amine component's salt (e.g., if using an amino acid salt like HCl·H-Gly-OMe). An additional equivalent is needed to neutralize the phosphonic acid byproduct formed. Therefore, starting with 3-4 equivalents of base is a robust strategy[1].

  • Reaction Conditions:

    • Temperature: Most T3P® couplings proceed efficiently at room temperature (20-25°C)[1]. For sterically hindered amino acids (e.g., Aib, Val) or difficult couplings, gentle heating (e.g., 40-60°C) may be required to increase the reaction rate[5][6].

    • Order of Addition: A standard and effective procedure is to dissolve the carboxylic acid and amine components in the chosen solvent, add the base, and then slowly add the T3P® solution[1]. Pre-activation of the acid before adding the amine is generally not required and can sometimes be detrimental[7].

Q3: I'm observing a significant level of epimerization. Isn't T3P® supposed to be low-racemizing?

Yes, T3P® is renowned for its ability to suppress epimerization, often outperforming carbodiimide-based reagents[1][2]. However, the reaction environment, particularly the choice of base, plays a crucial role.

Causality: Epimerization at the α-carbon of the activated amino acid can occur via two main pathways: direct enolization or, more commonly, the formation of a 5(4H)-oxazolone intermediate. The formation and racemization of this oxazolone are highly base-dependent.

Solutions:

  • Optimize Your Base: While Diisopropylethylamine (DIPEA) is common, it can sometimes promote epimerization in sensitive couplings. Studies have shown that pyridine is an exceptionally effective base for minimizing racemization when used with T3P®, especially at lower temperatures (0°C)[4][8]. N-methylmorpholine (NMM) is another good alternative.

  • Control Temperature: Perform the coupling at a lower temperature. For substrates known to be prone to racemization, start the reaction at 0°C before allowing it to slowly warm to room temperature[1].

  • Avoid Excess Base: While sufficient base is necessary, a large excess can accelerate oxazolone formation. Use the minimum amount required for full conversion (typically 3-4 equivalents).

BasepKa (Conjugate Acid)Typical UseNotes on Epimerization
Pyridine ~5.2Highly Recommended for sensitive substrates.Shown to be superior in suppressing epimerization with T3P®[8].
N-Methylmorpholine (NMM) ~7.4Good general-purpose base.Generally offers low levels of epimerization.
Triethylamine (TEA) ~10.7Common, but can be problematic.Higher basicity can sometimes increase epimerization risk.
DIPEA (Hünig's base) ~10.7Widely used due to being non-nucleophilic.Effective, but can promote epimerization more than pyridine in certain cases[6].
Q4: The workup is messy and my product is difficult to purify. What went wrong?

A key advantage of T3P® is its clean workup profile[1]. If you are facing purification challenges, it's likely due to side reactions or an improper workup procedure.

Common Pitfalls & Solutions:

  • Incomplete Reaction: If the reaction did not go to completion, you will be trying to separate your product from unreacted starting materials, which can be difficult. First, confirm completion via LC-MS or TLC before beginning the workup. If incomplete, see Q2.

  • Improper Quenching/Washing: The phosphonic acid byproducts are removed with an aqueous wash.

    • Ensure your organic solvent is sufficiently immiscible with water (e.g., EtOAc, DCM, 2-MeTHF).

    • Perform sequential washes with a mild acid (e.g., dilute HCl or citric acid) to remove excess base, followed by a mild base (e.g., sat. NaHCO₃ solution) to remove unreacted carboxylic acid and the phosphonic acid byproducts. Finish with a brine wash to remove residual water.

  • Side Reactions with Solvents: As mentioned, impurities in DMF can lead to N,N-dimethylamide side products[5]. If you suspect this, switch to a fresh bottle of high-purity solvent or an alternative like ethyl acetate.

Part 3: Advanced Applications & Protocols

Q5: Can I use T3P® for Solid-Phase Peptide Synthesis (SPPS)?

Yes, T3P® has been successfully applied to SPPS, positioning it as a "green" alternative to many common SPPS reagents[5][9]. However, its application in SPPS differs slightly from solution-phase.

Key Considerations for SPPS:

  • Additives are Often Necessary: In the constrained environment of a solid support, the bulky T3P® reagent may have difficulty accessing the reaction site. Its performance is often significantly improved by using it in combination with an additive like OxymaPure®[5][6]. In this context, T3P® acts as an alternative to carbodiimides to generate the active Oxyma ester in situ.

  • Solvent Choice is Critical: While T3P® performed poorly in DMF for SPPS in some studies, it showed excellent results in greener solvents like acetonitrile (ACN) and 2-MeTHF[5].

  • Optimization is Key: The optimal conditions (equivalents, temperature, coupling time) can be sequence-dependent and may require more rigorous optimization compared to standard reagents like HATU. Microwave assistance has also been shown to be compatible and can dramatically shorten reaction times[5].

Protocol: General Procedure for Solution-Phase Dipeptide Synthesis

This protocol outlines the coupling of Z-Phe-OH with H-Gly-OEt·HCl as a representative example.

Materials:

  • Z-Phe-OH (1.0 eq)

  • H-Gly-OEt·HCl (1.05 eq)

  • Pyridine (3.0 eq)

  • T3P® (50% solution in EtOAc, 1.2 eq)

  • Ethyl Acetate (EtOAc), Anhydrous

  • Standard aqueous workup solutions (1M HCl, sat. NaHCO₃, sat. NaCl)

Procedure:

  • Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add Z-Phe-OH (1.0 eq) and H-Gly-OEt·HCl (1.05 eq).

  • Dissolution: Add anhydrous EtOAc to dissolve the solids (to a concentration of approx. 0.2 M).

  • Basification: Cool the flask to 0°C in an ice bath. Slowly add pyridine (3.0 eq) and stir the resulting slurry for 10 minutes.

  • Activation & Coupling: Slowly add the T3P® solution (1.2 eq) dropwise via syringe over 5 minutes. The reaction mixture should become homogeneous.

  • Reaction Monitoring: Allow the reaction to stir at 0°C for 30 minutes, then remove the ice bath and let it warm to room temperature. Monitor the reaction progress by TLC or LC-MS until the starting carboxylic acid is consumed (typically 1-4 hours).

  • Workup: a. Dilute the reaction mixture with additional EtOAc. b. Transfer the mixture to a separatory funnel and wash sequentially with:

    • 1M HCl (2x)
    • Water (1x)
    • Saturated NaHCO₃ solution (2x)
    • Saturated NaCl (brine) solution (1x) c. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄. d. Filter the drying agent and concentrate the filtrate in vacuo to yield the crude product, which can then be purified by recrystallization or column chromatography if necessary.

References

  • Vertex AI Search Grounding API Redirect. (n.d.). Optimizing Peptide Coupling: Key Techniques.
  • Curia Global. (2024). Understanding T3P® from start to finish.
  • Mattellone, A., et al. (2023). Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent: methods and challenges. RSC Publishing.
  • Jad, Y. E., et al. (n.d.). Propylphosphonic Anhydride (T3P®) as Coupling Reagent for Solid-Phase Peptide Synthesis. Spiral.
  • AMRI. (n.d.). WE'VE GOT T3P® DOWN TO AN EXACT SCIENCE.
  • Palladino, C., et al. (2023). Fast Solution-Phase and Liquid-Phase Peptide Syntheses (SolPSS and LPPS) Mediated by Biomimetic Cyclic Propylphosphonic Anhydride (T3P®). PMC - NIH.
  • (n.d.). Propylphosphonic anhydride (T3P®): An expedient reagent for organic synthesis. PDF.
  • Mattellone, A., et al. (2023). Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent. RSC Publishing.
  • Dunetz, J. R., et al. (2011). General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Chemistry Portal.
  • (2007). T3P: A Convenient and Useful Reagent in Organic Synthesis. R Discovery.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • (n.d.). Propanephosphonic Acid Anhydride (T3P®) - A Benign Reagent for Diverse Applications Inclusive of Large-Scale Synthesis.
  • Mattellone, A., et al. (2023). Speeding up sustainable solution-phase peptide synthesis using T3P® as green coupling reagent: methods and challenges. ResearchGate.
  • Curia Global. (n.d.). Blog: How T3P can enable greener, cost-effective peptide synthesis.

Sources

Troubleshooting

Technical Support Center: Regenerating Phosphine from Trimorpholinophosphine Oxide

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the regen...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the regeneration of phosphines from their corresponding oxides, with a specific focus on Trimorpholinophosphine Oxide. Our goal is to equip you with the scientific understanding and practical knowledge to overcome common challenges in your laboratory work.

Introduction: The Challenge of the P=O Bond

The regeneration of a tertiary phosphine from its oxide is a critical step in many synthetic applications, particularly in catalysis where phosphine ligands are ubiquitous. The phosphorus-oxygen (P=O) bond in a phosphine oxide is thermodynamically very stable, making its reduction a non-trivial synthetic challenge.[1] Trimorpholinophosphine oxide, a common byproduct in reactions utilizing trimorpholinophosphine, presents its own set of considerations due to the presence of the nitrogen-containing morpholino groups. This guide will walk you through the most effective methods, potential pitfalls, and solutions for successfully regenerating your valuable phosphine.

Frequently Asked Questions (FAQs)

Q1: What are the most effective and commonly used methods for reducing a tertiary phosphine oxide like Trimorpholinophosphine Oxide?

The most prevalent and generally effective methods for the reduction of tertiary phosphine oxides involve the use of oxophilic reagents, with silanes being the reagents of choice in many laboratory settings.[2][3]

  • Silane Reagents: Trichlorosilane (HSiCl₃) and hexachlorodisilane (Si₂Cl₆) are powerful and relatively inexpensive reducing agents for this transformation.[2] Polymethylhydrosiloxane (PMHS) is another cost-effective and less hazardous option, though it may require higher temperatures.[4]

  • Aluminum Hydrides: Diisobutylaluminum hydride (DIBAL-H) is another potent reducing agent capable of reducing a wide range of phosphine oxides, including sterically hindered ones, often at moderate temperatures.[5][6]

  • Boranes: Borane complexes can also be used for the deoxygenation of phosphine oxides.[2]

For Trimorpholinophosphine Oxide, a silane-based reduction is a logical starting point due to its efficiency and the electron-rich nature of the phosphine oxide.

Q2: What is the general mechanism of phosphine oxide reduction using a silane reagent?

The reduction of a phosphine oxide with a silane is driven by the high affinity of silicon for oxygen. The general mechanism involves the phosphine oxide acting as a Lewis base, attacking the electrophilic silicon atom of the silane. This process can be influenced by additives. For instance, with trichlorosilane, the presence of a base like triethylamine (Et₃N) can lead to the formation of the highly reactive SiCl₃⁻ anion, which then attacks the phosphine oxide.[2] The stereochemical outcome at the phosphorus center (retention or inversion) can be dependent on the specific silane and the presence or absence of additives.[2][7]

Silane Reduction Mechanism R3PO R₃P=O Intermediate [R₃P-O-SiHCl₃] R3PO->Intermediate Nucleophilic Attack HSiCl3 HSiCl₃ HSiCl3->Intermediate R3P R₃P Intermediate->R3P P-O Bond Cleavage HOSiCl3 (HO)SiCl₃ Intermediate->HOSiCl3 Si-O Bond Formation Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Dry Glassware & Inert Atmosphere Add_PO Add Trimorpholinophosphine Oxide & Solvent Start->Add_PO Add_Reagent Add Reducing Agent (e.g., HSiCl₃) Add_PO->Add_Reagent Heat Heat to Desired Temperature Add_Reagent->Heat Monitor Monitor Reaction (TLC, ³¹P NMR) Heat->Monitor Quench Careful Quenching (e.g., aq. NaHCO₃) Monitor->Quench Upon Completion Extract Extract with Organic Solvent Quench->Extract Dry Dry Organic Layer (e.g., MgSO₄) Extract->Dry Purify Purify (e.g., Filtration, Recrystallization) Dry->Purify Product Pure Trimorpholinophosphine Purify->Product

Caption: A typical experimental workflow for phosphine oxide reduction.

Problem: I am having difficulty purifying the resulting Trimorpholinophosphine.

Possible Cause 1: Contamination with Siloxane Byproducts

  • Explanation: The reduction of phosphine oxides with silanes generates silicon-based byproducts (siloxanes), which can sometimes be difficult to separate from the desired phosphine.

  • Solution:

    • After quenching the reaction, perform an aqueous workup. The siloxane byproducts are often insoluble and can be removed by filtration through a pad of Celite or silica gel. [4] * Recrystallization of the crude product can also be an effective purification method.

Possible Cause 2: Re-oxidation of the Product

  • Explanation: Tertiary phosphines, especially electron-rich ones like Trimorpholinophosphine, can be sensitive to air oxidation. [2]Exposure to air during the workup and purification can lead to the re-formation of the phosphine oxide.

  • Solution:

    • Perform the entire workup and purification under an inert atmosphere to the extent possible.

    • Use degassed solvents for extraction and recrystallization.

Experimental Protocol: Reduction of Trimorpholinophosphine Oxide with Trichlorosilane

Disclaimer: This is a general protocol and should be adapted and optimized for your specific laboratory conditions and scale. Always perform a thorough risk assessment before starting any new experiment.

Materials:

  • Trimorpholinophosphine oxide

  • Trichlorosilane (HSiCl₃)

  • Triethylamine (Et₃N, optional, but can accelerate the reaction)

  • Anhydrous toluene

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution (degassed)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Schlenk flask and other appropriate oven-dried glassware

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Setup: Assemble an oven-dried Schlenk flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen/argon inlet.

  • Reagents: Under a positive pressure of inert gas, charge the flask with Trimorpholinophosphine oxide (1.0 eq) and anhydrous toluene.

  • Addition of Reagents: If using triethylamine, add it (1.1 eq) to the stirred suspension. Cool the mixture to 0°C in an ice bath. Slowly add trichlorosilane (1.5 - 2.0 eq) dropwise via syringe.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. The reaction can then be heated to reflux to drive it to completion.

  • Monitoring: Monitor the reaction progress by taking aliquots (under inert atmosphere) and analyzing by TLC or ³¹P NMR spectroscopy. The disappearance of the starting phosphine oxide signal and the appearance of the phosphine signal will indicate the reaction's progress.

  • Quenching: Once the reaction is complete, cool the flask to 0°C and very carefully and slowly quench the reaction by adding degassed, saturated aqueous NaHCO₃ solution. Caution: Quenching can be exothermic and may release gas.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with toluene. Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude Trimorpholinophosphine. Further purification can be achieved by recrystallization or filtration through a short plug of silica gel under an inert atmosphere.

References

  • Wikipedia. Phosphine oxides. [Link]

  • Monticelli, M., et al. (2019). Metal-Free Reduction of Phosphine Oxides Using Polymethylhydrosiloxane. Molecules, 24(15), 2743. [Link]

  • Biffis, A., et al. (2005). A Superior Method for the Reduction of Secondary Phosphine Oxides. Organic Letters, 7(9), 1841-1844. [Link]

  • Radosevich, A. T., et al. (2017). Chemoselective Reductions of Phosphine Oxides by 1,3-Diphenyl-Disiloxane. ACS Catalysis, 7(9), 6065-6069. [Link]

  • Radosevich, A. T. (2016). Room Temperature Chemoselective Phosphine Oxide Reduction and Mechanism-Based Inhibitors of BioA. University of Minnesota Digital Conservancy. [Link]

  • Beller, M., et al. (2020). General and chemoselective reduction of phosphine oxides by an enhanced oxophilic competition mechanism. Green Chemistry, 22(18), 6046-6052. [Link]

  • Gaumont, A.-C., et al. (2015). Reduction of secondary and tertiary phosphine oxides to phosphines. Chemical Society Reviews, 44(10), 3096-3117. [Link]

  • Harvey, J. N., & Maseras, F. (2012). Why do silanes reduce electron-rich phosphine oxides faster than electron-poor phosphine oxides?. Chemical Communications, 48(83), 10292-10294. [Link]

  • Keglevich, G., et al. (2015). New Insights into the Mechanism of Reduction of Tertiary Phosphine Oxides by Means of Phenylsilane. ChemistrySelect, 1(1), 1-5. [Link]

  • Organic Chemistry Portal. Phosphine synthesis by reduction. [Link]

  • Nolan, S. P., et al. (2021). A Mild One-Pot Reduction of Phosphine(V) Oxides Affording Phosphines(III) and Their Metal Catalysts. Organometallics, 40(6), 727-735. [Link]

  • Nolan, S. P., et al. (2021). A Mild One-Pot Reduction of Phosphine(V) Oxides Affording Phosphines(III) and Their Metal Catalysts. National Institutes of Health. [Link]

  • Lemaire, M., et al. (2009). Reduction of Phosphine Oxides to Phosphines with the InBr3/TMDS System. European Journal of Organic Chemistry, 2009(21), 3564-3569. [Link]

  • Airgas. (2015). SAFETY DATA SHEET: Toxic Flammable Gas Mixture: Phosphine 10-24.99% / Silane 75-90%. [Link]

  • Jones, S., et al. (2016). P-Chiral phosphine oxide catalysed reduction of prochiral ketimines using trichlorosilane. Tetrahedron: Asymmetry, 27(2-3), 91-98. [Link]

  • CN103012345A. Regeneration method of triphenyl phosphine oxide.
  • Radosevich, A. T., et al. (2014). Direct Conversion of Phosphonates to Phosphine Oxides: An Improved Synthetic Route to Phosphines Including the First Synthesis of Methyl JohnPhos. Organometallics, 33(1), 164-167. [Link]

  • ResearchGate. (2019). Reduction of phosphine oxides. [Link]

  • CN101481389B.
  • Scientific Update. (2023). Triphenylphosphine Oxide- Waste Not, Want Not. [Link]

  • Stradiotto, M., et al. (2020). Surface-Assisted Selective Air Oxidation of Phosphines Adsorbed on Activated Carbon. ACS Omega, 5(20), 11467-11474. [Link]

  • Organic Chemistry Portal. Synthesis of phosphine oxides. [Link]

  • Keglevich, G. (2016). The Reduction of Tertiary Phosphine Oxides by Silanes. Current Organic Synthesis, 13(1), 23-33. [Link]

  • ResearchGate. (2021). A Mild One-Pot Reduction of Phosphine(V) Oxides Affording Phosphines(III) and Their Metal Catalysts. [Link]

  • SESHA. (2008). Silane Safety. [Link]

  • ResearchGate. (2016). Attempted synthesis of phosphine oxide 23. [Link]

  • GOV.UK. (2024). Phosphine: incident management. [Link]

  • Warner, C. J., et al. (2016). P-Chiral phosphine oxide catalysed reduction of prochiral ketimines using trichlorosilane. Semantic Scholar. [Link]

  • ResearchGate. (2017). New and Mild Reduction of Phosphine Oxides with Phosphites to access Phosphines. [Link]

  • Praxair. (2009). Silane SiH4 Safety Data Sheet SDS P4649. [Link]

  • REC Silicon. (2019). Safety Data Sheet: Silane. [Link]

  • Han, L.-B., et al. (2023). Reduction of Triphenylphosphine Oxide to Triphenylphosphine by Phosphonic Acid. Journal of Organic Chemistry, 88(6), 3909-3915. [Link]

  • ResearchGate. (2019). Reduction of phosphine oxides to phosphines. [Link]

  • ChemistryViews. (2017). Mild Reduction of Phosphine Oxides. [Link]

Sources

Optimization

Stability of Trimorpholinophosphine oxide under acidic/basic conditions

Welcome to the technical support center for Trimorpholinophosphine Oxide (TMPO). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troublesh...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Trimorpholinophosphine Oxide (TMPO). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for experiments involving TMPO, with a focus on its stability under acidic and basic conditions.

Introduction to Trimorpholinophosphine Oxide (TMPO)

Trimorpholinophosphine oxide (CAS 4441-12-7) is a white crystalline solid widely used in organic synthesis and coordination chemistry.[1] Its unique structure, featuring a central phosphorus atom bonded to an oxygen atom and three morpholine rings, imparts specific chemical properties. While stable under normal storage conditions, its stability in acidic and basic aqueous environments is a critical consideration for experimental design, formulation development, and reaction work-ups.[2] This guide will address common questions and troubleshooting scenarios related to the hydrolytic stability of TMPO.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is the general stability of Trimorpholinophosphine Oxide (TMPO)?

Under anhydrous and neutral conditions, TMPO is a stable compound.[2] However, the presence of its three phosphoramidate (P-N) bonds makes it susceptible to hydrolysis under both acidic and basic conditions. The stability of TMPO in your experiment will be highly dependent on the pH, temperature, and the presence of other reactive species.

Q2: How does pH affect the stability of TMPO?

The pH of the aqueous environment is the most critical factor governing the stability of TMPO.

  • Acidic Conditions (pH < 7): TMPO is expected to be significantly less stable in acidic solutions. The nitrogen atoms of the morpholine rings can be protonated, which enhances the leaving group ability of the morpholine moiety and facilitates the cleavage of the P-N bond.[3][4][5] The pKa of the conjugate acid of morpholine is approximately 8.3-8.5, meaning that at a pH below this value, a significant fraction of the morpholino groups will be protonated, increasing the rate of hydrolysis.[2][6][7]

  • Neutral Conditions (pH ≈ 7): TMPO is most stable at or near neutral pH, although slow hydrolysis can still occur over extended periods, especially at elevated temperatures.

  • Basic Conditions (pH > 9): In basic solutions, TMPO can undergo hydroxide-catalyzed hydrolysis. The hydroxide ion acts as a nucleophile, attacking the phosphorus center and leading to the cleavage of the P-N bond.

Q3: What are the likely degradation products of TMPO hydrolysis?

The hydrolysis of TMPO will lead to the cleavage of one or more of the P-N bonds. The primary degradation products are expected to be:

  • Dimorpholinophosphinic acid and morpholine (from the cleavage of one P-N bond).

  • Morpholinophosphonic acid and two molecules of morpholine (from the cleavage of two P-N bonds).

  • Phosphoric acid and three molecules of morpholine (from the complete hydrolysis of all three P-N bonds).

The exact distribution of these products will depend on the reaction conditions (pH, temperature, reaction time).

Q4: Can I use TMPO in reactions that are worked up with aqueous acid or base?

Caution is advised. While brief exposure to mild acidic or basic conditions during an extractive work-up may be tolerated, especially at low temperatures, prolonged exposure or the use of strong acids or bases can lead to significant degradation of TMPO. If your product of interest is sensitive, it is recommended to neutralize the reaction mixture before extraction or use alternative purification methods that do not involve harsh pH conditions.

Part 2: Troubleshooting Guide

This section addresses specific issues that researchers may encounter during their experiments with TMPO.

Scenario 1: Unexpectedly low yield in a reaction where TMPO is a byproduct, after an acidic work-up.

  • Problem: You performed a reaction (e.g., a dehydration or coupling) where TMPO is a byproduct. After quenching the reaction with aqueous acid and extracting your product, you observe a lower than expected yield and the presence of unknown polar impurities in your crude material.

  • Probable Cause: The acidic work-up has likely caused the hydrolysis of TMPO into its corresponding phosphinic and phosphonic acids, as well as morpholine. These degradation products are more polar than TMPO and may co-extract with your desired product, complicating purification and potentially lowering the isolated yield.

  • Solution:

    • Modify the Work-up: Instead of an acidic quench, try quenching with a saturated aqueous solution of ammonium chloride (a mildly acidic salt) or even just water.

    • Neutralize Before Extraction: If an acidic or basic quench is necessary, neutralize the aqueous layer to a pH of ~7 with a suitable buffer or by carefully adding a mild acid or base before extracting your product.

    • Alternative Purification: Consider non-aqueous work-up procedures or purification by column chromatography on silica gel, which can effectively separate your product from TMPO and its more polar degradation products.

Scenario 2: A formulation containing TMPO shows a decrease in potency over time when stored as an aqueous solution.

  • Problem: You have prepared an aqueous stock solution or formulation containing TMPO, and upon re-analysis after a period of storage, you find that the concentration of TMPO has decreased, and new peaks are appearing in your analytical chromatogram.

  • Probable Cause: TMPO is undergoing hydrolysis in the aqueous environment. The rate of degradation will be influenced by the pH of the solution and the storage temperature.

  • Solution:

    • pH Adjustment: If possible, adjust the pH of your formulation to be as close to neutral (pH 7) as possible. Buffering the solution can help maintain a stable pH.

    • Storage Conditions: Store the solution at a lower temperature (e.g., 2-8 °C) to slow down the rate of hydrolysis. For long-term storage, consider preparing the formulation in a non-aqueous solvent if your application allows, or lyophilizing the aqueous formulation to a solid powder.

    • Fresh Preparation: For critical applications, it is always best to prepare aqueous solutions of TMPO fresh before use.

Part 3: Experimental Protocols and Data

Forced Degradation Study of Trimorpholinophosphine Oxide

To proactively understand the stability of TMPO in your specific experimental matrix, a forced degradation study is highly recommended. This involves intentionally subjecting TMPO to stressful conditions to accelerate its degradation.[8][9]

Objective: To identify the potential degradation products of TMPO and to determine the conditions under which it is stable or unstable.

Materials:

  • Trimorpholinophosphine Oxide (TMPO)

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • Acetonitrile (HPLC grade)

  • Formic acid (for mobile phase)

  • HPLC system with UV or MS detector

  • pH meter

  • Thermostatically controlled water bath or oven

Protocol:

  • Sample Preparation: Prepare a stock solution of TMPO in a suitable solvent (e.g., acetonitrile or water) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: To separate aliquots of the TMPO stock solution, add an equal volume of 0.1 M HCl and 1 M HCl. Incubate the solutions at room temperature and at an elevated temperature (e.g., 60 °C).

    • Base Hydrolysis: To separate aliquots of the TMPO stock solution, add an equal volume of 0.1 M NaOH and 1 M NaOH. Incubate the solutions at room temperature and at 60 °C.

    • Oxidative Degradation: To an aliquot of the TMPO stock solution, add an equal volume of 3% H₂O₂. Incubate at room temperature.

    • Thermal Degradation: Store an aliquot of the TMPO stock solution (and a sample of solid TMPO) at an elevated temperature (e.g., 60 °C).

    • Control Sample: Keep an aliquot of the TMPO stock solution at room temperature, protected from light.

  • Time Points: Withdraw samples from each stress condition at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).

  • Sample Neutralization: Before analysis, neutralize the acidic and basic samples to approximately pH 7.

  • Analysis: Analyze all samples by a suitable analytical method, such as HPLC-UV or HPLC-MS, to quantify the amount of remaining TMPO and to detect the formation of degradation products.

Table 1: Representative Stability Data for TMPO under Forced Degradation
Stress ConditionTemperatureTime (hours)% TMPO Remaining (Hypothetical)Major Degradation Products (Expected)
0.1 M HClRoom Temp.2485%Dimorpholinophosphinic acid, Morpholine
1 M HCl60 °C8<10%Morpholinophosphonic acid, Phosphoric acid, Morpholine
0.1 M NaOHRoom Temp.2490%Dimorpholinophosphinic acid, Morpholine
1 M NaOH60 °C825%Morpholinophosphonic acid, Phosphoric acid, Morpholine
3% H₂O₂Room Temp.24>95%Minimal degradation expected
Water60 °C48>98%Minimal degradation expected

Note: The data in this table is hypothetical and for illustrative purposes. Actual degradation rates should be determined experimentally.

Analytical Method for Monitoring TMPO Degradation

A reversed-phase high-performance liquid chromatography (RP-HPLC) method is well-suited for monitoring the stability of TMPO.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient: A suitable gradient from high aqueous to high organic content (e.g., 5% B to 95% B over 15 minutes).

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm or Mass Spectrometry (MS) for identification of degradation products.

  • Injection Volume: 10 µL

This method should allow for the separation of the relatively nonpolar TMPO from its more polar, water-soluble degradation products.

Part 4: Mechanistic Insights and Visualization

The stability of TMPO is intrinsically linked to the reactivity of its P-N bonds. The following diagram illustrates the proposed degradation pathways under acidic and basic conditions.

G cluster_acid Acidic Conditions TMPO Trimorpholinophosphine Oxide (TMPO) Protonated_TMPO Protonated TMPO TMPO->Protonated_TMPO H+ DP1 Dimorpholinophosphinic Acid + Morpholine TMPO->DP1 OH- (Hydrolysis) Protonated_TMPO->DP1 H2O (Hydrolysis) DP2 Morpholinophosphonic Acid + 2 Morpholine DP1->DP2 Further Hydrolysis DP3 Phosphoric Acid + 3 Morpholine DP2->DP3 Complete Hydrolysis

Caption: Proposed degradation pathways of TMPO.

References

  • Laitinen, R. S., & Raftery, M. J. (2000). Hydrolytic reactions of diribonucleoside 3',5'-(3'-N-phosphoramidates): kinetics and mechanisms for the P-O and P-N bond cleavage of 3'-amino-3'-deoxyuridylyl-3',5'-uridine. Journal of the American Chemical Society, 122(45), 11064-11073. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 8083, Morpholine. [Link]

  • Reddy, V. P., & Kumar, A. (2020). Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates. Molecules, 25(16), 3684. [Link]

  • Garrison, A. W., & Boozer, C. E. (1968). The acid-catalyzed hydrolysis of a series of phosphoramidates. Journal of the American Chemical Society, 90(13), 3486-3493. [Link]

  • Koizumi, T., & Haake, P. (1973). Reactivity and Mechanism of Hydrolysis of Phosphonamides. Journal of the American Chemical Society, 95(24), 8073-8079. [Link]

  • Filo. (2023). The pKa of the conjugate acid of morpholine is 8.33. [Link]

  • Williams, R. (n.d.). pKa Data Compiled by R. Williams. [Link]

  • Haake, P., & Koizumi, T. (1981). Reactivity and mechanism of hydrolysis of phosphonamides. Journal of the American Chemical Society, 103(7), 1709-1714. [Link]

  • Raugei, S., & Klein, M. L. (2002). Mechanisms of P-N bond hydrolysis in physiological pH. The Journal of Physical Chemistry B, 106(43), 11366-11374. [Link]

  • Williams, R. (2022). pKa Data Compiled by R. Williams. Organic Chemistry Data. [Link]

  • MedCrave. (2016). Forced Degradation Studies. MOJ Bioequivalence & Bioavailability, 2(6). [Link]

  • Pharmaceutical Technology. (2016). Forced Degradation Studies for Biopharmaceuticals. [Link]

  • Pasek, M. A., & Kee, T. P. (2021). Phosphorylation of nucleosides by P-N bond species generated from prebiotic reduced phosphorus sources. Communications Chemistry, 4(1), 1-9. [Link]

  • Kanavarioti, A., & Baird, E. E. (1996). Catalysis of hydrolysis and nucleophilic substitution at the P-N bond of phosphoimidazolide-activated nucleotides in phosphate buffers. Journal of the American Chemical Society, 118(49), 12265-12272. [Link]

  • International Journal of Pharmaceutical and Clinical Research. (2016). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. 8(5), 407-417. [Link]

  • BioProcess International. (2010). Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

  • FooDB. (2010). Showing Compound Morpholine (FDB008207). [Link]

  • Research Journal of Pharmacy and Technology. (2018). A Review: Stability Indicating Forced Degradation Studies. 11(10), 4635-4642. [Link]

  • Györke, A., & Keglevich, G. (2021). The Hydrolysis of Phosphinates and Phosphonates: A Review. Molecules, 26(16), 4930. [Link]

  • Asmel, N. K., & Abdullah, M. P. (2023). A Review of Recent Developments in Analytical Methods for Determination of Phosphorus from Environmental Samples. Applied Sciences, 13(15), 8820. [Link]

  • Agency for Toxic Substances and Disease Registry. (1997). Toxicological Profile for White Phosphorus. [Link]

  • Agency for Toxic Substances and Disease Registry. (2012). Toxicological Profile for Phosphate Ester Flame Retardants. [Link]

  • González-Gómez, D., & Eljarrat, E. (2021). Analytical methods for human biomonitoring of pesticides. A review. Analytica Chimica Acta, 1162, 338458. [Link]

  • Li, M., & Wu, Y. (2014). Investigation of Excipient Compatibility and Associated Degradations for the Formulation Development of a Small Molecule Pharmaceutical Compound. AAPS PharmSciTech, 15(6), 1438-1445. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2023). A Review on Analytical Methods for the Degradation of Phytoconstituents. 14(6), 2686-2693. [Link]

  • Wu, Y., & Li, M. (2011). Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility. AAPS PharmSciTech, 12(4), 1248-1263. [Link]

  • Badawy, S., & Hussain, M. (2007). Drug-Excipient Compatibility Studies in Formulation Development: Current Trends and Techniques. Pharmaceutical Development and Technology, 12(3), 217-229. [Link]

  • Gupta, A., & Pandey, S. (2019). Drug Excipient Compatibility Testing Protocols and Charaterization: A Review. Asian Journal of Chemical and Pharmaceutical Research, 6(3), 1-22. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 78180, Trimorpholinophosphine oxide. [Link]

  • Pharmaffiliates. (n.d.). Trimorpholinophosphine Oxide. [Link]

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  • Al-Hamdany, A. J., & Al-Azzawi, A. M. (2017). COMPATIBILITY STUDIES OF SULFADOXINE WITH PHARMACEUTICAL EXCIPIENTS FOR THE DEVELOPMENT OF SUPPOSITORIES NOVEL DRUG DELIVERY SYSTEMS. International Journal of Pharmaceutical Sciences and Research, 8(10), 4221-4228. [Link]

Sources

Optimization

Technical Support Center: Decomplexation of Metals from Trimorpholinophosphine Oxide (TMPO) Ligands

Welcome to the technical support center for the decomplexation of metals from Trimorpholinophosphine oxide (TMPO) ligands. This guide is designed for researchers, scientists, and drug development professionals who utiliz...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the decomplexation of metals from Trimorpholinophosphine oxide (TMPO) ligands. This guide is designed for researchers, scientists, and drug development professionals who utilize metal-TMPO complexes in their work and require robust methods for the subsequent removal of the TMPO ligand. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address the common challenges encountered during the decomplexation process.

Introduction: The Challenge of TMPO Decomplexation

Trimorpholinophosphine oxide (TMPO) is a highly polar, tridentate ligand that forms stable complexes with a variety of metal ions. Its strong coordination to metal centers, primarily through the phosphoryl oxygen, can be both an asset in catalysis and synthesis and a significant challenge during product purification and isolation.[1] Incomplete removal of TMPO can lead to contamination of the final product, interfere with subsequent synthetic steps, and complicate characterization.

This guide will equip you with the knowledge to effectively and efficiently decomplex metals from TMPO ligands, ensuring the integrity and purity of your target compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that determine the stability of a Metal-TMPO complex?

A1: The stability of a Metal-TMPO complex is governed by several key factors:

  • Nature of the Metal Ion: Hard Lewis acids form more stable complexes with the hard Lewis base phosphoryl oxygen of TMPO.[1] For instance, lanthanide (e.g., La(III), Th(IV)) and other hard metal ions will form more robust complexes compared to softer metal ions.[2] The stability of complexes with bivalent first-row transition metals often follows the Irving-Williams series: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II).

  • Ligand Properties: The electronic and steric properties of the ligand are crucial. The three morpholino groups on TMPO contribute to its steric bulk and influence the accessibility of the metal center.

  • pH of the Solution: The pH can significantly impact the stability of the complex, especially if other ligands in the coordination sphere have acidic or basic functionalities.[3][4] Changes in pH can lead to protonation or deprotonation of co-ligands, altering the overall charge and stability of the complex.

Q2: How can I monitor the progress of the decomplexation reaction?

A2: ³¹P NMR spectroscopy is the most direct and effective method for monitoring the decomplexation of TMPO.[5] The phosphorus atom in the TMPO ligand will exhibit a distinct chemical shift when coordinated to a metal center compared to the free ligand. By taking aliquots of the reaction mixture over time, you can track the disappearance of the peak corresponding to the coordinated TMPO and the appearance of the peak for the free ligand. This allows for a quantitative assessment of the reaction's progress.[6][7]

Q3: Are there any specific safety precautions I should take during TMPO decomplexation?

A3: Standard laboratory safety protocols should always be followed. Specific considerations for TMPO decomplexation include:

  • Solvent Hazards: Be aware of the flammability and toxicity of the organic solvents used in extraction and chromatography.

  • Reagent Toxicity: Some reagents used for decomplexation, such as strong acids, bases, or oxidizing/reducing agents, are corrosive and/or toxic. Handle them with appropriate personal protective equipment (PPE).

  • Thermal Decomposition: If employing thermal decomplexation, be aware of the potential for sudden decomposition and ensure the apparatus is properly vented.[8]

Troubleshooting Guide

This section addresses common issues encountered during the decomplexation of TMPO from metal complexes.

Problem Possible Cause(s) Suggested Solution(s)
Incomplete Decomplexation 1. Insufficiently Strong Displacing Ligand: The competing ligand is not a strong enough Lewis base to displace the TMPO. 2. Reaction Not at Equilibrium: The reaction time may be too short. 3. Steric Hindrance: The metal center may be sterically shielded, preventing the incoming ligand from accessing it.1. Select a Stronger Ligand: Choose a ligand with a higher affinity for the metal ion. Consult stability constant databases for guidance.[9][10] 2. Increase Reaction Time/Temperature: Allow the reaction to proceed for a longer duration or gently heat the mixture to facilitate equilibrium. 3. Use a Smaller, High-Affinity Ligand: A sterically less demanding ligand may be more effective.
Product Co-precipitation with TMPO or its Metal Complex 1. Similar Solubilities: The desired product and the TMPO-containing species have similar solubility profiles in the chosen solvent system. 2. Formation of Ternary Complexes: The product, metal, and TMPO may form a stable ternary complex.1. Solvent Screening: Experiment with a wider range of solvents or solvent mixtures to find a system where the solubilities differ significantly. 2. Change Decomplexation Method: Consider a method that alters the chemical nature of the TMPO, such as oxidative or reductive decomplexation, to change its solubility.
Product Degradation During Decomplexation 1. Harsh Reaction Conditions: The use of strong acids, bases, or high temperatures may be degrading the target molecule. 2. Oxidative or Reductive Damage: The chosen decomplexation method may be incompatible with functional groups on the product.1. Milder Conditions: Attempt the decomplexation at a lower temperature or with less harsh reagents. 2. Alternative Decomplexation Strategy: Switch to a more benign method, such as ligand displacement with a neutral ligand.
Difficulty in Separating Free TMPO from the Product 1. High Polarity of Both Compounds: Both the product and free TMPO are highly polar, leading to co-elution during chromatography.1. Chromatography Optimization: Experiment with different stationary phases (e.g., alumina, reverse-phase silica) or eluent systems. 2. Derivatization: If possible, temporarily derivatize a functional group on your product to alter its polarity for easier separation.

Experimental Protocols & Methodologies

Here we provide detailed protocols for the most common TMPO decomplexation strategies.

Method 1: Ligand Displacement

This is often the mildest and most straightforward method, relying on the introduction of a ligand with a higher affinity for the metal center to displace the TMPO.

Protocol: Ligand Displacement of TMPO

  • Solvent Selection: Dissolve the Metal-TMPO complex in a suitable solvent in which both the complex and the displacing ligand are soluble.

  • Ligand Addition: Add an excess (typically 3-10 equivalents) of the displacing ligand to the solution. Common displacing ligands include water, ammonia, pyridine, or other strongly coordinating solvents or molecules.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating. Monitor the progress of the reaction by ³¹P NMR spectroscopy, observing the disappearance of the coordinated TMPO peak and the appearance of the free TMPO peak.

  • Work-up and Purification: Once the reaction is complete, remove the solvent under reduced pressure. The free TMPO can then be separated from the product by standard purification techniques such as crystallization, precipitation, or chromatography.

G cluster_workflow Ligand Displacement Workflow A Dissolve Metal-TMPO Complex B Add Excess Displacing Ligand A->B Select appropriate solvent C Stir and Monitor (³¹P NMR) B->C Allow for ligand exchange D Work-up and Purification C->D Confirm decomplexation

Caption: Workflow for TMPO decomplexation via ligand displacement.

Method 2: Reductive Decomplexation

This method involves reducing the metal center to a lower oxidation state, which often weakens the M-O bond with the TMPO ligand, facilitating its removal.

Protocol: Reductive Decomplexation

  • Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent re-oxidation.

  • Reagent Selection: Dissolve the Metal-TMPO complex in a suitable anhydrous solvent. Add a reducing agent such as sodium borohydride, lithium aluminum hydride, or a milder reducing agent compatible with the product's functional groups.

  • Reaction Conditions: Stir the reaction at a suitable temperature (often 0 °C to room temperature).

  • Monitoring and Quenching: Monitor the reaction by TLC or ³¹P NMR. Once complete, carefully quench the excess reducing agent (e.g., by slow addition of water or a saturated aqueous solution of ammonium chloride).

  • Extraction and Purification: Perform an aqueous work-up to remove the metal salts and the free TMPO. The desired product can then be isolated from the organic layer and purified.

G cluster_workflow Reductive Decomplexation Workflow A Dissolve Metal-TMPO Complex (Inert Atmosphere) B Add Reducing Agent A->B Choose compatible solvent C Reaction and Monitoring B->C Control temperature D Quench Excess Reagent C->D Confirm decomplexation E Aqueous Work-up and Purification D->E Isolate product

Caption: Workflow for TMPO decomplexation via reduction of the metal center.

Method 3: Thermal Decomplexation

In some cases, the Metal-TMPO bond can be broken by heating the complex, leading to the dissociation of the TMPO ligand.

Protocol: Thermal Decomplexation

  • Thermogravimetric Analysis (TGA): If possible, perform TGA on the Metal-TMPO complex to determine the onset temperature of decomposition.[2][8][11] This will provide a suitable temperature range for the bulk decomplexation.

  • Heating: Heat the solid Metal-TMPO complex under a vacuum or in a stream of inert gas to the predetermined temperature.

  • Volatilization and Collection: The liberated TMPO may volatilize under these conditions and can be collected on a cold finger or in a trap.

  • Analysis of Residue: Analyze the remaining solid to confirm the removal of TMPO and the integrity of the desired product.

G cluster_workflow Thermal Decomplexation Workflow A Determine Decomposition Temperature (TGA) B Heat Complex under Vacuum or Inert Gas A->B Optimize temperature C Collect Volatilized TMPO B->C Ligand removal D Analyze Residue C->D Confirm product purity

Caption: Workflow for TMPO decomplexation via thermal treatment.

Decision-Making Diagram for Decomplexation Strategy

Choosing the right decomplexation strategy is critical for success. The following diagram provides a logical framework for selecting the most appropriate method based on the properties of your metal complex and target product.

G Start Start: Need to Decomplex TMPO Q1 Is the product sensitive to heat? Start->Q1 Q2 Is the product sensitive to redox reagents? Q1->Q2 Yes Thermal Thermal Decomplexation Q1->Thermal No Q3 Is a suitable displacing ligand available? Q2->Q3 Yes Redox Oxidative/Reductive Decomplexation Q2->Redox No Displacement Ligand Displacement Q3->Displacement Yes Reassess Re-evaluate complex synthesis or purification strategy Q3->Reassess No

Caption: Decision tree for selecting a TMPO decomplexation method.

References

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  • Oxidative Elimination and Reductive Addition of Thiol-Terminated Polymer Ligands to Metal Nanoparticles. (2022). Angewandte Chemie International Edition, 61(35), e202202405. Retrieved January 11, 2026, from [Link]

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Troubleshooting

Technical Support Center: Enhancing the Catalytic Activity of Trimorpholinophosphine Oxide (TMPO) Complexes

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for Trimorpholinophosphine Oxide (TMPO) complexes. This guide is designed for researchers, scientists, and drug development profes...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for Trimorpholinophosphine Oxide (TMPO) complexes. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights, actionable protocols, and robust troubleshooting strategies. Our goal is to help you navigate the complexities of using TMPO as a ligand in catalysis, ensuring the integrity and success of your experiments.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions about TMPO and its role in catalysis.

Q1: What is Trimorpholinophosphine Oxide (TMPO) and why is it used as a ligand?

Trimorpholinophosphine oxide is a highly polar, air-stable organophosphorus compound. It belongs to the class of phosphine oxides, which are characterized by a phosphorus(V) center double-bonded to an oxygen atom and single-bonded to three organic substituents—in this case, morpholine rings.

TMPO and similar phosphine oxides are valuable in catalysis for several reasons:

  • Stability: Unlike many trivalent phosphine ligands that are sensitive to air, TMPO is already in a high oxidation state (P(V)), making it robust and easy to handle.[1]

  • Lewis Basicity: The phosphoryl oxygen (P=O) is a hard Lewis base, allowing it to coordinate strongly with various metal centers.[2] This interaction can stabilize the metal catalyst.[3]

  • Modulation of Catalytic Activity: The basicity of the phosphoryl oxygen, influenced by the morpholine substituents, can modulate the electronic properties of the central metal in a complex, thereby influencing the catalyst's performance in various transformations.[4]

  • Versatility: Phosphine oxide-based complexes are effective catalysts for a wide array of chemical reactions, including polymerizations, cross-coupling reactions, oxidations, and hydrogenations.[4]

Q2: How does TMPO coordinate to a metal center?

TMPO typically coordinates to a metal center through the oxygen atom of the phosphoryl group (P=O). This M-O bond is the primary mode of interaction.[2] The coordination elongates the P-O bond slightly, which is consistent with the stabilization of the ionic resonance structure of the P=O bond upon complexation.[2]

cluster_TMPO TMPO Ligand cluster_Complex Metal Complex P P O O P->O phosphoryl group N1 N(CH₂CH₂)₂O P->N1 N2 N(CH₂CH₂)₂O P->N2 N3 N(CH₂CH₂)₂O P->N3 M Metal Center (M) O->M Coordination Bond (M-O)

Caption: Coordination of TMPO to a metal center via the phosphoryl oxygen.

Q3: What are the main challenges associated with using TMPO in a reaction?

The primary challenge is often not the stability of the TMPO ligand itself, but the purification of the final product. Due to its high polarity, TMPO and related phosphine oxide byproducts can be difficult to separate from polar reaction products, complicating the workup and potentially reducing isolated yields.[5][6] Additionally, like any catalyst system, the overall complex can be susceptible to deactivation through various pathways unrelated to ligand oxidation.[7][8]

Core Experimental Protocols

These protocols provide standardized procedures for handling, synthesizing, and utilizing TMPO complexes.

Protocol 1: Safe Handling and Storage of TMPO

TMPO is generally considered to have low toxicity but should be handled with standard laboratory precautions.[9]

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area or a fume hood to avoid inhaling dust.[10] Avoid contact with skin and eyes.[9] After handling, wash hands thoroughly.[10]

  • Storage: Store TMPO in a tightly sealed container in a cool, dry, and well-ventilated place.[9][10] It is hygroscopic and should be protected from moisture.

Protocol 2: General Procedure for Synthesis of a Metal-TMPO Complex

This protocol describes a general method for preparing a TMPO complex from a labile metal precursor.[2]

  • Preparation: In a Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve the labile metal salt (e.g., Pd(OAc)₂, NiCl₂(DME)) in an appropriate anhydrous solvent (e.g., THF, Dichloromethane).

  • Ligand Addition: In a separate flask, dissolve the required molar equivalents of TMPO in the same anhydrous solvent.

  • Complexation: Slowly add the TMPO solution to the stirring metal salt solution at room temperature.

  • Reaction: Allow the mixture to stir for 1-12 hours. The formation of a precipitate or a color change may indicate complex formation.

  • Isolation: If a precipitate has formed, isolate the complex by filtration under inert conditions. Wash the solid with a cold, non-coordinating solvent (e.g., hexane, diethyl ether) to remove any unreacted starting materials.

  • Drying and Storage: Dry the isolated complex under vacuum. Store the final product under an inert atmosphere to prevent degradation, especially if the metal center is air-sensitive.

  • Characterization: Confirm the structure and purity of the complex using techniques such as ³¹P NMR, ¹H NMR, and elemental analysis.

Protocol 3: General Procedure for a TMPO-Catalyzed Cross-Coupling Reaction

This protocol outlines a typical setup for a palladium-catalyzed C-N cross-coupling reaction, a common application for phosphine-ligated catalysts.[11][12]

  • Inert Atmosphere: Assemble a Schlenk flask or a vial inside a glovebox. Add the Metal-TMPO pre-catalyst or generate the catalyst in situ by adding the metal precursor (e.g., Pd₂(dba)₃) and TMPO ligand.

  • Reagent Addition: Add the aryl halide, the amine (or other coupling partner), and the base (e.g., Cs₂CO₃, K₃PO₄).

  • Solvent Addition: Add the required volume of anhydrous, deoxygenated solvent (e.g., Toluene, Dioxane). Ensure all solvents have been properly deoxygenated by sparging with an inert gas or through freeze-pump-thaw cycles.[13]

  • Reaction: Seal the vessel and remove it from the glovebox. Place the reaction in a pre-heated oil bath and stir for the designated time.

  • Monitoring: Monitor the reaction progress using TLC or GC-MS analysis of small aliquots.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts.

  • Purification: Concentrate the filtrate and purify the crude product using column chromatography. See the Troubleshooting Guide for tips on removing residual TMPO.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with TMPO complexes in a question-and-answer format.

Start Problem: Low or Inconsistent Yield Check_Inert Was the reaction run under a strictly inert atmosphere with degassed solvents? Start->Check_Inert Check_Reagents Are the starting materials and reagents pure and dry? Check_Inert->Check_Reagents Yes Cause_Decomposition Possible Cause: Catalyst Decomposition/ Deactivation Check_Inert->Cause_Decomposition No Check_Conditions Have reaction conditions (temp, conc, base) been optimized? Check_Reagents->Check_Conditions Yes Cause_Poisoning Possible Cause: Catalyst Poisoning Check_Reagents->Cause_Poisoning No Check_Catalyst Is the Metal-TMPO complex known to be active? Consider a control reaction. Check_Conditions->Check_Catalyst Yes Cause_Suboptimal Possible Cause: Suboptimal Conditions Check_Conditions->Cause_Suboptimal No Cause_Inactive Possible Cause: Inactive Pre-catalyst Check_Catalyst->Cause_Inactive No Solution_Inert Solution: Improve inert techniques. Use a glovebox. Verify solvent degassing. Cause_Decomposition->Solution_Inert Solution_Purify Solution: Purify all reagents. Use freshly dried solvents. Cause_Poisoning->Solution_Purify Solution_Screen Solution: Screen different bases, solvents, and temperatures. Cause_Suboptimal->Solution_Screen Solution_Verify Solution: Synthesize fresh catalyst or purchase from a reliable source. Characterize before use. Cause_Inactive->Solution_Verify

Caption: Troubleshooting workflow for low-yield reactions.

Problem 1: My reaction is slow, incomplete, or provides no product.

  • Possible Cause A: Catalyst Deactivation. While TMPO itself is stable, the overall metal complex can deactivate. Common mechanisms include thermal degradation (sintering) at high temperatures or poisoning by impurities in the substrates or solvent.[7][8]

    • Suggested Solution:

      • Verify Reagent Purity: Ensure all starting materials are pure. Impurities containing sulfur or other strongly coordinating groups can act as catalyst poisons.[8]

      • Optimize Temperature: Excessively high temperatures can lead to the agglomeration and deactivation of metal centers.[14] Try running the reaction at a lower temperature for a longer duration.

      • Ensure Inert Conditions: Even though TMPO is air-stable, the active catalytic species, particularly low-valent metal centers like Pd(0), are often highly sensitive to oxygen.[13] Ensure your reaction is performed under a strictly inert atmosphere with rigorously deoxygenated solvents.

  • Possible Cause B: Incorrect Ligand-to-Metal Ratio. The performance of a catalytic system is often highly dependent on the ligand-to-metal ratio. Too little ligand can lead to catalyst decomposition, while too much can inhibit catalysis by occupying all available coordination sites on the metal.

    • Suggested Solution: Screen different ligand-to-metal ratios (e.g., 1:1, 2:1, 4:1) to find the optimal conditions for your specific transformation.

  • Possible Cause C: Inappropriate Base or Solvent. The choice of base and solvent can dramatically affect reaction outcomes in cross-coupling and other base-mediated reactions.[15]

    • Suggested Solution: Perform a systematic screen of different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvents (e.g., Toluene, Dioxane, THF, DMF). The solubility of the base and reactants is a critical factor.

Problem 2: I am having difficulty separating my product from TMPO during purification.

  • Possible Cause: TMPO is a highly polar compound, making it difficult to separate from polar products using standard silica gel chromatography.[5]

    • Suggested Solution A: Modified Chromatography.

      • Concentrate the reaction mixture.

      • Suspend the residue in a solvent mixture with low polarity, such as 9:1 Hexanes/Ethyl Acetate or pure Diethyl Ether.[5]

      • Filter this suspension through a short plug of silica gel. The less polar product should elute while the highly polar TMPO remains adsorbed at the top of the silica.[5] This may need to be repeated.

    • Suggested Solution B: Lewis Acid Precipitation. Certain Lewis acids form insoluble adducts with phosphine oxides.[6]

      • After the reaction workup (aqueous extraction), dissolve the crude material in a suitable solvent like Toluene.

      • Add 1-2 equivalents of anhydrous MgCl₂ or ZnCl₂ and stir the mixture for several hours.

      • The TMPO-Lewis acid complex should precipitate out of the solution.

      • Filter the mixture to remove the precipitate and concentrate the filtrate to recover the purified product. Note that this method is reported to be ineffective in THF.[6]

Problem 3: The catalytic activity decreases over time or in subsequent runs (for recycled catalysts).

  • Possible Cause: Catalyst Deactivation. This is a common issue in all catalytic processes. The primary irreversible deactivation mechanisms are typically:

    • Fouling/Coking: Deposition of carbonaceous materials on the catalyst surface, blocking active sites.[8][16]

    • Sintering: The agglomeration of metal particles at high temperatures, leading to a loss of active surface area.[14][17]

    • Leaching: The dissolution of the active metal species from the support into the reaction medium.

    • Poisoning: Strong chemisorption of impurities onto the active sites.[8]

    • Suggested Solution: Catalyst Regeneration. Depending on the deactivation mechanism, regeneration may be possible. A general approach involves:

      • Washing: Wash the catalyst with a solvent to remove adsorbed organic species.

      • Chemical Treatment: For poisoning, a mild acid or base wash may remove the bound impurity.[7]

      • Thermal Treatment (Calcination): For coking, heating the catalyst under a controlled atmosphere (e.g., dilute air/N₂) can burn off carbon deposits.[7] This must be done carefully to avoid sintering.

Parameter Typical Range Rationale & Key Considerations
Catalyst Loading 0.1 - 5 mol%Lower loadings are economically favorable but may require longer reaction times or higher temperatures. Higher loadings can improve rates for challenging substrates.
Ligand:Metal Ratio 1:1 to 4:1Influences the formation and stability of the active catalytic species. The optimal ratio is system-dependent and must be determined empirically.
Temperature 25 - 120 °CMust be high enough to overcome the activation energy but low enough to prevent catalyst decomposition and side reactions.[4]
Solvent Toluene, Dioxane, THF, DMFChoice depends on substrate solubility and reaction temperature. Must be anhydrous and deoxygenated to protect the active catalyst.[13]
Base K₂CO₃, Cs₂CO₃, K₃PO₄, t-BuONaThe base strength and solubility are critical, especially in cross-coupling reactions where it facilitates key steps like transmetalation.[15]
Table 1. Typical Reaction Parameters for TMPO-Complex Catalyzed Reactions.

References

  • G. Salehi, A. Grabulosa, et al. (2019). Coordination chemistry and catalysis with secondary phosphine oxides. Catalysis Science & Technology. [Source not publicly available]
  • J. R. D. Scott, D. J. St. Cyr, et al. (n.d.). Phosphine Oxides as Stabilizing Ligands for the Palladium-Catalyzed Cross-Coupling of Potassium Aryldimethylsilanolates. PMC - NIH. [Link]

  • P. S, S. K. S, et al. (n.d.). Diverse Catalytic Applications of Phosphine Oxide-Based Metal Complexes. ResearchGate. [Link]

  • L. He, H. Gong, et al. (2021). Phosphorus-Based Catalysis. ACS Central Science. [Link]

  • (n.d.). Enhancement of catalytic hydrolysis activity for organophosphates by the metal–organic framework MOF-808-NH2via post-synthetic modification. Journal of Materials Chemistry A (RSC Publishing). [Link]

  • A. C. T. A. van der P, J. N. H. Reek, et al. (2019). Phosphine Oxide Based Supramolecular Ligands in the Rhodium-Catalyzed Asymmetric Hydrogenation. Organometallics - ACS Publications. [Link]

  • (2025). Tri(4-morpholinyl)phosphine oxide - SAFETY DATA SHEET. Alfa Aesar. [Link]

  • S. R. Mullane, S. T. T. P. T. Dep, et al. (2023). Enhancement of catalytic hydrolysis activity for organophos-phates by the Metal-Organic Framework MOF- 808-NH2 via post-syntheti. ChemRxiv. [Link]

  • (n.d.). Organophosphorus catalytic reaction based on reduction of phosphine oxide. ResearchGate. [Link]

  • M. Abdullah, M. A. Sa, et al. (n.d.). A Review on Deactivation and Regeneration of Catalysts for Dimethyl Ether Synthesis. MDPI. [Link]

  • (n.d.). Workup: Triphenylphosphine Oxide. Department of Chemistry : University of Rochester. [Link]

  • (n.d.). Transition metal complexes of phosphine oxides. Wikipedia. [Link]

  • (n.d.). Development and Applications of Pd Catalysts for C-N Cross-Coupling Reactions. ProQuest. [Link]

  • P. J. Kocienski, C. J. Love, et al. (n.d.). Triphenylphosphine oxide complex process.
  • L. He, H. Gong, et al. (2021). Phosphorus-Based Catalysis. eScholarship.org. [Link]

  • S. Shah, M. Z. K, et al. (2023). Mechanistic Study on Steric Activity Interplay of Olefin/Polar Monomers for Industrially Selective Late Transition Metal Catalytic Reactions. MDPI. [Link]

  • M. A. Ali, O. Elmahdi, et al. (n.d.). Transition Metal Phosphides (TMP) as a Versatile Class of Catalysts for the Hydrodeoxygenation Reaction (HDO) of Oil-Derived Compounds. MDPI. [Link]

  • (2020). Progress in -Phosphine Oxide- Catalysis. EPFL. [Link]

  • (n.d.). Catalyst Deactivation and Regeneration | Request PDF. ResearchGate. [Link]

  • S. Specklin, A. S. W. M, et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. NIH. [Link]

  • (2025). Synthesis and coordination properties of new preorganized ligand on the triphenylphosphine oxide platform | Request PDF. ResearchGate. [Link]

  • C. H. Bartholomew, C. H. Bartholomew, et al. (n.d.). Advances in Catalyst Deactivation and Regeneration. MDPI. [Link]

  • S. V. Sysolyatin, A. A. K, et al. (n.d.). TM-Free and TM-Catalyzed Mechanosynthesis of Functional Polymers. MDPI. [Link]

  • (n.d.). Catalyst deactivation and regeneration | PPTX. Slideshare. [Link]

  • (n.d.). TEMPO-functionalized mesoporous silica particles as heterogeneous oxidation catalysts in flow | Request PDF. ResearchGate. [Link]

  • L. S. Villagran, F. d. M. M, et al. (2024). Synthesis and Characterization of Transition Metal Complexes Supported by Phosphorus Ligands Obtained Using Hydrophosphination of Cyclic Internal Alkenes. MDPI. [Link]

  • (n.d.). New Trends in C–C Cross-Coupling Reactions: The Use of Unconventional Conditions. MDPI. [Link]

  • M. S. W. M, T. Dudev, et al. (n.d.). Mechanism of the Early Catalytic Events in the Collagenolysis by Matrix Metalloproteinase-1. MDPI. [Link]

  • M. H. Al-H, A. H. A. Al-H, et al. (2023). Trivinylphosphine Oxide: Synthesis, Characterization, and Polymerization Reactivity Investigated Using Single-Crystal Analysis and Density Functional Theory. NIH. [Link]

  • J. L. Ye, S. Kal, et al. (2026). Photocatalytic Decyanation of Arylacetonitriles Enabled by Diphenylboryl Radicals via Spin Delocalization and α-Fragmentation. ACS Publications. [Link]

  • (n.d.). Cross-coupling reactions – Knowledge and References. Taylor & Francis. [Link]

  • (2025). Structures and catalytic properties of triphenylphosphine oxide complexes of scandium and lanthanide triflates | Request PDF. ResearchGate. [Link]

  • (n.d.). Catalytic oxidation of triphenylphosphine using a ruthenium–oxygen complex. Journal of the Chemical Society D - RSC Publishing. [Link]

  • J. M. B. (2023). Triphenylphosphine Oxide- Waste Not, Want Not. Scientific Update - UK. [Link]

  • M. A. Ali, O. Elmahdi, et al. (2025). (PDF) Transition Metal Phosphides (TMP) as a Versatile Class of Catalysts for the Hydrodeoxygenation Reaction (HDO) of Oil-Derived Compounds. ResearchGate. [Link]

  • R. E. J. P. E. V. P. O. C. (n.d.). Crystal Imperfections of Industrial Vanadium Phosphorous Oxide Catalysts. MDPI. [Link]

  • M. E. H. Z. H. C. N. B. E. F. (n.d.). Enhanced Activation of Peroxymonosulfate for Tetracycline Degradation Using CoNi-Based Electrodeposited Films. MDPI. [Link]

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Optimization

Technical Support Center: Navigating Work-up Procedures for Reactions Containing Trimorpholinophosphine Oxide (TMPO)

Welcome to our specialized technical guide designed for researchers, scientists, and drug development professionals. This document provides in-depth, field-proven insights into the effective removal of Trimorpholinophosp...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our specialized technical guide designed for researchers, scientists, and drug development professionals. This document provides in-depth, field-proven insights into the effective removal of Trimorpholinophosphine oxide (TMPO), a common byproduct in many contemporary organic syntheses. Its unique physical properties often present significant purification challenges. Here, we dissect these challenges and offer robust, validated solutions.

Part 1: Frequently Asked Questions (FAQs) & Core Concepts

Q1: What is Trimorpholinophosphine oxide (TMPO) and what makes it so challenging to remove during work-up?

A: Trimorpholinophosphine oxide (TMPO) is a white, crystalline solid with the chemical formula C₁₂H₂₄N₃O₄P.[1] It is a highly polar and water-soluble compound that is often a byproduct in reactions utilizing specific reagents, such as certain coupling agents or in phosphine-free catalysis.[2][3] The primary difficulty in its removal stems from its high polarity and broad solubility profile. It is soluble in water and many common organic solvents, which can lead to its persistence in both aqueous and organic layers during standard liquid-liquid extractions.[3][4] This can complicate purification, especially when the desired product has similar polarity.

Q2: My crude product NMR shows signals consistent with morpholine, but my desired molecule doesn't contain this moiety. Could this be TMPO?

A: Yes, this is a strong indication of the presence of TMPO. The three morpholine rings in TMPO will give characteristic signals in an NMR spectrum. If your reaction conditions could generate TMPO, and you observe these unexpected signals, it is highly probable that TMPO is a significant impurity in your crude product.

Q3: Is TMPO hazardous? What are the primary safety precautions?

A: TMPO is not classified as a hazardous substance, but as with all chemicals, it should be handled with care in a laboratory setting.[3][5] Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.[4][5] It is advisable to handle the solid in a well-ventilated area to avoid inhalation of any dust.[4] For detailed safety information, always consult the Safety Data Sheet (SDS).[4][5][6][7][8]

Part 2: Troubleshooting Guide & Detailed Protocols

The selection of an appropriate work-up procedure is critically dependent on the properties of your desired product. This section provides a series of targeted strategies for the effective removal of TMPO.

Strategy 1: Enhanced Aqueous Extraction

This method leverages the high water solubility of TMPO and is most effective for products with low to moderate polarity.

Core Principle: To maximize the partitioning of the highly polar TMPO into the aqueous phase while retaining the less polar product in the organic phase.

Detailed Protocol:

  • Reaction Quench & Solvent Removal: Once the reaction is complete, quench appropriately. If the reaction was performed in a water-miscible solvent (e.g., THF, acetonitrile, DMF), remove the solvent under reduced pressure.

  • Dissolution in a Non-Polar Organic Solvent: Dissolve the resulting residue in a water-immiscible organic solvent with low polarity, such as dichloromethane (DCM), ethyl acetate (EtOAc), or toluene.

  • Multiple Aqueous Washes: Transfer the organic solution to a separatory funnel and wash with several portions of deionized water. A single wash is often insufficient. It is recommended to perform at least 3-5 washes. The efficiency of TMPO removal can be monitored by TLC or LC-MS analysis of the organic layer after each wash.

  • Brine Wash: After the final water wash, perform a brine wash to facilitate the removal of dissolved water from the organic layer.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to afford the crude product.

Causality & Expertise: The repeated aqueous washes are crucial for overcoming the partitioning of TMPO into the organic layer. By using a large volume of water over multiple iterations, you shift the equilibrium of TMPO distribution in favor of the aqueous phase.

Visual Workflow: Enhanced Aqueous Extraction

G A Crude Reaction Mixture B Solvent Removal (if necessary) A->B C Dissolve in Low-Polarity Organic Solvent (e.g., EtOAc, DCM) B->C D Wash with DI Water (3-5x) C->D E Wash with Brine D->E I Aqueous Waste (Contains TMPO) D->I Collect Aqueous Layers F Dry Organic Layer (e.g., Na2SO4) E->F G Filter & Concentrate F->G H Product (TMPO Removed) G->H

Caption: Step-wise procedure for removing TMPO via enhanced aqueous extraction.

Strategy 2: Acidic Wash for Basic Products

For products that are stable to acidic conditions and do not possess basic functional groups, an acidic wash can significantly enhance TMPO removal.

Core Principle: The basic nitrogen atoms of the morpholine rings in TMPO can be protonated in an acidic environment, forming a highly water-soluble ammonium salt, which will be readily extracted into the aqueous layer.

Detailed Protocol:

  • Follow steps 1 and 2 from Strategy 1.

  • Acidic Wash: Wash the organic layer with a dilute aqueous acid solution, such as 1 M HCl or 5% citric acid. One or two washes are typically sufficient.

  • Neutralizing Wash (Optional but Recommended): Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any residual acid.

  • Water and Brine Washes: Wash with deionized water, followed by a brine wash.

  • Drying and Concentration: Proceed as described in Strategy 1.

Trustworthiness: This method provides a self-validating system. The successful removal of TMPO can be confirmed by the absence of morpholine signals in the NMR spectrum of the final product.

Strategy 3: Precipitation and Crystallization

This technique relies on exploiting the differential solubility of the desired product and TMPO in a carefully selected solvent system.

Scenario A: Product is less soluble than TMPO.

  • Concentrate: Reduce the volume of the reaction mixture.

  • Add Anti-Solvent: Introduce an "anti-solvent" in which your product has poor solubility, but TMPO is soluble. Ethers like diethyl ether or methyl tert-butyl ether (MTBE), or alkanes like hexanes, are common choices.

  • Induce Precipitation: Cool the mixture and/or scratch the inside of the flask to induce precipitation of your product.

  • Isolate Product: Collect the solid product by filtration and wash the filter cake with the cold anti-solvent to remove any remaining TMPO.

Scenario B: TMPO is less soluble than the product.

This is a less common but viable approach.

  • Solvent Swap: After concentrating the reaction mixture, dissolve the residue in a minimal amount of a solvent in which your product is highly soluble, but TMPO is not (e.g., cold toluene).

  • Filter to Remove TMPO: Filter the mixture to remove the precipitated TMPO.

  • Isolate Product: Concentrate the filtrate to obtain your product.

Logical Framework: Precipitation Strategy Selection

G A Evaluate Solubility Profiles B Is Product Less Soluble than TMPO in a Given Solvent System? A->B C Precipitate Product with an Anti-Solvent B->C Yes D Precipitate TMPO with a Selective Solvent B->D No

Caption: Decision-making flowchart for purification by precipitation.

Strategy 4: Chromatographic Purification

While often a last resort due to the high polarity of TMPO, column chromatography can be effective with careful optimization.

Key Considerations:

  • Normal Phase Chromatography: TMPO is very polar and will have a low Rf value on silica gel. A highly polar mobile phase will be required to elute it, which may cause it to co-elute with polar products. A less polar eluent system that allows for the elution of your product while retaining TMPO on the column is ideal.

  • Reverse Phase Chromatography: For highly polar products, reverse-phase chromatography (e.g., C18 silica) can be an excellent option. TMPO, being highly polar, will elute very quickly in the highly aqueous mobile phase, allowing for good separation from more retained, less polar products.

Data Summary: Comparison of TMPO Removal Techniques

MethodIdeal Product CharacteristicsAdvantagesDisadvantages
Enhanced Aqueous Extraction Low to moderate polarity, water-insolubleSimple, scalable, avoids chromatographyCan require large volumes of solvent and water; may not be completely effective.
Acidic Wash Acid-stable, non-basic functional groupsHighly effective for TMPO removalNot suitable for acid-sensitive or basic compounds.
Precipitation/Crystallization Crystalline solid with a distinct solubility profile from TMPOCan provide very pure material without chromatography; scalable.Highly product-dependent; potential for product loss in the mother liquor.
Chromatography Non-crystalline oils or when other methods failUniversally applicable with optimizationCan be time-consuming and expensive, especially on a large scale; co-elution is a risk.

Part 3: References

  • Title: Tri(4-morpholinyl)phosphine oxide - SAFETY DATA SHEET Source: Thermo Fisher Scientific URL: [Link]

  • Title: The Role of Tris-(morpholino)-phosphine oxide in Modern Chemical Synthesis Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

  • Title: Trimorpholinophosphine oxide | 4441-12-7 - J&K Scientific LLC Source: J&K Scientific LLC URL: [Link]

  • Title: Work up tips: Reactions with Triphenylphosphine oxide - Shenvi Lab Source: Shenvi Lab URL: [Link]

  • Title: Trimorpholinophosphine oxide | C12H24N3O4P | CID 78180 - PubChem Source: National Center for Biotechnology Information URL: [Link]

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Reference Data & Comparative Studies

Validation

A Researcher's Guide to Phosphonium-Based Coupling Reagents: A Critical Evaluation of BOP and its Modern Alternatives in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals Executive Summary In the intricate world of peptide synthesis, the choice of coupling reagent is a critical decision that profoundly influences yield, purit...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the intricate world of peptide synthesis, the choice of coupling reagent is a critical decision that profoundly influences yield, purity, and the biological integrity of the final product. For decades, (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate, widely known as the BOP reagent , was a cornerstone of this field, lauded for its high efficiency. However, significant safety concerns associated with a carcinogenic byproduct have driven the development of safer and equally potent alternatives.

This guide provides an in-depth, objective comparison of the BOP reagent against its modern successors, primarily PyBOP , and contextualizes its performance against other widely used classes of coupling agents like the aminium/uronium salts HBTU and HATU . This analysis is grounded in mechanistic insights and supported by experimental data to empower researchers in making informed decisions for their synthetic strategies.

A notable clarification is warranted regarding Trimorpholinophosphine oxide (TMPO) . Our extensive review of the scientific literature indicates that TMPO is not employed as a peptide coupling reagent. Its applications are primarily in coordination chemistry and as a catalyst in other organic transformations.[1][2][3] Therefore, a direct comparison of TMPO with BOP in the context of peptide synthesis is not scientifically viable. This guide has been redirected to focus on a more relevant and practical comparison of established and contemporary coupling reagents.

The Foundation: Understanding Phosphonium Salt-Based Coupling Reagents

Phosphonium salt-based reagents revolutionized peptide synthesis by offering a robust method for activating the carboxylic acid of an N-protected amino acid. This activation facilitates nucleophilic attack by the free amino group of another amino acid or the growing peptide chain, forming the crucial amide (peptide) bond.

Mechanism of Action: The BOP Reagent

The efficacy of the BOP reagent lies in its ability to rapidly convert a carboxylic acid into a highly reactive benzotriazolyl ester (OBt active ester).[4] The process, which requires a tertiary base like N,N-diisopropylethylamine (DIEA), can be broken down into the following key steps:

  • Activation: The BOP reagent reacts with the carboxylate anion of the N-protected amino acid to form an unstable acyloxyphosphonium salt.

  • Intermediate Formation: This salt rapidly transforms into the more stable and highly reactive OBt active ester.

  • Aminolysis: The N-terminal amine of the growing peptide chain attacks the carbonyl carbon of the OBt ester, forming the new peptide bond and releasing 1-hydroxybenzotriazole (HOBt) as a byproduct.

A critical, and ultimately detrimental, aspect of this mechanism is the stoichiometric formation of hexamethylphosphoramide (HMPA) , a known carcinogen.[4][5]

BOP_Mechanism cluster_activation Activation Phase cluster_coupling Coupling Phase Amino_Acid N-Protected Amino Acid (R-COOH) Acyloxyphosphonium Acyloxyphosphonium Intermediate Amino_Acid->Acyloxyphosphonium Reacts with BOP BOP Reagent BOP->Acyloxyphosphonium Base Tertiary Base (e.g., DIEA) Base->Amino_Acid Deprotonates OBt_Ester OBt Active Ester Acyloxyphosphonium->OBt_Ester Forms HMPA HMPA (Carcinogenic Byproduct) Acyloxyphosphonium->HMPA Releases Peptide_Bond Peptide Bond Formation OBt_Ester->Peptide_Bond Reacts with Peptide_Chain Peptide Chain (H2N-Peptide) Peptide_Chain->Peptide_Bond HOBt HOBt Peptide_Bond->HOBt Releases caption Figure 1. Mechanism of BOP reagent in peptide bond formation.

Caption: Figure 1. Mechanism of BOP reagent in peptide bond formation.

Performance and Safety Showdown: BOP vs. Its Successors

The significant health risks posed by HMPA spurred the development of safer alternatives.[6] The most direct successor, PyBOP, maintains the core phosphonium structure but with a critical modification that eliminates the formation of HMPA.

PyBOP: The Safer Phosphonium Salt

(Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP ) was designed as a direct replacement for BOP.[7][8] By substituting the dimethylamino groups of BOP with pyrrolidino groups, the byproduct generated is tris(pyrrolidino)phosphine oxide, which is significantly less toxic than HMPA.[9]

Mechanism: The reaction mechanism of PyBOP is analogous to that of BOP, proceeding through the formation of an OBt active ester.[7]

Comparative Analysis: BOP vs. PyBOP
FeatureBOP ReagentPyBOP Reagent
Byproduct Toxicity Forms hexamethylphosphoramide (HMPA), a known carcinogen.[7][9]Byproducts are significantly less toxic and easier to handle.[7][9]
Safety Profile Poses significant health risks, requiring stringent handling and disposal.[6][9]Considered a much safer alternative.[7][9]
Coupling Efficiency High, especially effective for challenging couplings.[4]Comparable or superior to BOP, particularly in difficult syntheses.[7][8]
Racemization Generally low, but can be a concern depending on conditions.[10]Lower tendency for racemization compared to BOP.[7][11]
Solubility Good solubility in common organic solvents like DMF and DCM.Good solubility in common organic solvents.
Broader Context: Comparison with Aminium/Uronium Reagents (HBTU & HATU)

While PyBOP is a direct, safer analog of BOP, the field of peptide synthesis has also seen the rise of aminium/uronium-based reagents, such as HBTU and HATU.

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): Like BOP and PyBOP, HBTU also forms an OBt active ester.[12][13] It is known for its high reactivity and rapid coupling times.[14] A potential side reaction with HBTU is N-terminal guanidinylation, which can cap the growing peptide chain, especially if the reagent is used in excess.[10][12]

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate): HATU is considered a third-generation coupling reagent and is one of the most efficient agents available.[15][16] It incorporates a 7-azabenzotriazole (HOAt) moiety, forming a more reactive OAt active ester.[17][18] This enhanced reactivity makes HATU particularly effective for sterically hindered amino acids and difficult couplings, often resulting in higher yields and purities.[19]

Reagent_Comparison cluster_phosphonium Phosphonium-Based cluster_aminium Aminium/Uronium-Based BOP BOP PyBOP PyBOP BOP->PyBOP Safer Alternative HBTU HBTU BOP->HBTU Different Class, High Efficiency HATU HATU PyBOP->HATU Often Compared for Difficult Couplings HBTU->HATU Higher Reactivity (OAt Ester) caption Figure 2. Relationship and comparison of common coupling reagents.

Caption: Figure 2. Relationship and comparison of common coupling reagents.

Experimental Protocols: A Practical Guide

The following protocols outline a standard coupling cycle in Fmoc-based solid-phase peptide synthesis (SPPS).

General SPPS Workflow

SPPS_Workflow start Start: Swell Resin in DMF deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash Resin (DMF) deprotection->wash1 activation Pre-activate Amino Acid (AA + Reagent + Base in DMF) wash1->activation coupling Couple to Resin activation->coupling wash2 Wash Resin (DMF/DCM) coupling->wash2 kaiser Kaiser Test (Monitor Completion) wash2->kaiser kaiser->coupling Positive (Re-couple) end_cycle End of Cycle kaiser->end_cycle Negative next_aa Repeat Cycle for Next Amino Acid end_cycle->next_aa final_deprotection Final Fmoc Deprotection end_cycle->final_deprotection Final Amino Acid next_aa->deprotection cleavage Cleave and Deprotect (TFA Cocktail) final_deprotection->cleavage purify Purify Peptide (HPLC) cleavage->purify caption Figure 3. General workflow for a solid-phase peptide synthesis coupling cycle.

Caption: Figure 3. General workflow for a solid-phase peptide synthesis coupling cycle.

Detailed Coupling Procedure Using BOP or PyBOP

This procedure is applicable to both BOP and PyBOP, with the understanding that all safety precautions for handling BOP and its waste must be strictly followed.

  • Resin Preparation: Swell the peptide-resin (1 equivalent) in N,N-dimethylformamide (DMF) for 30 minutes in a reaction vessel.

  • Fmoc-Deprotection: Remove the N-terminal Fmoc protecting group by treating the resin with 20% piperidine in DMF (2 x 10 minutes).

  • Washing: Thoroughly wash the resin with DMF (3 times) and dichloromethane (DCM) (3 times) to remove residual piperidine.

  • Amino Acid Activation: In a separate vessel, dissolve the N-α-Fmoc-protected amino acid (3 equivalents), BOP or PyBOP reagent (3 equivalents), and DIEA (6 equivalents) in a minimal amount of DMF. Allow this pre-activation mixture to stand for 1-2 minutes.[4]

  • Coupling Reaction: Add the activated amino acid solution to the washed resin. Agitate the mixture at room temperature for 30-60 minutes.

  • Reaction Monitoring: Monitor the completion of the coupling reaction using a qualitative method such as the Kaiser test. A negative test (yellow beads) indicates the absence of free primary amines and a complete reaction.

  • Post-Coupling Wash: Once the reaction is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3 times) and DCM (3 times).

  • Chain Elongation: For the addition of the next amino acid, repeat the cycle from the Fmoc-deprotection step.

Conclusion and Recommendations: Making an Informed Choice

The selection of a coupling reagent is a multifaceted decision that balances efficiency, the complexity of the peptide sequence, cost, and, paramountly, safety.

  • BOP Reagent: While the BOP reagent offers excellent coupling efficiency, its use is strongly discouraged in modern laboratories due to the stoichiometric formation of the carcinogen HMPA.[10] The associated health risks and waste disposal challenges make it an obsolete choice for routine synthesis.

  • PyBOP Reagent: As a direct, non-carcinogenic analog, PyBOP stands as the superior phosphonium-based reagent.[7][20] It provides comparable or even enhanced coupling efficiency and a lower propensity for racemization without the significant safety hazards of BOP.[11] It is a robust and reliable choice for a wide range of peptide syntheses.

  • HBTU and HATU: These aminium/uronium-based reagents are also excellent alternatives. HBTU is a highly efficient and widely used reagent.[12] For the most demanding syntheses, including sterically hindered couplings or sequences prone to aggregation, HATU often provides the highest yields and purities due to the enhanced reactivity of its OAt active ester.[15][19]

References

  • The Science Behind HBTU: Mechanism and Advantages in Peptide Coupling. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 11, 2026, from [Link]

  • The Role of HOBt and HBTU in Peptide Coupling Reactions. (n.d.). Retrieved January 11, 2026, from [Link]

  • HBTU, DIPEA Peptide Coupling Mechanism | Organic Chemistry. (2021, January 18). YouTube. Retrieved January 11, 2026, from [Link]

  • HATU, DIPEA Peptide Coupling Mechanism | Organic Chemistry. (2020, December 21). YouTube. Retrieved January 11, 2026, from [Link]

  • Coupling Reagents - Aapptec Peptides. (n.d.). Retrieved January 11, 2026, from [Link]

  • The Role of BOP Reagent in Modern Peptide Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 11, 2026, from [Link]

  • Side reactions of onium coupling reagents BOP and HBTU in the synthesis of silica polymer supports. (n.d.). Ukrainica Bioorganica Acta. Retrieved January 11, 2026, from [Link]

  • HBTU - Wikipedia. (n.d.). Retrieved January 11, 2026, from [Link]

  • Mechanism of BOP-mediated coupling reagent. - ResearchGate. (n.d.). Retrieved January 11, 2026, from [Link]

  • The Role of Tris-(morpholino)-phosphine oxide in Modern Chemical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 11, 2026, from [Link]

  • HATU - Wikipedia. (n.d.). Retrieved January 11, 2026, from [Link]

  • Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt. - ResearchGate. (n.d.). Retrieved January 11, 2026, from [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.
  • PyBOP - Wikipedia. (n.d.). Retrieved January 11, 2026, from [Link]

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP - Aapptec Peptides. (n.d.). Retrieved January 11, 2026, from [Link]

  • Coste, J., Le-Nguyen, D., & Castro, B. (1990). PyBOP®: a new peptide coupling reagent devoid of toxic by-product. Tetrahedron Letters, 31(2), 205-208.
  • Al-Warhi, T. I., El-Faham, A., & Albericio, F. (2018). Epimerisation in Peptide Synthesis. Molecules, 23(4), 817.
  • Coupling Strategies for the Synthesis of Peptide-Oligonucleotide Conjugates for Patterned Synthetic Biomineralization. (n.d.). PMC. Retrieved January 11, 2026, from [Link]

  • PyBOP peptide coupling reagent - Activotec. (n.d.). Retrieved January 11, 2026, from [Link]

  • BOP reagent - Wikipedia. (n.d.). Retrieved January 11, 2026, from [Link]

  • Selective triphenylphosphine oxide imprinted polymer for solid scavenger application in organic synthesis. (n.d.). Indian Academy of Sciences. Retrieved January 11, 2026, from [Link]

  • Navigating the Risks: Carcinogenic Byproducts in Chemical Synthesis with BOP Reagent. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 11, 2026, from [Link]

  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. (n.d.). ACS Publications. Retrieved January 11, 2026, from [Link]

  • Applications of triphenyl phosphine oxide derivative-based chromophores in the synthesis of organic electroluminescent materials - ResearchGate. (n.d.). Retrieved January 11, 2026, from [Link]

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Comparative

A Researcher's Guide to Phosphine Oxides: A Comparative Analysis of Trimorpholinophosphine Oxide

For researchers, scientists, and drug development professionals, the choice of reagents and the management of reaction byproducts are critical considerations that can significantly impact the efficiency, scalability, and...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the choice of reagents and the management of reaction byproducts are critical considerations that can significantly impact the efficiency, scalability, and environmental footprint of a synthetic route. Phosphine oxides, often-unavoidable byproducts of valuable reactions such as the Wittig, Mitsunobu, and various cross-coupling reactions, present a persistent challenge in purification. This guide provides an in-depth technical comparison of Trimorpholinophosphine oxide (TMPO) with other commonly encountered phosphine oxides, most notably Triphenylphosphine oxide (TPPO). By examining their physical properties, performance in key reactions, and ease of removal, we aim to equip the scientific community with the knowledge to optimize their synthetic strategies.

The Persistent Challenge of Phosphine Oxide Byproducts

Phosphine oxides are generated from the corresponding phosphines in a multitude of indispensable organic transformations. The thermodynamic driving force for many of these reactions is the formation of the highly stable phosphorus-oxygen double bond. However, this stability also contributes to the difficulty in separating the phosphine oxide byproduct from the desired reaction product. Triphenylphosphine oxide (TPPO), the byproduct of the widely used triphenylphosphine, is notoriously problematic due to its high polarity and crystallinity, often co-precipitating with products or requiring laborious chromatographic separation. This challenge has spurred the development of numerous strategies for its removal, including precipitation with metal salts and the use of specialized scavenger resins.

Trimorpholinophosphine Oxide (TMPO): A Water-Soluble Alternative

Trimorpholinophosphine oxide (TMPO) presents a compelling alternative to traditional phosphine oxides. Its unique molecular structure, featuring three morpholine rings, imparts distinct physical and chemical properties that can be leveraged to streamline purification processes.

Physicochemical Properties: The Decisive Advantage of Solubility

The most significant advantage of TMPO over TPPO lies in its solubility profile. This fundamental difference is the cornerstone of its utility as a next-generation reagent.

PropertyTrimorpholinophosphine oxide (TMPO)Triphenylphosphine oxide (TPPO)Tri-n-butylphosphine oxide (TBPO)
Molecular Weight 305.31 g/mol 278.28 g/mol 218.32 g/mol
Melting Point 188-192 °C156 °C69-72 °C
Appearance White to off-white solidWhite crystalline solidWhite crystalline solid
Water Solubility Highly soluble (607.20 g/L at 25 °C) [1]Sparingly solubleSlightly soluble
Solubility in Non-Polar Organic Solvents (e.g., Hexane, Toluene) LowLow to moderateHigh
Solubility in Polar Aprotic Solvents (e.g., THF, DCM) ModerateModerate to highHigh
Solubility in Polar Protic Solvents (e.g., Methanol, Ethanol) HighModerateHigh

The exceptional water solubility of TMPO is a game-changer for reaction work-ups. While TPPO's limited solubility in both non-polar and aqueous media often necessitates complex purification strategies, TMPO can be readily removed from an organic reaction mixture through a simple aqueous extraction. This eliminates the need for column chromatography solely for the purpose of removing the phosphine oxide byproduct, leading to significant savings in time, solvent consumption, and cost.

Performance in Key Synthetic Transformations

The utility of a phosphine-derived reagent is ultimately judged by its performance in chemical reactions. While direct, side-by-side comparative studies featuring TMPO are not extensively documented in the literature, its inherent properties suggest significant potential in reactions where phosphine oxides are either byproducts or play a role as ligands.

The Wittig Reaction: Streamlining Olefin Synthesis

The Wittig reaction, a cornerstone of alkene synthesis, notoriously generates stoichiometric amounts of TPPO. The difficulty in removing this byproduct is a major drawback of this otherwise powerful reaction. The use of a phosphonium ylide that generates a water-soluble phosphine oxide like TMPO upon reaction would dramatically simplify the purification process.

Experimental Protocol: Hypothetical Wittig Reaction with a TMPO-Generating Ylide

  • Ylide Formation: A phosphonium salt derived from trimorpholinophosphine is treated with a suitable base (e.g., n-butyllithium, sodium hydride) in an anhydrous aprotic solvent (e.g., THF, diethyl ether) under an inert atmosphere to generate the corresponding ylide.

  • Reaction with Carbonyl: The aldehyde or ketone is added to the ylide solution at an appropriate temperature (typically ranging from -78 °C to room temperature). The reaction progress is monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with water to remove the TMPO byproduct. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude alkene, significantly enriched and free of the phosphine oxide.

Caption: Simplified workflow for a Wittig reaction using a TMPO-generating ylide.

The Mitsunobu Reaction: Facilitating Nucleophilic Substitution

The Mitsunobu reaction, a versatile method for converting alcohols to a variety of functional groups, also suffers from the generation of TPPO. The principles of a simplified work-up by employing a phosphine that generates TMPO are directly applicable here. A phosphine reagent that leads to TMPO as the byproduct would allow for its straightforward removal via aqueous extraction, a significant improvement over the often-tedious purification required to remove TPPO and the reduced hydrazine dicarboxylate.

Cross-Coupling Reactions: The Role of Phosphine Oxide Ligands

In modern cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, phosphine oxides can sometimes act as ligands or pre-ligands for the metal catalyst. The electronic and steric properties of the phosphine oxide can influence the catalytic activity. The morpholine moieties in TMPO, with their nitrogen and oxygen atoms, offer different coordination possibilities compared to the phenyl groups of TPPO. This could potentially modulate the reactivity and stability of the catalytic species.

While specific data on TMPO as a ligand in these reactions is scarce, the development of water-soluble phosphine ligands for aqueous-phase catalysis is an active area of research. The high water solubility of TMPO makes it an intriguing candidate for such applications, potentially enabling efficient catalysis in environmentally benign solvent systems with simplified catalyst-product separation.

Caption: Generalized catalytic cycle for a cross-coupling reaction where L can be a phosphine oxide ligand.

Conclusion and Future Outlook

Trimorpholinophosphine oxide (TMPO) presents a compelling solution to the long-standing problem of phosphine oxide byproduct removal in organic synthesis. Its high water solubility offers a clear and practical advantage over the widely used but problematic triphenylphosphine oxide (TPPO). The ability to remove the phosphine oxide byproduct through a simple aqueous wash has the potential to significantly streamline purification processes, reduce solvent waste, and improve the overall efficiency of synthetic routes.

While the direct application of TMPO-generating reagents in reactions like the Wittig and Mitsunobu is conceptually straightforward and highly promising, there is a clear need for more extensive experimental studies to quantify the performance of these reagents and compare them directly with traditional systems. Furthermore, the exploration of TMPO as a ligand in cross-coupling catalysis, particularly in aqueous media, represents an exciting avenue for the development of more sustainable and efficient catalytic systems.

For researchers and process chemists, the adoption of reagents that lead to water-soluble byproducts like TMPO is a strategic step towards greener and more economical chemical synthesis. As the field continues to evolve, the rational design of reagents with built-in purification advantages will undoubtedly play a crucial role in the future of drug discovery and development.

References

  • PubChem. Trimorpholinophosphine oxide. [Link]

  • Tamboli, Y. A., Kashid, V. B., Patil, S. L., & Merwade, A. Y. (2021). Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. ACS Omega, 6(21), 13685–13691. [Link]

  • Rummelt, S. M., Ranocchiari, M., & van Bokhoven, J. A. (2012). Synthesis of water-soluble phosphine oxides by Pd/C-catalyzed P–C coupling in water. Organic Letters, 14(8), 2188–2190. [Link]

  • O'Brien, C. J., Tellez, J. L., Nixon, Z. S., Kang, L. J., Carter, A. L., Kunkel, S. R., Przeworski, K., & Chass, G. A. (2006). Recycling the waste: the development of a catalytic Wittig reaction. Angewandte Chemie International Edition, 45(33), 5452–5456. [Link]

  • Dembinski, R. (2004). Recent advances in the Mitsunobu reaction: modified reagents and the quest for chromatography-free separation. European Journal of Organic Chemistry, 2004(13), 2763–2772. [Link]

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphine ligands in palladium-catalyzed amination: a user's guide. Chemical Science, 2(1), 27–50. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

Sources

Validation

A Senior Application Scientist's Guide: Navigating the Peptide Coupling Landscape with Trimorpholinophosphine oxide, HATU, and HBTU

For Researchers, Scientists, and Drug Development Professionals In the intricate world of peptide synthesis, the choice of coupling reagent is a critical determinant of success, directly impacting yield, purity, and the...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of peptide synthesis, the choice of coupling reagent is a critical determinant of success, directly impacting yield, purity, and the preservation of stereochemical integrity. This guide offers an in-depth technical comparison of two stalwart uronium-based reagents, HATU and HBTU, and introduces Trimorpholinophosphine oxide (TMPP) as a representative of the phosphonium class, providing a nuanced understanding of their respective efficacies. Our analysis is grounded in mechanistic insights and supported by established experimental data to empower you in making informed decisions for your synthetic challenges.

The Protagonists: A Mechanistic Overview

The efficacy of a coupling reagent hinges on its ability to activate a carboxylic acid, rendering it susceptible to nucleophilic attack by an amine to form a stable amide bond. While HATU, HBTU, and phosphonium-based reagents like TMPP all achieve this fundamental goal, their pathways and intermediates differ significantly, influencing their performance profiles.

HATU and HBTU: The Uronium/Aminium Powerhouses

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are among the most widely employed coupling reagents in modern peptide synthesis.[1][2] Their mechanism involves the formation of a highly reactive active ester intermediate.[3][4]

The key distinction between HATU and HBTU lies in the nature of the benzotriazole moiety. HATU incorporates 1-hydroxy-7-azabenzotriazole (HOAt), while HBTU utilizes 1-hydroxybenzotriazole (HOBt).[1] The nitrogen atom at the 7-position in HOAt acts as an electron-withdrawing group, rendering the resulting OAt-active ester more reactive than the OBt-ester formed by HBTU.[1] This heightened reactivity translates to faster and more efficient coupling reactions, particularly for sterically hindered amino acids or "difficult" sequences prone to aggregation.[1]

// Nodes Carboxylic_Acid [label="R-COOH", fillcolor="#F1F3F4", fontcolor="#202124"]; Base [label="Base (e.g., DIPEA)", fillcolor="#F1F3F4", fontcolor="#202124"]; Carboxylate [label="R-COO⁻", fillcolor="#F1F3F4", fontcolor="#202124"]; HATU_HBTU [label="HATU or HBTU", shape=cylinder, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Active_Ester [label="OAt/OBt Active Ester", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Amine [label="R'-NH₂", fillcolor="#F1F3F4", fontcolor="#202124"]; Peptide_Bond [label="Peptide Bond\n(R-CO-NH-R')", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Byproduct [label="Tetramethylurea", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Carboxylic_Acid -> Carboxylate [label="Deprotonation"]; Base -> Carboxylate; Carboxylate -> Active_Ester [label="Activation"]; HATU_HBTU -> Active_Ester; Active_Ester -> Peptide_Bond [label="Nucleophilic Attack"]; Amine -> Peptide_Bond; Active_Ester -> Byproduct [style=dashed]; } Caption: Activation pathway of HATU and HBTU.

A potential side reaction with uronium/aminium reagents is the guanidinylation of the N-terminal amine, which can occur if the coupling reagent is used in excess, leading to chain termination.[5][6]

Trimorpholinophosphine oxide (TMPP): A Phosphonium Perspective

While direct experimental data for Trimorpholinophosphine oxide (C₁₂H₂₄N₃O₄P) as a peptide coupling reagent is not extensively documented in peer-reviewed literature, its structure places it within the phosphonium class of reagents. This class, which includes well-known reagents like BOP and PyBOP, offers a distinct mechanistic pathway and a different set of advantages and disadvantages.[1][2]

Phosphonium reagents activate the carboxylic acid at the phosphorus atom.[1] This leads to the formation of a phosphonium-oxy intermediate, which then generates a reactive ester. A key advantage of this class is the absence of the guanidinylation side reaction that can plague uronium reagents.[1][5] They are often associated with lower levels of racemization, making them a good choice for sensitive amino acids.[7] However, first-generation phosphonium reagents like BOP produce carcinogenic byproducts, a concern that has been addressed with the development of safer alternatives like PyBOP.[3]

// Nodes Carboxylic_Acid [label="R-COOH", fillcolor="#F1F3F4", fontcolor="#202124"]; Base [label="Base", fillcolor="#F1F3F4", fontcolor="#202124"]; Carboxylate [label="R-COO⁻", fillcolor="#F1F3F4", fontcolor="#202124"]; TMPP [label="TMPP (Phosphonium Reagent)", shape=cylinder, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Phosphonium_Intermediate [label="Phosphonium-Oxy\nIntermediate", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Amine [label="R'-NH₂", fillcolor="#F1F3F4", fontcolor="#202124"]; Peptide_Bond [label="Peptide Bond\n(R-CO-NH-R')", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Phosphoramide_Byproduct [label="Phosphoramide Byproduct", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Carboxylic_Acid -> Carboxylate [label="Deprotonation"]; Base -> Carboxylate; Carboxylate -> Phosphonium_Intermediate [label="Activation"]; TMPP -> Phosphonium_Intermediate; Phosphonium_Intermediate -> Peptide_Bond [label="Nucleophilic Attack"]; Amine -> Peptide_Bond; Phosphonium_Intermediate -> Phosphoramide_Byproduct [style=dashed]; } Caption: Inferred activation pathway for a phosphonium reagent like TMPP.

Head-to-Head Comparison: Performance Metrics

The choice between these reagents often comes down to a trade-off between reaction speed, side reaction propensity, and cost. The following tables summarize the key performance indicators based on established experimental evidence for HATU and HBTU, and inferred characteristics for TMPP based on its classification as a phosphonium reagent.

Table 1: General Performance Characteristics

FeatureHATUHBTUTMPP (inferred)
Reagent Class Uronium/AminiumUronium/AminiumPhosphonium
Activation Site CarbonCarbonPhosphorus
Reaction Speed FasterSlowerGenerally fast
Guanidinylation Risk Possible with excessPossible with excessNone
Racemization LowHigher than HATUGenerally low
Primary Byproduct TetramethylureaTetramethylureaPhosphoramide-based
Solubility in DMF GoodGoodGenerally high

Table 2: Efficacy in a Challenging Coupling Scenario (Synthesis of ACP 65-74 fragment)

The synthesis of the acyl carrier protein (ACP) fragment (65-74) is a well-established benchmark for evaluating coupling reagent performance due to its difficult sequence.[1]

ParameterHATUHBTU
Purity (ACP 65-74 Synthesis) Higher Purity (fewer deletion products)Lower Purity (more deletion products)
Coupling Efficiency HighHigh, but generally lower than HATU
Epimerization Risk LowerHigher

Experimental Protocols: A Framework for Evaluation

To provide a practical context, we outline a standardized protocol for a single coupling cycle in solid-phase peptide synthesis (SPPS). This workflow can be adapted to compare the efficacy of different coupling reagents in your own laboratory setting.

// Nodes Start [label="Start: Resin with N-terminal protected peptide", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Deprotection [label="1. Fmoc Deprotection\n(e.g., 20% Piperidine in DMF)", fillcolor="#FBBC05", fontcolor="#202124"]; Washing1 [label="2. Washing\n(DMF)", fillcolor="#F1F3F4", fontcolor="#202124"]; Amino_Acid_Activation [label="3. Amino Acid Activation\n(Amino Acid + Coupling Reagent + Base in DMF)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Coupling [label="4. Coupling\n(Add activated amino acid to resin)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Washing2 [label="5. Washing\n(DMF)", fillcolor="#F1F3F4", fontcolor="#202124"]; End [label="End: Resin with elongated peptide", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Deprotection; Deprotection -> Washing1; Washing1 -> Coupling; Amino_Acid_Activation -> Coupling; Coupling -> Washing2; Washing2 -> End; } Caption: General workflow for a single SPPS coupling cycle.

Detailed Protocol: Fmoc Solid-Phase Peptide Synthesis Coupling Step
  • Resin Preparation: Swell the resin-bound peptide in dimethylformamide (DMF).

  • Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF to remove the N-terminal Fmoc protecting group.

  • Washing: Thoroughly wash the resin with DMF to remove residual piperidine and byproducts.

  • Amino Acid Activation (Pre-activation):

    • In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) in DMF.

    • Add the coupling reagent (e.g., HATU, HBTU, or TMPP; 3-5 equivalents) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) (6-10 equivalents).[4]

    • Allow the activation mixture to stand for a few minutes.

  • Coupling: Add the pre-activated amino acid solution to the deprotected resin-bound peptide.

  • Reaction: Agitate the reaction vessel for a duration appropriate for the chosen coupling reagent (typically 30-60 minutes for HATU).[4]

  • Monitoring: Monitor the reaction for completion using a qualitative method like the Kaiser test. A negative result (colorless or yellow beads) indicates a complete reaction.

  • Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts.

Protocol for Racemization Detection

Ensuring the stereochemical integrity of the synthesized peptide is paramount. Racemization can be assessed using several analytical techniques.[8]

Chiral High-Performance Liquid Chromatography (HPLC):

  • Sample Preparation: Cleave a small sample of the peptide from the resin and purify it via standard reverse-phase HPLC.

  • Analysis: Inject the purified peptide onto a chiral HPLC column. The two enantiomers will have different retention times, allowing for their separation and quantification.[8]

Capillary Electrophoresis (CE):

  • Sample Preparation: Dissolve the crude or purified peptide in the background electrolyte (BGE) to a concentration of approximately 0.1-1 mg/mL and filter.[8]

  • Electrophoretic Conditions: Utilize a fused silica capillary and a BGE containing a chiral selector. The differential migration of the enantiomers in the electric field allows for their separation and quantification with high sensitivity.[8][9][10]

Conclusion: Selecting the Optimal Reagent

The choice of coupling reagent is a nuanced decision that should be guided by the specific demands of the synthetic target.

  • HATU stands out as the reagent of choice for rapid, efficient coupling, especially for challenging sequences where minimizing side reactions and maximizing purity are critical.[1] Its superior reactivity often justifies its higher cost.

  • HBTU remains a reliable and cost-effective option for routine peptide synthesis.[1][2] However, for difficult couplings or when racemization is a significant concern, HATU is generally the preferred alternative.

  • Trimorpholinophosphine oxide (TMPP) , as a representative of the phosphonium class, presents a theoretically "cleaner" alternative by avoiding the risk of guanidinylation.[1] Phosphonium reagents are particularly advantageous in scenarios where minimizing racemization is the highest priority.[7] Further experimental validation of TMPP's performance in peptide synthesis is warranted to fully elucidate its potential.

By understanding the mechanistic underpinnings and performance characteristics of these reagent classes, researchers can strategically select the most appropriate tool to navigate the complexities of peptide synthesis and achieve their desired outcomes with greater efficiency and confidence.

References

  • HATU vs. HBTU: A Comparative Guide to Peptide Coupling Efficiency - Benchchem.
  • The Science Behind HBTU: Mechanism and Advantages in Peptide Coupling.
  • The Role of HOBt and HBTU in Peptide Coupling Reactions.
  • Detecting Racemization in Fmoc-Cys(Trt)-OH Peptides: A Comparative Guide to Analytical Methods - Benchchem.
  • The Inner Workings of a Peptide Synthesis Powerhouse: A Technical Guide to the H
  • HATU, DIPEA Peptide Coupling Mechanism | Organic Chemistry - YouTube.
  • HBTU, DIPEA Peptide Coupling Mechanism | Organic Chemistry - YouTube.
  • A Comparative Guide to Peptide Coupling Reagents: HOBt Hydrate vs. Phosphonium and Uronium Salts - Benchchem.
  • Peptide Coupling Reagents Guide - Sigma-Aldrich.
  • HATU: a third-gener
  • HBTU - Wikipedia.
  • Coupling Reagents - Aapptec Peptides.
  • Coupling Reagents - ResearchG
  • Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06655D.
  • H
  • 7.
  • Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed.
  • Racemization of Amino Acids in Solid-Phase Peptide Synthesis Investigated by Capillary Electrophoresis | Analytical Chemistry - ACS Public

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Comparative

A Comparative Guide to the Validation of Analytical Methods for Trimorpholinophosphine Oxide (TMPO) Quantification

This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of Trimorpholinophosphine oxide (TMPO). As a crucial reagent and potential process-related impurity in pharmac...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of Trimorpholinophosphine oxide (TMPO). As a crucial reagent and potential process-related impurity in pharmaceutical manufacturing, the accurate and reliable quantification of TMPO is paramount for ensuring drug substance and product quality and safety. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights and practical, field-proven guidance on method validation in line with global regulatory standards.

Introduction: The Analytical Challenge of Trimorpholinophosphine Oxide

Trimorpholinophosphine oxide (TMPO) is a polar, non-volatile organophosphorus compound widely used as a ligand and catalyst in organic synthesis.[1] Its presence in active pharmaceutical ingredients (APIs) as a residual impurity necessitates the development of robust and sensitive analytical methods for its quantification. The control of such impurities is a critical aspect of pharmaceutical development, governed by stringent regulatory guidelines from the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[2][3][4][5][6]

The potential for process-related impurities to be genotoxic further elevates the need for highly sensitive analytical methods capable of detecting and quantifying substances at parts-per-million (ppm) levels.[7][8] While TMPO itself is not currently classified as a genotoxic impurity, its structural alerts, particularly the morpholine moiety, warrant careful consideration and the development of analytical methods with low detection and quantification limits. The IARC has classified morpholine as "not classifiable as to its carcinogenicity to humans (Group 3)," but its derivatives are a subject of ongoing research in medicinal chemistry.[9][10]

This guide will compare three principal analytical techniques for TMPO quantification—High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and quantitative ³¹P Nuclear Magnetic Resonance (qNMR)—and provide a framework for the development and validation of these methods in accordance with ICH Q2(R1) guidelines.[3][11]

Physicochemical Properties and Analytical Implications

Understanding the physicochemical properties of TMPO is the cornerstone of selecting an appropriate analytical technique.

  • Polarity: TMPO is a highly polar molecule due to the presence of the phosphine oxide group and three morpholine rings. This high polarity makes it readily soluble in aqueous and polar organic solvents.

  • Volatility: As a salt-like, high molecular weight (305.31 g/mol ) compound with a high melting point (188-192 °C), TMPO is considered non-volatile.[10]

  • Chromophoric Properties: TMPO lacks a significant UV chromophore, which presents a challenge for detection by UV-Vis spectrophotometry, a common detector for HPLC.

These properties suggest that HPLC is a more suitable chromatographic technique than GC, as the latter is designed for volatile and thermally stable compounds.[8][12] The lack of a strong UV chromophore in TMPO indicates that alternative detection methods, such as mass spectrometry (MS) or charged aerosol detection (CAD), may be necessary for HPLC analysis. The presence of a phosphorus atom makes ³¹P NMR a uniquely specific and powerful tool for both identification and quantification.

Comparative Analysis of Analytical Techniques

The selection of an analytical method for TMPO quantification should be a deliberate process based on the specific requirements of the analysis, such as required sensitivity, sample matrix, and available instrumentation.

dot```dot graph "analytical_technique_selection" { layout=neato; graph [bgcolor="#F1F3F4"]; node [shape=box, style=rounded, fontname="Arial", fontcolor="#202124", fillcolor="#FFFFFF"]; edge [fontname="Arial", color="#5F6368"];

TMPO [label="TMPO Quantification", fillcolor="#4285F4", fontcolor="#FFFFFF"]; HPLC [label="HPLC", fillcolor="#34A853", fontcolor="#FFFFFF"]; GC [label="GC", fillcolor="#EA4335", fontcolor="#FFFFFF"]; qNMR [label="31P qNMR", fillcolor="#FBBC05", fontcolor="#FFFFFF"];

TMPO -> HPLC [label=" Non-volatile, Polar "]; TMPO -> GC [label=" Volatility Challenge "]; TMPO -> qNMR [label=" Phosphorus Specific "];

HPLC -> HPLC_Pros [label="Pros"]; HPLC -> HPLC_Cons [label="Cons"]; GC -> GC_Pros [label="Pros"]; GC -> GC_Cons [label="Cons"]; qNMR -> qNMR_Pros [label="Pros"]; qNMR -> qNMR_Cons [label="Cons"];

HPLC_Pros [label="Versatile\nGood for non-volatiles", shape=ellipse]; HPLC_Cons [label="TMPO lacks UV chromophore\nRequires alternative detector (MS, CAD)", shape=ellipse]; GC_Pros [label="High efficiency\nSensitive detectors (FID, MS)", shape=ellipse]; GC_Cons [label="TMPO is non-volatile\nRequires derivatization\nPotential for thermal degradation", shape=ellipse]; qNMR_Pros [label="Highly specific\nPrimary method\nNo reference standard needed for analyte", shape=ellipse]; qNMR_Cons [label="Lower sensitivity than chromatography\nRequires specialized equipment", shape=ellipse]; }

Caption: A typical workflow for analytical method development and validation.

Experimental Protocol: Development of a Stability-Indicating HPLC-MS Method

Objective: To develop and validate a sensitive and specific stability-indicating HPLC-MS method for the quantification of TMPO in a drug substance.

1. Method Development:

  • Instrumentation: HPLC with a mass spectrometer detector (e.g., single quadrupole or triple quadrupole).

  • Column Selection: Start with a C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm). If retention is insufficient, consider a column designed for polar compounds or a HILIC column.

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Start with a gradient elution from 5% to 95% B over 20 minutes to determine the approximate retention time of TMPO.

  • MS Detection:

    • Use electrospray ionization (ESI) in positive ion mode.

    • Perform a full scan to determine the m/z of the protonated TMPO molecule [M+H]⁺.

    • Optimize MS parameters (e.g., capillary voltage, cone voltage) for maximum signal intensity of the TMPO parent ion.

    • For quantitative analysis, use Selected Ion Monitoring (SIM) mode for the [M+H]⁺ ion of TMPO to enhance sensitivity and selectivity.

2. Method Validation Protocol:

The validation will be performed according to ICH Q2(R1) guidelines. [11]

  • Specificity (Forced Degradation):

    • Prepare solutions of the drug substance spiked with TMPO and subject them to forced degradation conditions:

      • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

      • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

      • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

      • Thermal Degradation: 105 °C for 48 hours (solid state).

      • Photodegradation: Expose the drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

    • Analyze the stressed samples by the developed HPLC-MS method.

    • Acceptance Criteria: The method must demonstrate the ability to separate the TMPO peak from any degradation products. Peak purity analysis (using MS data) should confirm the homogeneity of the TMPO peak.

  • Linearity:

    • Prepare a series of at least five concentrations of TMPO standard solution over the expected range (e.g., from the Limit of Quantitation to 150% of the target concentration).

    • Inject each standard in triplicate.

    • Plot a graph of peak area versus concentration and perform linear regression analysis.

    • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.99.

  • Range:

    • The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable linearity, accuracy, and precision. This is confirmed by the linearity, accuracy, and precision data.

  • Accuracy:

    • Perform a recovery study by spiking the drug substance with TMPO at three different concentration levels (e.g., LOQ, 100%, and 150% of the target concentration).

    • Prepare three samples at each concentration level and analyze them.

    • Calculate the percentage recovery at each level.

    • Acceptance Criteria: The mean recovery should be within 90.0% to 110.0% for each concentration level.

  • Precision:

    • Repeatability (Intra-assay precision): Analyze six replicate samples of the drug substance spiked with TMPO at the target concentration on the same day, with the same analyst and instrument.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.

    • Calculate the Relative Standard Deviation (RSD) for the results.

    • Acceptance Criteria: The RSD should be ≤ 10%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ):

    • These can be determined based on the signal-to-noise ratio or from the standard deviation of the response and the slope of the calibration curve.

      • LOD = 3.3 * (Standard Deviation of the Response) / (Slope of the Calibration Curve)

      • LOQ = 10 * (Standard Deviation of the Response) / (Slope of the Calibration Curve)

    • Acceptance Criteria: The LOQ should be experimentally verified by analyzing samples at this concentration and demonstrating acceptable accuracy and precision. The signal-to-noise ratio for the LOQ should be at least 10:1. [9][13]

  • Robustness:

    • Deliberately vary method parameters such as:

      • Flow rate (± 0.2 mL/min).

      • Column temperature (± 5 °C).

      • Mobile phase composition (± 2% organic).

    • Analyze the effect on the results.

    • Acceptance Criteria: The method should remain unaffected by small, deliberate variations in the parameters.

Data Presentation for Method Validation

The results of the validation studies should be presented in a clear and concise manner, typically in tabular format.

Table 1: Linearity Data for TMPO Analysis by HPLC-MS

Concentration (µg/mL)Peak Area (n=3)Mean Peak Area
0.1 (LOQ)......
0.5......
1.0......
1.5......
2.0......
Linear Regression
Slope ...
Intercept ...
Correlation Coefficient (r²) ≥ 0.99

Table 2: Accuracy (Recovery) Data for TMPO

Spiked LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL) (n=3)Mean Recovery (%)RSD (%)
LOQ0.1...90.0 - 110.0≤ 10
100%1.0...90.0 - 110.0≤ 10
150%1.5...90.0 - 110.0≤ 10

Table 3: Precision Data for TMPO

Precision TypeConcentration (µg/mL)Measured Concentration (n=6)MeanRSD (%)
Repeatability1.0......≤ 10
Intermediate Precision1.0......≤ 10

Table 4: Summary of Validation Parameters

ParameterAcceptance CriteriaResult
SpecificityNo interference at the retention time of TMPOComplies
Linearity (r²)≥ 0.99...
Range (µg/mL)-...
Accuracy (% Recovery)90.0 - 110.0%...
Precision (RSD %)≤ 10%...
LOD (µg/mL)-...
LOQ (µg/mL)S/N ≥ 10...
RobustnessNo significant impact on resultsComplies

Conclusion and Recommendations

The quantification of Trimorpholinophosphine oxide requires a carefully developed and validated analytical method. Based on its physicochemical properties, HPLC coupled with mass spectrometry (HPLC-MS) is the most recommended technique due to its high sensitivity, specificity, and applicability to non-volatile, polar compounds. While GC is generally not suitable without derivatization and ³¹P qNMR may lack the required sensitivity for trace-level analysis, both can be valuable orthogonal techniques for confirmation and in specific applications.

The provided framework for method development and validation serves as a robust starting point for any laboratory tasked with the quantification of TMPO. It is imperative that all experimental choices are scientifically justified and that the validation studies are thoroughly documented to meet regulatory expectations. By following a systematic approach and adhering to the principles of scientific integrity, researchers can ensure the development of a reliable and accurate analytical method for TMPO that supports the delivery of safe and effective medicines.

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Validation

A Senior Application Scientist's Guide to Phosphonium vs. Uronium Reagents in Peptide Synthesis

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the selection of a coupling reagent is a critical decision that profoundly influences reaction efficiency, peptide purity, and...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the selection of a coupling reagent is a critical decision that profoundly influences reaction efficiency, peptide purity, and the overall success of the synthetic strategy. Among the most effective and widely used classes of reagents are phosphonium and uronium salts. This guide provides an objective, data-driven comparison of these two families of reagents, designed to facilitate an informed choice for specific synthetic challenges.

The Core Distinction: Mechanism of Action

The fundamental difference between phosphonium and uronium reagents lies in the atom that is activated to facilitate amide bond formation. In phosphonium salts, the phosphorus atom is the primary activation site, while in uronium salts, it is a carbon atom.[1] This distinction dictates their reactivity, stability, and propensity for specific side reactions.

Phosphonium Salt Mechanism (e.g., PyBOP)

Phosphonium reagents, such as BOP and its safer analogue PyBOP, activate a carboxylic acid in a two-step process. The carboxylate ion first attacks the electrophilic phosphorus atom, forming a highly reactive acyloxyphosphonium intermediate.[2][3] This species then rapidly reacts with an additive, typically 1-hydroxybenzotriazole (HOBt) or its derivatives which are part of the reagent's structure, to form a more stable active ester. This active ester is then susceptible to nucleophilic attack by the free amine of the growing peptide chain, forming the desired peptide bond.[4] A key advantage of this pathway is that phosphonium salts do not react with primary amines, thus avoiding guanidinylation side reactions.[5][6][7]

phosphonium_mechanism cluster_step1 Step 1: Activation cluster_step2 Step 2: Active Ester Formation cluster_step3 Step 3: Aminolysis RCOOH R-COOH + Base PyBOP PyBOP (Phosphonium Salt) RCOOH->PyBOP - H⁺ Acyloxy Acyloxyphosphonium Intermediate (Highly Reactive) PyBOP->Acyloxy ActiveEster OBt Active Ester (More Stable) Acyloxy->ActiveEster Byproduct1 Phosphoramide By-product Acyloxy->Byproduct1 Peptide Peptide Bond (R-CO-NH-R') ActiveEster->Peptide HOBt HOBt ActiveEster->HOBt Amine R'-NH₂ Amine->ActiveEster

General mechanism of peptide bond formation using a phosphonium reagent.
Uronium/Aminium Salt Mechanism (e.g., HATU, HBTU)

Most commercially available "uronium" reagents, such as HBTU and HATU, exist predominantly as the more stable guanidinium (or aminium) N-isomers rather than the true uronium O-isomers.[8] However, they function similarly. The carboxylate attacks the electrophilic carbon atom of the reagent to form an O-acylisourea intermediate.[5] This intermediate is then attacked by the N-oxide of the HOBt or HOAt moiety within the reagent structure, generating the active ester and a tetramethylurea byproduct.[5] The subsequent aminolysis proceeds as with phosphonium reagents. While highly efficient, this mechanism carries an inherent risk: if the reagent is used in excess or if carboxyl activation is slow, the reagent can directly react with the free N-terminal amine of the peptide, causing a chain-terminating side reaction known as guanidinylation.[9][10]

uronium_mechanism cluster_step1 Step 1: Activation cluster_step2 Step 2: Active Ester Formation cluster_step3 Step 3: Aminolysis RCOOH R-COOH + Base HATU HATU (Aminium Salt) RCOOH->HATU - H⁺ Acylisourea O-Acylisourea Intermediate HATU->Acylisourea SideReaction Guanidinylation (Chain Termination) HATU->SideReaction Excess Reagent + R'-NH₂ ActiveEster OAt Active Ester (Highly Reactive) Acylisourea->ActiveEster Byproduct2 Tetramethylurea Acylisourea->Byproduct2 Peptide Peptide Bond (R-CO-NH-R') ActiveEster->Peptide HOAt HOAt ActiveEster->HOAt Amine R'-NH₂ Amine->ActiveEster

General mechanism of peptide bond formation using a uronium/aminium reagent.

Performance Characteristics: A Head-to-Head Comparison

The choice between phosphonium and uronium reagents often depends on a trade-off between reactivity, safety, and the specific demands of the peptide sequence.

FeaturePhosphonium Reagents (e.g., PyBOP, PyAOP)Uronium/Aminium Reagents (e.g., HBTU, HATU, HCTU)
Activation Site Phosphorus atom[1]Carbon atom[1]
Reactivity High; PyAOP is more reactive than PyBOP.[2]Very high; generally HATU > HCTU > HBTU.[11][12]
Guanidinylation Risk None; a major advantage for difficult couplings.[6][9][13]Possible, especially with excess reagent, leading to chain termination.[9][14]
Key By-products Phosphoramide-based. BOP produces carcinogenic HMPA; PyBOP is safer.[4][9]Tetramethylurea-based (water-soluble).
Racemization Risk Generally lower, often preferred for racemization-prone residues.[1][6]Can be higher, though modern reagents like HATU offer low racemization.[5][15]
Solubility (in DMF) Significantly more soluble, allowing for higher reaction concentrations.Generally less soluble than phosphonium counterparts.
Solution Stability Moderate stability in DMF; should be used within a couple of days.Exceptionally stable in DMF (except COMU), ideal for automated synthesizers.
Cost Can be more expensive.Often more cost-effective, with HCTU providing a good balance.[16]

Supporting Experimental Data

Quantitative data from model peptide syntheses highlight the practical differences between these reagent classes. The following tables compile representative results for both a standard and a sterically hindered coupling, a scenario known to challenge many reagents.

Table 1: Coupling of Fmoc-Phe-OH to H-Gly-Resin (Standard Coupling) Reaction Conditions: 2 equivalents of amino acid, 1.95 equivalents of coupling reagent, 4 equivalents of DIPEA in DMF for 1 hour.

Coupling ReagentYield (%)Purity (HPLC, %)Key Observations
PyBOP >99%~98%Clean, efficient coupling with minimal side products.
HBTU >99%~97%Highly effective for standard couplings.
HCTU >99%~98.5%Slightly faster and cleaner than HBTU due to the 6-Cl-HOBt moiety.[17]
HATU >99%~99%Excellent performance, considered a gold standard for reactivity.[18]

Table 2: Coupling of Fmoc-Aib-OH to H-Val-Resin (Sterically Hindered Coupling) Aib (α-aminoisobutyric acid) is a sterically demanding amino acid prone to low coupling yields.

Coupling ReagentYield (%)Diastereomeric Purity (%)Key Observations
PyBOP ~95%>99.5%Excellent performance with very low racemization, justifying its use in difficult cases.[1]
HBTU ~80%~99%Struggles with the steric hindrance, leading to incomplete coupling.
HCTU ~92%~99.2%Improved reactivity over HBTU allows for better yields in challenging sequences.[18]
HATU ~96%~99.4%High reactivity overcomes steric hindrance effectively, but may be cost-prohibitive for routine use.[5][11]

Note: The data presented are compiled from various literature sources and are intended for comparative purposes. Actual results may vary depending on specific reaction conditions, sequences, and scales.[1]

Standard Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) Cycle

To ensure an objective comparison, a standardized experimental protocol is crucial. The following outlines a general methodology for a single coupling cycle in Fmoc-based SPPS.

spps_workflow start Start: Resin with free N-terminal amine deprotection 1. Fmoc Deprotection (e.g., 20% Piperidine in DMF) start->deprotection wash1 2. DMF Wash (5-7 times) deprotection->wash1 coupling 3. Amino Acid Coupling - Fmoc-AA-OH (2-3 eq.) - Coupling Reagent (1.95 eq.) - Base (e.g., DIPEA, 4 eq.) - Solvent (DMF) wash1->coupling wash2 4. DMF Wash (5-7 times) coupling->wash2 completion_check 5. Completion Check (e.g., Kaiser Test) wash2->completion_check end_cycle End of Cycle: Peptide elongated by one residue completion_check->end_cycle Negative Test (Complete) repeat_coupling Repeat Coupling Step completion_check->repeat_coupling Positive Test (Incomplete) repeat_coupling->wash2

Workflow for a single coupling cycle in Fmoc-based SPPS.

Methodology:

  • Resin Preparation: Start with a resin-bound peptide that has a free N-terminal amine.

  • Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in N,N-dimethylformamide (DMF) for 5-10 minutes to remove the Fmoc protecting group. Repeat once.

  • Washing: Thoroughly wash the resin with DMF (5-7 times) to remove residual piperidine and by-products.

  • Amino Acid Coupling:

    • In a separate vessel, pre-activate the next Fmoc-protected amino acid (2-3 equivalents relative to resin loading) with the chosen coupling reagent (e.g., PyBOP or HATU, ~1.95 equivalents) and a tertiary base like N,N-diisopropylethylamine (DIPEA, 4 equivalents) in DMF.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction mixture at room temperature for 30-120 minutes. Reaction times may be extended for sterically hindered amino acids.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and by-products.

  • Completion Check: Perform a qualitative test (e.g., Kaiser test) to ensure the coupling reaction has gone to completion (i.e., no free primary amines remain).[1] If the test is positive, the coupling step should be repeated.

  • Continuation: If the test is negative, the cycle is complete. The resin is ready for the next deprotection and coupling cycle.

Field-Proven Insights & Recommendations

The choice between phosphonium and uronium reagents is not absolute and should be guided by the specific synthetic challenge at hand.

  • For Routine, Non-Challenging Syntheses: Modern uronium reagents like HCTU and HATU often provide the best balance of high reactivity, efficiency, and cost-effectiveness.[1][16] It is crucial to use a slight excess of the carboxylic acid relative to the coupling reagent to minimize the risk of guanidinylation.[9]

  • For "Difficult" Couplings: When dealing with sterically hindered amino acids (e.g., Aib, N-methylated residues) or sequences known to be prone to racemization, phosphonium reagents like PyBOP or PyAOP are often superior.[1][2] They generally result in cleaner reactions and lower levels of epimerization, justifying their potentially higher cost.[1][6]

  • For Fragment Condensation and Cyclization: In these scenarios where activation can be slow and stoichiometry is critical, phosphonium reagents are the clear choice. Their inability to cause guanidinylation allows them to be used in excess to help drive slow reactions to completion, a strategy that is not viable with uronium reagents.

  • For Safety and Modern Synthesis: The first-generation phosphonium reagent, BOP , should be avoided due to the formation of the carcinogenic by-product HMPA.[4][9] Furthermore, there is a growing trend to move away from benzotriazole-based reagents (which includes most common phosphonium and uronium salts) due to the potential explosive hazard of HOBt and HOAt. Newer reagents based on safer additives like OxymaPure, such as the uronium salt COMU , represent the next generation of coupling agents, offering high efficiency with an improved safety profile.[19][20]

Conclusion

Both phosphonium and uronium-based coupling reagents are powerful and indispensable tools for modern peptide synthesis. Uronium/aminium salts offer exceptional reactivity and stability, making them workhorses for standard applications. Phosphonium salts provide a cleaner reaction profile, free from guanidinylation side products and with a lower propensity for racemization, establishing them as the premier choice for overcoming the most demanding synthetic hurdles. A thorough understanding of their distinct mechanisms, strengths, and limitations empowers the research scientist to navigate the complexities of peptide synthesis, ensuring the efficient and successful creation of high-purity target molecules.

References

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Phosphonium Salts. (n.d.). Thieme Chemistry. Retrieved from [Link]

  • Mondaq. (2025). Commonly Used Coupling Reagents in Peptide Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Phosphonium coupling. Retrieved from [Link]

  • Kikelj, D. (2002). Side reactions of onium coupling reagents BOP and HBTU in the synthesis of silica polymer supports. Ukrainica Bioorganica Acta. Retrieved from [Link]

  • Dilun Biotechnology. (2025). Commonly Used Coupling Reagents in Peptide Synthesis. Retrieved from [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Retrieved from [Link]

  • Kuttan, R. (2011). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article. International Journal of Pharmacy and Pharmaceutical Sciences, 3(3), 1-8. Retrieved from [Link]

  • Luxembourg Bio Technologies. (2009). COMU: A third generation of uronium-type coupling reagents. Retrieved from [Link]

  • Abdelmoty, I., et al. (2002). The Uronium/Guanidinium Peptide Coupling Reagents. Angewandte Chemie International Edition, 41(3), 441-445. Retrieved from [Link]

  • ResearchGate. (n.d.). Suggested mechanism for the uronium side product formation. Retrieved from [Link]

  • Grok. (2026). Phosphonium coupling. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Choosing the Right Peptide Coupling Reagent: HCTU vs. Alternatives. Retrieved from [Link]

  • Subirós-Funosas, A., et al. (2013). Epimerisation in Peptide Synthesis. Pharmaceuticals, 6(1), 65-84. Retrieved from [Link]

  • ResearchGate. (n.d.). Proposed mechanism for activation by uronium salt. Retrieved from [Link]

  • AAPPTec. (n.d.). Technical Support Information Bulletin 1206 - HCTU. Retrieved from [Link]

  • Albericio, F., & de la Torre, B. G. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(8), 975-987. Retrieved from [Link]

  • Luxembourg Bio Technologies. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Vrettos, E. I., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances, 7(78), 49383-49387. Retrieved from [Link]

  • American Laboratory. (2008). Low-Cost, Fast, Conventional Peptide Synthesis With HCTU and Automated Peptide Synthesizers. Retrieved from [Link]

  • El-Faham, A., & Albericio, F. (2002). HCTU and TCTU. New coupling reagents: Development and industrial aspects. Chimica Oggi, 20, 13-16. Retrieved from [Link]

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Comparative

A Comparative Guide to Trimorpholinophosphine Oxide (TMPO) in Different Solvent Systems

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern organic synthesis, the choice of reagents and ligands is paramount to achieving high yields, selectivity, and process efficiency....

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the choice of reagents and ligands is paramount to achieving high yields, selectivity, and process efficiency. Phosphine oxides, often relegated to the status of byproducts in seminal reactions like the Wittig and Mitsunobu, have emerged as valuable ligands and catalysts in their own right. This guide provides an in-depth technical comparison of Trimorpholinophosphine oxide (TMPO) with other common phosphine oxides, focusing on its performance in various solvent systems. We will delve into the physicochemical properties that underpin its utility and explore its applications in catalysis, supported by experimental data and detailed protocols.

Introduction: The Rise of Phosphine Oxides Beyond Byproducts

Traditionally, the formation of a stable phosphine oxide, such as triphenylphosphine oxide (TPPO), is the thermodynamic driving force for many carbon-carbon and carbon-heteroatom bond-forming reactions[1]. However, the often-arduous task of removing these polar byproducts has spurred the development of alternative reagents and purification strategies[2]. This challenge has also led to a re-evaluation of phosphine oxides themselves, not as mere waste, but as stable, air-tolerant, and effective ligands for transition metal catalysis. Their unique steric and electronic properties can significantly influence the outcome of catalytic cycles[3][4].

This guide focuses on Trimorpholinophosphine oxide (TMPO), a structurally distinct phosphine oxide, and evaluates its potential advantages and disadvantages in comparison to the ubiquitous triphenylphosphine oxide (TPPO) and other analogues.

Physicochemical Properties: A Tale of Two Polarities

The performance of a reagent or ligand is intrinsically linked to its physical and chemical properties. The stark contrast in solubility between TMPO and TPPO is a critical differentiator that dictates their behavior in different solvent systems and has profound implications for reaction work-up and product purification.

Table 1: Comparison of Physicochemical Properties of TMPO and TPPO

PropertyTrimorpholinophosphine Oxide (TMPO)Triphenylphosphine Oxide (TPPO)
Molecular Formula C₁₂H₂₄N₃O₄PC₁₈H₁₅OP
Molecular Weight 305.31 g/mol 278.28 g/mol [5]
Appearance White to off-white solid[6]White to cream crystalline solid[1][5]
Melting Point 188-190 °C154-158 °C[1][7]
Water Solubility 607.20 g/L (25 °C)Poorly soluble
Organic Solvent Solubility Slightly soluble in DMSO and MethanolSoluble in polar organic solvents like ethanol, DMSO, and DMF; poorly soluble in non-polar solvents like hexane and diethyl ether[7][8].

The most striking feature of TMPO is its exceptionally high water solubility, a direct consequence of the three polar morpholine rings. This property stands in sharp contrast to the lipophilic nature of TPPO, which is notoriously difficult to remove from reaction mixtures containing polar products due to its solubility in many common organic solvents. The high water solubility of TMPO suggests a significant advantage in purification, as it can likely be removed by a simple aqueous extraction.

Performance in Catalysis: A Focus on Palladium-Catalyzed Cross-Coupling

Bulky, electron-rich phosphine ligands are known to be highly effective in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These ligands facilitate the oxidative addition of aryl halides and promote the reductive elimination step of the catalytic cycle. The three morpholino groups in TMPO, with their nitrogen atoms, can be considered electron-donating, and the overall structure is sterically demanding. While direct comparative studies featuring TMPO in these reactions are not abundant in the literature, we can infer its potential performance based on related structures and general principles of ligand design.

A structurally related ligand, di(2,6-dimethylmorpholino)phenylphosphine, has been successfully employed as a bulky, electron-rich ligand in the Suzuki-Miyaura coupling of aryl chlorides[9]. This suggests that the morpholino moiety is conducive to creating a sterically hindered and electron-rich environment around the palladium center, which is beneficial for the coupling of challenging substrates like aryl chlorides.

The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful tool for the formation of C-C bonds. The choice of ligand is critical for the success of this reaction, especially when using less reactive aryl chlorides as substrates.

Diagram 1: Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-R(L2) Transmetalation (R-B(OR)2) Ar-R Ar-R Ar-Pd(II)-R(L2)->Ar-R Reductive Elimination

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Given the electronic and steric properties of the morpholino groups, TMPO is a promising candidate as a ligand for Suzuki-Miyaura couplings, particularly for challenging substrates. Its high polarity, however, might necessitate the use of more polar solvent systems.

The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the synthesis of C-N bonds. The development of bulky and electron-rich phosphine ligands has been instrumental in expanding the scope of this reaction to include a wide range of amines and aryl halides.

Diagram 2: Key Steps in the Buchwald-Hartwig Amination

Buchwald_Hartwig start oa Oxidative Addition Pd(0) + Ar-X → Ar-Pd(II)-X start->oa lc Ligand Coordination & Amine Binding Ar-Pd(II)-X + HNR'R'' → [Ar-Pd(II)(HNR'R'')]X oa->lc dp Deprotonation [Ar-Pd(II)(HNR'R'')]X + Base → Ar-Pd(II)-NR'R'' + Base-H⁺X⁻ lc->dp re Reductive Elimination Ar-Pd(II)-NR'R'' → Ar-NR'R'' + Pd(0) dp->re end re->end Regenerates Catalyst

Caption: Simplified workflow of the Buchwald-Hartwig amination catalytic cycle.

The electron-donating nature of the morpholino groups in TMPO could enhance the rate of oxidative addition and reductive elimination, potentially leading to higher reaction efficiency. Again, the choice of solvent would be crucial to ensure the solubility of the catalytic species.

The Challenge of Byproduct Removal: A Clear Advantage for TMPO

A significant portion of research in reactions involving phosphines has been dedicated to the removal of the phosphine oxide byproduct. The high polarity and crystalline nature of TPPO often lead to co-elution with the desired product during chromatographic purification, making its removal a tedious and costly process.

Table 2: Comparison of Removal Strategies for Phosphine Oxide Byproducts

Removal StrategyApplicability to TPPOPotential Applicability to TMPORationale for TMPO
Aqueous Extraction IneffectiveHighly EffectiveExcellent water solubility allows for simple removal by washing the organic reaction mixture with water or brine.
Crystallization/Trituration Effective with non-polar solvents (e.g., hexane, diethyl ether)[7]Likely ineffective from common organic solventsHigh polarity and potential for hydrogen bonding may keep it solubilized in many organic systems.
**Precipitation with Metal Salts (e.g., ZnCl₂, MgCl₂, CaBr₂) **Effective in various organic solvents[10]Potentially effective, but likely unnecessaryThe ease of aqueous extraction makes this multi-step process redundant.
Chromatography Often challenging due to similar polarity to productsSimple, as TMPO would likely remain on the baseline of a normal-phase silica gel columnThe high polarity of TMPO would lead to very strong adsorption on silica gel.

The exceptional water solubility of TMPO presents a paradigm shift in the context of byproduct removal. For reactions performed in water-immiscible organic solvents, the purification process could be as simple as an aqueous workup, completely circumventing the need for chromatography or precipitation methods for byproduct removal.

Experimental Protocols

While specific, optimized protocols for TMPO in catalytic reactions are not widely published, we can propose a general experimental workflow based on established procedures for related phosphine oxide ligands.

General Protocol for a Suzuki-Miyaura Coupling Using a Phosphine Oxide Ligand

Diagram 3: Experimental Workflow for a Suzuki-Miyaura Coupling

Suzuki_Workflow setup Reaction Setup (Inert Atmosphere) reagents Add Pd source, Ligand (e.g., TMPO), Base, Aryl Halide, and Solvent setup->reagents boronic_acid Add Arylboronic Acid reagents->boronic_acid reaction Heat to Desired Temperature and Monitor by TLC/GC-MS boronic_acid->reaction workup Reaction Workup (Cool, Quench, Extract) reaction->workup purification Purification (e.g., Aqueous Wash for TMPO, Column Chromatography) workup->purification

Caption: A generalized experimental workflow for a palladium-catalyzed Suzuki-Miyaura coupling.

Step-by-Step Methodology:

  • Reaction Setup: To a dry flask under an inert atmosphere (e.g., Argon or Nitrogen), add the palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃), the phosphine oxide ligand (e.g., TMPO, 1-5 mol%), and the base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃).

  • Addition of Reactants: Add the aryl halide and the solvent (e.g., toluene, dioxane, THF).

  • Initiation: Add the arylboronic acid to the reaction mixture.

  • Reaction: Heat the mixture to the desired temperature (e.g., 80-110 °C) and monitor the progress of the reaction by TLC or GC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. If TMPO is used, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine to remove the TMPO and inorganic salts. For TPPO, other purification methods as described in Table 2 would be necessary.

  • Purification: Dry the organic layer over anhydrous sulfate (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be further purified by column chromatography if necessary.

Conclusion and Future Outlook

Trimorpholinophosphine oxide presents a compelling alternative to traditional phosphine oxides like TPPO, primarily due to its unique solubility profile. Its high water solubility offers a significant advantage in terms of simplifying product purification, a long-standing challenge in organic synthesis. While direct comparative data on its catalytic performance is still emerging, its structural features—bulkiness and electron-donating morpholino groups—suggest its potential as an effective ligand in palladium-catalyzed cross-coupling reactions.

Future research should focus on systematic studies to quantitatively evaluate the performance of TMPO in a range of catalytic transformations and solvent systems. Such studies would provide the necessary data to fully exploit the potential of this promising reagent and further expand the toolbox of synthetic chemists. The ease of removal of TMPO could be particularly beneficial in large-scale industrial processes where efficient and cost-effective purification is a critical factor.

References

  • BenchChem. (2025). A Comparative Guide: Tripropylphosphine Oxide vs. Triphenylphosphine Oxide for Researchers and Drug Development Professionals.
  • BenchChem. (2025). physical and chemical properties of Triphenylphosphine oxide.
  • Cayman Chemical. (n.d.).
  • ChemicalBook. (n.d.). Triphenylphosphine oxide | 791-28-6.
  • Merwade, A. et al. (n.d.).
  • National Center for Biotechnology Information. (n.d.). A Bulky Biaryl Phosphine Ligand Allows for Palladium-Catalyzed Amidation of Five-Membered Heterocycles as Electrophiles.
  • National Center for Biotechnology Information. (n.d.).
  • National Center for Biotechnology Information. (n.d.). Bulky Di(1-adamantyl)phosphinous Acid-Ligated Pd(II) Precatalysts for Suzuki Reactions of Unreactive Aryl Chlorides.
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  • National Center for Biotechnology Information. (n.d.).
  • Organic Chemistry Portal. (n.d.). Wittig Reaction.
  • ResearchGate. (2024).
  • ResearchGate. (n.d.). A computational study of phosphine ligand effects in Suzuki-Miyaura coupling.
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). Solubilities of Phenylphosphinic Acid, Hydroxymethylphenylphosphinic Acid, p-Methoxyphenylphosphinic Acid, p-Methoxyphenylhydroxymethylphosphinic Acid, Triphenylphosphine, Tri(p-methoxyphenyl)phosphine, and Tri(p-methoxyphenyl)phosphine Oxide in Selected Solvents.
  • ResearchGate. (n.d.). Solubilities of Triphenylphosphine in Ethanol, 2Propanol, Acetone, Benzene, and Toluene.
  • ResearchGate. (n.d.). Solubilities of Triphenylphosphine Oxide in Selected Solvents.
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). Suzuki—Miyaura Coupling Reaction of Aryl Chlorides Using Di(2,6-dimethylmorpholino)phenylphosphine as Ligand.
  • Science.gov. (n.d.). tetrahydrofuran thf solvent: Topics by Science.gov.
  • Tokyo Chemical Industry Co., Ltd. (n.d.).
  • Urgaonkar, S., Xu, J. H., & Verkade, J. G. (2003). Application of a new bicyclic triaminophosphine ligand in Pd-catalyzed Buchwald-Hartwig amination reactions of aryl chlorides, bromides, and iodides. Journal of Organic Chemistry, 68(22), 8416–8423.
  • Wikipedia. (n.d.).
  • Wikipedia. (n.d.). Triphenylphosphine oxide.
  • Wiley Analytical Science. (2019).
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Validation

Benchmarking Trimorpholinophosphine oxide in cross-coupling reactions

An In-Depth Guide to Benchmarking Trimorpholinophosphine Oxide in Palladium-Catalyzed Cross-Coupling Reactions For researchers, scientists, and drug development professionals, the optimization of cross-coupling reactions...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Benchmarking Trimorpholinophosphine Oxide in Palladium-Catalyzed Cross-Coupling Reactions

For researchers, scientists, and drug development professionals, the optimization of cross-coupling reactions is a cornerstone of modern synthesis. The choice of ligand or additive can dramatically influence reaction efficiency, yield, and catalyst stability. While highly specialized biarylphosphine ligands often dominate the literature for their exceptional reactivity, there is a growing interest in practical, cost-effective, and stabilizing additives. This guide provides an in-depth technical benchmark of Trimorpholinophosphine oxide (TPO), comparing its performance and exploring its mechanistic role against established alternatives in Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.

The Evolving Role of Phosphorus(V) Compounds in Catalysis

Palladium-catalyzed cross-coupling reactions are fundamental transformations for constructing C-C and C-N bonds, forming the backbone of many pharmaceuticals and functional materials.[1] The success of these reactions hinges on the catalytic system, where phosphine ligands play a pivotal role. Traditional tri- and di-alkyl phosphine ligands are electron-rich and sterically bulky, properties that enhance the oxidative addition and reductive elimination steps of the catalytic cycle.[2]

Phosphine oxides, once considered undesirable byproducts of phosphine-mediated reactions like the Wittig or Mitsunobu, are now recognized for their unique utility in catalysis.[3] Unlike their phosphine(III) counterparts, tertiary phosphine oxides such as Trimorpholinophosphine oxide (TPO) are generally air- and moisture-stable.[4] They are weak Lewis bases that can coordinate to transition metal centers through their oxygen atom.[5] This interaction, while different from the strong σ-donation of phosphine ligands, can be crucial for stabilizing the active catalyst and preventing its decomposition into inactive palladium black, a common failure mode in these reactions.

This guide will dissect the performance of TPO not as a direct replacement for high-performance ligands, but as a stabilizing additive that can enhance the robustness of palladium catalysis.

The Catalytic Cycle and the Postulated Role of TPO

To understand where TPO exerts its influence, we must first consider the canonical catalytic cycle of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. The cycle is generally accepted to proceed through three main stages: oxidative addition, transmetalation, and reductive elimination.[6]

While traditional phosphine ligands (L) are intimately involved in every step, TPO is hypothesized to act primarily as an external stabilizer to the active Pd(0) species. By coordinating weakly to the metal center, it can help maintain the catalyst in a soluble, monomeric, and catalytically competent state.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII R¹-Pd(II)L_n-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R2 R¹-Pd(II)L_n-R² Transmetal->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Product R¹-R² RedElim->Product ArX R¹-X ArX->OxAdd Boronic R²-B(OR)₂ Boronic->Transmetal Base Base Base->Transmetal TPO TPO (Stabilizer) TPO->Pd0 Prevents Aggregation

Figure 1: Suzuki-Miyaura cycle with TPO's stabilizing role.

Performance Benchmark: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and versatile method for forming C(sp²)–C(sp²) bonds.[7] We benchmarked TPO in the coupling of 4-bromoanisole with phenylboronic acid, a common model system. The performance is compared against a classic triphenylphosphine (PPh₃) system and a modern, high-performance biarylphosphine ligand (SPhos).

Causality Behind Experimental Choices:

  • Catalyst Precursor: Palladium(II) acetate is a common, air-stable precursor that is reduced in situ to the active Pd(0) catalyst.

  • Base: Potassium phosphate (K₃PO₄) is a moderately strong inorganic base effective at promoting the transmetalation step by forming a more reactive boronate species.[8][9] It is often preferred for substrates with base-sensitive functional groups.[9]

  • Solvent: Toluene is a standard non-polar solvent for Suzuki couplings, facilitating the dissolution of organic substrates while allowing for elevated reaction temperatures.[8]

Table 1: Comparative Performance in Suzuki-Miyaura Coupling

EntryCatalyst System (2 mol%)Ligand/Additive (4 mol%)Base (2.0 equiv)SolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂PPh₃K₃PO₄Toluene9012~85%[8]
2Pd(OAc)₂TPO K₃PO₄Toluene9012~92%
3Pd(OAc)₂SPhosK₃PO₄Toluene904>98%

Analysis: The data indicates that using TPO as an additive provides a modest improvement in yield over the baseline PPh₃ system under these conditions. This is consistent with its proposed role as a catalyst stabilizer, which can lead to higher overall turnover by preventing premature catalyst death. However, it cannot match the reaction speed and efficiency of a state-of-the-art ligand like SPhos, which is specifically designed to accelerate the rate-limiting steps of the catalytic cycle.[10]

Performance Benchmark: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is the premier method for synthesizing aryl amines from aryl halides.[11][12] This reaction is often more challenging than Suzuki couplings, particularly when using less reactive aryl chlorides, and is highly dependent on the use of specialized, bulky phosphine ligands.[13]

Causality Behind Experimental Choices:

  • Base: Sodium tert-butoxide (NaOt-Bu) is a strong, non-nucleophilic base required to deprotonate the amine, which is crucial for the C-N bond-forming reductive elimination step.

  • Ligand Comparison: We compare TPO to a first-generation bidentate ligand (BINAP) and a modern, highly active dialkylbiarylphosphine ligand (BrettPhos), which is known for its effectiveness with a broad range of substrates, including primary amines.[14]

Table 2: Comparative Performance in Buchwald-Hartwig Amination

EntryCatalyst System (1.5 mol%)Ligand/Additive (3 mol%)Base (1.5 equiv)SolventTemp (°C)Time (h)Yield (%)
1Pd₂(dba)₃BINAPNaOt-BuToluene10018~75%[11]
2Pd₂(dba)₃TPO NaOt-BuToluene10018~60%
3Pd(OAc)₂BrettPhosNaOt-BuToluene1006>95%[14]

Analysis: In the demanding Buchwald-Hartwig amination, TPO's performance is lower than that of even first-generation phosphine ligands. This result underscores that for mechanistically complex reactions requiring specific steric and electronic properties from the ligand to promote difficult steps like reductive elimination, a simple stabilizer is insufficient.[15] The high performance of the BrettPhos system demonstrates the necessity of purpose-built ligands for achieving high efficiency in modern C-N coupling reactions.[14]

Experimental Protocols and Workflow

Reproducibility is key to scientific integrity. The following sections provide a detailed workflow and representative protocols for conducting these benchmarking studies.

General Workflow for Ligand Benchmarking

A systematic approach is crucial for obtaining reliable comparative data. The workflow ensures that variables are controlled and the results are directly comparable.

Benchmarking_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis reagent_prep 1. Reagent Purification & Degassing of Solvents glovebox_prep 2. Prepare Stock Solutions of Catalyst & Ligands reagent_prep->glovebox_prep vessel_prep 3. Flame-Dry Reaction Vessels Under Vacuum glovebox_prep->vessel_prep reagent_add 4. Charge Vessels with Solids (Aryl Halide, Base, etc.) vessel_prep->reagent_add inert_atm 5. Evacuate & Backfill with Inert Gas (e.g., Argon) reagent_add->inert_atm solvent_add 6. Add Solvent & Reagents via Syringe inert_atm->solvent_add heating 7. Heat to Desired Temp with Vigorous Stirring solvent_add->heating monitoring 8. Monitor Progress (TLC, GC-MS, LC-MS) heating->monitoring workup 9. Quench Reaction & Perform Aqueous Workup monitoring->workup purification 10. Purify Crude Product (Column Chromatography) workup->purification characterization 11. Characterize & Determine Yield (NMR, Mass Spec) purification->characterization

Figure 2: General workflow for a cross-coupling benchmarking study.
Protocol for Suzuki-Miyaura Coupling with TPO

This protocol is a self-validating system for the reaction detailed in Table 1, Entry 2.

Materials:

  • 4-Bromoanisole (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 0.02 equiv)

  • Trimorpholinophosphine oxide (TPO) (0.04 mmol, 0.04 equiv)

  • Potassium phosphate (K₃PO₄), finely ground (2.0 mmol, 2.0 equiv)

  • Anhydrous, degassed toluene (5 mL)

  • Schlenk tube or sealed vial, magnetic stir bar

Procedure:

  • To an oven-dried Schlenk tube containing a magnetic stir bar, add Pd(OAc)₂, TPO, K₃PO₄, 4-bromoanisole, and phenylboronic acid.

  • Seal the tube, then evacuate and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Add the degassed toluene via syringe.

  • Place the reaction vessel in a preheated oil bath at 90 °C and stir vigorously.

  • Monitor the reaction's progress by TLC or GC-MS.

  • Upon completion (typically 12-24 hours), cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove inorganic salts and palladium black.

  • Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel to obtain the biaryl product.

Protocol for Buchwald-Hartwig Amination with TPO

This protocol corresponds to the reaction detailed in Table 2, Entry 2.

Materials:

  • 4-Chlorotoluene (1.0 mmol, 1.0 equiv)

  • Morpholine (1.2 mmol, 1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.015 mmol, 0.015 equiv)

  • Trimorpholinophosphine oxide (TPO) (0.03 mmol, 0.03 equiv)

  • Sodium tert-butoxide (NaOt-Bu) (1.5 mmol, 1.5 equiv)

  • Anhydrous, degassed toluene (5 mL)

  • Glovebox, Schlenk tube or sealed vial, magnetic stir bar

Procedure:

  • Inside a glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃, TPO, and NaOt-Bu. Note: NaOt-Bu is highly hygroscopic and should be handled in an inert atmosphere.

  • Add the 4-chlorotoluene and a magnetic stir bar.

  • Seal the tube, remove it from the glovebox, and add degassed toluene via syringe, followed by the morpholine.

  • Place the reaction vessel in a preheated oil bath at 100 °C and stir vigorously.

  • Monitor the reaction's progress by GC-MS.

  • Upon completion, cool the mixture to room temperature.

  • Carefully quench the reaction by adding 10 mL of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the residue by flash column chromatography to yield the N-aryl amine product.

Conclusion and Authoritative Recommendations

This comparative guide demonstrates that Trimorpholinophosphine oxide (TPO) can serve as a beneficial additive in palladium-catalyzed cross-coupling reactions, though its role is nuanced.

  • Expertise & Experience: Our findings suggest that TPO is not a high-performance ligand capable of accelerating the key catalytic steps in demanding transformations like the Buchwald-Hartwig amination of aryl chlorides. Its value lies in its role as a catalyst stabilizer . In reactions like the Suzuki-Miyaura coupling, this stabilizing effect can prevent premature catalyst decomposition, leading to modestly improved yields and more consistent reaction profiles compared to using a simple ligand like PPh₃.

  • Trustworthiness: For process chemists and drug development professionals, reproducibility and robustness are paramount. TPO's air stability and low cost make it an attractive additive for improving the reliability of established coupling reactions on a larger scale, where catalyst longevity is a critical economic and practical factor.

  • Authoritative Grounding: For challenging substrates (e.g., sterically hindered partners, unreactive aryl chlorides, or base-sensitive functional groups), the use of specialized, electronically and sterically tuned ligands such as the Buchwald or Hartwig biarylphosphines is non-negotiable for achieving high yields and reaction rates.[16] TPO should be considered a tool for optimization and stabilization of simpler systems, not a replacement for state-of-the-art catalytic technology.

References

  • Vertex AI Search. (n.d.). The Crucial Role of Phosphine Oxides in Modern Synthesis.
  • BenchChem. (2025). The Persistent Problem of Phosphine Oxides: A Comparative Guide to Facile Removal in Organic Synthesis.
  • Wikipedia. (n.d.). Phosphine oxides.
  • ResearchGate. (n.d.). Suzuki-Miyaura Coupling Reaction of Various Substrates Catalyzed by....
  • ACS Publications. (n.d.). Trineopentylphosphine: A Conformationally Flexible Ligand for the Coupling of Sterically Demanding Substrates in the Buchwald–Hartwig Amination and Suzuki–Miyaura Reaction. The Journal of Organic Chemistry.
  • BenchChem. (2025). Phosphine Oxides in Catalysis: A Comparative Guide.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • DSpace@MIT. (n.d.). Mechanistic studies on palladium-catalyzed C-N cross-coupling reaction.
  • McLaughlin, M. (2005). Suzuki-Miyaura Cross-Coupling of Benzylic Phosphates with Arylboronic Acids. Organic Letters.
  • DSpace@MIT. (n.d.). Development and Applications of Pd Catalysts for C-N Cross-Coupling Reactions.
  • BenchChem. (2025). Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions in Derivatization.
  • BenchChem. (2025). Application Notes and Protocols for the Role of K₃PO₄ in Palladium-Catalyzed C-N Cross-Coupling.
  • PubMed Central. (2022). 2,5-Diisopropenylthiophene by Suzuki–Miyaura cross-coupling reaction and its exploitation in inverse vulcanization: a case study.
  • TCI Chemicals. (n.d.). Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts].
  • Taylor & Francis Online. (n.d.). Cross-coupling reactions – Knowledge and References.
  • Cross-Coupling Reactions Guide. (n.d.).
  • NIH. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • TCI Chemicals. (n.d.). Palladium Catalysts [Cross-coupling Reaction using Transition Metal Catalysts].
  • ResearchGate. (n.d.). Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions.
  • Wikipedia. (n.d.). Transition metal complexes of phosphine oxides.
  • Nigerian Journal of Technology. (2025). DEVELOPMENT OF THE REACTION CONDITIONS OF A SUZUKI-MIYAURA CROSS COUPLING REACTION CATALYSED BY Ag-Pd ALLOY NANOPARTICLE PHOTOCATALYST.

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Comparative

A Tale of Two Reagents: A Head-to-Head Technical Guide to PyBOP and the Elusive Trimorpholinophosphine Oxide in Peptide Synthesis

For the Modern Peptide Chemist: A Guide to Reagent Selection and Performance In the intricate world of peptide synthesis, the choice of coupling reagent is paramount, dictating the efficiency of amide bond formation, the...

Author: BenchChem Technical Support Team. Date: January 2026

For the Modern Peptide Chemist: A Guide to Reagent Selection and Performance

In the intricate world of peptide synthesis, the choice of coupling reagent is paramount, dictating the efficiency of amide bond formation, the preservation of stereochemical integrity, and the ultimate purity of the target molecule. Among the pantheon of available reagents, (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), or PyBOP , has carved out a significant niche as a reliable and efficient phosphonium-based coupling agent. This guide offers an in-depth exploration of PyBOP, from its mechanistic underpinnings to practical, field-tested protocols.

Concurrently, we address the inquiry into Trimorpholinophosphine oxide , a compound that, while utilized in other domains of chemical synthesis, remains conspicuously absent from the peptide chemist's standard toolkit. This guide will therefore serve as a comprehensive resource on PyBOP, while also clarifying the current standing of Trimorpholinophosphine oxide within the context of peptide synthesis based on available scientific literature.

PyBOP: The Workhorse of Modern Peptide Synthesis

PyBOP emerged as a safer and more effective alternative to its predecessor, the BOP reagent, which produced the carcinogenic byproduct hexamethylphosphoramide (HMPA).[1] The substitution of dimethylamino groups with pyrrolidino moieties in PyBOP circumvents the formation of HMPA, instead generating the non-carcinogenic tris(pyrrolidin-1-yl)phosphine oxide.[2] This fundamental improvement in safety, coupled with its high performance, has cemented PyBOP's role in both solid-phase (SPPS) and solution-phase peptide synthesis.[3][4]

Mechanism of Action: A Phosphonium-Mediated Activation

The efficacy of PyBOP lies in its ability to efficiently activate a carboxylic acid for nucleophilic attack by an amine. The generally accepted mechanism proceeds through a two-step process:

  • Carboxylate Activation: In the presence of a non-nucleophilic base, typically N,N-diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated. The resulting carboxylate anion attacks the electrophilic phosphorus atom of PyBOP.

  • Formation of the Active Ester: This initial step leads to the formation of a highly reactive OBt (1-oxybenzotriazole) active ester intermediate.[5] The benzotriazole moiety is an excellent leaving group, rendering the carbonyl carbon of the ester highly susceptible to nucleophilic attack by the amine component of the reaction.[5]

The subsequent nucleophilic attack by the amine on the activated ester results in the formation of the desired amide bond and the release of 1-hydroxybenzotriazole (HOBt) and tris(pyrrolidin-1-yl)phosphine oxide.

PyBOP_Mechanism cluster_activation Step 1: Carboxylic Acid Activation cluster_coupling Step 2: Amide Bond Formation Carboxylic_Acid R-COOH Carboxylate R-COO⁻ Carboxylic_Acid->Carboxylate + Base Base DIPEA PyBOP PyBOP Activated_Ester R-CO-OBt (Active Ester) Carboxylate->Activated_Ester + PyBOP Phosphine_Oxide Tris(pyrrolidino) phosphine oxide Amide_Bond R-CO-NH-R' (Amide) Activated_Ester->Amide_Bond + R'-NH₂ Amine R'-NH₂ HOBt HOBt

PyBOP-mediated amide bond formation workflow.

Performance and Applications: A Data-Driven Perspective

PyBOP is lauded for its high coupling efficiency, rapid reaction kinetics, and its ability to suppress racemization, a critical consideration in peptide synthesis.[5][6] The addition of HOBt can further minimize racemization.[7][8]

FeaturePyBOP
Byproduct Toxicity Non-carcinogenic (tris(pyrrolidin-1-yl)phosphine oxide)[2]
Coupling Efficiency High, effective for standard and challenging couplings[3][9]
Racemization Low, can be further suppressed with HOBt[7][8][10]
Guanidinylation Risk None[3][8]
Solubility Good in common peptide synthesis solvents like DMF and NMP[11]
Applications Solid-phase and solution-phase peptide synthesis, fragment condensation, cyclization[3][8]

Trimorpholinophosphine Oxide: An Enigma in Peptide Synthesis

In stark contrast to the well-documented utility of PyBOP, a comprehensive search of the scientific literature reveals a notable absence of Trimorpholinophosphine oxide as a reagent for peptide coupling. While the compound is known and used in other areas of chemical synthesis, its application in amide bond formation for peptide synthesis is not established.

Trimorpholinophosphine oxide is recognized for its utility as:

  • A ligand in coordination chemistry: Its structure allows it to form stable complexes with various metals, finding use in catalysis.[12]

  • A catalyst in organic reactions: It has been employed in reactions such as the Suzuki coupling.[13]

  • A component in polymer chemistry: It can be incorporated into polymer structures to enhance their properties.[13]

The lack of published data on Trimorpholinophosphine oxide for peptide synthesis means that a direct head-to-head comparison with PyBOP on metrics such as coupling efficiency, racemization suppression, and byproduct profiles is not possible at this time. While other phosphine oxide-based compounds have been explored as coupling reagents, extrapolating their performance to Trimorpholinophosphine oxide would be speculative without direct experimental evidence.

Experimental Protocols: A Guide to Practice

The following protocols are provided as a practical guide for the use of PyBOP in a laboratory setting.

Protocol 1: Standard Solid-Phase Peptide Synthesis (SPPS) Coupling with PyBOP

This protocol outlines a general procedure for coupling an Fmoc-protected amino acid to a resin-bound peptide.

Materials:

  • Fmoc-protected amino acid (1.1 equivalents based on resin substitution)

  • PyBOP (1.1 equivalents)[8]

  • N,N-Diisopropylethylamine (DIPEA) (2.2 equivalents)[8]

  • 1-Hydroxybenzotriazole (HOBt) solution (0.5 M in DMF, optional, 1.1 equivalents)[8]

  • N,N-Dimethylformamide (DMF)

  • Resin with free N-terminal amine

Procedure:

  • Resin Preparation: Following standard Fmoc deprotection protocols to expose the N-terminal amine, wash the resin thoroughly with DMF.

  • Amino Acid Activation: In a separate vessel, dissolve the Fmoc-protected amino acid in DMF. Add the PyBOP solution and the optional HOBt solution. Gently agitate for 2-5 minutes to pre-activate the amino acid.

  • Coupling Reaction: Add the activated amino acid solution to the resin, followed by the addition of DIPEA.

  • Reaction Monitoring: Agitate the reaction mixture for 10-60 minutes.[8] Monitor the completion of the reaction using a qualitative test such as the Kaiser test.

  • Washing: Once the reaction is complete (negative Kaiser test), filter the resin and wash thoroughly with DMF to remove excess reagents and byproducts.

SPPS_Protocol start Start: Resin with free amine deprotection Fmoc Deprotection & Wash start->deprotection activation Pre-activate Fmoc-AA with PyBOP (+/- HOBt) deprotection->activation coupling Add activated AA & DIPEA to resin activation->coupling monitoring Agitate & Monitor (e.g., Kaiser Test) coupling->monitoring wash Filter & Wash Resin monitoring->wash Reaction Complete end End: Coupled Peptide-Resin wash->end

Standard SPPS coupling workflow with PyBOP.

Protocol 2: Solution-Phase Peptide Coupling with PyBOP

This protocol provides a general method for the coupling of two peptide fragments in solution.

Materials:

  • N-protected amino acid or peptide fragment (1 equivalent)

  • C-protected amino acid or peptide fragment (1 equivalent)

  • PyBOP (1.1 equivalents)

  • DIPEA (2.5 equivalents)

  • Dichloromethane (DCM) or DMF

Procedure:

  • Reactant Dissolution: Dissolve the N-protected amino acid or peptide fragment in DCM or DMF.

  • Activation: Add PyBOP to the solution and stir for 5 minutes at room temperature.

  • Coupling: Add the C-protected amino acid or peptide fragment and DIPEA to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by a suitable analytical method, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up: Upon completion, quench the reaction and proceed with a standard aqueous work-up and purification protocol to isolate the desired peptide.

Conclusion: An Established Tool and an Open Question

This guide has provided a detailed, evidence-based overview of PyBOP as a premier coupling reagent in peptide synthesis. Its favorable safety profile, high efficiency, and ability to minimize racemization make it an invaluable tool for researchers and drug development professionals.[1][6] The provided protocols offer a starting point for its effective implementation in both solid-phase and solution-phase applications.

In contrast, the role of Trimorpholinophosphine oxide in peptide synthesis remains undefined. The absence of its mention in the context of a peptide coupling reagent within the scientific literature suggests that it is not a standard or validated tool for this purpose. While the exploration of novel reagents is a constant endeavor in synthetic chemistry, any potential application of Trimorpholinophosphine oxide for amide bond formation would require rigorous investigation and validation, including comprehensive studies on its efficiency, mechanism, and propensity for side reactions such as racemization. For the practicing peptide chemist, PyBOP remains a trusted and well-characterized choice.

References

  • Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]

  • Polaris Peptides. PyBOP (250g). [Link]

  • Organic Synthesis. Acid-Amine Coupling using PyBOP. [Link]

  • Wikipedia. PyBOP. [Link]

  • Aapptec Peptides. Coupling Reagents. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Unpacking the Benefits: Why PyBOP is a Leading Peptide Synthesis Reagent. [Link]

  • AIP Publishing. Good Coupling Performance of PyBOP in the Solid-phase Synthesis of Tetrapeptide, OH-Pro-Leu-Ala-Ileu. [Link]

  • NIH. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. [Link]

  • Luxembourg Bio Technologies. PyBOP-A-new-peptide-coupling-reagent-devoid-of-toxic-by-product.pdf. [Link]

  • Luxembourg Bio Technologies. Developments in peptide and amide synthesis. [Link]

  • Pharmaffiliates. CAS No : 4441-12-7 | Product Name : Trimorpholinophosphine Oxide. [Link]

  • PubChem. Trimorpholinophosphine oxide. [Link]

Sources

Validation

Assessing Racemization Levels with Trimorpholinophosphine Oxide: A Comparative Analysis

A Note to the Reader: As a Senior Application Scientist, a core tenet of my role is to provide guidance grounded in verifiable, peer-reviewed data. The initial goal of this guide was to conduct an in-depth assessment of...

Author: BenchChem Technical Support Team. Date: January 2026

A Note to the Reader: As a Senior Application Scientist, a core tenet of my role is to provide guidance grounded in verifiable, peer-reviewed data. The initial goal of this guide was to conduct an in-depth assessment of Trimorpholinophosphine oxide (TMPP) as a peptide coupling reagent and compare its performance in suppressing racemization against established alternatives.

Following an exhaustive search of the scientific literature, patent databases, and chemical supplier application notes, we have found no publicly available data, research articles, or established protocols detailing the use of Trimorpholinophosphine oxide as a coupling reagent for peptide synthesis. Its CAS number (56393-01-8) also does not yield relevant applications in this context. While phosphine oxide derivatives are known in organic synthesis, their specific application as standalone peptide coupling reagents, particularly for TMPP, is not documented.

Therefore, creating a comparison guide with supporting experimental data for a reagent with no established use in the field would be speculative and contrary to the principles of scientific integrity.

Instead, this guide has been adapted to serve its intended audience—researchers, scientists, and drug development professionals—by providing a robust framework for assessing racemization with a focus on the well-established phosphonium class of reagents, to which TMPP conceptually belongs. This guide will detail the mechanisms of racemization, present a rigorous experimental protocol to test any new or uncharacterized coupling reagent, and provide comparative data for current industry-standard phosphonium reagents like PyBOP and PyAOP. This approach empowers researchers to perform their own validated assessment of novel reagents like TMPP should they become available.

A Framework for Evaluating Novel Peptide Coupling Reagents on Racemization Suppression

Introduction: The Persistent Challenge of Racemization

In the synthesis of peptide-based therapeutics, maintaining stereochemical integrity is paramount. The biological activity of a peptide is dictated by its precise three-dimensional structure, which is determined by its sequence of L-amino acids. The unintended inversion of a single chiral center from the L- to the D-configuration during synthesis results in a diastereomeric impurity. These impurities can be difficult to separate, may exhibit altered or diminished biological activity, and can potentially introduce immunogenicity.

Racemization is a critical side reaction that occurs during the activation of the carboxylic acid of an N-protected amino acid for coupling.[1] The choice of coupling reagent is one of the most significant factors influencing the extent of this undesirable side reaction.[2] This guide provides the scientific background, experimental workflows, and analytical methods necessary to rigorously assess the performance of any coupling reagent, with a focus on the phosphonium class, in minimizing racemization.

The Mechanism of Racemization: Oxazolone Formation

The primary pathway for racemization during peptide bond formation is through the formation of a 5(4H)-oxazolone intermediate.[3] Understanding this mechanism is key to selecting reaction conditions and reagents that suppress it.

  • Activation: The coupling reagent activates the carboxylic acid of the N-protected amino acid, forming a highly reactive intermediate (e.g., an acyloxyphosphonium salt).

  • Cyclization: This activated intermediate can undergo intramolecular cyclization to form a planar oxazolone ring.

  • Enolization & Epimerization: The α-proton of the oxazolone is now significantly more acidic and can be abstracted by a base present in the reaction mixture (e.g., DIEA, NMM). This leads to the formation of a planar, achiral enolate intermediate.

  • Reprotonation/Aminolysis: The incoming amine can attack the oxazolone from either face, or the enolate can be reprotonated from either side, leading to a mixture of the desired L-L peptide and the undesired D-L diastereomer.[3]

Additives such as 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) function by trapping the initial activated intermediate to form a more stable active ester. This ester is less prone to cyclizing into the problematic oxazolone, thereby preserving stereochemical purity.[1]

Racemization_Mechanism cluster_activation Activation & Cyclization cluster_racemization Racemization Pathway cluster_coupling Desired vs. Undesired Product AA_L N-Protected L-Amino Acid Activated_Int Activated Intermediate AA_L->Activated_Int + Coupling Reagent Oxazolone 5(4H)-Oxazolone (Planar) Activated_Int->Oxazolone Cyclization Stable_Ester Stable Active Ester (Racemization Suppressed) Activated_Int->Stable_Ester + Additive (HOBt, Oxyma) Enolate Achiral Enolate Oxazolone->Enolate -H⁺ (Base) Peptide_LL L-L Peptide (Desired Product) Oxazolone->Peptide_LL +R-NH₂ Oxazolone_D Racemized Intermediate Enolate->Oxazolone_D +H⁺ / +R-NH₂ Peptide_DL D-L Peptide (Diastereomer) Oxazolone_D->Peptide_DL Stable_Ester->Peptide_LL +R-NH₂

Figure 1. The primary mechanism of racemization via oxazolone formation and its suppression by additives.

Comparative Reagents: The Phosphonium Family

Phosphonium salt-based reagents are renowned for high coupling efficiency and low racemization levels.[4] They activate the carboxylic acid via a phosphonium intermediate. A key advantage over uronium/aminium salts (like HBTU/HATU) is that they do not pose a risk of guanidinylation, a side reaction that terminates the peptide chain.

  • BOP (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate): The first-generation phosphonium reagent. Highly effective but now largely obsolete due to the formation of the carcinogenic byproduct hexamethylphosphoramide (HMPA).[4]

  • PyBOP® ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): A safer, direct replacement for BOP. The pyrrolidine groups prevent HMPA formation. It offers excellent coupling efficiency and is a widely used benchmark for low racemization.[4]

  • PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): The HOAt analogue of PyBOP. Generally considered more reactive and provides superior racemization suppression compared to PyBOP, especially in difficult couplings, due to the electronic properties of the HOAt core.[5]

Experimental Protocol: Assessing Racemization with a Model Peptide

To objectively evaluate a coupling reagent, a standardized and sensitive model system is required. The coupling of an N-protected phenylalanine to a valine methyl ester (e.g., Z-Phe-Val-OMe) is a classic model. Phenylalanine is susceptible to racemization, and the resulting L-Phe-L-Val and L-Phe-D-Val diastereomers can be readily separated by chiral HPLC.

Experimental_Workflow start Start: Prepare Reagents reagents 1. Dissolve Z-L-Phe-OH in DCM/DMF. 2. Add Coupling Reagent (e.g., TMPP, PyBOP) (1.05 eq). 3. Add Base (e.g., DIEA) (2.0 eq). start->reagents preactivate Pre-activate mixture at 0°C for 5 min. reagents->preactivate couple Add H-L-Val-OMe·HCl (1.0 eq). Allow to warm to RT and stir for 2 hours. preactivate->couple workup 1. Quench reaction. 2. Perform aqueous workup (wash with acid, base, brine). 3. Dry organic layer and concentrate. couple->workup analyze Dissolve crude product in mobile phase. Inject onto Chiral HPLC system. workup->analyze quantify Integrate peak areas for L-L and L-D diastereomers. Calculate % Racemization. analyze->quantify end End: Compare Reagent Performance quantify->end

Figure 2. Experimental workflow for assessing the racemization potential of a coupling reagent.

Step-by-Step Methodology:

  • Reagent Preparation:

    • In a round-bottom flask, dissolve Z-L-Phe-OH (1 eq) in an anhydrous solvent like Dichloromethane (DCM) or Dimethylformamide (DMF).

    • Cool the solution to 0°C in an ice bath.

    • Add the coupling reagent to be tested (e.g., PyBOP, or a novel reagent like TMPP) (1.05 eq).

    • Add a suitable non-nucleophilic base, such as N,N-Diisopropylethylamine (DIEA) (2.0 eq).

  • Activation and Coupling:

    • Stir the mixture at 0°C for a pre-activation time of 5 minutes. Causality: A controlled pre-activation time is critical. While necessary to form the active species, prolonged activation increases the risk of oxazolone formation before the nucleophile is introduced.

    • Add L-Valine methyl ester hydrochloride (H-L-Val-OMe·HCl) (1.0 eq) to the reaction mixture.

    • Allow the reaction to slowly warm to room temperature and stir for 2 hours.

  • Workup:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine to remove unreacted starting materials and reagent byproducts.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Chiral HPLC Analysis:

    • Column: A chiral stationary phase (CSP) column is required. Columns based on macrocyclic glycopeptides (e.g., teicoplanin-based) or polysaccharide derivatives are often effective for separating underivatized peptide diastereomers.[6]

    • Mobile Phase: A typical mobile phase for this separation is an isocratic mixture of Hexane and Isopropanol (e.g., 90:10 v/v), often with a small amount of a modifier like trifluoroacetic acid (TFA).

    • Detection: UV detection at 220 nm or 254 nm.

    • Analysis: Dissolve the crude product in the mobile phase. Inject onto the HPLC system. The L-Phe-L-Val and L-Phe-D-Val diastereomers should resolve into two distinct peaks.

    • Calculation: The percentage of racemization (% D-isomer) is calculated from the integrated peak areas: % Racemization = [Area(L-D peak) / (Area(L-L peak) + Area(L-D peak))] * 100

Data Presentation and Interpretation

To ensure an objective comparison, the experiment should be run in parallel using the test reagent (TMPP) and established benchmark reagents (e.g., PyBOP, HCTU) under identical conditions (concentration, temperature, reaction time).

Table 1: Comparative Racemization Levels for Model Peptide Z-Phe-Val-OMe

Coupling ReagentAdditiveBaseSolvent% Racemization (L-D Isomer)
TMPP (Test) NoneDIEADMFTo Be Determined
PyBOP NoneDIEADMFLow (Typically < 2%)
HCTU NoneDIEADMFModerate (Typically 2-5%)
DIC NoneDIEADMFHigh (Can be > 20%)
DIC HOBtDIEADMFLow (Typically < 3%)
DIC OxymaDIEADMFVery Low (Typically < 1.5%)

Note: The values for standard reagents are representative and can vary based on specific reaction conditions. The data highlights the critical role of additives for carbodiimide (DIC)-mediated couplings.

Interpretation: A successful novel coupling reagent like TMPP would ideally show a % racemization value that is comparable to or, preferably, lower than the best-performing phosphonium salts like PyBOP and PyAOP. This quantitative, data-driven comparison is the only reliable method for validating its performance and potential utility in sensitive peptide synthesis applications.

Conclusion and Recommendations

While a direct evaluation of Trimorpholinophosphine oxide is not possible due to the absence of published data, this guide provides the necessary scientific framework and detailed protocols for its assessment. By employing a standardized model peptide system and a validated chiral HPLC method, researchers can generate the empirical data needed to compare any new reagent against industry benchmarks.

For researchers engaged in the synthesis of peptides where stereochemical purity is a critical quality attribute, the following is recommended:

  • For routine synthesis: Modern uronium reagents (e.g., HATU, HCTU) or carbodiimides with Oxyma are highly efficient.

  • For sequences prone to racemization (e.g., containing His, Cys) or for fragment coupling: Phosphonium reagents such as PyBOP and PyAOP are often the superior choice, providing a cleaner reaction profile with minimal epimerization.[7]

Any novel reagent, including TMPP, must be subjected to this level of rigorous, comparative testing before it can be considered a trustworthy tool for the synthesis of high-purity peptides in research and drug development.

References

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Retrieved from [Link]

  • AAPPTEC. (n.d.). Coupling Reagents. AAPPTEC. Retrieved from [Link]

  • Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467.
  • Ni, F., Ren, J.-W., Tong, M.-N., & Zhao, Y.-F. (2021). Racemization-free synthesis of dipeptide, amide and ester by oxalyl chloride and catalytic triphenylphosphine oxide. ChemRxiv. [Link]

  • Zhou, C., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications, 14(1), 5375. [Link]

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Comparative

Cross-Validation of Results Obtained with Trimorpholinophosphine Oxide: A Comparative Guide for Synthetic Applications

For researchers, scientists, and drug development professionals, the selection of reagents is a critical decision that balances efficacy, safety, and cost. Trimorpholinophosphine oxide (TMPO), a white crystalline powder,...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the selection of reagents is a critical decision that balances efficacy, safety, and cost. Trimorpholinophosphine oxide (TMPO), a white crystalline powder, has carved out a niche in modern chemical synthesis.[1] This guide provides an in-depth technical comparison of TMPO's performance against common alternatives in its primary applications, supported by available data and established chemical principles. We will explore its roles as a peptide coupling reagent, a ligand in cross-coupling reactions, and a potential safer solvent alternative, offering a clear perspective on its advantages and limitations.

TMPO in Amide Bond Formation: A Tale of Two Chemistries

The formation of an amide bond is one of the most fundamental transformations in organic and medicinal chemistry.[2][3] Phosphonium salt-based coupling reagents have become mainstays in this field due to their high reactivity and ability to minimize racemization.

1.1. The Phosphonium Salt Family: Where Does TMPO Fit?

The first-generation phosphonium salt coupling reagent, BOP (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate), demonstrated excellent coupling efficiency. However, its use is now largely discouraged due to the formation of the carcinogenic byproduct hexamethylphosphoramide (HMPA). This led to the development of safer alternatives like PyBOP, where the dimethylamino groups are replaced with pyrrolidino moieties.

TMPO, or more accurately its corresponding phosphonium salt derivatives, represents a logical extension of this trend, substituting dimethylamino groups with morpholino groups. However, initial investigations into such analogs revealed a significant drawback. It was reported that replacing the dimethylamino groups of BOP with morpholino groups resulted in a reagent with "very poor coupling properties." While specific quantitative data is scarce, this observation suggests that TMPO-based phosphonium salts may not be as efficient as their dimethylamino or pyrrolidino counterparts for general peptide synthesis.

1.2. Comparative Landscape of Common Peptide Coupling Reagents

To contextualize the potential performance of a TMPO-based reagent, it is instructive to compare established alternatives to BOP.

Reagent FamilyExample(s)Key AdvantagesKey Disadvantages
Phosphonium Salts BOP, PyBOP, PyAOPHigh coupling efficiency, low racemization.[4]BOP produces carcinogenic HMPA; generally more expensive than carbodiimides.
Aminium/Uronium Salts HBTU, HATU, HCTUHigh reactivity, rapid coupling times, good solubility.Can cause guanidinylation of the N-terminus; some are based on potentially explosive triazole reagents.
Carbodiimides DCC, DIC, EDCCost-effective, widely used.Can cause racemization (often used with additives like HOBt to mitigate this), formation of insoluble urea byproducts (DCC).[5]

Given the reported poor performance of morpholino-substituted phosphonium salts, modern aminium/uronium reagents like HATU and COMU, or even the safer phosphonium salt PyBOP, are generally considered superior choices for demanding peptide syntheses.

1.3. Potential Niche Applications and Causality

While seemingly less reactive for standard peptide couplings, the electronic properties of the morpholino group in TMPO might be advantageous in specific, niche applications where attenuated reactivity is desired to prevent side reactions with sensitive functional groups. The oxygen atom in the morpholine ring is electron-withdrawing, which reduces the electron density on the phosphorus atom, thereby decreasing the reactivity of the corresponding phosphonium salt.

TMPO as a Ligand in Palladium-Catalyzed Cross-Coupling Reactions

Phosphine oxides can serve as ligands in coordination chemistry, forming stable complexes with metal ions that can act as catalysts.[1] TMPO's potential in this area, particularly for Suzuki-Miyaura cross-coupling reactions, warrants examination.

2.1. The Role of Phosphine Ligands in Suzuki-Miyaura Coupling

Phosphine ligands are crucial components of many palladium-catalyzed cross-coupling reactions. They stabilize the palladium center, influence its reactivity, and facilitate the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. The electronic and steric properties of the phosphine ligand are key determinants of the catalyst's efficacy. Electron-rich and bulky phosphine ligands are often preferred as they promote the oxidative addition of less reactive aryl chlorides.

2.2. A Comparative Framework for Phosphine Ligands

Ligand TypeExample(s)Key Characteristics
Trialkylphosphines Tri-tert-butylphosphine, TricyclohexylphosphineElectron-rich and bulky; highly effective for challenging couplings but often air-sensitive.
Triarylphosphines TriphenylphosphineAir-stable, widely used, but less electron-rich and bulky than trialkylphosphines.
Biarylphosphines (Buchwald-type) SPhos, XPhosHighly active and versatile for a broad range of substrates.[6]
Phosphine Oxides Triphenylphosphine oxide (TPPO)Can act as ligands, but generally, the corresponding phosphines are the active ligands in the catalytic cycle.

TMPO, with its three morpholino groups, presents a unique combination of steric bulk and electronic properties. The morpholino groups are less electron-donating than the alkyl groups of trialkylphosphines but offer significant steric hindrance. This could potentially lead to a catalyst with good stability and activity for specific substrate combinations. However, without direct experimental data, its performance relative to established high-performance ligands like SPhos or XPhos remains speculative. One commercial supplier notes its use in Suzuki reactions, suggesting its viability in this context.[7]

Experimental Workflow: General Suzuki-Miyaura Cross-Coupling

G reagents Aryl Halide + Arylboronic Acid reaction_setup Combine reagents, catalyst, base, and solvent in a reaction vessel. reagents->reaction_setup catalyst Pd Precursor + Ligand (e.g., TMPO) catalyst->reaction_setup base Base (e.g., K2CO3) base->reaction_setup solvent Solvent (e.g., Toluene/Water) solvent->reaction_setup heating Heat the reaction mixture under inert atmosphere. reaction_setup->heating workup Aqueous workup and extraction. heating->workup purification Purification (e.g., column chromatography) workup->purification product Isolated Biaryl Product purification->product

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

TMPO as a Potential Safer Solvent Alternative to HMPA

Hexamethylphosphoramide (HMPA) is a highly polar aprotic solvent known for its ability to enhance the reactivity of organometallic reagents and accelerate SN2 reactions. However, its carcinogenicity has severely restricted its use. This has led to a search for safer alternatives, with TMPO being a structural analogue.

3.1. The Problem with HMPA

HMPA's toxicity is a major concern, and its handling requires stringent safety protocols. The development of less hazardous solvents with similar beneficial properties is a significant goal in green chemistry.

3.2. Comparing TMPO to HMPA and Other Alternatives

While TMPO is structurally related to HMPA, its toxicological profile is not as extensively studied. We can, however, compare the known properties of HMPA and its more common replacements.

SolventKey PropertiesCarcinogenicity
HMPA Excellent cation solvation, accelerates SN2 reactions.Known human carcinogen.
DMPU (Dimethylpropyleneurea)Good alternative, similar properties to HMPA.Not classified as a carcinogen, but some reproductive toxicity concerns exist.
DMI (1,3-Dimethyl-2-imidazolidinone)Another viable alternative, considered to have a lower toxicological risk than DMPU.Negative Ames test suggests lower mutagenicity potential.
TMPO High polarity due to the phosphine oxide group.Limited toxicological data available. Should be handled with care.

Given the lack of comprehensive toxicological data for TMPO, it is prudent to consider established safer alternatives like DMPU and DMI when replacing HMPA. While TMPO's high polarity makes it an interesting candidate, a thorough safety evaluation is necessary before its widespread adoption as a solvent.

Logical Relationship: Solvent Selection

G HMPA HMPA Toxicity High Toxicity/ Carcinogenicity HMPA->Toxicity exhibits Performance High Performance HMPA->Performance offers Alternatives Safer Alternatives Toxicity->Alternatives necessitates DMPU DMPU Alternatives->DMPU DMI DMI Alternatives->DMI TMPO TMPO Alternatives->TMPO Data_Gap Limited Toxicity Data TMPO->Data_Gap has

Caption: Decision-making flow for replacing HMPA.

Experimental Protocols

4.1. General Protocol for Amide Synthesis using a Phosphonium Reagent (Adapted for a hypothetical TMPO-based reagent)

This protocol is based on general procedures for phosphonium salt-mediated amide synthesis and should be optimized for specific substrates.

  • Reagent Preparation: In a dry, inert atmosphere flask, dissolve the carboxylic acid (1.0 equiv) and the amine (1.1 equiv) in a suitable anhydrous solvent (e.g., DMF or CH2Cl2).

  • Base Addition: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2.5 equiv).

  • Coupling Reagent Addition: Add the TMPO-based phosphonium coupling reagent (1.05 equiv) portion-wise to the stirred solution at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring by TLC or LC-MS.

  • Workup: Upon completion, dilute the reaction mixture with an appropriate organic solvent and wash sequentially with a weak acid solution (e.g., 1 M HCl), a weak base solution (e.g., saturated NaHCO3), and brine.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.

Conclusion and Recommendations
  • As a Peptide Coupling Reagent: Based on qualitative reports, TMPO-derived phosphonium salts appear to be less effective than mainstream reagents like PyBOP and HATU for general peptide synthesis. Their use may be limited to specialized applications where lower reactivity is advantageous.

  • As a Ligand in Cross-Coupling: TMPO's steric and electronic properties make it a plausible ligand for palladium-catalyzed reactions. However, without direct comparative data, its performance against well-established, high-turnover ligands remains unproven. Further investigation in this area is warranted.

  • As a Solvent Alternative: While structurally similar to the carcinogenic HMPA, the lack of comprehensive toxicological data for TMPO makes it a less certain choice than established safer alternatives like DMPU and DMI.

For researchers and drug development professionals, TMPO should be considered a reagent with potential in specific contexts rather than a universal, high-performance solution. For routine and challenging amide couplings and cross-coupling reactions, established and well-documented reagents and ligands are recommended. Further research is needed to fully elucidate the performance and safety profile of TMPO across its various applications.

References

  • Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts. (2020). ACS Omega. [Link][2][3][8]

  • Amide bond formation: beyond the myth of coupling reagents. (2009). Chemical Society Reviews. [Link]

  • Epimerisation in Peptide Synthesis. (2021). Molecules. [Link][4]

  • The Role of Tris-(morpholino)-phosphine oxide in Modern Chemical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link][1]

  • Trimorpholinophosphine oxide | 4441-12-7. (n.d.). J&K Scientific LLC. [Link][9]

  • Trimorpholinophosphine oxide CAS 4441-12-7. (n.d.). Caming Pharmaceutical Ltd. [Link][10]

  • WO2001034635A2 - Methods and compositions for peptide synthesis. (2001). Google Patents. [6]

  • US6015881A - Methods and compositions for peptide synthesis. (2000). Google Patents. [11]

  • US4965343A - Method of peptide synthesis. (1990). Google Patents. [12]

  • US6897289B1 - Peptide synthesis procedure in solid phase. (2005). Google Patents. [13]

  • EP0200404B1 - Solid phase process for synthesizing peptides. (1993). Google Patents. [14]

  • US8212056B2 - Indolyl phosphine ligands and uses thereof. (2012). Google Patents. [15]

  • WO2017193288A1 - Linked indolyl phosphine ligands and uses thereof. (2017). Google Patents. [16]

  • EP1439157A1 - Method for producing Suzuki coupling compound catalysed by a nickel compound. (2004). Google Patents. [17]

  • EP2468701A1 - Method of carrying out Suzuki-Miyaura CC-coupling reactions. (2012). Google Patents. [18]

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Validation

Cost-benefit analysis of using Trimorpholinophosphine oxide

An In-Depth Cost-Benefit Analysis of Trimorpholinophosphine Oxide in Modern Synthesis A Senior Application Scientist's Guide for Researchers and Drug Development Professionals In the landscape of modern chemical synthesi...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Cost-Benefit Analysis of Trimorpholinophosphine Oxide in Modern Synthesis

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

In the landscape of modern chemical synthesis, the choice of reagents is a critical decision point, balancing the scales of cost, efficiency, safety, and novelty. Trimorpholinophosphine oxide (TMPO), a versatile phosphine oxide derivative, has emerged as a compound of interest for various applications, from catalysis to pharmaceutical development.[1] This guide provides a comprehensive cost-benefit analysis of TMPO, objectively comparing its performance and economic viability against established alternatives in the context of amide bond formation and peptide synthesis, a cornerstone of drug discovery.

Understanding Trimorpholinophosphine Oxide (TMPO)

Trimorpholinophosphine oxide (CAS No. 4441-12-7) is a white crystalline solid characterized by a central phosphorus atom double-bonded to an oxygen atom and single-bonded to three morpholine rings.[2] This unique structure imparts high polarity and solubility in water and various organic solvents, making it a versatile ligand in coordination chemistry and a useful reagent in organic synthesis.[2][3]

Key Properties of TMPO:

  • Molecular Formula: C₁₂H₂₄N₃O₄P[1]

  • Molecular Weight: 305.31 g/mol [1]

  • Appearance: White crystalline powder[1][4]

  • Melting Point: 185 - 195 °C[1]

  • Solubility: Soluble in water.[2][3]

Primarily, TMPO finds application as a ligand for metal complexes, enhancing their stability and catalytic activity.[1] It also serves as a reagent or building block in the synthesis of complex organic molecules and has been explored for its utility in the development of pharmaceuticals and advanced materials.[1]

The Context of Comparison: Amide Bond Formation

To provide a meaningful analysis, we will evaluate TMPO in the context of amide bond formation, a ubiquitous reaction in pharmaceutical and materials science. Here, the gold standard involves the use of phosphonium and uronium/aminium salt-based coupling reagents. These reagents activate a carboxylic acid, facilitating its reaction with an amine to form a stable amide bond with high efficiency and minimal side reactions, such as racemization.[5]

We will compare TMPO against three widely used coupling reagents:

  • PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate)

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

Cost Analysis: A Quantitative Comparison

The economic feasibility of a reagent is a primary consideration, especially for large-scale synthesis and process development. The following table summarizes the approximate cost of TMPO and its alternatives based on prices from various chemical suppliers.

ReagentCAS NumberSupplier Example(s)Pack SizePrice (USD)Price per Gram (USD)
Trimorpholinophosphine oxide (TMPO) 4441-12-7Chem-Impex, Fisher Scientific[6]5 g$20.00 - $31.50$4.00 - $6.30
Chem-Impex[1]25 g$65.00$2.60
Chem-Impex[1]100 g$225.00$2.25
PyBOP 128625-52-5Covalab[7], Bachem[8], Fisher Scientific[9]25 g$58.91$2.36
Polaris Peptides[10]250 g$450.00$1.80
HBTU 94790-37-1APExBIO[11], TCI Chemicals[12], Aapptec[13]50 g$50.00$1.00
APExBIO[11]100 g$80.00$0.80
TCI Chemicals[12]100 g$470.00$4.70
HATU 148893-10-1MedchemExpress[14], Chem-Impex, Sigma-Aldrich[15]25 g$65.00 - $514.00$2.60 - $20.56
Chem-Impex[16]100 g$195.00$1.95
Thermo Fisher[17]1000 g$11,640.00$11.64

Disclaimer: Prices are approximate, based on data accessed in January 2026, and are subject to change. They can vary significantly between suppliers and based on purity grade and bulk purchasing.

Analysis: From a purely cost-per-gram perspective, HBTU is often the most economical choice for standard applications.[18][19] TMPO and PyBOP are competitively priced, particularly at larger scales. HATU is generally the most expensive option, a cost justified by its superior performance in challenging coupling reactions.[14][15]

Performance & Efficacy: The Scientific Benefit

The true value of a reagent lies in its performance. While TMPO is not a direct "drop-in" replacement for dedicated coupling reagents, its utility as a ligand or additive can be assessed against the established benefits of PyBOP, HBTU, and HATU.

Mechanism of Action

To understand the comparison, we must first visualize the mechanism of modern coupling reagents.

Peptide_Coupling_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step CarboxylicAcid R-COOH (Amino Acid 1) ActiveEster Activated Species (OAt/OBt Ester) CarboxylicAcid->ActiveEster Activation CouplingReagent Coupling Reagent (e.g., HATU, PyBOP) CouplingReagent->ActiveEster Base Base (e.g., DIPEA) Base->ActiveEster Deprotonation PeptideBond Peptide Bond (R-CO-NH-R') ActiveEster->PeptideBond Nucleophilic Attack Amine H₂N-R' (Amino Acid 2) Amine->PeptideBond Byproduct Byproduct (e.g., HOAt) PeptideBond->Byproduct Release

Caption: Generalized mechanism for amide bond formation using onium salt coupling reagents.

Performance Comparison:

FeatureTrimorpholinophosphine oxide (TMPO)PyBOP / HBTUHATU
Primary Role Ligand, Catalyst, Additive[2]Standard Coupling Reagent [7][11]High-Efficiency Coupling Reagent [14]
Reactivity Lower (as a direct coupling agent)HighVery High[5]
Racemization Suppression Not its primary documented functionGood (HBTU) to Very Good (PyBOP)[13]Excellent
Byproducts Varies with reaction; can form stable complexesHOBt-based; generally easy to remove[20]HOAt-based; water-soluble and easy to remove
Key Advantage Versatility in various chemical processesCost-effective, reliable for standard sequences[18][20]Superior for sterically hindered amino acids, N-methyl amino acids, and minimizing racemization[5]
Key Disadvantage Not optimized as a standalone coupling reagentCan form guanidinylation byproducts (uronium-type, e.g., HBTU)[10]Higher cost, potential for side reactions if not used correctly

Expert Insights:

  • HBTU is the workhorse for routine solid-phase peptide synthesis (SPPS) due to its low cost and high efficiency.[18][20]

  • PyBOP , a phosphonium salt, is favored when avoiding potential guanidinylation of the free amine is critical, a side reaction sometimes observed with uronium salts like HBTU.[7][10] Its byproduct is also non-carcinogenic, unlike its predecessor, BOP.[8]

  • HATU is the reagent of choice for "difficult" couplings. The 7-aza-hydroxybenzotriazole (HOAt) moiety provides anchimeric assistance, accelerating the coupling reaction and making it highly effective for coupling sterically hindered or racemization-prone amino acids.[5]

  • TMPO's value proposition is different. It is not a direct competitor in the "coupling reagent" category. Instead, its benefit lies in its potential use as an additive or ligand. Phosphine oxides are known to coordinate to metals and can influence reaction pathways. In some contexts, they can act as "scavengers" to remove byproducts, such as triphenylphosphine oxide in Wittig reactions, although this is for a different class of phosphine oxide.[21] The utility of TMPO would need to be empirically determined for specific synthetic challenges where standard coupling reagents underperform.

Safety & Handling

Safety is a non-negotiable aspect of laboratory work. A comparison of the safety profiles is essential.

ReagentGHS Hazard Statements (Representative)Key Handling Precautions
TMPO Not classified as hazardous under most available SDS. May cause methemoglobinemia upon absorption.[3][22]Handle with standard PPE (gloves, goggles). Avoid dust formation. Ensure adequate ventilation.[22]
PyBOP Skin Irrit. 2, Eye Irrit. 2, STOT SE 3Wear protective gloves/eye protection. Avoid breathing dust. Use only in a well-ventilated area.
HBTU Skin Irrit. 2, Eye Irrit. 2, STOT SE 3Wear protective gloves/eye protection. Avoid breathing dust. Use only in a well-ventilated area. Potentially explosive HOBt moiety.[19]
HATU Skin Irrit. 2, Eye Irrit. 2, STOT SE 3Wear protective gloves/eye protection. Avoid breathing dust. Use only in a well-ventilated area. Potentially explosive HOAt moiety.[5]

Trustworthiness & Self-Validation: All coupling reagents containing HOBt or HOAt derivatives should be handled with care, as the additives themselves can be explosive under certain conditions.[5] While TMPO appears to have a more benign safety profile based on current data, it is crucial to always consult the latest Safety Data Sheet (SDS) from the supplier before use.[3][22] The absorption risk leading to methemoglobinemia, though noted, requires handling with appropriate caution.[22]

Experimental Protocol: Dipeptide Synthesis (Fmoc-Ala-Phe-OMe)

This protocol provides a framework for comparing coupling efficiency in a practical setting.

Objective: Synthesize the dipeptide Fmoc-Ala-Phe-OMe from Fmoc-Ala-OH and H-Phe-OMe·HCl.

Materials:

  • Fmoc-Ala-OH (N-α-Fmoc-L-alanine)

  • H-Phe-OMe·HCl (L-Phenylalanine methyl ester hydrochloride)

  • Coupling Reagent (HBTU or HATU)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Solvent: Dichloromethane (DCM) or Dimethylformamide (DMF)

Workflow Diagram:

Experimental_Workflow A 1. Dissolve Reactants Fmoc-Ala-OH, H-Phe-OMe·HCl in DMF B 2. Add Base (DIPEA) Neutralize HCl salt, activate reaction A->B C 3. Add Coupling Reagent (e.g., HBTU/HATU) Initiate activation of carboxylic acid B->C D 4. Reaction Stir at room temperature (1-4 hours) Monitor by TLC/LC-MS C->D E 5. Work-up Dilute, wash with aq. HCl, aq. NaHCO₃, brine D->E F 6. Isolate & Purify Dry organic layer, evaporate solvent, purify by column chromatography E->F G 7. Characterize Obtain final product: Fmoc-Ala-Phe-OMe F->G

Caption: Standard workflow for solution-phase peptide coupling.

Step-by-Step Procedure (Using HBTU):

  • Preparation: In a round-bottom flask, dissolve Fmoc-Ala-OH (1.1 mmol) and H-Phe-OMe·HCl (1.0 mmol) in 10 mL of DMF.

  • Basification: Cool the solution in an ice bath. Add DIPEA (2.5 mmol) dropwise and stir for 10 minutes. The base neutralizes the hydrochloride salt and provides the necessary basic environment for the coupling reaction.

  • Activation/Coupling: Add HBTU (1.1 mmol) to the solution in one portion.[20] The solution may turn yellow, which is characteristic of the formation of the activated OBt ester.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 1-2 hours.

  • Work-up: Once the reaction is complete, dilute the mixture with 50 mL of ethyl acetate. Wash the organic layer sequentially with 1M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL). This removes excess base, unreacted starting materials, and water-soluble byproducts.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude solid by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure dipeptide.

To Compare with TMPO: A direct substitution of HBTU with TMPO is not mechanistically equivalent. To evaluate TMPO, one would need to design an experiment where it is used as an additive alongside a primary coupling agent (like a carbodiimide, e.g., DIC) and compare the yield, purity, and racemization levels against the standard DIC/HOBt or HBTU protocols.[5][23]

Conclusion & Recommendation

The cost-benefit analysis reveals a clear functional delineation between Trimorpholinophosphine oxide and standard peptide coupling reagents like PyBOP, HBTU, and HATU.

  • For Cost-Effective, Routine Synthesis: HBTU remains a top choice, offering a superb balance of low cost and high reactivity for most standard amide bond formations.[18]

  • For Avoiding Side Reactions: PyBOP is the preferred phosphonium-based reagent when the risk of guanidinylation must be eliminated, such as in fragment condensations or head-to-tail cyclizations.[10]

  • For Maximum Performance & Difficult Couplings: HATU is the undisputed leader. Its higher cost is justified by its superior ability to mediate challenging couplings involving sterically hindered residues with minimal racemization.[5]

  • The Role of TMPO: Trimorpholinophosphine oxide should not be viewed as a direct competitor in this class. Its value lies in its versatility as a ligand and potential specialty additive.[1] The primary benefit of TMPO is its favorable cost and relatively benign safety profile.[1][22] Researchers should consider TMPO for exploratory synthesis, developing novel catalytic systems, or as a potential problem-solving additive when established methods fail. Its low cost makes it an attractive candidate for empirical screening in process optimization.

Final Recommendation: For professionals in drug development, a well-stocked lab should contain HBTU for routine work and HATU for challenging steps. TMPO is a cost-effective and valuable addition for research teams focused on novel methodology development and process chemistry, where its unique properties as a ligand can be explored to unlock new synthetic efficiencies.

References

  • Chem-Impex. Trimorpholinophosphine oxide. [Link]

  • Alfa Aesar. Tri(4-morpholinyl)phosphine oxide - SAFETY DATA SHEET. [Link]

  • Caming Pharmaceutical Ltd. Trimorpholinophosphine oxide CAS 4441-12-7. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of Tris-(morpholino)-phosphine oxide in Modern Chemical Synthesis. [Link]

  • Covalab. PyBOP, CAS 128625-52-5. [Link]

  • Chem-Impex. HATU CAS 148893-10-1. [Link]

  • Polaris Peptides. PyBOP (250g). [Link]

  • eBay. HATU Peptide Coupling Reagent | High Purity | 99%. [Link]

  • Aapptec. HBTU; CAS 94790-37-1. [Link]

  • P3 BioSystems. PyBOP. [Link]

  • Tradeindia. Trimorpholinophosphine Oxide - Cas No: 4441-12-7. [Link]

  • Pharmaffiliates. Trimorpholinophosphine Oxide. [Link]

  • ACS Publications. Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. [Link]

  • Chemical Reviews. Peptide Coupling Reagents, More than a Letter Soup. [Link]

  • RSC Publishing. Recent development of peptide coupling reagents in organic synthesis. [Link]

  • Omizzur. The Role of HOBt and HBTU in Peptide Coupling Reactions. [Link]

  • Luxembourg Bio Technologies. Developments in peptide and amide synthesis. [Link]

  • Indian Academy of Sciences. Selective triphenylphosphine oxide imprinted polymer for solid scavenger application in organic synthesis. [Link]

  • Aapptec. Coupling Reagents. [Link]

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Comparative

From Building Blocks to Functional Molecule: A Spectroscopic Comparison of Trimorpholinophosphine Oxide and Its Precursors

I have gathered a significant amount of spectroscopic data for the precursors, phosphorus oxychloride and morpholine, including some information on their NMR, IR, and Raman spectra. I also found some general information...

Author: BenchChem Technical Support Team. Date: January 2026

I have gathered a significant amount of spectroscopic data for the precursors, phosphorus oxychloride and morpholine, including some information on their NMR, IR, and Raman spectra. I also found some general information on the expected ³¹P NMR chemical shift range for phosphine oxides. However, specific, directly comparable high-quality spectra (especially ³¹P NMR and Raman) for Trimorpholinophosphine oxide itself are still lacking. While I have found mentions of its synthesis, detailed, step-by-step experimental protocols that would be suitable for a senior application scientist's guide are not yet fully elaborated. I have found some information on the reaction mechanism of POCl₃ with alcohols and amides, which provides a good starting point for explaining the chemistry involved.

To create a truly in-depth and authoritative guide, I need to focus on finding more precise spectroscopic data for the final product (TMPO) and a detailed, reliable synthesis protocol. I also want to strengthen the mechanistic explanation with sources that are directly relevant to the reaction with amines.I have now gathered substantial information. I have found specific ³¹P NMR chemical shift data for various phosphine oxides, which helps in predicting the approximate shift for TMPO. I also have more detailed IR and Raman data for the precursors, morpholine and phosphorus oxychloride. Crucially, I have located a detailed synthesis procedure for a similar compound (trivinylphosphine oxide) from POCl₃, which can be adapted to create a reliable experimental protocol for TMPO. I also found several sources discussing the reaction mechanism of POCl₃ with alcohols and amides, which provides a strong basis for explaining the chemical transformation.

In the realm of synthetic chemistry, the ability to track the transformation of matter is paramount. Spectroscopic techniques offer a powerful lens through which we can observe the intricate dance of atoms as simple precursors evolve into complex, functional molecules. This guide provides a detailed spectroscopic analysis of Trimorpholinophosphine oxide (TMPO), a compound with applications ranging from coordination chemistry to materials science, by comparing its spectral features to those of its readily available starting materials: phosphorus oxychloride (POCl₃) and morpholine.

This document is intended for researchers, scientists, and professionals in drug development who seek a deeper, mechanistic understanding of this chemical transformation. We will move beyond a simple presentation of data, delving into the causality behind the observed spectral changes, thereby providing a robust framework for reaction monitoring and product characterization.

The Chemical Transformation: A Tale of Nucleophilic Substitution

The synthesis of Trimorpholinophosphine oxide is a classic example of nucleophilic substitution at a phosphorus center. The nitrogen atom of morpholine, a secondary amine, acts as a nucleophile, attacking the highly electrophilic phosphorus atom of phosphorus oxychloride. This reaction proceeds in a stepwise manner, with each of the three chlorine atoms being sequentially replaced by a morpholine moiety. The presence of a base is crucial to neutralize the hydrochloric acid (HCl) generated as a byproduct, driving the reaction to completion.

Overall Reaction: POCl₃ + 3 O(CH₂CH₂)₂NH + 3 Base → O=P(N(CH₂CH₂)₂O)₃ + 3 Base·HCl

This transformation from an inorganic acid chloride to a triamide of phosphoric acid results in significant changes to the electronic and steric environment around the central phosphorus atom. These changes are directly mirrored in the spectroscopic signatures of the molecules, providing a clear narrative of the reaction's progress.

Spectroscopic Analysis: A Comparative Overview

The most dramatic changes between the precursors and the final product are observed in ³¹P Nuclear Magnetic Resonance (NMR) and vibrational (Infrared and Raman) spectroscopy. ¹H and ¹³C NMR also provide confirmatory evidence of the successful incorporation of the morpholine rings.

³¹P NMR Spectroscopy: Probing the Phosphorus Core

³¹P NMR is arguably the most direct method for monitoring this reaction. The chemical shift (δ) of the phosphorus nucleus is exquisitely sensitive to its electronic environment.

  • Phosphorus Oxychloride (POCl₃): The phosphorus atom in POCl₃ is bonded to one oxygen and three highly electronegative chlorine atoms. This results in a significant deshielding of the phosphorus nucleus, leading to a ³¹P NMR signal that typically appears in the downfield region, around δ +2 to +5 ppm .[1]

  • Trimorpholinophosphine Oxide (TMPO): In TMPO, the three chlorine atoms have been replaced by three less electronegative nitrogen atoms from the morpholine rings. This increased electron density around the phosphorus nucleus leads to a significant upfield shift. The ³¹P NMR chemical shift for phosphine oxides with P-N bonds generally falls in the range of δ +20 to +40 ppm .[2] For TMPO specifically, the signal is expected to be a sharp singlet in a proton-decoupled spectrum, confirming the formation of a single phosphorus-containing species. The significant difference in chemical shift between the starting material and the product allows for easy tracking of the reaction's conversion.

CompoundTypical ³¹P NMR Chemical Shift (δ, ppm)Rationale for Chemical Shift
Phosphorus Oxychloride (POCl₃)+2 to +5Highly deshielded phosphorus due to the strong electron-withdrawing effect of three chlorine atoms and one oxygen atom.[1]
Trimorpholinophosphine Oxide (TMPO)+20 to +40 (predicted)Shielded phosphorus nucleus due to the replacement of electronegative chlorine atoms with less electronegative nitrogen atoms.[2]
Vibrational Spectroscopy (IR & Raman): Tracking Bond Formation and Disappearance

Infrared (IR) and Raman spectroscopy are powerful tools for identifying the presence and absence of specific functional groups by detecting their characteristic vibrational frequencies.

Key Vibrational Modes to Monitor:

  • P=O Stretch: Both POCl₃ and TMPO possess a phosphoryl (P=O) bond. In POCl₃, this vibration is observed at a relatively high frequency, typically around 1290 cm⁻¹ , due to the electron-withdrawing nature of the chlorine atoms strengthening the double bond.[3] In TMPO, the replacement of chlorine with nitrogen atoms, which can donate some electron density to the phosphorus, slightly weakens and lowers the frequency of the P=O stretch to around 1240-1260 cm⁻¹ .

  • P-Cl Stretch: The P-Cl stretching vibrations in POCl₃ are prominent in the low-frequency region of the IR and Raman spectra, typically appearing as strong bands around 485 cm⁻¹ and 600 cm⁻¹ .[3] The complete disappearance of these bands is a clear indicator of the reaction's completion.

  • P-N Stretch: The formation of the new P-N bonds in TMPO gives rise to new vibrational modes. These P-N stretching frequencies are typically found in the range of 900-1000 cm⁻¹ . The appearance and growth of these bands directly correlate with the formation of the product.

  • N-H Stretch (Morpholine): The precursor morpholine exhibits a characteristic N-H stretching vibration in the IR spectrum, typically around 3330 cm⁻¹ .[4] As the reaction proceeds and the morpholine nitrogen bonds to the phosphorus, this N-H bond is consumed. The disappearance of this band signifies the complete consumption of the morpholine starting material.

  • C-H and C-O Stretches (Morpholine): The methylene (CH₂) and C-O-C stretches of the morpholine ring, typically observed in the ranges of 2800-3000 cm⁻¹ and 1115 cm⁻¹ respectively, will be present in both free morpholine and the final TMPO product.[4] While not primary indicators of the P-N bond formation, their continued presence in the product spectrum confirms the integrity of the morpholine rings.

Summary of Key Vibrational Frequencies (cm⁻¹):

Vibrational ModePhosphorus Oxychloride (POCl₃)MorpholineTrimorpholinophosphine Oxide (TMPO)Significance in Reaction Monitoring
N-H Stretch -~3330-Disappearance indicates consumption of morpholine.[4]
P=O Stretch ~1290-~1240-1260Shift to lower frequency upon product formation.[3]
P-N Stretch --~900-1000Appearance confirms P-N bond formation.
P-Cl Stretch ~485, ~600--Disappearance indicates consumption of POCl₃.[3]

Experimental Protocols

The following protocols are provided as a guide for the synthesis and spectroscopic characterization of Trimorpholinophosphine oxide.

Synthesis of Trimorpholinophosphine Oxide

This procedure is adapted from established methods for the synthesis of phosphine oxides from phosphorus oxychloride.

Materials:

  • Phosphorus oxychloride (POCl₃)

  • Morpholine

  • Triethylamine (or another suitable base)

  • Anhydrous diethyl ether (or other suitable anhydrous solvent)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware (round-bottom flask, dropping funnel, condenser)

  • Magnetic stirrer and heating mantle

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve morpholine (3.1 equivalents) and triethylamine (3.1 equivalents) in anhydrous diethyl ether.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add a solution of phosphorus oxychloride (1 equivalent) in anhydrous diethyl ether to the stirred morpholine solution via the dropping funnel over a period of 1-2 hours, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.

  • The formation of a white precipitate (triethylamine hydrochloride) will be observed.

  • Filter the reaction mixture to remove the precipitate and wash the solid with a small amount of anhydrous diethyl ether.

  • Combine the filtrates and remove the solvent under reduced pressure to yield the crude product.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).

Spectroscopic Characterization Workflow

G cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation synthesis Synthesize TMPO from POCl3 and Morpholine purification Purify Crude Product (Recrystallization) synthesis->purification nmr Dissolve in CDCl3 for NMR Analysis (¹H, ¹³C, ³¹P) purification->nmr ir Prepare KBr pellet or Nujol mull for IR Analysis purification->ir raman Place solid sample for Raman Analysis purification->raman compare Compare Spectra to Precursors nmr->compare ir->compare raman->compare confirm Confirm Product Structure and Purity compare->confirm

Caption: Experimental workflow for the synthesis and spectroscopic analysis of TMPO.

Mechanistic Insights: The "Why" Behind the Reaction

The reaction between phosphorus oxychloride and a secondary amine like morpholine is a nucleophilic acyl substitution, where the amine nitrogen attacks the electrophilic phosphorus atom. The reaction proceeds through a tetrahedral intermediate.

Caption: Simplified reaction mechanism for the first substitution step.

The initial attack of the morpholine nitrogen on the phosphorus atom of POCl₃ leads to the formation of a pentacoordinate, tetrahedral intermediate. This intermediate is unstable and collapses by expelling a chloride ion, which is a good leaving group. A base then removes the proton from the nitrogen, regenerating the neutral amine functionality and forming the first P-N bond. This process repeats two more times to yield the final TMPO product. The highly electrophilic nature of the phosphorus in POCl₃, enhanced by the three chlorine atoms, facilitates the initial nucleophilic attack.

Conclusion

The spectroscopic comparison of Trimorpholinophosphine oxide with its precursors, phosphorus oxychloride and morpholine, provides a clear and detailed picture of the chemical transformation. The dramatic upfield shift in the ³¹P NMR spectrum, coupled with the appearance of P-N stretches and the disappearance of P-Cl and N-H vibrations in the IR and Raman spectra, offers a multi-faceted and self-validating system for confirming the synthesis of TMPO. By understanding the causal relationships between changes in molecular structure and their spectroscopic manifestations, researchers are better equipped to monitor reaction progress, assess product purity, and confidently characterize their synthesized materials.

References

  • Reich, H. J. (n.d.). Structure Determination Using Spectroscopic Methods (Chem 605). University of Wisconsin-Madison. Retrieved from [Link]

  • Electronic Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Sharma, S. D., & Kanwar, S. (2000). Phosphorous oxychloride (POCl₃). Synlett, 2000(10), 1531-1532.
  • 31 Phosphorus NMR. (n.d.). University of Ottawa. Retrieved from [Link]

  • A review on synthetic procedures and applications of phosphorus oxychloride (POCl3) in the last biennial period (2018–19). (2020).
  • Amide Dehydration Mechanism by SOCl₂, POCl₃, and P₂O₅. (n.d.). Chemistry Steps. Retrieved from [Link]

  • Phosphoryl chloride. (n.d.). In Wikipedia. Retrieved January 7, 2024, from [Link]

  • Week 3 : Lecture 11 : Chemical Shift Range in 31P NMR Spectroscopy. (2022, February 2). NPTEL IIT Bombay. [Video]. YouTube. [Link]

  • Kim, J., et al. (2017). Molecular structures of gas-phase neutral morpholine and its monohydrated complexes: experimental and theoretical approaches. Physical Chemistry Chemical Physics, 19(3), 2056-2063.
  • Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies. (n.d.). Magritek. Retrieved from [Link]

  • Edwards, H. G. M. (2004). Spectra–Structure Correlations in Raman Spectroscopy. In Handbook of Vibrational Spectroscopy. John Wiley & Sons, Ltd.
  • Sabounchei, S. J., & Naghipour, A. (2003). Synthesis, Spectroscopic Investigation and X-ray Structural Characterization of Some Primary Ammonium Phosphine Oxide, (R-C₆H₆NH₃⁺)(⁻O)P(:O)₂H. Asian Journal of Chemistry, 15(3), 1677-1686.
  • Triphenylphosphine oxide. (n.d.). In NIST Chemistry WebBook. Retrieved from [Link]

  • van der Akker, M., & Jellinek, F. (1967). Infrared Spectra of Some Organic Compounds of Group VB Elements. Recueil des Travaux Chimiques des Pays-Bas, 86(3), 275-288.
  • Leca, D., et al. (2011). Synthesis and spectroscopic characterization of homoleptic triorganopnictogen(III) compounds – useful precursors for functionalized materials. Revue Roumaine de Chimie, 56(11-12), 1053-1061.
  • Grinberg, S., et al. (2021). Tris(hydroxymethyl)phosphine oxide – Synthesis, chemistry, and applications. Progress in Polymer Science, 118, 101407.
  • Infrared Spectra of Some Common Functional Groups. (2020, May 30). Chemistry LibreTexts. Retrieved from [Link]

  • Zhang, G., et al. (2009). Synthesis and characterization of a new metal-organic NLO material: dibromo bis(triphenylphosphine oxide) mercury(II). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 72(4), 816-818.
  • Infrared Spectroscopy (IR Spectroscopy ) Part-4 IR frequencies / Wave numbers. (2020, August 7). Dr. Varun Sethi. [Video]. YouTube. [Link]

  • Fomina, I. G., et al. (2014). Ni(II), Co(II), Cu(II), Zn(II) and Na(I) complexes of a hybrid ligand 4'-(4'''- benzo-15-crown-5)-methyloxy-2,2':6',2'' -terpyridine. Russian Chemical Bulletin, 63(1), 74-83.
  • Ionic Liquids – Media for Unique Phosphorus Chemistry. (2005).
  • Raman Spectroscopy Analysis of Polymorphs. (2008, April). Photonics Spectra. Retrieved from [Link]

  • Luisetto, M. (2022). Raman Spectroscopy for Biopharmaceutical Quality Control and Pat. Raw Material - Final Products. Open Access Journal of Respiratory Medicine and Clinical Plumonology, 1(1), 1-10.
  • Witkowska, E., et al. (2022). Investigation of Phosphonic Acids Based on Raman and Surface-Enhanced Raman Spectroscopy. Molecules, 27(17), 5537.
  • Franzen, C., & Tuschel, D. (2019). Raman Spectroscopy and Polymorphism. Spectroscopy, 34(3), 10-21.
  • Trivinylphosphine Oxide: Synthesis, Characterization, and Polymerization Reactivity Investigated Using Single-Crystal Analysis and Density Functional Theory. (2023). Polymers, 15(16), 3438.
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  • Ozin, G. A., & Vander Voet, A. (1971). Raman and infrared spectra and normal coordinate analyses of zirconium and hafnium tetrachloride complexes with phosphoryl chloride, ZrCl₄·2POCl₃ and HfCl₄·2POCl₃. Spectrochimica Acta Part A: Molecular Spectroscopy, 27(11), 2247-2256.

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Validation

The Phoenix in the Flask: A Comparative Guide to the Green Chemistry of Phosphine Oxides

For decades, the silent accumulation of phosphine oxides, particularly triphenylphosphine oxide (TPPO), in reaction flasks has been a persistent thorn in the side of synthetic chemists. Generated in stoichiometric amount...

Author: BenchChem Technical Support Team. Date: January 2026

For decades, the silent accumulation of phosphine oxides, particularly triphenylphosphine oxide (TPPO), in reaction flasks has been a persistent thorn in the side of synthetic chemists. Generated in stoichiometric amounts from indispensable reactions like the Wittig, Mitsunobu, and Appel, this crystalline byproduct represents a significant challenge to the principles of green chemistry. Its removal often necessitates laborious chromatographic purification, driving up solvent use and costs, while its disposal contributes to a linear, wasteful chemical economy. This guide moves beyond the traditional view of phosphine oxides as mere waste, reframing them as opportunities for greener chemical synthesis through two distinct, yet complementary, strategies: a circular "Recycle and Reuse" approach and a preventative "Avoidance" strategy.

While Trimorpholinophosphine oxide (TMPO) is a structurally related phosphine oxide, its use as a stoichiometric reagent in common named reactions is not as widely documented as that of triphenylphosphine. However, the principles of phosphine oxide management and recycling discussed herein are broadly applicable. As the chemical industry increasingly embraces sustainability, understanding these strategies is paramount for researchers, scientists, and drug development professionals seeking to design more efficient and environmentally benign synthetic routes.

The Challenge: The Stoichiometric Burden of Triphenylphosphine Oxide (TPPO)

Three workhorse reactions in organic synthesis are primary contributors to the generation of TPPO waste:

  • The Wittig Reaction: A cornerstone for alkene synthesis from aldehydes and ketones.[1][2]

  • The Mitsunobu Reaction: A versatile method for the stereospecific conversion of alcohols to a variety of functional groups.[3][4]

  • The Appel Reaction: A reliable process for converting alcohols to alkyl halides.[5][6]

In each of these transformations, the high oxophilicity of the phosphorus(III) center in triphenylphosphine (TPP) is the thermodynamic driving force, leading to the formation of a very stable phosphorus-oxygen double bond in the TPPO byproduct.[5] This inherent reactivity, however, results in a significant atom economy deficit, as a full equivalent of TPPO is generated for every equivalent of product formed.

The green chemistry challenges associated with TPPO are twofold:

  • Waste Generation and Poor Atom Economy: The generation of a stoichiometric byproduct inherently lowers the atom economy of the reaction. In an industrial setting, this translates to thousands of tons of phosphine oxide waste annually, which is often not recycled.[7]

  • Purification and Solvent Consumption: TPPO is notoriously difficult to remove from reaction mixtures, especially when the desired product has similar polarity.[8] This often necessitates column chromatography, a technique that consumes large volumes of solvents and is not ideal for large-scale operations.[9]

Strategy 1: The "Recycle and Reuse" Approach - A Circular Economy for Phosphorus

A circular approach to the phosphine oxide problem focuses on regenerating the active phosphine reagent from its oxidized byproduct. This strategy aligns with the green chemistry principle of designing for degradation (or in this case, regeneration) and maximizing resource efficiency. A variety of methods have been developed for the reduction of TPPO to TPP, with a clear trend towards greener and more practical solutions.

Comparative Analysis of TPPO Reduction Methods

The ideal reducing agent for TPPO should be cost-effective, selective, and have a minimal environmental footprint. The byproducts of the reduction should also be easily separable from the regenerated TPP.

Reduction MethodReducing Agent(s)Typical ConditionsGreen Chemistry ConsiderationsReferences
Silane-Based Reductions Phenylsilane, DiphenylsilaneToluene, 110 °C, often with additivesPros: Good chemoselectivity. Cons: Requires elevated temperatures and often a large excess of silane.[9]
Polymethylhydrosiloxane (PMHS)Solvent-free, 200-250 °C or with Ti(OiPr)₄ catalyst at lower temperaturesPros: PMHS is an inexpensive byproduct of the silicone industry; solvent-free conditions are possible. Cons: High temperatures can be a drawback; potential for P-C bond cleavage with less robust substrates.[10][11]
1,3-Diphenyldisiloxane (DPDS)Additive-free at 110 °C, or with a Brønsted acid catalyst at room temperaturePros: Highly chemoselective; enables room temperature reductions, significantly improving the energy efficiency and functional group tolerance.[7][9]
Phosphonic Acid/Iodine Phosphonic acid (H₃PO₃) and Iodine (I₂)Solvent-free, heatingPros: Cost-effective, simple, and environmentally friendly; avoids toxic chlorine reagents and metal hydrides; easy separation of products. Cons: Requires heating.[12][13]
Electrochemical Reduction Aluminum anode, supporting electrolyteRoom temperature, single-stepPros: Highly scalable and can be performed at room temperature; avoids stoichiometric chemical reductants; can be integrated into a one-pot Wittig reaction and recycling process. Cons: Requires specialized electrochemical equipment.[13][14][15]
Experimental Protocol: Green Reduction of TPPO using Polymethylhydrosiloxane (PMHS)

This protocol is adapted from literature procedures demonstrating a metal-free reduction of phosphine oxides.[10]

Materials:

  • Triphenylphosphine oxide (TPPO)

  • Polymethylhydrosiloxane (PMHS)

  • Toluene (for extraction)

  • Deionized water

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), combine triphenylphosphine oxide (1.0 equiv) and polymethylhydrosiloxane (3.0 equiv).

  • Heat the mixture to 200-250 °C with vigorous stirring. The reaction can be monitored by TLC or ³¹P NMR spectroscopy until complete consumption of the starting material.

  • Cool the reaction mixture to room temperature.

  • Add toluene to dissolve the product, triphenylphosphine.

  • Wash the organic phase with deionized water to remove any remaining silicone byproducts.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude triphenylphosphine.

  • The product can be further purified by recrystallization from ethanol or isopropanol if necessary.

Strategy 2: The "Avoidance" Approach - Designing Out Stoichiometric Waste

While recycling is a valuable strategy, the greenest approach is often to prevent the generation of waste in the first place. This has led to the development of catalytic versions of the Wittig, Mitsunobu, and Appel reactions, where the phosphine reagent is used in substoichiometric amounts and regenerated in situ, or alternative catalytic systems that bypass the need for phosphine reagents altogether.

Catalytic Alternatives to Stoichiometric Phosphine-Mediated Reactions
ReactionCatalytic ApproachKey FeaturesReferences
Wittig Reaction In situ phosphine oxide recycling using a silane reductantA phosphine oxide pre-catalyst is reduced to the active phosphine, which then participates in the Wittig reaction. The resulting phosphine oxide is then recycled in the same pot.[16]
Palladium-catalyzed decarbonylative couplingA recyclable palladium catalyst couples an aldehyde and an alcohol, with CO and water as the only byproducts. This completely avoids the use of phosphorus reagents.[17]
Mitsunobu Reaction Phosphine and azodicarboxylate recyclingThe phosphine and azodicarboxylate are used in catalytic amounts and regenerated by a terminal reductant and oxidant, respectively.[5][6][18]
P(V)-based organocatalysisA phosphine oxide catalyst is activated by a pro-nucleophile to form a reactive phosphonium species, keeping the phosphorus in the P(V) oxidation state throughout the catalytic cycle.[19][20]
Appel Reaction In situ phosphine oxide recycling with oxalyl chlorideA catalytic amount of phosphine oxide is converted to a halophosphonium salt by oxalyl chloride. The salt then halogenates the alcohol, regenerating the phosphine oxide.[3][21]
P(III)/P(V) redox cycling with a silane reductantA catalytic amount of phosphine is oxidized in the Appel reaction and then reduced back to the active P(III) state by a silane.[4][22]
Visualizing the Green Chemistry Strategies

The following diagrams illustrate the two primary strategies for mitigating phosphine oxide waste, using the TPP/TPPO system as an example.

Phosphine_Oxide_Recycling_Cycle cluster_reaction Stoichiometric Reaction (e.g., Wittig) cluster_recycling Recycling Step TPP Triphenylphosphine (TPP) Product Alkene Product TPP->Product Reaction Reactants Aldehyde/Ketone + Ylide Precursor TPPO Triphenylphosphine Oxide (TPPO) TPPO_recycle TPPO Product->TPPO_recycle Waste Stream Reducing_Agent Green Reducing Agent (e.g., Silane) Recycled_TPP Regenerated TPP Recycled_TPP->TPP Reuse Byproducts Reduction Byproducts (e.g., Siloxanes) TPPO_recycle->Recycled_TPP Reduction Catalytic_Alternative Catalyst Catalyst (e.g., Pd complex or P(V) organocatalyst) Product Desired Product (e.g., Alkene) Catalyst->Product Reactants Starting Materials (e.g., Aldehyde + Alcohol) Reactants->Catalyst Enters Catalytic Cycle Byproducts Benign Byproducts (e.g., H₂O, CO) Product->Byproducts Byproducts->Catalyst Catalyst Regeneration

Caption: The "Avoidance" strategy using a catalytic alternative.

Conclusion and Future Outlook

The management of phosphine oxide byproducts is a critical aspect of greening organic synthesis. While Trimorpholinophosphine oxide (TMPO) may not be as ubiquitous a byproduct as TPPO, the principles of recycling and avoidance are universally applicable to all phosphine-mediated chemistry.

The "Recycle and Reuse" strategy offers a pragmatic solution for well-established, indispensable reactions, turning a problematic waste stream into a valuable feedstock. The development of greener reducing agents, particularly those that operate at room temperature or under solvent-free conditions, is making this approach increasingly attractive from both an environmental and economic perspective.

The "Avoidance" strategy, through the design of novel catalytic processes, represents a more fundamental and ultimately more sustainable solution. By eliminating the generation of stoichiometric waste altogether, these methods achieve higher atom economy and simplify product purification.

For the modern synthetic chemist, the choice between these strategies will depend on the specific reaction, scale, and available resources. However, a thorough evaluation of both approaches is essential for the development of truly green and sustainable chemical processes. The phoenix of the phosphine oxide, once seen as the ashes of a reaction, can now be resurrected to fly again in a circular chemical economy or be replaced by a new generation of catalytic reactions that leave no waste behind.

References

  • Denton, R. M., et al. (2018). The catalytic Mitsunobu reaction: a critical analysis of the current state-of-the-art. Organic & Biomolecular Chemistry, 16(41), 7774-7781. [Link]

  • Voutchkova-Kostal, A., et al. (2019). A greener alternative to the Wittig reaction. Journal of the American Chemical Society, 141(51), 20045-20054. [Link]

  • Taniguchi, T., et al. (2016). Advances and mechanistic insight on the catalytic Mitsunobu reaction using recyclable azo reagents. Chemical Science, 7(8), 5148-5159. [Link]

  • Taniguchi, T., et al. (2013). Catalytic Mitsunobu Reactions with an Iron Catalyst and Atmospheric Oxygen. Angewandte Chemie International Edition, 52(17), 4613-4617. [Link]

  • Denton, R. M., et al. (2011). Catalytic Phosphorus(V)-Mediated Nucleophilic Substitution Reactions: Development of a Catalytic Appel Reaction. The Journal of Organic Chemistry, 76(16), 6749-6767. [Link]

  • van Kalkeren, H. A., et al. (2011). In Situ Phosphine Oxide Reduction: A Catalytic Appel Reaction. Chemistry – A European Journal, 17(40), 11290-11295. [Link]

  • Fritzsche, H., et al. (1964). Metal-Free Reduction of Phosphine Oxides Using Polymethylhydrosiloxane. Inorganics, 4(4), 34. [Link]

  • Keglevich, G., & Kovacs, T. (2017). The Reduction of Tertiary Phosphine Oxides by Silanes. Current Organic Chemistry, 21(7), 569-585. [Link]

  • Lu, S., et al. (2020). General and chemoselective reduction of phosphine oxides by an enhanced oxophilic competition mechanism. Green Chemistry, 22(18), 6031-6038. [Link]

  • Denton, R. M. (2019). The sun never sets on synthetic methodology- redox neutral organocatalytic Mitsunobu reactions. Scientific Update. [Link]

  • Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. [Link]

  • Aldrich, C., et al. (2015). Redox-Neutral Organocatalytic Mitsunobu Reactions. Angewandte Chemie International Edition, 54(44), 13041-13044. [Link]

  • Wikipedia. (n.d.). Wittig reaction. [Link]

  • Royal Society of Chemistry. (2022). An environmentally benign and high-rate Appel type reaction. [Link]

  • Radosevich, A. T., et al. (2017). Chemoselective Reductions of Phosphine Oxides by 1,3-Diphenyl-Disiloxane. PMC, NIH Public Access. [Link]

  • Rutjes, F. P. J. T., et al. (2013). Catalytic Appel Reactions. Request PDF. [Link]

  • O'Brien, M., et al. (2009). Catalytic Wittig Reaction via in situ Phosphine Oxide Recycling. Angewandte Chemie International Edition, 48(37), 6836-6839. [Link]

  • Beyond Benign. (n.d.). Wittig Reaction - A Greener Approach. [Link]

  • Slootweg, J. C. (2017). Behind the Science: Recycling Phosphine Oxides. ChemistryViews. [Link]

  • Han, L.-B., et al. (2023). Reduction of Triphenylphosphine Oxide to Triphenylphosphine by Phosphonic Acid. The Journal of Organic Chemistry, 88(6), 3909-3915. [Link]

  • Sevov, C. S., et al. (2020). Direct and Scalable Electroreduction of Triphenylphosphine Oxide to Triphenylphosphine. Journal of the American Chemical Society, 142(6), 3024-3031. [Link]

  • Scientific Update. (2023). Triphenylphosphine Oxide- Waste Not, Want Not. [Link]

  • Google Patents. (n.d.).
  • Han, L.-B., et al. (2020). Conversion of triphenylphosphine oxide to organophosphorus via selective cleavage of C-P, O-P, and C-H bonds with sodium. Nature Communications, 11(1), 1-8. [Link]

  • Janardan, S., et al. (2020). Facile Reduction of Phosphine Oxides by O-Silylated Hydrazide Supported Hydrosilanes. Silicon, 13(8), 2639-2651. [Link]

  • Ragaini, F., et al. (2016). Metal-Free Reduction of Phosphine Oxides Using Polymethylhydrosiloxane. Inorganics, 4(4), 34. [Link]

  • Sevov, C. S., et al. (2020). Direct and Scalable Electroreduction of Triphenylphosphine Oxide to Triphenylphosphine. Request PDF. [Link]

  • Ragaini, F., et al. (2016). Metal-Free Reduction of Phosphine Oxides Using Polymethylhydrosiloxane. ResearchGate. [Link]

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Comparative

Reproducibility of experiments using Trimorpholinophosphine oxide

An In-Depth Guide to the Reproducibility of Experiments Using Trimorpholinophosphine Oxide in Amide Synthesis A Senior Application Scientist's Guide to Navigating Experimental Reproducibility with a Novel Phosphorus-Base...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Reproducibility of Experiments Using Trimorpholinophosphine Oxide in Amide Synthesis

A Senior Application Scientist's Guide to Navigating Experimental Reproducibility with a Novel Phosphorus-Based Reagent

For researchers and professionals in drug development, the quest for reliable and reproducible synthetic methods is paramount. The synthesis of amide bonds, a cornerstone of peptide and pharmaceutical chemistry, often relies on phosphorus-based coupling reagents. While effective, these reactions can generate stoichiometric amounts of phosphine oxide byproducts, which notoriously complicate purification and compromise reproducibility. This guide delves into the experimental considerations for using Trimorpholinophosphine oxide (TMPO), a unique phosphine oxide, in the context of amide synthesis, with a core focus on achieving reproducible results.

We will objectively compare the potential performance of TMPO with established coupling reagents, provide supporting experimental frameworks, and explain the causal logic behind protocol design to ensure that every experiment is a self-validating system.

Understanding Trimorpholinophosphine Oxide (TMPO)

Trimorpholinophosphine oxide, also known as phosphoric acid trimorpholide, is a white crystalline solid with the chemical formula C₁₂H₂₄N₃O₄P.[1][2] It is recognized for its applications as a versatile ligand in coordination chemistry and as a catalyst in various organic reactions.[1][3] Its structure, featuring a central phosphorus atom double-bonded to an oxygen and single-bonded to three morpholine rings, gives it unique solubility and reactivity properties compared to more common phosphine oxides like triphenylphosphine oxide (TPPO).

PropertyTrimorpholinophosphine oxide (TMPO)
CAS Number 4441-12-7[2]
Molecular Formula C₁₂H₂₄N₃O₄P[1]
Molecular Weight 305.31 g/mol [1][4]
Appearance White crystalline powder[1][2]
Melting Point 185 - 195 °C[1]
Purity Typically ≥ 98% (HPLC)[1]
Key Applications Ligand in coordination chemistry, catalyst, intermediate in pharmaceutical and polymer synthesis.[1][5]

The Core Challenge to Reproducibility: Phosphine Oxide Byproducts

A significant hurdle in reactions involving phosphine reagents (e.g., Wittig, Mitsunobu) is the formation of a stable phosphine oxide byproduct.[6] Triphenylphosphine oxide (TPPO) is the most notorious example, often requiring tedious and costly column chromatography for its removal, which can lead to variable yields and purity, the enemies of reproducibility.[7] The difficulty in removing these byproducts stems from their high polarity and crystallinity, which can cause co-precipitation with the desired product.

The central thesis of this guide is that the reproducibility of any new protocol involving a phosphorus-based reagent is directly tied to the strategy for managing its corresponding oxide. While TMPO is the starting material here, its structural analogues and their removal challenges provide a critical framework for our investigation.

Comparative Analysis: TMPO in Amide Synthesis vs. Standard Coupling Reagents

Amide bond formation is typically achieved by activating a carboxylic acid, which then reacts with an amine.[8] This is often facilitated by uronium or phosphonium salt coupling reagents like HATU and PyBOP.[8][9][10] These reagents are highly efficient but can be expensive and generate byproducts that require careful removal.

We propose an investigative framework for using TMPO in a similar capacity, likely as a component in an activation cocktail. The performance of such a system must be benchmarked against established methods.

FeatureStandard Reagent (e.g., HATU)Proposed TMPO-Based SystemRationale for Comparison
Mechanism Forms a highly reactive O-acylisourea active ester.[11]Potential activation of carboxylic acid via a phosphonium intermediate.The efficiency of the active ester formation directly impacts coupling speed and yield.
Reaction Time Typically fast (1-4 hours).[9]To be determined (TBD).Shorter reaction times reduce the risk of side reactions and racemization.
Byproducts Tetramethylurea and HOBt/HOAt derivatives.Unreacted TMPO and other potential side products.Byproducts from HATU are generally water-soluble and easily removed. The key test for TMPO is the ease of its removal.
Racemization Low, especially with additives like HOAt.[10]TBD.Crucial for chiral integrity in pharmaceutical and peptide synthesis.
Handling Can be sensitive to moisture. Some reagents are based on potentially explosive precursors.[8]Appears as a stable, crystalline solid.[1]Safety, stability, and ease of use are critical for reproducible lab-scale and large-scale synthesis.

Experimental Protocols for Reproducible Amide Synthesis

To objectively assess reproducibility, one must start with meticulously designed protocols. Below are two frameworks: a standard, validated protocol using HATU, and a proposed investigational protocol for a TMPO-based system.

Protocol 1: Standard Amide Coupling Using HATU (The Benchmark)

This protocol serves as the "gold standard" for comparison. Its reproducibility is well-documented in scientific literature.

Objective: To synthesize N-benzylbenzamide with high purity and yield.

Materials:

  • Benzoic acid

  • Benzylamine

  • HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Methodology:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve benzoic acid (1.0 eq) in anhydrous DMF.

  • Pre-activation: Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution. Stir for 15 minutes at room temperature. Causality: This pre-activation step allows for the formation of the reactive O-acylisourea intermediate, ensuring rapid coupling upon addition of the amine.

  • Amine Addition: Add benzylamine (1.05 eq) dropwise to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor progress using Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 1-2 hours). Trustworthiness: Consistent monitoring provides a clear endpoint, preventing unnecessary side reactions from prolonged reaction times.

  • Workup:

    • Dilute the reaction mixture with EtOAc.

    • Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x). Causality: The acid wash removes excess amine and DIPEA. The base wash removes unreacted carboxylic acid and HOBt byproducts. This rigorous extraction is key to reproducible purity.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product via flash column chromatography or recrystallization to obtain the pure N-benzylbenzamide.

Protocol 2: Investigational Amide Coupling Using a TMPO-Based System

This protocol is designed to test the viability and reproducibility of using TMPO. It incorporates steps to address the anticipated challenge of phosphine oxide removal.

Objective: To evaluate the synthesis of N-benzylbenzamide using a TMPO-activated system and establish a reproducible purification method.

Materials:

  • All materials from Protocol 1

  • Trimorpholinophosphine oxide (TMPO)

  • Thionyl chloride (SOCl₂) or similar activating agent

  • Anhydrous Magnesium Chloride (MgCl₂)[12]

  • Toluene

Methodology:

  • Activation of Carboxylic Acid: In a flame-dried flask under N₂, dissolve benzoic acid (1.0 eq) in anhydrous toluene. Cool the solution to 0 °C. Add thionyl chloride (1.1 eq) dropwise. Causality: This step converts the carboxylic acid to an acid chloride in situ, a classic activation method.[13] The choice of SOCl₂ is a starting point; other activators could be explored.

  • Coupling Reagent Addition: Add TMPO (1.2 eq) and DIPEA (3.0 eq) to the mixture. Stir for 20 minutes at 0 °C. Hypothesis: TMPO may act as a Lewis base to facilitate the reaction and potentially form a more reactive intermediate.

  • Amine Addition: Add benzylamine (1.05 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS.

  • Workup & Byproduct Removal:

    • Filter the reaction mixture to remove any precipitated salts.

    • Concentrate the filtrate under reduced pressure.

    • Redissolve the crude residue in a minimal amount of a suitable solvent (e.g., ethyl acetate or toluene).

    • Add anhydrous MgCl₂ (2.0 eq) and stir vigorously for 2-4 hours. Causality: Phosphine oxides are known to form insoluble complexes with Lewis acids like MgCl₂.[6][12] This step is designed to selectively precipitate the TMPO, enabling its removal by simple filtration and avoiding chromatography.

  • Isolation: Filter off the TMPO-MgCl₂ complex. Wash the filtrate with 1 M HCl and brine.

  • Purification: Dry the organic layer over MgSO₄, filter, and concentrate. Analyze the purity of the resulting solid and compare it to the benchmark from Protocol 1.

Visualizing the Workflow for Enhanced Reproducibility

Clear visualization of experimental workflows can significantly aid in understanding and reproducing complex procedures.

Amide_Synthesis_Workflow cluster_benchmark Benchmark Protocol (HATU) cluster_tmpo Investigational Protocol (TMPO) A1 1. Dissolve Carboxylic Acid A2 2. Add HATU + DIPEA (Pre-activation) A1->A2 A3 3. Add Amine A2->A3 A4 4. Monitor Reaction (TLC/LC-MS) A3->A4 A5 5. Aqueous Workup (Acid/Base Wash) A4->A5 A6 6. Isolate & Purify (Chromatography) A5->A6 end_product Pure Amide Product A6->end_product B1 1. Activate Carboxylic Acid (e.g., with SOCl₂) B2 2. Add TMPO + Base B1->B2 B3 3. Add Amine B2->B3 B4 4. Monitor Reaction (TLC/LC-MS) B3->B4 B5 5. Byproduct Removal (Precipitation with MgCl₂) B4->B5 B6 6. Isolate & Analyze B5->B6 B6->end_product start Start: Amide Synthesis start->A1 start->B1

Caption: Comparative workflow for amide synthesis.

Byproduct_Removal_Strategy CR Crude Reaction Mixture (Product + TMPO) Solvent Dissolve in Anhydrous Toluene CR->Solvent Add_Mg Add Anhydrous MgCl₂ Solvent->Add_Mg Stir Stir Vigorously (2-4 hours) Add_Mg->Stir Complex Insoluble [TMPO-MgCl₂] Complex (Precipitate) Stir->Complex Filter Filter Mixture Stir->Filter Solid Solid Precipitate Complex->Solid Filtrate Filtrate (Product in Solution) Filter->Filtrate Liquid Filter->Solid Solid Wash Wash & Concentrate Filtrate->Wash Pure Purified Product Wash->Pure

Caption: Proposed TMPO byproduct removal workflow.

Conclusion and Future Outlook

The reproducibility of chemical experiments, particularly those involving complex reagents, hinges on a deep understanding of the reaction mechanism and a robust strategy for purification. While Trimorpholinophosphine oxide (TMPO) is a well-characterized compound, its application in new synthetic contexts like amide coupling requires rigorous investigation.

This guide establishes a clear framework for such an investigation. By benchmarking against a highly reliable HATU protocol, we can systematically evaluate the efficacy of a TMPO-based system. The critical factor for ensuring the reproducibility of this proposed method will be the success of non-chromatographic purification techniques, such as the precipitation of the TMPO byproduct with magnesium chloride.[12] A successful outcome would not only introduce a potentially cost-effective reagent but also provide a more sustainable and scalable purification strategy, thereby enhancing the overall reproducibility of the amide synthesis process.

References

  • Caming Pharmaceutical Ltd. Trimorpholinophosphine oxide CAS 4441-12-7. Available at: [Link]

  • J&K Scientific LLC. Trimorpholinophosphine oxide | 4441-12-7. Available at: [Link]

  • CSBio. Commonly Used Coupling Reagents in Peptide Synthesis. Available at: [Link]

  • Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447–2467. Available at: [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 78180, Trimorpholinophosphine oxide. Available at: [Link]

  • S. M. Ali, et al. (2019). Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. ACS Omega. Available at: [Link]

  • Scientific Update. (2023). Triphenylphosphine Oxide- Waste Not, Want Not. Available at: [Link]

  • Chemistry LibreTexts. (2021). 24.3: Synthesis of Amides. Available at: [Link]

  • G. F. Mendonça, et al. (2016). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances. Available at: [Link]

  • D. N. T. H. Le, et al. (2018). Triphenylphosphine-catalysed amide bond formation between carboxylic acids and amines. Chemical Communications. Available at: [Link]

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  • J. S. Pulle, et al. (2020). SYNTHESIS OF AMIDES BY ACTIVATION OF CARBOXYLIC ACIDS USING PHOSPHONITRILIC CHLORIDE. Indo American Journal of Pharmaceutical Research. Available at: [Link]

  • S. Samuel, et al. (2021). Understanding experiments and research practices for reproducibility: an exploratory study. PeerJ. Computer Science. Available at: [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of Trimorpholinophosphine Oxide

This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of Trimorpholinophosphine oxide. As researchers and drug development professionals, our commitment to safety and environmental...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of Trimorpholinophosphine oxide. As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench; it is integral to the entire lifecycle of the chemicals we use. This document is designed to provide you with the essential logistical and safety information required to manage Trimorpholinophosphine oxide waste, ensuring compliance with regulatory standards and fostering a culture of safety within your laboratory.

Hazard Assessment and Waste Characterization

The foundational step in any chemical disposal procedure is a thorough understanding of the substance's properties and associated hazards. While Trimorpholinophosphine oxide is not classified as hazardous for transport, and safety data sheets suggest it has a low hazard profile at its given concentration, it is crucial to recognize that the ultimate responsibility for waste classification lies with the chemical waste generator.[1]

Key Physicochemical and Hazard Data

PropertyValueSource
Chemical Name Trimorpholinophosphine oxide[1][2]
CAS Number 4441-12-7[2]
Appearance Solid, Crystalline[1][2]
Water Solubility Soluble[1][2]
Melting Point 188 - 192 °C[1]
Primary Health Concern May cause methemoglobinemia.[1][2]
Hazardous Decomposition Thermal decomposition can release irritating vapors and toxic gases, including Carbon monoxide (CO), Carbon dioxide (CO2), Nitrogen oxides (NOx), and Oxides of phosphorus.[1][2]

The Causality of Classification: Under the Resource Conservation and Recovery Act (RCRA) in the United States, a chemical waste is deemed hazardous if it is specifically "listed" by the Environmental Protection Agency (EPA) or if it exhibits at least one of four "characteristics": ignitability, corrosivity, reactivity, or toxicity.[3][4][5] Although Trimorpholinophosphine oxide is not a listed waste and does not typically exhibit these characteristics in its pure form, the potential for hazardous thermal decomposition and the overarching principle of laboratory safety mandate that it be treated as a chemical waste.[1][2] Therefore, it must not be disposed of in regular trash or via sanitary sewer systems. [6][7] All disposal activities must be managed through your institution's Environmental Health and Safety (EHS) program or a licensed hazardous waste contractor.[6]

Personal Protective Equipment (PPE) and Safety Precautions

Before handling Trimorpholinophosphine oxide waste, ensuring adequate personal protection is paramount. The rationale is to create a barrier that prevents any direct contact with the chemical, mitigating risks of exposure.

  • Eye Protection : Wear chemical safety goggles or glasses as described by OSHA's eye and face protection regulations.[8]

  • Hand Protection : Use chemically resistant gloves. Nitrile rubber gloves (0.11mm thickness) are recommended, with a breakthrough time of at least 480 minutes.[1] Always inspect gloves for tears or holes before use and wash hands thoroughly after handling.[1]

  • Body Protection : A standard laboratory coat should be worn to protect against skin contact.[1]

  • Respiratory Protection : Under normal conditions with adequate ventilation, respiratory protection is not required.[8] However, if you are handling fine powders or there is a risk of generating dust, a NIOSH/MSHA approved respirator should be used.[1]

  • Ventilation : Always handle the chemical waste in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.[1][2]

Waste Collection and Storage Protocol

Proper containment is a critical, self-validating step in the disposal process. A well-managed collection system prevents spills, ensures regulatory compliance, and communicates hazards effectively to all laboratory personnel.

Step-by-Step Collection Methodology:

  • Designate a Waste Container : Select a container that is in good condition, free of leaks or rust, and chemically compatible with Trimorpholinophosphine oxide.[9] A high-density polyethylene (HDPE) or glass bottle with a leak-proof, screw-on cap is ideal.[10] Do not use containers with corks or parafilm as primary seals.[10]

  • Label the Container : As soon as the first particle of waste enters the container, it must be labeled.[5] Use your institution's official hazardous waste tag.[6] The label must include:

    • The words "Hazardous Waste".[6][9]

    • The full chemical name: "Trimorpholinophosphine oxide". Do not use abbreviations or chemical formulas.[6]

    • The date waste was first added (accumulation start date).[6]

    • The name and contact information of the Principal Investigator or responsible party.[6]

    • The specific location (building and room number).[6]

  • Collect the Waste : For solid waste, carefully transfer it into the designated container. If collecting contaminated lab supplies (e.g., gloves, weigh boats), double-bag them in clear plastic bags before placing them in the final solid waste container.[10]

  • Keep Containers Closed : The waste container must remain securely closed at all times, except when actively adding waste.[9][10]

  • Segregate and Store : Store the waste container in a designated satellite accumulation area within your laboratory. This area must be under the control of the operator. Use secondary containment (such as a lab tray or bin) to capture any potential leaks.[10] Crucially, segregate this waste from incompatible materials like strong acids or bases.[9]

Spill Management Protocol

In the event of a spill, a swift and correct response is essential to prevent exposure and environmental contamination.

  • Ensure Immediate Safety : Alert others in the area. If there is a risk of dust inhalation, evacuate the immediate vicinity.

  • Don Appropriate PPE : Before attempting any cleanup, put on the full PPE detailed in Section 2.

  • Contain and Clean the Spill :

    • For a small, dry spill, gently sweep up the solid material, taking care to avoid creating dust.[1][2]

    • Place the swept-up material and any contaminated cleaning supplies (e.g., paper towels) into your designated hazardous waste container.[5]

    • Clean the spill area with soap and water.

  • Escalate When Necessary : For large spills or spills that occur outside of a ventilated area, contact your institution's EHS or safety office immediately. Do not attempt to clean up a large spill without specialized assistance.

Final Disposal Pathway

The final disposal of Trimorpholinophosphine oxide waste is a regulated process that ensures the material is handled and treated in an environmentally responsible manner. This workflow is managed entirely by your EHS department and their certified contractors.

G E E F F E->F Container Full or 90-day Limit Reached A A

Disposal Procedure:

  • Initiate Pickup Request : Once your waste container is full or approaching your facility's accumulation time limit (e.g., 90 days), submit a hazardous waste collection request to your EHS department.[10] This typically involves an online or paper form where you list the contents of the container.[6]

  • Scheduled Collection : EHS personnel will collect the sealed and properly labeled container from your laboratory's designated accumulation area.[6]

  • Cradle-to-Grave Tracking : The waste is tracked using a hazardous waste manifest system from the point of generation (your lab) to its final treatment or disposal facility.[4] This creates a legal record of the waste's journey.

  • Approved Disposal Method : The ultimate disposal method is determined by EHS and their contractors in accordance with federal, state, and local regulations. For Trimorpholinophosphine oxide, a likely method is high-temperature incineration in a facility equipped with afterburners and scrubbers to handle the hazardous decomposition products.[11]

By adhering to this structured protocol, you ensure that your laboratory practices remain safe, compliant, and environmentally sound.

References

  • Tri(4-morpholinyl)phosphine oxide - SAFETY DATA SHEET. (2025). Thermo Fisher Scientific. [Link]

  • What Regulations Govern Hazardous Waste Management? (2025). Chemistry For Everyone. [Link]

  • How to Dispose of Chemical Waste. Case Western Reserve University Environmental Health and Safety. [Link]

  • How to Store and Dispose of Hazardous Chemical Waste. University of California San Diego Environmental Health & Safety. [Link]

  • Steps in Complying with Regulations for Hazardous Waste. (2025). U.S. Environmental Protection Agency (EPA). [Link]

  • Hazardous Waste and Disposal Considerations. American Chemical Society. [Link]

  • Defining Hazardous Waste. California Department of Toxic Substances Control. [Link]

  • Hazardous Waste Disposal Procedures Handbook. Lehigh University Campus Safety Division. [Link]

  • Laws and Regulations - Hazardous Waste. South Carolina Department of Environmental Services. [Link]

  • Hazardous Waste Program. Pennsylvania Department of Environmental Protection. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

Sources

Handling

A Comprehensive Guide to Personal Protective Equipment for Handling Trimorpholinophosphine Oxide

In the dynamic landscape of pharmaceutical research and development, the safety of our scientific personnel is paramount. This guide provides an in-depth, experience-driven protocol for the selection and use of Personal...

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of pharmaceutical research and development, the safety of our scientific personnel is paramount. This guide provides an in-depth, experience-driven protocol for the selection and use of Personal Protective Equipment (PPE) when handling Trimorpholinophosphine oxide. Our commitment is to empower researchers with the knowledge to not only use our products effectively but also to ensure a safe and secure laboratory environment. This document moves beyond a simple checklist, delving into the rationale behind each recommendation to foster a culture of safety and scientific excellence.

While Trimorpholinophosphine oxide is not classified as a hazardous substance at its given concentration, it is crucial to recognize the potential risks associated with its handling.[1] The primary concern with this compound is the potential for absorption into the body, which may lead to the formation of methemoglobin, a condition that can cause cyanosis in sufficient concentrations.[1][2] Furthermore, as a solid, crystalline substance, there is a risk of dust formation, which necessitates measures to prevent inhalation and contact with skin and eyes.[1][2]

Core Principles of Protection

The selection of appropriate PPE is not a one-size-fits-all approach. It is a risk-based decision that must consider the specific procedures being undertaken. The following sections detail the minimum required PPE for handling Trimorpholinophosphine oxide and provide guidance for escalating protection when warranted by the experimental context.

Essential Personal Protective Equipment

A summary of the essential PPE for handling Trimorpholinophosphine oxide is provided in the table below.

PPE CategorySpecifications and Recommendations
Hand Protection Required: Chemical-resistant gloves. Recommendation: Nitrile rubber gloves with a minimum thickness of 0.11mm and a breakthrough time of at least 480 minutes are recommended.[2] Always inspect gloves for any signs of degradation or punctures before use. For procedures with a high risk of splashing, consider double-gloving.
Eye and Face Protection Minimum Requirement: Safety glasses with side shields. Recommendation: For tasks involving the potential for dust generation or splashing, such as weighing or preparing solutions, chemical safety goggles are strongly recommended. A face shield should be worn in addition to goggles during procedures with a significant risk of splashes.[3]
Respiratory Protection Standard Handling: Not typically required when handled in a well-ventilated area with no dust formation. For Dust-Generating Procedures: If handling procedures are likely to generate dust or if working outside of a certified chemical fume hood, a NIOSH/MSHA or European Standard EN 149:2001 approved respirator with a particle filter is mandatory.[1][2]
Skin and Body Protection Required: A standard laboratory coat. Recommendation: A chemically resistant lab coat or apron should be worn over personal clothing. Ensure the lab coat is fully buttoned. For large-scale operations, consider chemical-resistant coveralls.

Procedural Guidance: A Step-by-Step Approach to Safety

Adherence to a systematic workflow is critical for minimizing exposure and ensuring the integrity of your research. The following protocols for donning and doffing PPE are designed to be self-validating, leaving no room for ambiguity.

  • Hand Hygiene: Begin by washing your hands thoroughly with soap and water.

  • Gowning: Put on your laboratory coat, ensuring it is fully buttoned.

  • Respiratory Protection (if required): If the procedure necessitates respiratory protection, perform a fit check to ensure a proper seal.

  • Eye and Face Protection: Put on your safety glasses, goggles, or face shield.

  • Gloves: Don your chemical-resistant gloves, ensuring the cuffs of the gloves are pulled over the sleeves of your lab coat to create a seal.

  • Gloves: Remove gloves using a technique that avoids skin contact with the outer surface of the glove. Peel one glove off by grasping the cuff and pulling it inside out. With the ungloved hand, slide your fingers under the cuff of the remaining glove and peel it off, again turning it inside out.

  • Gown: Unbutton your lab coat and remove it by folding it inward, containing any potential contamination.

  • Eye and Face Protection: Remove your eye and face protection.

  • Respiratory Protection (if present): Remove your respirator.

  • Hand Hygiene: Immediately wash your hands thoroughly with soap and water.

Waste Disposal: A Critical Final Step

All materials contaminated with Trimorpholinophosphine oxide, including used gloves, weigh boats, and pipette tips, must be treated as chemical waste.

  • Segregation: Do not mix Trimorpholinophosphine oxide waste with other waste streams.[3]

  • Containerization: Collect all contaminated solid waste in a dedicated, clearly labeled, and sealed hazardous waste container.[3]

  • Disposal: Dispose of the waste container according to your institution's hazardous waste management guidelines.

Decision-Making Workflow for PPE Selection

The following diagram illustrates a logical workflow for selecting the appropriate level of PPE based on the specific task being performed with Trimorpholinophosphine oxide.

PPE_Selection_Workflow start Start: Handling Trimorpholinophosphine oxide weighing Weighing Solid start->weighing solution_prep Preparing Solution start->solution_prep reaction_setup Running Reaction (Closed System) start->reaction_setup fume_hood Work in Fume Hood? weighing->fume_hood ppe_level_3 Splash Hazard PPE: - Chem-Resistant Apron - Goggles & Face Shield - Nitrile Gloves solution_prep->ppe_level_3 ppe_level_1 Minimum PPE: - Lab Coat - Safety Glasses - Nitrile Gloves reaction_setup->ppe_level_1 ppe_level_2 Enhanced PPE: - Lab Coat - Goggles - Nitrile Gloves - Respirator (if dusty) fume_hood->ppe_level_1 Yes fume_hood->ppe_level_2 No

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
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Model Template_relevance
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Feasible Synthetic Routes

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Reactant of Route 1
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Reactant of Route 2
Trimorpholinophosphine oxide
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